1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid
Description
Properties
IUPAC Name |
2-[4,7-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O6/c19-12(20)9-16-3-1-15-2-4-17(10-13(21)22)6-8-18(7-5-16)11-14(23)24/h15H,1-11H2,(H,19,20)(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLZCENAOIROSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1)CC(=O)O)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276042 | |
| Record name | 1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114873-37-9 | |
| Record name | 1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114873379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6DV6KJV7Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The DO3A Scaffold - A Cornerstone of Modern Chelating Chemistry
An In-depth Technical Guide to the Basic Properties of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid (DO3A)
This compound, commonly known by its acronym DO3A, is a macrocyclic polyaminocarboxylate ligand. As a derivative of the celebrated DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) framework, DO3A retains the core 12-membered cyclen ring but possesses three carboxymethyl arms instead of four.[1] This structural distinction leaves one secondary amine on the macrocyclic ring unfunctionalized, a feature that critically defines its chemical personality and versatility. This guide, intended for researchers and drug development professionals, delves into the fundamental basic properties of DO3A, exploring how its protonation behavior governs its coordination chemistry and, ultimately, its successful application as a bifunctional chelator in advanced medical imaging and therapeutic agents.[2][3]
Part 1: Fundamental Physicochemical and Acid-Base Properties
The utility of DO3A as a metal chelator is intrinsically linked to its structure and its behavior as a polybasic acid. Understanding these foundational characteristics is paramount to designing and optimizing its applications.
Molecular Structure and Synthesis Overview
DO3A is synthesized from the parent macrocycle, 1,4,7,10-tetraazacyclododecane (cyclen). The synthetic challenge lies in achieving selective N-alkylation to introduce three carboxymethyl arms while leaving one nitrogen atom free. A common and effective strategy involves the use of protecting groups for the carboxylate moieties, such as tert-butyl esters. The synthesis typically begins with the reaction of cyclen with three equivalents of an alkylating agent like tert-butyl bromoacetate in the presence of a base.[4] Following the tri-alkylation, the protecting groups are removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the final DO3A product.[5] The unfunctionalized secondary amine serves as a crucial handle for conjugation to biomolecules, making DO3A a quintessential bifunctional chelator.
Caption: Simplified protonation sequence of DO3A, highlighting the ring amine protonations.
Experimental Protocol: Potentiometric Titration for pKa Determination
The gold standard for determining protonation constants is pH-potentiometric titration. [6]This method provides highly accurate data by monitoring the change in potential (related to pH) of a ligand solution upon the incremental addition of a standardized acid or base.
Workflow: Determination of DO3A Protonation Constants
-
Preparation: A precise amount of DO3A is dissolved in a constant ionic strength medium (e.g., 0.15 M NaCl) to maintain constant activity coefficients. [7]The solution is placed in a jacketed titration vessel maintained at a constant temperature (e.g., 25.0 ± 0.1 °C).
-
Inert Atmosphere: The headspace of the vessel is purged with a humidified inert gas (e.g., argon or nitrogen) to prevent the dissolution of atmospheric CO₂, which would form carbonic acid and interfere with the titration of a basic solution.
-
Electrode Calibration: A combination pH electrode is calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate measurement across the entire titration range. The calibration yields the standard electrode potential and the Nernstian slope.
-
Titration: The DO3A solution is titrated with a standardized, carbonate-free strong base (e.g., NaOH). After each addition of titrant, the solution is allowed to equilibrate, and the potential (mV) or pH is recorded. The titration is continued until the pH is well past the last expected pKa value (e.g., pH ~11.5).
-
Data Analysis: The collected data (volume of titrant vs. pH) is processed using a specialized computer program (e.g., HYPERQUAD). The software refines the total ligand concentration and the protonation constants by minimizing the difference between the experimental and calculated titration curves.
Causality: Using a constant ionic strength background electrolyte is crucial because it minimizes changes in the activity of the involved ions, allowing the calculated constants to approximate thermodynamic constants. The removal of CO₂ is a self-validating step; its presence would introduce a buffering region around pH 6-8, leading to erroneous pKa calculations.
Caption: Experimental workflow for determining pKa values via potentiometric titration.
Part 2: The Impact of Basicity on Coordination Chemistry
The protonation state of DO3A directly influences its ability to coordinate with metal ions. The competition between protons and a metal ion for the ligand's donor atoms is the essence of its coordination chemistry in aqueous solution.
Thermodynamic Stability of Metal Complexes
Thermodynamic stability refers to the strength of the bond between the metal ion and the ligand at equilibrium, quantified by the stability constant (log Kₘₗ). [8][9]DO3A forms highly stable complexes with a wide range of metal ions, a prerequisite for in vivo applications where dissociation could release toxic free metal ions.
The macrocyclic effect, a key principle in coordination chemistry, dictates that multidentate macrocyclic ligands like DO3A form significantly more stable complexes than their linear analogues. [9]This is due to favorable entropic contributions upon chelation.
Table 2: Stability Constants (log Kₘₗ) for Selected Metal-DO3A and -DOTA Complexes
| Metal Ion | log Kₘₗ (DO3A) | log Kₘₗ (DOTA) | Conditions | Reference |
|---|---|---|---|---|
| Gd³⁺ | 21.01 | 25.4 | 25 °C, 0.1 M KCl | [10] |
| Y³⁺ | 20.89 | 24.9 | 25 °C, 0.1 M KCl | [10] |
| Cu²⁺ | 21.8 | 22.8 | 25 °C, 0.15 M NaCl | [7][11] |
| Zn²⁺ | 19.9 | 21.2 | 25 °C, 0.15 M NaCl | [7][11] |
| Ca²⁺ | 11.8 | 16.9 | 25 °C, 0.15 M NaCl | [7][11]|
Expert Insight: While highly stable, DO3A complexes are generally less stable than their DOTA counterparts. [10][12]The fourth carboxylate arm in DOTA provides an additional coordination site and negative charge, leading to a stronger overall interaction with the metal cation. However, the stability of Gd(DO3A) is still more than sufficient for many in vivo applications, particularly when kinetic inertness is high.
Kinetic Inertness: The True Predictor of In Vivo Stability
While thermodynamic stability describes the equilibrium position, kinetic inertness describes the speed at which that equilibrium is reached. [13][14]For medical applications, a complex must not only be thermodynamically stable but also kinetically inert, meaning it dissociates very slowly under physiological conditions. This is crucial to prevent transmetallation, where endogenous ions like Zn²⁺ or Ca²⁺ displace the chelated metal (e.g., Gd³⁺). [13] Macrocyclic complexes like those of DO3A are exceptionally inert due to their pre-organized and rigid structure. [15][16]For the metal ion to be released, the entire macrocycle must undergo a high-energy conformational change, a process that is kinetically hindered. Dissociation is often extremely slow and typically proceeds through a proton-assisted pathway, where protonation of the coordinated donor atoms facilitates the release of the metal ion. [11]The rate of this dissociation is a critical parameter for assessing the safety of a chelate for in vivo use.
Part 3: Applications in Drug Development and Diagnostics
The combination of high stability, kinetic inertness, and a conjugatable "handle" makes DO3A a premier platform for developing targeted imaging and therapeutic agents.
Magnetic Resonance Imaging (MRI) Contrast Agents
The most prominent application of DO3A is in MRI. The gadolinium complex of the DO3A derivative, HP-DO3A (Gadoteridol, marketed as ProHance®), is a widely used clinical MRI contrast agent. [17][18]Gd³⁺ has seven unpaired electrons, making it highly paramagnetic. When chelated by HP-DO3A, it dramatically shortens the T1 relaxation time of nearby water protons, leading to signal enhancement ("brightening") in T1-weighted images. [19] The high kinetic inertness of the Gd-HP-DO3A complex is a critical safety feature. [15]Less inert gadolinium-based contrast agents, particularly linear chelates, have been associated with a higher risk of gadolinium release and the development of Nephrogenic Systemic Fibrosis (NSF) in patients with severe renal impairment. [13][16]The robust caging of Gd³⁺ by the DO3A-based scaffold minimizes this risk.
Radiopharmaceuticals for Imaging and Therapy
The bifunctional nature of DO3A allows it to be conjugated to a targeting biomolecule (e.g., a peptide, antibody, or small molecule) while its chelating cavity securely holds a radioactive metal ion. This creates a radiopharmaceutical that can be delivered specifically to a biological target, such as a tumor.
-
For Diagnosis (PET/SPECT): DO3A can chelate positron-emitting radionuclides like Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) or gamma-emitting radionuclides like Indium-111 (¹¹¹In) for Single Photon Emission Computed Tomography (SPECT). [20]These agents allow for non-invasive visualization and quantification of molecular targets in vivo.
-
For Therapy (Targeted Radionuclide Therapy): By chelating particle-emitting radionuclides such as Lutetium-177 (¹⁷⁷Lu, a β⁻ emitter) or Actinium-225 (²²⁵Ac, an α emitter), DO3A-conjugates can deliver a cytotoxic radiation dose directly to cancer cells, minimizing damage to surrounding healthy tissue.
Conclusion
This compound (DO3A) is more than just a structural variant of DOTA. Its fundamental basic properties—characterized by a sequence of high protonation constants for its macrocyclic amines—are the direct determinants of its function. These properties drive the formation of metal complexes that exhibit a powerful combination of high thermodynamic stability and, critically, exceptional kinetic inertness. This robust chelation chemistry prevents the in vivo release of potentially toxic metal ions, establishing a foundation of safety. The strategic inclusion of a reactive amine handle transforms this stable chelator into a versatile bifunctional platform, enabling its conjugation to targeting vectors. It is this elegant synergy of basicity, stability, and functionality that has cemented DO3A's role as an indispensable tool for developing sophisticated MRI contrast agents and targeted radiopharmaceuticals, ultimately advancing the frontiers of molecular imaging and personalized medicine.
References
-
PubMed. (n.d.). Stability assessment of gadolinium complexes by P-31 and H-1 relaxometry. Retrieved from [Link]
-
MDPI. (n.d.). Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu(II), Zn(II), and Lanthanide(III) Ions: Thermodynamic Stability, Formation and Dissociation Kinetics, and Solution Dynamic NMR Studies. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu(II), Zn(II), and Lanthanide(III) Ions: Thermodynamic Stability, Formation and Dissociation Kinetics, and Solution Dynamic NMR Studies. Retrieved from [Link]
-
ACS Publications. (n.d.). Solution Structures, Stabilities, Kinetics, and Dynamics of DO3A and DO3A–Sulphonamide Complexes. Retrieved from [Link]
-
MRI Questions. (n.d.). Extracellular gadolinium contrast agents: Differences in stability. Retrieved from [Link]
-
PubMed. (n.d.). Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu(II), Zn(II), and Lanthanide(III) Ions: Thermodynamic Stability, Formation and Dissociation Kinetics, and Solution Dynamic NMR Studies. Retrieved from [Link]
-
PubMed. (n.d.). Extracellular gadolinium contrast agents: differences in stability. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Stability, and Structure of Gadolinium(III) and Yttrium(III) Macrocyclic Poly(amino carboxylates). Retrieved from [Link]
-
PubMed. (n.d.). Solution structures, stabilities, kinetics, and dynamics of DO3A and DO3A-sulphonamide complexes. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). A primer on gadolinium chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Solution Structures, Stabilities, Kinetics, and Dynamics of DO3A and DO3A-Sulphonamide Complexes | Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of a Versatile Building Block Combining Cyclen-derivative DO3A with a Polyamine via a Rigid Spacer. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Gadolinium-Based Contrast Agents for MR Cancer Imaging. Retrieved from [Link]
-
CORE. (n.d.). Efficient Synthesis of Macromolecular DO3A@Gn Derivatives for Potential Application in MRI Diagnostics: From Polymer Conjugates. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, characterization, and relaxation studies of Gd-DO3A conjugate of chlorambucil as a potential theranostic agent. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extra Domain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer. Retrieved from [Link]
- Google Patents. (n.d.). WO2021116165A1 - Manufacturing of protected do3a.
-
National Institutes of Health (NIH). (n.d.). Radiopharmacy. Retrieved from [Link]
-
The Ohio State University. (n.d.). Synthesis, Characterization, and Crystal Structures of M(DO3A) (M = Fe, Gd) and Na[M(DOTA)] (M = Fe, Y, Gd). Retrieved from [Link]
-
PubMed. (n.d.). Equilibrium, 1H and 13C NMR spectroscopy, and X-ray diffraction studies on the complexes Bi(DOTA)- and Bi(DO3A-Bu). Retrieved from [Link]
-
Spandidos Publications. (n.d.). MRI contrast agents: Classification and application (Review). Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, complexation and NMR relaxation properties of Gd3+ complexes of Mes(DO3A)3. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Physicochemical characterization of the dimeric lanthanide complexes [enfLn(DO3A)(H2O)g2] and. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Design, Synthesis, and Evaluation of this compound-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. Retrieved from [Link]
-
YouTube. (2020, July 9). Potentiometric titrations (Principle, Procedure, Types, Ion-selective electrodes, applications). Retrieved from [Link]
-
MRIQuestions.com. (n.d.). MRI contrast agents (Gadolinium DTPA). Retrieved from [Link]
-
PubChem. (n.d.). This compound trisodium salt. Retrieved from [Link]
- Google Patents. (n.d.). EP2623500A1 - Mri contrast agent having gadolinium complex.
-
Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]
-
YouTube. (2023, January 31). Organic Chemistry - pKa Values of Acids. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Recent Advances in Gadolinium Based Contrast Agents for Bioimaging Applications. Retrieved from [Link]
-
Government Shivalik College Naya Nangal. (n.d.). THERMODYNAMICS AND KINETIC ASPECTS OF METAL COMPLEXES. Retrieved from [Link]
-
PubMed. (n.d.). Solution Thermodynamics and Kinetics of Metal Complexation with a Hydroxypyridinone Chelator Designed for Thorium-227 Targeted Alpha Therapy. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, Potentiometry, and NMR Studies of Two New 1,7-Disubstituted Tetraazacyclododecanes and Their Complexes Formed with Lanthanide, Alkaline Earth Metal, Mn(2+), and Zn(2+) Ions. Retrieved from [Link]
-
YouTube. (2021, April 19). * [21]Thermodynamic & Kinetic Aspect of Metal Complexes | Inorganic chemistry | BSc 3rd year*. Retrieved from [Link]
-
ResearchGate. (n.d.). Potentiometric study of reactions of rare-earth elements with 3-allylpentanedione in a water-dioxane medium. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2,2',2''-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)triacetic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, November 4). 10.1: Thermodynamic Stability of Metal Complexes. Retrieved from [Link]
-
PubChem. (n.d.). HP-DO3A(3-). Retrieved from [Link]
Sources
- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DO3A trisodium_TargetMol [targetmol.com]
- 4. WO2021116165A1 - Manufacturing of protected do3a - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu(II), Zn(II), and Lanthanide(III) Ions: Thermodynamic Stability, Formation and Dissociation Kinetics, and Solution Dynamic NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gcnayanangal.com [gcnayanangal.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu(II), Zn(II), and Lanthanide(III) Ions: Thermodynamic Stability, Formation and Dissociation Kinetics, and Solution Dynamic NMR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A primer on gadolinium chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. mriquestions.com [mriquestions.com]
- 16. Extracellular gadolinium contrast agents: differences in stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Gadolinium-Based Contrast Agents for MR Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. mrimaster.com [mrimaster.com]
- 20. Radiopharmacy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Stability assessment of gadolinium complexes by P-31 and H-1 relaxometry - PubMed [pubmed.ncbi.nlm.nih.gov]
DO3A chelator synthesis and purification methods
An In-Depth Technical Guide to the Synthesis and Purification of DO3A Chelators
Authored by a Senior Application Scientist
Introduction: The Pivotal Role of DO3A in Modern Medicine
1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid, commonly known as DO3A, is a macrocyclic chelating agent that stands as a cornerstone in the development of advanced diagnostic and therapeutic agents.[1][2] Its structure, featuring a cyclen backbone with three carboxymethyl arms, provides a highly stable coordination environment for a variety of metal ions. This high stability is crucial for in vivo applications, preventing the release of potentially toxic free metal ions. The single secondary amine on the cyclen ring offers a versatile handle for conjugation to biomolecules such as peptides, antibodies, or nanoparticles, enabling the creation of targeted agents for molecular imaging and therapy.[1][3][4] This guide provides a comprehensive overview of the synthesis and purification of DO3A, offering field-proven insights for researchers and drug development professionals.
Part 1: The Synthetic Pathway to DO3A
The synthesis of DO3A is a multi-step process that demands careful control of reaction conditions to achieve high purity and yield. The general strategy involves the selective tris-alkylation of the cyclen macrocycle, followed by the deprotection of the carboxylic acid functionalities.
1.1 The Foundation: Synthesis of the Cyclen Macrocycle
The journey to DO3A begins with its macrocyclic precursor, 1,4,7,10-tetraazacyclododecane (cyclen). While commercially available, understanding its synthesis provides valuable context. The Richman-Atkins method is a widely recognized approach for synthesizing cyclen, involving a multi-step protection-deprotection strategy.[5] This method typically utilizes tosyl protecting groups, which require harsh acidic conditions (e.g., 97% H₂SO₄) for their removal.[5] Given the commercial availability and the demanding nature of its synthesis, this guide will focus on the derivatization of cyclen to DO3A.
1.2 Core Reaction: Tris-Alkylation of Cyclen
The most critical step in DO3A synthesis is the selective N-alkylation of three of the four secondary amines of the cyclen ring. The primary challenge lies in maximizing the yield of the desired tri-substituted product while minimizing the formation of the tetra-substituted byproduct, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).
The most common approach involves the reaction of cyclen with a haloacetic acid ester, typically a protected form like tert-butyl bromoacetate, in the presence of a base.[2][6] The use of tert-butyl esters as protecting groups for the carboxylic acid moieties is advantageous as they are stable under the basic reaction conditions of the alkylation and can be readily removed later under acidic conditions.[7]
Caption: General synthetic workflow for DO3A.
Experimental Protocol: Synthesis of DO3A-tris(t-butyl ester) Hydrobromide
This protocol is a representative example based on established literature procedures.[2][8]
-
Reaction Setup: In a round-bottom flask, suspend cyclen (1 equivalent) and sodium acetate (3.3 equivalents) in dimethylacetamide (DMAC).
-
Cooling: Cool the suspension to -20°C with vigorous stirring.
-
Addition of Alkylating Agent: Slowly add a solution of tert-butyl bromoacetate (3.3 equivalents) in DMAC to the cooled suspension. Maintaining a low temperature at this stage is crucial to minimize over-alkylation.
-
Reaction: Allow the reaction mixture to stir for an extended period (e.g., 24-60 hours) at room temperature.
-
Work-up and Precipitation: Pour the reaction mixture into water. The hydrobromide salt of the desired tri-alkylated product is often less soluble than the tetra-alkylated byproduct and unreacted cyclen. Add solid potassium bicarbonate (KHCO₃) portionwise to adjust the pH, which induces the precipitation of DO3A-tris(t-butyl ester) as its hydrobromide salt.[2]
-
Isolation: Collect the white precipitate by filtration.
-
Washing: Wash the precipitate with water to remove inorganic salts and other water-soluble impurities.
Table 1: Comparison of Reaction Conditions for Tris-Alkylation of Cyclen
| Parameter | Himmelsbach et al. | Berg et al. | Axelsson et al. | Moore |
| Reaction Time | 19 days | 6 days | 5 days | 60 hours |
| Purification | Not specified | Chromatographic | Modified work-up | Precipitation |
| Yield | 56% | 60% | 73% | 65-80% |
This table is a summary based on a review of various synthetic protocols.[2]
1.3 The Gatekeepers: Protecting Group Strategy
The use of protecting groups is fundamental to the successful synthesis of DO3A. Tert-butyl esters are the most commonly employed protecting groups for the carboxylate arms.[7]
Rationale for tert-Butyl Esters:
-
Stability: They are stable to the basic conditions used during the N-alkylation of cyclen.
-
Selective Removal: They can be cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM), which typically do not affect other functional groups that may be present on a conjugated biomolecule.[5][9]
1.4 The Final Step: Deprotection to Yield DO3A
Once the purified DO3A-tris(t-butyl ester) is obtained, the final step is the removal of the tert-butyl protecting groups to yield the final DO3A product.
Experimental Protocol: Deprotection of DO3A-tris(t-butyl ester)
-
Dissolution: Dissolve the DO3A-tris(t-butyl ester) in a suitable solvent, typically dichloromethane (DCM).
-
Acid Treatment: Add trifluoroacetic acid (TFA) to the solution. A common ratio is a 1:2 (v/v) mixture of DCM to TFA.[5]
-
Reaction: Stir the solution at room temperature for several hours (e.g., 5 hours) to ensure complete cleavage of the ester groups.[5]
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure.
-
Precipitation: Dissolve the residue in a minimal amount of a solvent like methanol and precipitate the final DO3A product by adding a less polar solvent such as diethyl ether.[5]
-
Isolation: Collect the precipitated DO3A by filtration and dry under vacuum.
Part 2: Purification Strategies for High-Purity DO3A
The purity of the DO3A chelator is paramount for its use in pharmaceutical applications. Impurities, particularly unchelated metal ions or incompletely synthesized precursors, can lead to toxicity or reduced efficacy.
Caption: Purification workflows for protected and final DO3A.
2.1 Purification of the Protected Intermediate
The purification of DO3A-tris(t-butyl ester) is a critical juncture that significantly impacts the purity of the final product.
-
Precipitation/Crystallization: This is the most common and scalable method. The tri-substituted product is often isolated as a salt (e.g., hydrobromide), which selectively precipitates from the reaction mixture upon pH adjustment.[2][6] This method effectively removes the more soluble tetra-substituted DOTA analogue and unreacted starting materials.
-
Column Chromatography: For smaller scale preparations or when very high purity of the intermediate is required, flash chromatography on silica gel can be employed.[6] However, this method is less suitable for large-scale industrial production.
2.2 Purification of the Final Deprotected DO3A
After deprotection, residual impurities may include starting material, byproducts from side reactions, and residual salts.
-
Crystallization: The final DO3A product can often be purified by crystallization from a suitable solvent system.[10] This method is effective for removing amorphous impurities and achieving high crystalline purity.
-
Ion-Exchange Chromatography: Given the zwitterionic nature of DO3A at certain pH values, ion-exchange chromatography is a powerful technique for its purification. It can effectively separate the desired product from charged impurities.
2.3 Analytical Purity Assessment
Verifying the purity of the synthesized DO3A is a non-negotiable step.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the workhorse for assessing the purity of DO3A and its derivatives.[11] It is important to note that metal chelators can sometimes interact with residual metal ions in the HPLC system, leading to peak broadening or the appearance of multiple peaks.[12][13] Derivatization with a suitable metal ion (e.g., Fe(III)) or the use of a mobile phase containing a competing chelating agent can mitigate these issues.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized DO3A and its intermediates.[14][15]
-
Mass Spectrometry (MS): Mass spectrometry provides definitive confirmation of the molecular weight of the synthesized compounds.[14][15]
The synthesis and purification of DO3A are well-established processes that are critical for the advancement of molecular imaging and targeted radionuclide therapy. A thorough understanding of the reaction mechanisms, the rationale behind the choice of protecting groups and reaction conditions, and the application of appropriate purification and analytical techniques are essential for producing high-quality DO3A for research and clinical applications. This guide provides a solid foundation for scientists and professionals in the field, enabling them to confidently navigate the synthesis and purification of this vital chelating agent.
References
-
SYNTHESIS AND RELAXIVITY MEASUREMENT OF CYCLEN BASED MAGNETIC RESONANCE IMAGING (MRI) CONTRAST AGENT. Revue Roumaine de Chimie. Available at: [Link]
-
Synthesis of a Versatile Building Block Combining Cyclen-derivative DO3A with a Polyamine via a Rigid Spacer. National Institutes of Health. Available at: [Link]
-
Synthesis of Modular DO3A-Based High-Relaxivity Contrast Agents for MRI of Prostate Cancer. RIT Digital Institutional Repository. Available at: [Link]
-
Synthesis of functionalised HP-DO3A chelating agents for conjugation to biomolecules. Springer Nature. Available at: [Link]
-
Synthesis of a versatile building block combining cyclen-derivative DO3A with a polyamine via a rigid spacer. PubMed. Available at: [Link]
-
Scheme 1 Synthetic pathway for the preparation of the metal chelator... ResearchGate. Available at: [Link]
-
Synthesis, Characterization, and Crystal Structures of M(DO3A) (M = Fe, Gd) and Na[M(DOTA)] (M = Fe, Y, Gd). The Ohio State University. Available at: [Link]
-
Synthesis of Functionalised HP-DO3A Chelating Agents for Conjugation to Biomolecules. PubMed. Available at: [Link]
-
Synthesis of a Versatile Building Block Combining Cyclen-derivative DO3A with a Polyamine via a Rigid Spacer. R Discovery. Available at: [Link]
-
Design, Synthesis, and Evaluation of this compound-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. National Institutes of Health. Available at: [Link]
-
On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane. Tetrahedron Letters. Available at: [Link]
- Synthesis of cyclen derivatives. Google Patents.
-
A selective one-step synthesis of tris N-alkylated cyclens. ResearchGate. Available at: [Link]
-
Synthesis of functionalised HP-DO3A chelating agents for conjugation to biomolecules. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Kilogram scale facile synthesis and systematic characterization of a Gd-macrochelate as T1-weighted magnetic resonance imaging contrast agent. PubMed Central. Available at: [Link]
-
Efficient Synthesis of Macromolecular DO3A@Gn Derivatives for Potential Application in MRI Diagnostics: From Polymer Conjugates. CORE. Available at: [Link]
-
Synthesis and Structural Characterization of Complexes of a DO3A-Conjugated Triphenylphosphonium Cation with Diagnostically Important Metal Ions. PubMed Central. Available at: [Link]
-
Synthesis, characterization, and crystal structures of M(DO3A) (M = iron, gadolinium) and Na[M(DOTA)] (M = Fe, yttrium, Gd). ACS Publications. Available at: [Link]
-
(PDF) Synthesis and Relaxivity Studies of a DOTA-Based Nanomolecular Chelator Assembly Supported by an Icosahedral Closo-B12 -Core for MRI: A Click Chemistry Approach. ResearchGate. Available at: [Link]
-
Gd Complexes of DO3A-(Biphenyl-2,2′-bisamides) Conjugates as MRI Blood-Pool Contrast Agents. National Institutes of Health. Available at: [Link]
-
Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications. National Institutes of Health. Available at: [Link]
-
Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications. ACS Omega. Available at: [Link]
-
Lanthanide DO3A-Complexes Bearing Peptide Substrates: The Effect of Peptidic Side Chains on Metal Coordination and Relaxivity. MDPI. Available at: [Link]
- Manufacturing of protected do3a. Google Patents.
- Dota synthesis. Google Patents.
-
Regioselective N-substitution of cyclen with two different alkyl groups: Synthesis of all possible isomers. ResearchGate. Available at: [Link]
-
Underlining the Importance of Peripheral Protic Functional Groups to Enhance the Proton Exchange of Gd-Based MRI Contrast Agents. PubMed Central. Available at: [Link]
-
Strategies for the preparation of bifunctional gadolinium(III) chelators. PubMed Central. Available at: [Link]
-
Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of a Versatile Building Block Combining Cyclen-derivative DO3A with a Polyamine via a Rigid Spacer. MDPI. Available at: [Link]
-
CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. National Institutes of Health. Available at: [Link]
-
Synthesis of DOTA-pyridine chelates for 64Cu coordination and radiolabeling of αMSH peptide. National Institutes of Health. Available at: [Link]
-
Removal of Metallic Impurities From Mobile Phases in Reversed-Phase High-Performance Liquid Chromatography by the Use of an In-Line Chelation Column. PubMed. Available at: [Link]
-
Macrocycles & Chelating Agents for Industrial Applications. IBC Advanced Technologies. Available at: [Link]
-
Tackling Issues Observed during the Development of a Liquid Chromatography Method for Small Molecule Quantification in Antibody-Chelator Conjugate. MDPI. Available at: [Link]
-
Current approaches for the purification of antibody-drug conjugates. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of functionalised HP-DO3A chelating agents for conjugation to biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of functionalised HP-DO3A chelating agents for conjugation to biomolecules - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. EP1877389B1 - Synthesis of cyclen derivatives - Google Patents [patents.google.com]
- 7. "Synthesis of Modular DO3A-Based High-Relaxivity Contrast Agents for MR" by Dana Qiang Murphy Soika [repository.rit.edu]
- 8. WO2021116165A1 - Manufacturing of protected do3a - Google Patents [patents.google.com]
- 9. Design, Synthesis, and Evaluation of this compound-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 11. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09076E [pubs.rsc.org]
- 12. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Removal of metallic impurities from mobile phases in reversed-phase high-performance liquid chromatography by the use of an in-line chelation column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of a versatile building block combining cyclen-derivative DO3A with a polyamine via a rigid spacer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
The Architectural Nuances of DO3A Metal Complexes: A Crystallographic Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The macrocyclic chelator DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) and its derivatives are pivotal in the design of metal-based imaging and therapeutic agents. Their profound efficacy, particularly in the realm of Magnetic Resonance Imaging (MRI) contrast agents, is intrinsically linked to the precise three-dimensional arrangement of the constituent atoms. This guide provides a comprehensive exploration of the crystal structure of DO3A metal complexes, delving into the intricate interplay between the metal ion, the macrocyclic framework, and the pendant arms. We will dissect the coordination geometries, the phenomenon of isomerism, and the critical influence of the metallic guest on the overall architecture. This document serves as a technical resource, offering not only a theoretical understanding but also practical insights into the synthesis and crystallographic analysis of these vital compounds.
Introduction: The Significance of Crystal Structure in DO3A-Metal Complex Functionality
The biological and physicochemical properties of DO3A metal complexes, such as their thermodynamic stability, kinetic inertness, and relaxivity (in the case of paramagnetic complexes), are not merely consequences of their chemical composition but are dictated by their precise spatial arrangement. X-ray crystallography provides an unparalleled, atom-level view of these structures in the solid state, offering a foundational understanding of their behavior in solution and, ultimately, in biological systems.
The causality behind our focus on crystal structure is rooted in the "structure-function" paradigm. For instance, the coordination number and geometry of a Gd(III)-DO3A complex directly influence the number of coordinated water molecules, a key determinant of its efficacy as an MRI contrast agent. Similarly, the conformational rigidity of the complex, revealed through crystallographic studies, is a strong indicator of its kinetic inertness and resistance to demetallation in vivo.
The DO3A Ligand: A Versatile Scaffold for Metal Chelation
The DO3A ligand is a derivative of the 12-membered tetraazamacrocycle, cyclen, featuring three pendant acetate arms. This pre-organized structure provides a stable and versatile cavity for a wide range of metal ions. The denticity of the DO3A ligand—the number of donor atoms that bind to the metal center—is a critical aspect of its coordination chemistry.
Coordination Versatility: Heptadentate vs. Hexadentate Binding
The coordination behavior of DO3A is highly dependent on the size and electronic properties of the chelated metal ion.
-
Heptadentate Coordination: For larger metal ions, such as lanthanides (e.g., Gd³⁺) and other metals with a preference for higher coordination numbers (e.g., In³⁺, Mn²⁺), DO3A typically acts as a heptadentate ligand.[1][2] In this mode, the four nitrogen atoms of the macrocycle and one oxygen atom from each of the three acetate arms coordinate to the metal center. This often results in a monocapped octahedral or a monocapped trigonal prismatic geometry.
-
Hexadentate Coordination: For smaller metal ions like Ga³⁺, steric constraints can prevent the coordination of all three acetate arms.[1][2] In such cases, DO3A behaves as a hexadentate ligand, with the four macrocyclic nitrogens and only two of the three carboxylate oxygens binding to the metal. This typically leads to a distorted octahedral geometry.[1][2] One of the carboxylate arms remains uncoordinated.
This adaptability of the DO3A ligand is a key feature that allows it to form stable complexes with a diverse array of metal ions relevant to diagnostic imaging and therapy.
Common Coordination Geometries in DO3A Metal Complexes
The spatial arrangement of the donor atoms around the central metal ion defines the coordination geometry. Understanding these geometries is crucial for predicting the properties of the complex.
Octahedral and Distorted Octahedral Geometry
As mentioned, smaller metal ions like Ga³⁺ often induce a distorted octahedral coordination in DO3A complexes.[1][2] In an ideal octahedron, the metal-ligand bond angles are 90° and 180°. However, the constraints of the macrocyclic ring and the pendant arms lead to significant deviations from this ideal geometry.
Nine-Coordinate Geometries: The Realm of Lanthanides
For the larger lanthanide ions, which are of paramount importance for MRI applications, nine-coordinate geometries are prevalent. These are typically described by two idealized polyhedra: the monocapped square antiprism (SAP) and the twisted square antiprism (TSAP) . In these structures, the four nitrogen atoms of the cyclen ring form one square face, and the four oxygen atoms from the coordinating arms form another. The ninth coordination site is typically occupied by a water molecule, which is crucial for the relaxivity of Gd³⁺-based contrast agents.
Isomerism in DO3A Complexes: A Tale of Two Conformations (SAP and TSAP)
A fascinating and functionally significant aspect of lanthanide-DOTA and DO3A-like complexes is the existence of conformational isomers in solution: the Square Antiprism (SAP) and the Twisted Square Antiprism (TSAP).[2][3] These isomers arise from the relative orientation of the acetate arms with respect to the conformation of the cyclen ring.
-
SAP (Square Antiprism): In the SAP isomer, the pendant arms are arranged in a way that the N-C-C-O torsion angles are anti-periplanar. This conformation is generally considered to be more rigid.
-
TSAP (Twisted Square Antiprism): In the TSAP isomer, the pendant arms are twisted relative to the macrocyclic ring. This conformation is typically more flexible.
The interchange between SAP and TSAP isomers is a dynamic process that can be studied by NMR spectroscopy.[4] The relative population of these isomers can be influenced by factors such as the nature of the lanthanide ion, temperature, and the solvent. The significance of this isomerism lies in its impact on the water exchange rate, a critical parameter for the efficacy of MRI contrast agents. The TSAP isomer is often associated with a faster water exchange rate.
Caption: Dynamic equilibrium between SAP and TSAP isomers in Lanthanide-DO3A complexes.
Crystallographic Data of Representative DO3A Metal Complexes
The following tables summarize key crystallographic parameters for several DO3A metal complexes, providing a quantitative basis for understanding their structures.
Table 1: Coordination Environment and Geometry of Selected DO3A Metal Complexes
| Metal Ion | Denticity of DO3A | Coordination Number | Coordination Geometry | Coordinated Water | Reference |
| Gd³⁺ | Heptadentate | 9 | Enneacoordinate (often with carbonate bridging) | No (in the cited structure) | [5][6] |
| Fe³⁺ | Heptadentate | 7 | - | No | [5][6] |
| In³⁺ | Heptadentate | 7 | Monocapped Octahedral | No | [1][2] |
| Ga³⁺ | Hexadentate | 6 | Distorted Octahedral | No | [1][2] |
| Mn²⁺ | Heptadentate | 7 | Monocapped Octahedral | No | [1][2] |
Table 2: Selected Bond Lengths (Å) in DO3A Metal Complexes
| Metal Ion | M-N (avg.) | M-O (carboxylate, avg.) | Reference |
| Gd³⁺ | Data not readily available in abstract | Data not readily available in abstract | [5][6] |
| Fe³⁺ | Data not readily available in abstract | Data not readily available in abstract | [5][6] |
| In³⁺ | Data not readily available in abstract | Data not readily available in abstract | [1][2] |
| Ga³⁺ | Data not readily available in abstract | Data not readily available in abstract | [1][2] |
| Mn²⁺ | Data not readily available in abstract | Data not readily available in abstract | [1][2] |
(Note: Specific bond lengths are often found within the full crystallographic information files (CIFs) of published structures and may not be explicitly listed in abstracts. The table reflects the typical trend of bond lengths varying with the ionic radius of the metal.)
Experimental Protocols: From Synthesis to Single Crystal
The successful crystallographic analysis of a DO3A metal complex is contingent upon the synthesis of a high-purity compound and the subsequent growth of single crystals suitable for X-ray diffraction.
General Synthesis of a Lanthanide-DO3A Complex (e.g., Gd-DO3A)
This protocol is a generalized procedure based on common synthetic routes.[7][8] The causality behind each step is to ensure complete complexation and purification.
Step 1: Ligand Dissolution and pH Adjustment
-
Dissolve the DO3A ligand in deionized water. The use of a slight excess of a non-coordinating base (e.g., NaOH or NH₄OH) may be necessary to facilitate dissolution by deprotonating the carboxylic acid groups.
-
Adjust the pH of the solution to a weakly acidic to neutral range (pH 5.5-7.0). This pH range is optimal for complexation, preventing the formation of metal hydroxides at higher pH and protonation of the ligand's nitrogen atoms at lower pH, which would inhibit coordination.
Step 2: Addition of the Metal Salt
-
In a separate vessel, dissolve the lanthanide salt (e.g., GdCl₃·6H₂O) in deionized water.
-
Add the metal salt solution dropwise to the ligand solution with vigorous stirring. A stoichiometric amount or a slight excess of the ligand is typically used to ensure complete metal chelation.
Step 3: Reaction and Monitoring
-
Heat the reaction mixture (typically 50-90 °C) for several hours to overnight to ensure complete complex formation. The elevated temperature provides the activation energy needed to overcome the kinetic barrier of complexation.
-
The progress of the reaction can be monitored by techniques such as HPLC or by testing for the presence of free metal ions using a colorimetric indicator (e.g., xylenol orange).
Step 4: Purification
-
After the reaction is complete, cool the solution to room temperature.
-
Purify the complex using techniques such as ion-exchange chromatography or size-exclusion chromatography to remove any unreacted ligand, free metal ions, and other impurities.
-
The final product is often isolated as a solid by lyophilization or precipitation.
Caption: General workflow for the synthesis of a Gd-DO3A complex.
Crystallization of DO3A Metal Complexes
Obtaining single crystals suitable for X-ray diffraction is often a matter of careful experimentation and patience. The following are common techniques.
Step 1: Solvent Selection
-
The ideal solvent system is one in which the complex has moderate solubility at elevated temperatures and lower solubility at room temperature or below.
-
Common solvents for crystallization of these polar complexes include water, methanol, ethanol, and mixtures thereof.
Step 2: Crystallization Techniques
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the purified complex in the chosen solvent.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent over days to weeks. This gradual increase in concentration promotes the formation of well-ordered crystals.
-
-
Vapor Diffusion:
-
Dissolve the complex in a "good" solvent in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a "poor" solvent (an anti-solvent) in which the complex is insoluble.
-
The poor solvent will slowly vaporize and diffuse into the good solvent, gradually decreasing the solubility of the complex and inducing crystallization.
-
-
Slow Cooling:
-
Prepare a saturated solution of the complex at an elevated temperature.
-
Filter the hot solution.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator). The decrease in solubility upon cooling drives crystallization.
-
Self-Validation: The quality of the crystals (well-defined facets, lack of cloudiness) is a preliminary indicator of success. The ultimate validation is the quality of the diffraction pattern obtained during X-ray analysis.
Conclusion: The Future of DO3A-Based Agents
The crystal structures of DO3A metal complexes provide a fundamental blueprint for understanding and predicting their behavior. This knowledge is not merely academic; it is a critical tool for the rational design of next-generation imaging and therapeutic agents. By modulating the pendant arms of the DO3A scaffold, researchers can fine-tune the coordination environment of the metal ion, thereby optimizing properties such as relaxivity, stability, and targeting capabilities. The continued exploration of the solid-state structures of novel DO3A derivatives will undoubtedly pave the way for the development of more effective and safer metal-based pharmaceuticals.
References
-
Jagadish, B., et al. (2012). Efficient Synthesis of Macromolecular DO3A@Gn Derivatives for Potential Application in MRI Diagnostics: From Polymer Conjugates. Macromolecular Chemistry and Physics, 213(5), 511-520. [Link]
-
Chang, C. A., et al. (1993). Synthesis, Characterization, and Crystal Structures of M(DO3A) (M = Fe, Gd) and Na[M(DOTA)] (M = Fe, Y, Gd). Inorganic Chemistry, 32(16), 3501–3508. [Link]
-
Singh, T., et al. (2017). Synthesis, characterization, and relaxation studies of Gd-DO3A conjugate of chlorambucil as a potential theranostic agent. Bioconjugate Chemistry, 28(6), 1645-1654. [Link]
-
Platas-Iglesias, C., et al. (2013). A combined NMR and DFT study of conformational dynamics in lanthanide complexes of macrocyclic DOTA-like ligands. Dalton Transactions, 42(42), 15048-15060. [Link]
-
Ohio State University. (1993). Synthesis, Characterization, and Crystal Structures of M(DO3A) (M = Fe, Gd) and Na[M(DOTA)] (M = Fe, Y, Gd). Knowledge Bank. [Link]
-
ResearchGate. (n.d.). Bond lengths (Å) and bond angles (°) of complexes 1 and 2. [Link]
-
ResearchGate. (n.d.). Selected structural features (bond lengths (Å) and bond angles ( • )) for complex 3. [Link]
-
Liu, Z., et al. (2007). Synthesis and Structural Characterization of Complexes of a DO3A-Conjugated Triphenylphosphonium Cation with Diagnostically Important Metal Ions. Bioconjugate Chemistry, 18(5), 1586–1596. [Link]
-
ResearchGate. (n.d.). Analysis of the conformational behavior and stability of the SAP and TSAP isomers of lanthanide(III) NB-DOTA-type chelates. [Link]
-
Caravan, P. (2006). Gadolinium(III) Chelates as MRI Contrast Agents: Structure, Dynamics, and Applications. Chemical Reviews, 106(9), 3734-3782. [Link]
-
Woods, M., et al. (2011). The Population of SAP and TSAP Isomers in Cyclen-Based Lanthanide(III) Chelates Is Substantially Affected by Solvent. Inorganic Chemistry, 50(24), 12666–12675. [Link]
-
University of California, Davis. (n.d.). SOP: CRYSTALLIZATION. [Link]
-
Rochester Institute of Technology. (2020). Synthesis of Modular DO3A-Based High-Relaxivity Contrast Agents for MRI of Prostate Cancer. RIT Scholar Works. [Link]
-
American Chemical Society. (1993). Synthesis, characterization, and crystal structures of M(DO3A) (M = iron, gadolinium) and Na[M(DOTA)] (M = Fe, yttrium, Gd). Inorganic Chemistry. [Link]
-
Geraldes, C. F. G. C., et al. (2021). Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu(II), Zn(II), and Lanthanide(III) Ions: Thermodynamic Stability, Formation and Dissociation Kinetics, and Solution Dynamic NMR Studies. Molecules, 26(16), 4956. [Link]
-
ResearchGate. (n.d.). Selected crystallographic parameters (bond angles) for GaDpaa and GaDpaa.ga. [Link]
-
PubMed. (2007). Synthesis and structural characterization of complexes of a DO3A-conjugated triphenylphosphonium cation with diagnostically important metal ions. [Link]
-
National Center for Biotechnology Information. (2022). Modeling Gd3+ Complexes for Molecular Dynamics Simulations: Toward a Rational Optimization of MRI Contrast Agents. PubMed Central. [Link]
-
Platas-Iglesias, C., et al. (2022). Thermodynamic Stability of Mn(II) Complexes with Aminocarboxylate Ligands Analyzed Using Structural Descriptors. Inorganic Chemistry, 61(35), 13834–13847. [Link]
-
National Center for Biotechnology Information. (2015). Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extra Domain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2016). Lanthanide complexes with polyaminopolycarboxylates as prospective NMR/MRI diagnostic probes: peculiarities of molecular structure, dynamics and paramagnetic properties. PubMed Central. [Link]
-
Semantic Scholar. (2021). Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu. [Link]
-
ResearchGate. (n.d.). Selected bond lengths [Å] and angles [°] in the crystal structures of... [Link]
-
ResearchGate. (n.d.). Selected bond lengths and angles for complexes 3 and 4. [Link]
-
Toth, E., et al. (2018). Lanthanide DO3A-Complexes Bearing Peptide Substrates: The Effect of Peptidic Side Chains on Metal Coordination and Relaxivity. Molecules, 23(11), 2998. [Link]
-
National Center for Biotechnology Information. (2022). Thermodynamic Stability of Mn(II) Complexes with Aminocarboxylate Ligands Analyzed Using Structural Descriptors. PubMed Central. [Link]
-
SciSpace. (2018). Coordination Properties of GdDO3A-Based Model Compounds of Bioresponsive MRI Contrast Agents. [Link]
-
World Journal of Advanced Research and Reviews. (2024). Gallium complexation for DO3A coated nanoparticles: a comprehensive study. [Link]
-
MDPI. (2020). One-Dimensional Gadolinium (III) Complexes Based on Alpha- and Beta-Amino Acids Exhibiting Field-Induced Slow Relaxation of Magnetization. [Link]
-
University of Montpellier. (n.d.). Guide for crystallization. [Link]
-
ResearchGate. (n.d.). Selected bond lengths and angles for complexes 1-8. [Link]
-
University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]
-
ResearchGate. (n.d.). Selected bond lengths (A ˚ ) and angles ( • ) for compound 2. [Link]
-
National Center for Biotechnology Information. (2006). Crystallographic refinement of ligand complexes. PubMed Central. [Link]
-
YouTube. (2021). Workshop: Crystallization Protocol to Obtain Single Crystals. [Link]
-
ScienceDirect. (2023). Gadolinium oxide single crystals: Optical properties and radiation resistance. [Link]
-
The Chem Connections Homepage. (n.d.). Metal-Metal (MM) Bond Distances and Bond Orders in Binuclear Metal Complexes of the First Row Transition Metals Titanium. [Link]
-
ResearchGate. (n.d.). Bond lengths (A ˚ ) and angles (deg) for iron complexes containing Fe-O... [Link]
-
PubMed. (2011). Synthesis, complexation and NMR relaxation properties of Gd3+ complexes of Mes(DO3A)3. [Link]
-
ResearchGate. (n.d.). Selected bond lengths (A ˚ ) and angles (°) for complexes Mn(MonNa) 2... [Link]
-
ResearchGate. (n.d.). Selected bond lengths and bond angles in crystals of ligand L and complex 4. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Modeling Gd3+ Complexes for Molecular Dynamics Simulations: Toward a Rational Optimization of MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined high resolution NMR and 1H and 17O relaxometric study sheds light on the solution structure and dynamics of the lanthanide(III) complexes of HPDO3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Optimized gadolinium-DO3A loading in RAFT-polymerized copolymers for superior MR imaging of aging blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Synthesis, characterization, and relaxation studies of Gd-DO3A conjugate of chlorambucil as a potential theranostic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Thermodynamic Stability of DO3A Chelates with Lanthanides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thermodynamic stability of lanthanide(III) complexes is a cornerstone of their application in medicine, particularly as contrast agents in Magnetic Resonance Imaging (MRI) and as radiopharmaceuticals. High thermodynamic stability is crucial to prevent the in vivo release of toxic free lanthanide ions. This guide provides a comprehensive technical overview of the thermodynamic stability of chelates formed between 1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane (DO3A) and lanthanide ions. We will delve into the fundamental principles governing this stability, the causal factors behind experimental design for its determination, detailed protocols for key analytical techniques, and a comparative analysis with the benchmark chelator, DOTA. This document is intended to serve as a vital resource for researchers and professionals engaged in the design and development of novel metal-based diagnostic and therapeutic agents.
Introduction: The Imperative of Stability in Lanthanide Chelates
Lanthanide(III) ions possess unique paramagnetic and radioactive properties that make them invaluable in biomedical applications. Gd(III), with its seven unpaired electrons and long electronic relaxation time, is a premier T1 relaxation agent for MRI.[1] Radioactive isotopes of lanthanides like ¹⁷⁷Lu and ⁹⁰Y are employed in targeted radionuclide therapy. However, the free Ln³⁺ ions are toxic, competing with Ca²⁺ in biological systems and potentially leading to severe health consequences.
To ensure patient safety, the lanthanide ion must be encapsulated within a robust organic ligand, forming a stable chelate.[1] The primary measure of this stability is the thermodynamic stability constant (log K) , which quantifies the equilibrium between the formation and dissociation of the complex. A high log K value indicates that the complex is highly favored at equilibrium, minimizing the concentration of free metal ion.
DO3A (1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane) is a versatile macrocyclic chelator, a derivative of the "gold standard" DOTA (1,4,7,10-tetrakis(carboxymethyl)-1,4,7,10-tetraazacyclododecane). The absence of one carboxylate arm in DO3A provides a reactive site for conjugation to biomolecules, enabling the development of targeted imaging and therapeutic agents.[2][3][4] Understanding the thermodynamic implications of this structural modification is paramount for the rational design of safe and effective drugs. This guide will explore the nuances of DO3A-lanthanide stability, providing the foundational knowledge required for innovation in this field.
Foundational Principles of Thermodynamic Stability
The formation of a lanthanide-DO3A complex can be represented by the following equilibrium:
Ln³⁺ + DO3A³⁻ ⇌ [Ln(DO3A)]
The thermodynamic stability of the resulting [Ln(DO3A)] complex is governed by the Gibbs free energy change (ΔG°) of this reaction, which is related to the stability constant (K) by the equation:
ΔG° = -RT ln(K)
where R is the gas constant and T is the temperature in Kelvin. A more negative ΔG° corresponds to a larger stability constant and a more stable complex. The Gibbs free energy is further defined by the enthalpy (ΔH°) and entropy (ΔS°) of complexation:
ΔG° = ΔH° - TΔS°
-
Enthalpy (ΔH°): Represents the heat change during complex formation. A negative ΔH° (exothermic reaction) indicates the formation of strong coordinate bonds between the lanthanide ion and the donor atoms of the DO3A ligand (the four nitrogen atoms of the macrocycle and the three oxygen atoms of the carboxylate arms).
-
Entropy (ΔS°): Reflects the change in disorder of the system. A positive ΔS° is generally favorable and is largely driven by the release of ordered water molecules from the hydration sphere of the lanthanide ion upon chelation (the "chelate effect").
The high stability of macrocyclic chelates like DO3A is often attributed to the "macrocyclic effect," which is a combination of favorable enthalpy and entropy changes compared to analogous acyclic ligands.
The Crucial Distinction: Thermodynamic Stability vs. Kinetic Inertness
While often used interchangeably in broader contexts, thermodynamic stability and kinetic inertness are distinct and equally critical concepts in the design of lanthanide-based agents.
-
Thermodynamic Stability (log K): An equilibrium property that describes the position of the equilibrium between the complex and its free components. It indicates how much free metal ion exists once the system has reached equilibrium.
-
Kinetic Inertness: A kinetic property that describes the rate at which the complex dissociates. A kinetically inert complex may have a thermodynamically favorable dissociation pathway, but the rate of this dissociation is extremely slow.
For in vivo applications, a lanthanide chelate must be both thermodynamically stable and kinetically inert. A complex might have a very high stability constant, but if it dissociates and re-forms rapidly, there is a transient but potentially harmful presence of free lanthanide. Conversely, a less thermodynamically stable complex might be acceptable if its dissociation rate is virtually zero under physiological conditions. Macrocyclic ligands like DO3A and DOTA are prized for conferring exceptional kinetic inertness to their lanthanide complexes, a property attributed to the rigidity of the macrocyclic framework.[5][6]
Diagram 1: The Interplay of Stability and Inertness
Caption: Workflow for determining stability constants via potentiometry.
Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics
Causality Behind the Choice: While potentiometry provides the stability constant (and thus ΔG°), it does not directly measure the enthalpic (ΔH°) and entropic (ΔS°) contributions. Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction. [7][8][9] Self-Validating Protocol:
Objective: To determine ΔH°, K (and thus ΔG°), and ΔS° for the formation of [Ln(DO3A)].
Apparatus:
-
Isothermal Titration Calorimeter
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a solution of the DO3A ligand in a suitable buffer (e.g., HEPES, MES) at a known concentration.
-
Prepare a solution of the Ln³⁺ salt in the same buffer at a concentration typically 10-15 times higher than the ligand.
-
Degas both solutions thoroughly to prevent air bubbles.
-
-
Titration:
-
Load the DO3A solution into the sample cell of the calorimeter.
-
Load the Ln³⁺ solution into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of small, sequential injections of the Ln³⁺ solution into the DO3A solution. The heat change associated with each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw data (heat change per injection) is plotted against the molar ratio of lanthanide to ligand.
-
This binding isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) using the instrument's software.
-
The fitting process directly yields the binding constant (K), the enthalpy of binding (ΔH°), and the stoichiometry of the interaction. The Gibbs free energy (ΔG°) and entropy (ΔS°) are then calculated using the equations mentioned in Section 2.
-
Comparative Stability Analysis: DO3A vs. DOTA
A critical aspect of evaluating DO3A as a chelator is comparing its thermodynamic stability to that of DOTA.
| Chelate | Log K (Gd³⁺) | Key Structural Difference | Implication for Stability | Reference |
| [Gd(DOTA)]⁻ | ~25 | Four carboxylate arms | Heptadentate or octadentate coordination, high preorganization, forming a highly stable and rigid complex. | [1][10] |
| [Gd(DO3A)] | ~20-22 | Three carboxylate arms | Typically heptadentate coordination, leaving one coordination site on the metal potentially open for a water molecule or conjugation. The reduced number of coordinating groups generally leads to lower thermodynamic stability compared to DOTA. | [1][10] |
Analysis of the Data:
The stability constants for Ln(DO3A) complexes are consistently several orders of magnitude lower than those for the corresponding Ln(DOTA) complexes. [1][10]This reduction in stability is an expected consequence of removing one of the coordinating carboxylate arms. The lower denticity of DO3A results in a less complete encapsulation of the lanthanide ion and a less favorable enthalpy of formation.
However, it is crucial to note that while lower than DOTA, the stability constants of Ln(DO3A) complexes are still exceptionally high and generally considered sufficient for in vivo applications, especially when coupled with the high kinetic inertness conferred by the macrocyclic backbone. [1]The trade-off for this moderate loss in thermodynamic stability is the gain of a valuable conjugation site, which is essential for the development of targeted agents. [2][11]
The Lanthanide Contraction Effect
Across the lanthanide series (La³⁺ to Lu³⁺), there is a steady decrease in ionic radius, known as the "lanthanide contraction." This has a predictable effect on the stability of their complexes with DO3A.
-
Trend: The stability constants of Ln(DO3A) complexes generally increase from the lighter lanthanides (e.g., Ce³⁺) to the heavier lanthanides (e.g., Yb³⁺). [1][10]* Causality: As the ionic radius of the Ln³⁺ ion decreases, its charge density increases. This leads to a stronger electrostatic interaction with the donor atoms of the DO3A ligand, resulting in a more stable complex. The smaller ions also fit more snugly into the pre-organized cavity of the macrocycle, leading to a more favorable enthalpy of complexation. This trend typically shows a "gadolinium break" where the stability may plateau or slightly dip around Gd(III). [12][13]
Conclusion: A Balanced Perspective for Drug Development
The thermodynamic stability of lanthanide-DO3A chelates represents a masterful balance between absolute stability and functional versatility. While not reaching the pinnacle of stability set by DOTA, DO3A provides a platform that is robust enough for safe in vivo use while offering an essential handle for conjugation to targeting vectors.
For researchers in drug development, a thorough understanding of these thermodynamic principles is not merely academic; it is a prerequisite for rational design. The choice of chelator must be a deliberate one, weighing the required in vivo stability against the synthetic and functional requirements of the final conjugate. The methodologies outlined in this guide provide the framework for generating the critical data needed to make these informed decisions, ultimately paving the way for the next generation of safer and more effective metal-based diagnostics and therapeutics.
References
-
Aime, S., Botta, M., & Terreno, E. (2005). Gd(III)-Based Contrast Agents for MRI. In NMR-Based Metabolomics. Springer. [Link]
-
Mishra, A., et al. (2017). Synthesis, characterization, and relaxation studies of Gd-DO3A conjugate of chlorambucil as a potential theranostic agent. Bioconjugate Chemistry. [Link]
-
Hapke, M., et al. (2015). Efficient Synthesis of Macromolecular DO3A@Gn Derivatives for Potential Application in MRI Diagnostics: From Polymer Conjugates. Macromolecular Chemistry and Physics. [Link]
-
Franklin, S. J., & Raymond, K. N. (1993). Synthesis, Characterization, and Crystal Structures of M(DO3A) (M = Fe, Gd) and Na[M(DOTA)] (M = Fe, Y, Gd). Inorganic Chemistry. [Link]
-
Song, Y., et al. (2009). Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. Journal of Medicinal Chemistry. [Link]
-
Ferreira, M. F. A., et al. (2021). Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu(II), Zn(II), and Lanthanide(III) Ions: Thermodynamic Stability, Formation and Dissociation Kinetics, and Solution Dynamic NMR Studies. Molecules. [Link]
-
El-Sherif, A. A., & Shoukry, M. M. (2014). Potentiometric Studies of the Complexation Properties of Selected Lanthanide Ions with Schiff Base Ligand. International Journal of Inorganic Chemistry. [Link]
-
Chong, H.-S., et al. (2008). Synthesis and Structural Characterization of Complexes of a DO3A-Conjugated Triphenylphosphonium Cation with Diagnostically Important Metal Ions. Journal of the American Chemical Society. [Link]
-
Wu, S. L., & Horrocks, W. D. (1996). General Method for the Determination of Stability Constants of Lanthanide Ion Chelates by Ligand−Ligand Competition: Laser-Excited Eu3+ Luminescence Excitation Spectroscopy. Analytical Chemistry. [Link]
-
Tircso, G., et al. (2006). Equilibrium and Formation/Dissociation Kinetics of some Lanthanide(III)-PCTA complexes. Inorganica Chimica Acta. [Link]
-
Havel, J., et al. (2012). Relaxometric, Thermodynamic and Kinetic Studies of Lanthanide(III) Complexes of DO3A-Based Propylphosphonates. European Journal of Inorganic Chemistry. [Link]
-
Arzik, S., et al. (2008). Potentiometric Determination of the Stability Constants of Lanthanide Complexes with Iminodiacetic Acid in Water and Dioxane-Water Mixtures. Turkish Journal of Chemistry. [Link]
-
Toth, E., et al. (2000). A kinetic investigation of the lanthanide DOTA chelates. Stability and rates of formation and of dissociation of a macrocyclic gadolinium(III) polyaza polycarboxylic MRI contrast agent. Inorganic Chemistry. [Link]
-
Mohamed, G. G., & Abd El-Wahab, Z. H. (2003). Potentiometric study of the lanthanide(III) ion complexes with some Schiff bases. Thermochimica Acta. [Link]
-
Sherry, A. D., et al. (2013). Synthesis and evaluation of lanthanide ion DOTA-tetraamide complexes bearing peripheral hydroxyl groups. Dalton Transactions. [Link]
-
Jones, A. D., & Williams, D. R. (1970). Thermodynamic considerations in co-ordination. Part VIII. A calorimetric and potentiometric study of complex formation between some lanthanide(III) ions and histidine. Journal of the Chemical Society A. [Link]
-
Masuda, Y., & Tanaka, M. (1983). A kinetic investigation of the lanthanide DOTA chelates. Stability and rates of formation and of dissociation of a macrocyclic gadolinium(III) polyaza polycarboxylic MRI contrast agent. Journal of the Chemical Society, Dalton Transactions. [Link]
-
de Sá, A., et al. (2014). Lanthanide(III) complexes with a reinforced cyclam ligand show unprecedented kinetic inertness. Journal of the American Chemical Society. [Link]
-
Woods, M., et al. (2004). A new macrocyclic chelator with superior kinetic inertness for gadolinium(III) as a magnetic resonance imaging contrast agent. Journal of the American Chemical Society. [Link]
-
Kubíček, V., et al. (2021). Extraordinary kinetic inertness of lanthanide(iii) complexes of pyridine-rigidified 18-membered hexaazamacrocycles with four acetate pendant arms. Chemical Science. [Link]
-
Toth, E., & Merbach, A. E. (1997). Kinetics of Formation and Dissociation of Lanthanide(III)-DOTA Complexes. Inorganic Chemistry. [Link]
-
Hermann, P., et al. (2021). Extraordinary kinetic inertness of lanthanide(iii) complexes of pyridine-rigidified 18-membered hexaazamacrocycles with four acetate pendant arms. Chemical Science. [Link]
-
Jones, A. D., & Williams, D. R. (1970). Thermodynamic considerations in co-ordination. Part VIII. A calorimetric and potentiometric study of complex formation between some lanthanide(III) ions and histidine. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]
-
Acker, M., et al. (2023). Thermodynamic study of complexation of lanthanide/actinide with cement additives by isothermal micro-titration calorimetry. INIS-IAEA. [Link]
-
Kapan, E., et al. (2023). Heat Capacity and Thermodynamic Functions of Titanium-Manganites of Lanthanum, Lithium and Sodium of LaLi2TiMnO6 and LaNa2TiMnO6. Molecules. [Link]
-
Meshel, M., & Kleppa, O. J. (1996). Standard Enthalpies of Formation of Some Lanthanide Gallides by High Temperature Direct Synthesis Calorimetry. Journal of Alloys and Compounds. [Link]
-
Martell, A. E., & Smith, R. M. (1982). Critical Stability Constants, Vol. 5: First Supplement. Plenum Press. [Link]
-
Choppin, G. R., & Rizkalla, E. N. (1998). Solution chemistry of the lanthanides and actinides. Handbook on the Physics and Chemistry of Rare Earths. [Link]
-
Moeller, T. (1973). The Lanthanides. In Comprehensive Inorganic Chemistry. Pergamon. [Link]
-
Kawamura, H., et al. (2021). Stability constants of lanthanide(III)-EDTA complex formation and Gd-break with tetrad effect in their series variation. Journal of Radioanalytical and Nuclear Chemistry. [Link]
Sources
- 1. Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu(II), Zn(II), and Lanthanide(III) Ions: Thermodynamic Stability, Formation and Dissociation Kinetics, and Solution Dynamic NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and relaxation studies of Gd-DO3A conjugate of chlorambucil as a potential theranostic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Design, Synthesis, and Evaluation of this compound-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lanthanide(III) complexes with a reinforced cyclam ligand show unprecedented kinetic inertness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermodynamic considerations in co-ordination. Part VIII. A calorimetric and potentiometric study of complex formation between some lanthanide(III) ions and histidine - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. repositorium.uminho.pt [repositorium.uminho.pt]
- 11. Synthesis and Structural Characterization of Complexes of a DO3A-Conjugated Triphenylphosphonium Cation with Diagnostically Important Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
Spectroscopic Characterization of DO3A and Its Derivatives: An In-depth Technical Guide
For correspondence:
Abstract
The macrocyclic chelator 1,4,7,10-tetraazacyclodododecane-1,4,7-triacetic acid (DO3A) and its derivatives are pivotal in the development of advanced therapeutic and diagnostic agents, most notably as scaffolds for MRI contrast agents and radiopharmaceuticals. The precise characterization of these molecules, both in their free ligand form and as metal complexes, is paramount to understanding their in-vivo behavior, efficacy, and safety. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core spectroscopic techniques employed in the structural and functional elucidation of DO3A-based compounds. We delve into the practical applications and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), UV-Visible (UV-Vis) Spectroscopy, and Fluorescence Spectroscopy, offering field-proven insights and detailed experimental protocols.
Introduction: The Central Role of DO3A in Modern Medicine
DO3A, a derivative of the versatile cyclen macrocycle, possesses a unique combination of a pre-organized cavity for metal ion coordination and three carboxylate arms for enhancing complex stability and aqueous solubility. The fourth nitrogen atom of the cyclen ring serves as a convenient attachment point for various functional moieties, enabling the targeted delivery of the chelated metal ion. This modularity has led to a vast library of DO3A derivatives tailored for specific biological applications. The robust coordination of lanthanide ions, such as Gadolinium(III) (Gd³⁺) for MRI and radioactive isotopes for nuclear medicine, is a hallmark of DO3A-based chelates.
The journey from a novel DO3A derivative to a clinically viable agent is paved with rigorous analytical characterization. Spectroscopic techniques are the cornerstone of this process, providing invaluable information on:
-
Structural Integrity and Purity: Confirming the successful synthesis of the ligand and its metal complex.
-
Coordination Environment: Elucidating the geometry and dynamics of the metal ion within the macrocyclic cage.
-
Stability and Kinetics: Assessing the thermodynamic stability and kinetic inertness of the complex, which are critical for preventing the release of toxic metal ions in vivo.
-
Functional Performance: Characterizing the properties that underpin the agent's efficacy, such as the relaxivity of MRI contrast agents or the luminescent properties of optical probes.
This guide will navigate the reader through the key spectroscopic methodologies, emphasizing the causality behind experimental choices and the logic of data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure and Dynamics
NMR spectroscopy is arguably the most powerful technique for the comprehensive characterization of DO3A and its derivatives in solution. It provides detailed information on the molecular structure, conformation, and dynamic processes over a wide range of timescales.
Expertise & Experience: Why NMR is Indispensable
For diamagnetic complexes (e.g., with La³⁺, Lu³⁺, Y³⁺, Ga³⁺, In³⁺), high-resolution ¹H and ¹³C NMR spectra provide a fingerprint of the molecule, confirming its identity and purity.[1][2] The chemical shifts and coupling patterns of the macrocyclic protons are highly sensitive to the conformation of the cyclen ring and the arrangement of the acetate arms.
In the case of paramagnetic complexes, particularly those with lanthanide ions, the NMR spectra are dramatically altered. The large magnetic moments of lanthanide ions induce significant shifts (paramagnetic or lanthanide-induced shifts, LIS) and broadening of the NMR signals of nearby nuclei. While this complicates spectral assignment, it also provides a wealth of information about the geometry of the complex in solution. The magnitude and direction of the LIS are dependent on the distance and angle between the nucleus and the paramagnetic metal ion, allowing for the determination of the solution-state structure.[1][3][4]
Furthermore, variable temperature NMR studies are crucial for understanding the dynamic processes within the complex, such as the interconversion between different conformational isomers (e.g., square antiprism, SAP, and twisted square antiprism, TSAP) and the rotation of the pendant arms.[5]
Trustworthiness: A Self-Validating System
A combination of 1D and 2D NMR experiments provides a self-validating approach to structure elucidation.
-
¹H NMR: Provides initial information on the number and environment of protons.
-
¹³C NMR: Reveals the carbon skeleton of the molecule.
-
2D COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, establishing connectivity between adjacent protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range correlations between protons and carbons (typically 2-3 bonds), crucial for connecting different molecular fragments.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, which is essential for determining stereochemistry and conformation.
By integrating the data from these experiments, a complete and unambiguous assignment of the NMR spectra can be achieved, leading to a high-confidence structural model.
Authoritative Grounding & Experimental Protocol
Protocol 1: General NMR Characterization of a Diamagnetic DO3A Derivative
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified DO3A derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, DMSO-d₆).
-
For samples in D₂O, lyophilize the sample from D₂O two to three times to minimize the residual HDO signal.
-
Adjust the pH of aqueous samples with DCl or NaOD to ensure consistency, as chemical shifts can be pH-dependent.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
Shim the magnetic field to achieve good resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire a 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. This may require a longer acquisition time due to the lower natural abundance and gyromagnetic ratio of ¹³C.
-
2D COSY: Use standard parameters for a gradient-selected COSY experiment.
-
2D HSQC: Optimize the ¹JCH coupling constant (typically ~145 Hz for sp³ carbons).
-
2D HMBC: Set the long-range coupling constant to a value that will capture 2- and 3-bond correlations (typically 6-10 Hz).
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate window functions (e.g., exponential multiplication for sensitivity enhancement or Gaussian for resolution enhancement).
-
Reference the spectra to an internal standard (e.g., TSP for D₂O, or the residual solvent signal).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Systematically assign all proton and carbon signals using the information from the 2D correlation spectra.
-
Diagram 1: Workflow for NMR-based Structural Elucidation
Caption: Workflow for the structural elucidation of a DO3A derivative using NMR spectroscopy.
Mass Spectrometry (MS): Unveiling Molecular Weight and Composition
Mass spectrometry is an essential tool for the unambiguous determination of the molecular weight and elemental composition of DO3A derivatives and their metal complexes.
Expertise & Experience: Choosing the Right Ionization Technique
The choice of ionization technique is critical for the successful analysis of these often-polar and non-volatile compounds.
-
Electrospray Ionization (ESI): This is the most commonly used technique for DO3A and its complexes.[6][7][8][9] ESI is a soft ionization method that allows for the transfer of intact molecules from solution to the gas phase with minimal fragmentation. It is particularly well-suited for analyzing charged species, such as protonated ligands or metal complexes. High-resolution mass spectrometers (HRMS), such as Orbitrap or FT-ICR, coupled with ESI can provide highly accurate mass measurements, enabling the determination of the elemental formula.[6][7][9]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): While less common for small molecules like DO3A, MALDI can be useful for analyzing larger derivatives, such as those conjugated to peptides or polymers.
Trustworthiness: Isotopic Patterns as a Built-in Confirmation
One of the most powerful features of MS in this context is the analysis of isotopic patterns. Many of the metal ions complexed by DO3A, particularly lanthanides and transition metals, have unique and characteristic isotopic distributions.[7] The observed isotopic pattern in the mass spectrum must match the theoretical pattern for the proposed elemental composition, providing a high degree of confidence in the assignment. For example, the isotopic signature of gadolinium, with its multiple abundant isotopes, is a clear indicator of the presence of a Gd-containing complex.
Authoritative Grounding & Experimental Protocol
Protocol 2: ESI-MS Analysis of a DO3A-Metal Complex
-
Sample Preparation:
-
Prepare a stock solution of the purified complex at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).[10]
-
Dilute the stock solution to a final concentration of 1-10 µM in a solvent compatible with ESI, typically a mixture of water, methanol, or acetonitrile with a small amount of a volatile acid (e.g., 0.1% formic acid) to promote protonation and improve ionization efficiency.[10]
-
Ensure the final solution is free of non-volatile salts or buffers (e.g., phosphate, Tris), as these can suppress the analyte signal and contaminate the instrument.
-
-
Instrument Setup:
-
Use an ESI-coupled high-resolution mass spectrometer.
-
Calibrate the instrument using a standard calibration mixture to ensure high mass accuracy.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest and minimize in-source fragmentation.
-
-
Data Acquisition:
-
Acquire the mass spectrum in the appropriate mass range.
-
If fragmentation information is desired, perform tandem MS (MS/MS) experiments by isolating the parent ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion.
-
Use the accurate mass to calculate the elemental composition using appropriate software.
-
Compare the experimental isotopic pattern with the theoretical pattern for the proposed formula to confirm the assignment.
-
Diagram 2: ESI-MS Analysis Workflow
Caption: Workflow for the analysis of a DO3A-metal complex using ESI-MS.
UV-Visible (UV-Vis) Spectroscopy: Probing Complex Formation and Stability
UV-Vis spectroscopy is a straightforward yet powerful technique for studying the complexation of DO3A derivatives with metal ions, particularly those that exhibit charge-transfer bands upon coordination.
Expertise & Experience: The Rationale Behind UV-Vis Titrations
While the DO3A macrocycle itself does not have a strong chromophore in the UV-Vis region, its derivatives can be functionalized with chromophoric groups. More importantly, the complexation with certain metal ions can lead to the appearance of new absorption bands, often due to ligand-to-metal charge transfer (LMCT) transitions.[11] By monitoring the changes in the UV-Vis spectrum as a function of metal ion or ligand concentration (a process known as spectrophotometric titration), one can determine the stoichiometry and the thermodynamic stability constant of the resulting complex.[12][13][14][15]
Trustworthiness: Isosbestic Points as a Sign of a Clean System
During a spectrophotometric titration, the presence of one or more isosbestic points—wavelengths at which the molar absorptivity of all species in equilibrium is the same—is a strong indication that only two species (e.g., the free ligand and the 1:1 complex) are present in significant concentrations. This provides confidence in the proposed equilibrium model used to calculate the stability constant.
Authoritative Grounding & Experimental Protocol
Protocol 3: Determination of Stability Constant by UV-Vis Spectrophotometric Titration
-
Sample Preparation:
-
Prepare stock solutions of the DO3A derivative and the metal salt of interest at accurately known concentrations in a suitable buffer of constant ionic strength.
-
The buffer should be chosen carefully to avoid coordination to the metal ion.
-
-
Experimental Setup:
-
Use a dual-beam UV-Vis spectrophotometer for stable baseline measurements.
-
Use matched quartz cuvettes (typically 1 cm path length).
-
Maintain a constant temperature using a thermostatted cell holder.
-
-
Data Acquisition (Job's Method of Continuous Variation):
-
Prepare a series of solutions where the mole fraction of the ligand varies from 0 to 1, while the total molar concentration of ligand and metal is kept constant.
-
Record the UV-Vis spectrum for each solution.
-
Plot the absorbance at a wavelength where the complex absorbs maximally against the mole fraction of the ligand. The maximum of this plot will correspond to the stoichiometry of the complex.
-
-
Data Acquisition (Mole-Ratio Method):
-
Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand.
-
Record the UV-Vis spectrum for each solution.
-
Plot the absorbance at the wavelength of maximum complex absorption versus the molar ratio of ligand to metal. The plot will typically show two linear regions, the intersection of which indicates the stoichiometry.
-
-
Data Analysis for Stability Constant:
-
The data from the titration experiments can be fitted to appropriate binding models using non-linear regression analysis software to calculate the stability constant (K).
-
Fluorescence and Luminescence Spectroscopy: Exploring the Photophysical Properties of Lanthanide Complexes
When DO3A derivatives are complexed with luminescent lanthanide ions such as Europium(III) (Eu³⁺) and Terbium(III) (Tb³⁺), they can exhibit unique photophysical properties that are valuable for optical imaging and sensing applications.
Expertise & Experience: The "Antenna Effect" and Hydration State
Lanthanide ions themselves have very low absorption cross-sections. To achieve efficient luminescence, the DO3A ligand is often derivatized with a chromophore that acts as an "antenna."[16] This antenna absorbs excitation light and transfers the energy to the lanthanide ion, which then emits its characteristic line-like luminescence.
A key application of lanthanide luminescence is the determination of the number of water molecules coordinated to the metal ion (the hydration number, q). The excited state of Eu³⁺ and Tb³⁺ is efficiently quenched by the O-H vibrations of coordinated water molecules. By measuring the luminescence lifetime of the complex in both H₂O and D₂O (where the quenching effect of O-D vibrations is much weaker), the hydration number can be calculated using established empirical equations.[17] This is a critical parameter for MRI contrast agents, as the relaxivity is directly related to the number of inner-sphere water molecules.
Trustworthiness: A Validated Method for Hydration Number
The determination of q via luminescence lifetime measurements is a well-established and validated method in the field of lanthanide coordination chemistry. The results are highly reproducible and provide a direct measure of the hydration state in solution, which can be correlated with relaxivity data for Gd³⁺ complexes.
Authoritative Grounding & Experimental Protocol
Protocol 4: Determination of Hydration Number (q) by Luminescence Lifetime Measurement
-
Sample Preparation:
-
Prepare two samples of the Eu³⁺-DO3A complex at the same concentration (typically in the micromolar range) in a suitable buffer (e.g., TRIS or HEPES).
-
One sample should be prepared in H₂O and the other in D₂O.
-
-
Instrument Setup:
-
Use a spectrofluorometer equipped with a pulsed excitation source (e.g., a nitrogen laser or a pulsed xenon lamp) and a time-resolved detector (e.g., a photomultiplier tube).
-
-
Data Acquisition:
-
Excite the sample at a wavelength corresponding to the absorption maximum of the antenna chromophore.
-
Record the luminescence decay curve at the most intense emission band of Eu³⁺ (typically around 615 nm, corresponding to the ⁵D₀ → ⁷F₂ transition).
-
-
Data Analysis:
-
Fit the decay curves to a single or multi-exponential function to obtain the luminescence lifetimes (τ) in H₂O (τH₂O) and D₂O (τD₂O).
-
Calculate the rate constants of decay (k) where k = 1/τ.
-
Calculate the hydration number (q) using the Horrocks equation for Eu³⁺: q = A(kH₂O - kD₂O) where A is an empirical constant that depends on the specific lanthanide ion (for Eu³⁺, A is approximately 1.2 ms·µs⁻¹).
-
Table 1: Summary of Spectroscopic Techniques for DO3A Characterization
| Spectroscopic Technique | Information Obtained | Key Advantages for DO3A Analysis |
| NMR Spectroscopy | Molecular structure, conformation, purity, dynamics, solution-state geometry of paramagnetic complexes. | Provides the most detailed structural and dynamic information in solution. |
| Mass Spectrometry | Molecular weight, elemental composition. | Unambiguous confirmation of identity; isotopic patterns provide high confidence. |
| UV-Visible Spectroscopy | Complex stoichiometry, thermodynamic stability constants. | Simple, rapid method for studying complexation equilibria. |
| Fluorescence/Luminescence | Photophysical properties, hydration number (q) of lanthanide complexes. | Direct measure of a key parameter for MRI contrast agent efficacy. |
Conclusion: An Integrated Spectroscopic Approach
The comprehensive characterization of DO3A and its derivatives is not reliant on a single spectroscopic technique, but rather on the synergistic integration of multiple methods. NMR provides the detailed structural framework, MS confirms the molecular identity with high certainty, UV-Vis spectroscopy quantifies the stability of metal complexes, and luminescence spectroscopy reveals crucial functional parameters. By employing this multi-faceted spectroscopic toolkit with a clear understanding of the underlying principles and experimental nuances, researchers and drug development professionals can confidently advance novel DO3A-based agents from the laboratory to clinical applications, ultimately contributing to the next generation of advanced diagnostics and therapeutics.
References
-
Stryla, Z., Lis, S., & Elbanowski, M. (n.d.). Device for luminescence lifetime measurements of europium (III) ion based on a nitrogen-dye laser system. Optica Applicata. Retrieved from [Link]
-
Saini, T. K. (2023, July 28). How can relaxivity be calculated from image intensity of an MRI phantom image? ResearchGate. Retrieved from [Link]
-
Von-Zezschwitz, P. (2023, January 3). Advanced Mass Spectrometry Techniques for the Structural Characterisation of Supramolecules and Coordination Compounds. ResearchGate. Retrieved from [Link]
-
Banerjee, A. (2015, April 23). How can I measure relaxivities of mri constrast agents? ResearchGate. Retrieved from [Link]
-
Rinck, P. A. (n.d.). Relaxivity. Questions and Answers in MRI. Retrieved from [Link]
-
Ceolin, M., et al. (2022, November 18). Methodology for determination of contrast agent relaxivity using MRI. arXiv. Retrieved from [Link]
- Bünzli, J.-C. G., & Eliseeva, S. V. (2010). Luminescent Lanthanides in Biorelated Applications: From Molecules to Nanoparticles and Diagnostic Probes to Therapeutics. Accounts of Chemical Research, 43(5), 625–635.
-
Patel, K., et al. (2020, June 20). Inductively coupled plasma with mass-spectrometry method development and validation for gadolinium in gadolinium-based contrast agents of pharmaceutical formulations. ResearchGate. Retrieved from [Link]
- Tircsó, G., et al. (2020). Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu(II), Zn(II), and Lanthanide(III) Ions: Thermodynamic Stability, Formation and Dissociation Kinetics, and Solution Dynamic NMR Studies. Molecules, 25(21), 5013.
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Department of Chemistry. Retrieved from [Link]
-
Roy, I. (n.d.). Structural elucidation of Macrocycles A1, A2 and A3 by NMR... ResearchGate. Retrieved from [Link]
- Garda, Z., et al. (2018). Synthesis and characterization of lanthanide complexes of DO3A-alkylphosphonates. Dalton Transactions, 47(32), 11025–11036.
- Asfari, Z., et al. (2020). Colorimetry of Luminescent Lanthanide Complexes. Molecules, 25(17), 3984.
-
Von-Zezschwitz, P. (2022, December 22). Advanced Mass Spectrometry Techniques for the Structural Characterisation of Supramolecules and Coordination Compounds. ChemRxiv. Retrieved from [Link]
- DeW. Horrocks, W. Jr., & Albin, M. (1984). Lanthanide ion luminescence probes of the coordination sphere of metal ions in biological systems. Progress in Inorganic Chemistry, 31, 1-104.
- Carnicer, A., et al. (2021). Lanthanide DO3A-Complexes Bearing Peptide Substrates: The Effect of Peptidic Side Chains on Metal Coordination and Relaxivity. Molecules, 26(8), 2176.
- Jenkins, A. E., & Majumdar, A. K. (1968).
-
Hashemi, A., et al. (n.d.). Experimental setup for the measurement of the luminescence lifetime. ResearchGate. Retrieved from [Link]
- Karaderi, S., et al. (2019). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd(II), Mg(II) and Zn(II) with Bupropion Hydrochloride. International Journal of Pharmaceutical Research & Allied Sciences, 8(2), 1-9.
-
Toth, E., et al. (2011, April 28). Synthesis, complexation and NMR relaxation properties of Gd3+ complexes of Mes(DO3A)3. ResearchGate. Retrieved from [Link]
- Faulkner, S., et al. (2005). Lanthanide Complexes for Luminescence Imaging Applications. Applied Spectroscopy Reviews, 40(1), 1-31.
- Kunnemeyer, J., et al. (2008). Speciation Analysis of Gadolinium-Based MRI Contrast Agents in Blood Plasma by Hydrophilic Interaction Chromatography/Electrospray Mass Spectrometry. Analytical Chemistry, 80(20), 7857–7863.
- Carnicer, A., et al. (2021). Lanthanide DO3A-Complexes Bearing Peptide Substrates: The Effect of Peptidic Side Chains on Metal Coordination and Relaxivity. Molecules, 26(8), 2176.
- Von-Zezschwitz, P. (2023). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 95(1), 36–52.
- Toth, E., et al. (2011). Synthesis, complexation and NMR relaxation properties of Gd3+ complexes of Mes(DO3A)3. Dalton Transactions, 40(17), 4258–4266.
-
CUNY. (2022, September 6). Quantitative Analysis of Transition Metal Salts by UV/Vis Spectroscopy. CUNY Academic Works. Retrieved from [Link]
- D'Abadie, N., et al. (2016). Millisecond lifetime imaging with a europium complex using a commercial confocal microscope under one or two-photon excitation. Photochemical & Photobiological Sciences, 15(3), 363–369.
-
Wilson, A. J., & Anderson, H. L. (n.d.). UV-visible titration experiments. ResearchGate. Retrieved from [Link]
- Hakimi, M., et al. (2011). Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. Asian Journal of Chemistry, 23(12), 5497-5499.
- Scherer, M., et al. (2023). Efficient Synthesis of Macromolecular DO3A@Gn Derivatives for Potential Application in MRI Diagnostics: From Polymer Conjugates to Micelles and Nanoparticles. Macromolecular Chemistry and Physics, 224(1), 2200211.
- Walker, F. A. (2018). Pulsed EPR and NMR Spectroscopy of Paramagnetic Iron Porphyrinates and Related Iron Macrocycles: How To Understand Patterns of Spin Delocalization and Recognize Macrocycle Radicals. Inorganic Chemistry, 57(17), 10499–10525.
- Geraldes, C. F. G. C., & Sherry, A. D. (2000). Physicochemical characterization of the dimeric lanthanide complexes [enfLn(DO3A)(H2O)g2] and [pifLn(DTTA)(H2O)g2]2−. Journal of Alloys and Compounds, 303-304, 335–341.
- Frame, E. M., & Uzgiris, E. E. (1998). Gadolinium determination in tissue samples by inductively coupled plasma mass spectrometry and inductively coupled plasma atomic emission spectrometry in evaluation of the action of magnetic resonance imaging contrast agents. The Analyst, 123(4), 675–679.
- Li, J., et al. (2024). Synthesis and fluorescence properties of europium complex functionalized fiberglass paper. RSC Advances, 14(40), 28989–28995.
-
Max Planck Institute for Marine Microbiology. (2024, October 16). New Method for Measuring Luminescence Lifetime. Retrieved from [Link]
- Codd, R., et al. (2018). Thermodynamic Stability and Speciation of Ga(III) and Zr(IV) Complexes with High-Denticity Hydroxamate Chelators. Inorganic Chemistry, 57(15), 9069–9083.
-
Brücher, E., et al. (2012). Determination of Protonation Constants and Stability Constants of Lanthanides with Derivative of H4DOTA Complexes by the UV-VIS Spectrophotometry and Potentiometry. ResearchGate. Retrieved from [Link]
- Gao, H. W., & Ye, Q. S. (2002). Spectrophotometric determination of stability constant of complexes by dual isosbestic points. Journal of Analytical Chemistry, 57(1), 44–47.
-
LibreTexts. (2022, October 4). 2.2: UV-Visible Spectroscopy - Metal Ions. Chemistry LibreTexts. Retrieved from [Link]
- Faheim, A. A., & Al-Khudaydi, A. M. (2018). Spectrophotometric Study on Stability Constants of Co(II), Ni(II) and Cu(II) Complexes Derived from Isatin.
- Markley, J. L., et al. (2003). Macromolecular structure determination by NMR spectroscopy. Methods in Biochemical Analysis, 44, 89–113.
-
Bruker. (n.d.). Tools for Structure Elucidation. Retrieved from [Link]
-
Chen, Y., et al. (2023). NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization. arXiv. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, complexation and NMR relaxation properties of Gd3+ complexes of Mes(DO3A)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identifying Metal Species with Electrospray Ionization and Tandem Mass Spectrometry [thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ijpras.com [ijpras.com]
- 13. asianpubs.org [asianpubs.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. curresweb.com [curresweb.com]
- 16. Colorimetry of Luminescent Lanthanide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lanthanide DO3A-Complexes Bearing Peptide Substrates: The Effect of Peptidic Side Chains on Metal Coordination and Relaxivity - PMC [pmc.ncbi.nlm.nih.gov]
The Alchemist's Toolkit: A Researcher's In-depth Guide to Macrocyclic Chelators with a Focus on the DO3A Core
For researchers, scientists, and drug development professionals navigating the intricate world of targeted radiopharmaceuticals and contrast agents, the choice of a chelator is a pivotal decision that profoundly influences the efficacy and safety of the final construct. This guide provides a deep dive into the chemistry and application of macrocyclic chelators, with a particular focus on the versatile 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A) scaffold. We will explore the fundamental principles of chelation, compare and contrast key macrocycles, and provide practical, field-proven insights into their synthesis, bioconjugation, and radiolabeling.
The Fundamental Imperative of Chelation in Medicine
The stable sequestration of a metal ion is the cornerstone of many diagnostic and therapeutic agents. In nuclear medicine, bifunctional chelators are indispensable for securely attaching a metallic radionuclide to a targeting biomolecule, such as a peptide or antibody.[1][2] This molecular marriage allows for the specific delivery of radiation to a diseased site for imaging or therapy. Similarly, in magnetic resonance imaging (MRI), chelators encapsulate paramagnetic metal ions like gadolinium(III) to create contrast agents that enhance image resolution.[3][4]
The paramount requirement for these chelators is the formation of thermodynamically stable and kinetically inert metal complexes.[1] Insufficient stability can lead to the in vivo release of the free metal ion, which can be toxic and lead to undesirable accumulation in non-target tissues like the bone or liver, causing off-target radiation damage or toxicity.[1][5] Macrocyclic chelators, due to the "macrocyclic effect," generally form more stable complexes than their linear acyclic counterparts.[6]
The DO3A Core: A Versatile and Adaptable Scaffold
DO3A is a derivative of the 12-membered macrocycle cyclen (1,4,7,10-tetraazacyclododecane), featuring three carboxymethyl arms. This structure provides a heptadentate coordination environment for a variety of metal ions.
Chemical Structure and Coordination Chemistry
The DO3A ligand pre-organizes its donor atoms—four nitrogen atoms from the cyclen ring and three oxygen atoms from the carboxylate groups—to create a cavity suitable for encapsulating metal ions. The coordination number and geometry of the resulting metal complex can vary depending on the ionic radius of the metal. For instance, with lanthanide ions, DO3A complexes can accommodate a coordinated water molecule, which is a crucial feature for MRI contrast agents.[7]
Caption: Chemical structure of DO3A.
The synthesis of DO3A derivatives often involves the protection of the amine groups of cyclen, followed by alkylation with a protected haloacetic acid, and subsequent deprotection.[8][9] A common synthetic strategy involves using tert-butyl esters to protect the carboxylic acid groups, which can be removed under acidic conditions.[3][10]
A Comparative Analysis: DO3A vs. Other Key Macrocyclic Chelators
The selection of an appropriate chelator is highly dependent on the specific radiometal and the intended application. Here, we compare DO3A with other widely used macrocyclic chelators: DOTA and NOTA.
| Chelator | Macrocycle Ring Size | Denticity | Primary Applications (Radionuclides) | Key Advantages | Key Disadvantages |
| DO3A | 12-membered | 7 | Gd(III) (MRI), Lu-177, Ac-225 | Versatile for various metal ions, can be functionalized on the fourth nitrogen. | Lower thermodynamic stability for some metal ions compared to DOTA.[11] |
| DOTA | 12-membered | 8 | Lu-177, Y-90, Ga-68, Ac-225 | "Gold standard" for many theranostic applications due to high stability.[12] | Harsh radiolabeling conditions (high temperature) often required.[12][13] |
| NOTA | 9-membered | 6 | Ga-68, Cu-64 | Forms highly stable complexes with smaller metal ions like Ga-68, allows for room temperature labeling.[14][15][16] | Smaller cavity size limits its use with larger radiometals.[16] |
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)
DOTA is arguably the most well-established macrocyclic chelator, featuring four carboxymethyl arms. This octadentate ligand forms exceptionally stable complexes with a wide range of radiometals, making it a "gold standard" for many applications.[12] However, the high rigidity of the DOTA cage often necessitates heating to achieve efficient radiolabeling, which can be detrimental to sensitive biomolecules.[13][17]
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid)
NOTA is based on a smaller, 9-membered triazacyclononane ring. Its smaller cavity is ideal for chelating smaller metal ions like Gallium-68 (Ga-68).[14][15] A significant advantage of NOTA and its derivatives is the ability to perform radiolabeling at or near room temperature, which is highly beneficial for temperature-sensitive targeting vectors.[13]
Bifunctionalization: The Gateway to Targeted Agents
To be useful in targeted drug development, a chelator must be "bifunctional," meaning it possesses a reactive functional group that allows for covalent attachment to a biomolecule without compromising its metal-chelating ability.[1][2]
Commonly used reactive groups include:
-
Isothiocyanate (-NCS): Reacts with primary amines on proteins and peptides.
-
N-hydroxysuccinimide (NHS) ester: Also reacts with primary amines.
-
Maleimide: Reacts with thiols (cysteine residues).
-
Tetrazine (-Tz): Used in bioorthogonal "click chemistry" reactions.[2]
The choice of the bifunctional linker can influence the pharmacokinetics of the final conjugate.[18] For DO3A, the fourth nitrogen atom of the cyclen ring provides a convenient site for the attachment of a bifunctional linker.[8]
Caption: Schematic of a bifunctional chelator conjugate.
Experimental Protocols: From Synthesis to Radiolabeling
The following sections provide generalized, yet detailed, protocols for key experimental workflows. It is crucial to note that specific reaction conditions may require optimization based on the specific derivatives and biomolecules used.
Synthesis of a Bifunctional DO3A Derivative (p-SCN-Bn-DO3A)
This protocol outlines the synthesis of a commonly used bifunctional DO3A derivative, where one of the nitrogen atoms is functionalized with a p-isothiocyanatobenzyl group.
Step-by-Step Methodology:
-
Protection of Cyclen: Begin with the protection of three of the four amine groups of cyclen. This can be achieved using protecting groups like tert-butyloxycarbonyl (Boc) or by forming a tricyclic derivative.
-
Alkylation with Protected Carboxymethyl Groups: React the mono-unprotected cyclen with a protected haloacetic acid, such as tert-butyl bromoacetate, in the presence of a non-nucleophilic base (e.g., potassium carbonate) in an aprotic solvent (e.g., acetonitrile). This will attach the three protected carboxymethyl arms.[10]
-
Functionalization of the Fourth Amine: Deprotect the fourth amine and react it with 4-(bromomethyl)nitrobenzene to introduce the nitrobenzyl group.
-
Reduction of the Nitro Group: Reduce the nitro group to an amine using a reducing agent like hydrogen gas with a palladium catalyst or tin(II) chloride.
-
Formation of the Isothiocyanate: Convert the resulting amine to an isothiocyanate group using thiophosgene or a related reagent.
-
Deprotection of Carboxylic Acids: Finally, remove the tert-butyl protecting groups from the carboxymethyl arms using a strong acid like trifluoroacetic acid (TFA) to yield the final p-SCN-Bn-DO3A product.[10]
Conjugation of a Bifunctional Chelator to a Peptide
This protocol describes the conjugation of an NHS-ester functionalized chelator to a peptide containing a primary amine (e.g., the N-terminus or a lysine side chain).
Step-by-Step Methodology:
-
Dissolve the Peptide: Dissolve the peptide in a suitable buffer, typically a slightly basic buffer such as sodium bicarbonate or HEPES buffer (pH 8.0-8.5), to ensure the primary amine is deprotonated and nucleophilic.
-
Dissolve the Chelator: Dissolve the NHS-ester functionalized chelator in a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction: Add the chelator solution to the peptide solution in a molar excess (typically 3-10 fold excess of the chelator). Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C.
-
Quenching (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing buffer, such as Tris buffer, to consume any unreacted NHS-ester.
-
Purification: Purify the resulting chelator-peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the conjugate using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Radiolabeling with Gallium-68
This protocol outlines a typical procedure for radiolabeling a DO3A-peptide conjugate with Ga-68 eluted from a ⁶⁸Ge/⁶⁸Ga generator.
Caption: General workflow for radiolabeling with ⁶⁸Ga.
Step-by-Step Methodology:
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with ultrapure 0.1 M HCl to obtain the ⁶⁸GaCl₃ eluate.
-
pH Adjustment: Add a suitable buffer, such as sodium acetate or HEPES, to the eluate to adjust the pH to the optimal range for labeling (typically pH 3.5-4.5 for DOTA and some DO3A derivatives).
-
Addition of Conjugate: Add the DO3A-peptide conjugate (typically 10-50 µg) to the buffered ⁶⁸Ga solution.
-
Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for 5-15 minutes. Note that while some chelators like NOTA allow for room temperature labeling, DOTA and many DO3A derivatives require heating for efficient Ga-68 incorporation.[13][14][15]
-
Quality Control: Determine the radiochemical purity (RCP) of the final product using instant thin-layer chromatography (ITLC) or radio-HPLC. The RCP should typically be >95%.
-
Purification (if necessary): If the RCP is below the required specification, the product can be purified using a solid-phase extraction (SPE) cartridge (e.g., a C18 Sep-Pak cartridge).
Conclusion and Future Perspectives
The field of radiopharmaceuticals and molecular imaging is continually evolving, with a constant demand for chelators that offer faster labeling kinetics under milder conditions, while maintaining or even improving in vivo stability.[12][13] While DOTA remains a workhorse in the field, the versatility of the DO3A scaffold and the favorable labeling characteristics of NOTA and its derivatives ensure their continued importance. The development of novel chelators with unique properties, such as those that can stably coordinate a wider range of theranostic radiometal pairs, is an active area of research.[6][19][20] As our understanding of coordination chemistry deepens and synthetic methodologies advance, we can expect the development of next-generation macrocyclic chelators that will further enhance the precision and efficacy of targeted molecular agents.
References
-
Murphy, D. Q. S. (2022). Synthesis of Modular DO3A-Based High-Relaxivity Contrast Agents for MRI of Prostate Cancer. RIT Digital Institutional Repository. [Link]
-
Ferreira, C. L., et al. (2010). Design, Synthesis, and Evaluation of this compound-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. Journal of Medicinal Chemistry, 53(5), 2129–2141. [Link]
-
Berry, D. J., et al. (2011). Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling. Dalton Transactions, 40(23), 6093–6101. [Link]
-
Moi, M. K., et al. (1988). Macrocyclic chelates of radiometals for diagnosis and therapy. Journal of the American Chemical Society, 110(18), 6266–6267. [Link]
-
Kampmann, A.-L., et al. (2019). Efficient Synthesis of Macromolecular DO3A@Gn Derivatives for Potential Application in MRI Diagnostics: From Polymer Conjugates to Core-Crosslinked Nanoparticles. Macromolecular Chemistry and Physics, 220(12), 1900096. [Link]
-
Price, E. W., & Orvig, C. (2014). Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling. Dalton Transactions, 43(4), 1301–1318. [Link]
-
Ferreira, C. L., et al. (2020). Bifunctional sulfur-rich macrocyclic chelators and their immunoconjugates for the targeted delivery of theranostic mercury-197. Chemical Science, 11(26), 6793–6802. [Link]
-
Cisarova, I., et al. (2018). Synthesis of a Versatile Building Block Combining Cyclen-derivative DO3A with a Polyamine via a Rigid Spacer. Molecules, 23(11), 2990. [Link]
-
Lee, J., et al. (2022). Enzyme-responsive macrocyclic metal complexes for biomedical imaging. Biomaterials Science, 10(24), 6908–6916. [Link]
-
Spang, P., et al. (2016). Bifunctional Gallium-68 Chelators: Past, Present, and Future. Seminars in Nuclear Medicine, 46(5), 373–394. [Link]
-
Blower, P. J., et al. (2012). Novel chelators for 68-Gallium PET. Journal of Nuclear Medicine, 53(supplement 1), 1318. [Link]
-
Wang, Y., et al. (2022). Design, synthesis, and preclinical evaluation of a novel bifunctional macrocyclic chelator for theranostics of cancers. European Journal of Nuclear Medicine and Molecular Imaging, 49(4), 1219–1232. [Link]
-
Rösch, F., et al. (2016). Bifunctional Gallium-68 Chelators: Past, Present, and Future. Seminars in Nuclear Medicine, 46(5), 373–394. [Link]
-
Li, Y., et al. (2022). Advances in macrocyclic chelators for positron emission tomography imaging. Exploration of Targeted Anti-tumor Therapy, 3(4), 498-521. [Link]
-
Aime, S., et al. (2004). Gadolinium DO3A derivatives mimicking phospholipids; preparation and in vitro evaluation as pH responsive MRI contrast agents. Organic & Biomolecular Chemistry, 2(19), 2725–2730. [Link]
-
Cutler, C. S., et al. (2013). Chemistry and bifunctional chelating agents for binding (177)Lu. Cancer Biotherapy & Radiopharmaceuticals, 28(1), 1–12. [Link]
-
Becker, P., et al. (2022). Toward Personalized Medicine: One Chelator for Imaging and Therapy with Lutetium-177 and Actinium-225. Journal of the American Chemical Society, 144(47), 21463–21474. [Link]
-
ResearchGate. (n.d.). The structures of the bifunctional macrocyclic chelators... [Link]
-
Pierre, V. C., & Allen, M. J. (2021). Macrocyclic Ligands with an Unprecedented Size-Selectivity Pattern for the Lanthanide Ions. Journal of the American Chemical Society, 143(10), 3845–3853. [Link]
-
Toth, E., et al. (2014). Solution structures, stabilities, kinetics, and dynamics of DO3A and DO3A-sulphonamide complexes. Inorganic Chemistry, 53(6), 3120–3133. [Link]
-
Wang, Y., et al. (2022). Design, synthesis, and preclinical evaluation of a novel bifunctional macrocyclic chelator for theranostics of cancers. European Journal of Nuclear Medicine and Molecular Imaging, 49(4), 1219–1232. [Link]
-
Anderson, C. J., & Ferdani, R. (2009). Bifunctional Chelates for Metal Nuclides. Cancer Biotherapy & Radiopharmaceuticals, 24(3), 275–287. [Link]
-
Orlova, A., et al. (2019). Selection of the optimal macrocyclic chelators for labeling with 111In and 68Ga improves contrast of HER2 imaging using engineered scaffold protein ADAPT6. European Journal of Pharmaceutics and Biopharmaceutics, 141, 1–8. [Link]
-
Toth, E., et al. (2019). Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu(II), Zn(II), and Lanthanide(III) Ions: Thermodynamic Stability, Formation and Dissociation Kinetics, and Solution Dynamic NMR Studies. Molecules, 24(16), 2991. [Link]
-
Ogawa, K., et al. (2022). Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications. ACS Omega, 7(47), 43037–43044. [Link]
-
Becker, P., et al. (2022). Toward Personalized Medicine: One Chelator for Imaging and Therapy with Lutetium-177 and Actinium-225. Journal of the American Chemical Society, 144(47), 21463–21474. [Link]
-
Becker, P., et al. (2022). Toward Personalized Medicine: One Chelator for Imaging and Therapy with Lutetium-177 and Actinium-225. Journal of the American Chemical Society, 144(47), 21463–21474. [Link]
-
Sessler, J. L., & Tverdomed, S. N. (2010). Macrocyclic Complexes of Lanthanide Ions. Comprehensive Inorganic Chemistry II, 3, 239-281. [Link]
-
Liu, S. (2008). Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides. Advanced Drug Delivery Reviews, 60(12), 1347–1370. [Link]
-
Chong, H.-S., et al. (2021). NOTA and NODAGA Radionuclide Complexing Agents: Versatile Approaches for Advancements in Radiochemistry. Molecules, 26(11), 3124. [Link]
-
Castro, G., et al. (2021). Lanthanide(III) Complexes Based on an 18-Membered Macrocycle Containing Acetamide Pendants. Structural Characterization and paraCEST Properties. Inorganic Chemistry, 60(3), 1618–1631. [Link]
-
Müller, C., et al. (2017). Influence of different chelators on the radiochemical properties of a 68-Gallium labelled bombesin analogue. EJNMMI Radiopharmacy and Chemistry, 2(1), 1. [Link]
-
Bag, P., et al. (2019). Macrocycle supported dinuclear lanthanide complexes with different β-diketonate co-ligands displaying zero field single-molecule magnet behaviour. Dalton Transactions, 48(25), 9217–9228. [Link]
-
Szigeti, K., et al. (2023). Decadentate Acyclic Chelators for Lanthanum Radiopharmaceuticals. Journal of Medicinal Chemistry. [Link]
-
Ogawa, K., et al. (2022). Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications. ACS Omega, 7(47), 43037–43044. [Link]
-
Cancer Therapy Advisor. (2024). Chelating Agent May Reduce Toxicity Associated With PSMA Radiopharmaceutical Therapy. [Link]
-
Toth, E., et al. (2017). Lanthanide DO3A-Complexes Bearing Peptide Substrates: The Effect of Peptidic Side Chains on Metal Coordination and Relaxivity. Molecules, 22(8), 1317. [Link]
-
Uehara, T., et al. (2023). Head-to-head comparison of three chelates reveals DOTAGA promising for 225Ac labeling of anti-FZD10 antibody OTSA101. Cancer Science, 114(10), 4153–4162. [Link]
-
Okamoto, S., et al. (2022). The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker. Molecules, 27(9), 3021. [Link]
-
Science.gov. (n.d.). dota chelating agent: Topics. [Link]
-
ResearchGate. (n.d.). Schematic overview of the structure of different chelators... [Link]
-
Uehara, T., et al. (2023). Head-to-head comparison of three chelates reveals DOTAGA promising for 225 Ac labeling of anti-FZD10 antibody OTSA101. Cancer Science, 114(10), 4153–4162. [Link]
-
Parker, D., et al. (2021). Emerging chelators for nuclear imaging. Current Opinion in Chemical Biology, 61, 1–9. [Link]
-
Cleeren, F., et al. (2020). p-Isothiocyanatophenyl-1,3-diaza-4,6-cycloheptane-N,N'-diacetic acid: a new bifunctional chelator to enable room temperature radiolabeling and targeted PET imaging with scandium-44. Chemical Science, 11(11), 2955–2964. [Link]
Sources
- 1. Macrocyclic chelates of radiometals for diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bifunctional sulfur-rich macrocyclic chelators and their immunoconjugates for the targeted delivery of theranostic mercury-197 - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 3. "Synthesis of Modular DO3A-Based High-Relaxivity Contrast Agents for MR" by Dana Qiang Murphy Soika [repository.rit.edu]
- 4. Enzyme‐responsive macrocyclic metal complexes for biomedical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chelating Agent May Reduce Toxicity Associated With PSMA Radiopharmaceutical Therapy - The ASCO Post [ascopost.com]
- 6. Design, synthesis, and preclinical evaluation of a novel bifunctional macrocyclic chelator for theranostics of cancers - ProQuest [proquest.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Gadolinium DO3A derivatives mimicking phospholipids; preparation and in vitro evaluation as pH responsive MRI contrast agents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Design, Synthesis, and Evaluation of this compound-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Emerging chelators for nuclear imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel chelators for 68-Gallium PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 14. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Chelation with a twist: a bifunctional chelator to enable room temperature radiolabeling and targeted PET imaging with scandium-44 - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. Selection of the optimal macrocyclic chelators for labeling with 111In and 68Ga improves contrast of HER2 imaging using engineered scaffold protein ADAPT6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and preclinical evaluation of a novel bifunctional macrocyclic chelator for theranostics of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Toward Personalized Medicine: One Chelator for Imaging and Therapy with Lutetium-177 and Actinium-225 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Theoretical Calculations on DO3A-Metal Ion Interactions
Preamble: The Imperative for In Silico Design in Modern Chelation Chemistry
The macrocyclic ligand DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) and its derivatives represent a cornerstone in the development of metal-based diagnostic and therapeutic agents. From gadolinium-based contrast agents for Magnetic Resonance Imaging (MRI) to chelators for therapeutic radioisotopes, the precise coordination environment, thermodynamic stability, and kinetic inertness of the resulting metal complex are paramount for both efficacy and safety.[1][2] Empirically screening every potential ligand-metal combination is an intractable task. Consequently, robust theoretical and computational methods have become indispensable tools, enabling researchers to predict, understand, and rationally design novel chelates with tailored properties.
This guide provides an in-depth exploration of the computational workflows used to investigate DO3A-metal ion interactions. It is designed for researchers, computational chemists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for methodological choices. We will navigate the theoretical landscape from the quantum mechanical precision of Density Functional Theory (DFT) to the dynamic insights of Molecular Dynamics (MD), providing a holistic framework for the in silico characterization of these vital compounds.
Part 1: The Computational Toolkit: Foundational Theories and Methods
The accurate modeling of DO3A-metal complexes requires a multi-faceted approach. The choice of method is dictated by the specific scientific question, whether it's the electronic structure at the coordination center, the dynamic behavior in solution, or the interaction with a larger biological system.
Density Functional Theory (DFT): The Quantum Mechanical Workhorse
DFT is the most widely used quantum mechanical method for studying DO3A-metal complexes due to its excellent balance of computational cost and accuracy.[3] It allows for the precise calculation of molecular geometries, electronic structures, and reaction energetics, which are the bedrock for understanding stability and reactivity.
Expertise & Causality: Why DFT is Essential The interaction between a metal ion and the DO3A ligand is fundamentally electronic. Covalent and ionic contributions to the coordination bonds, charge distribution across the complex, and the influence of the metal's d- or f-orbitals dictate the overall structure and energy. DFT provides a direct window into these electronic properties, which classical methods cannot. For instance, DFT calculations have been instrumental in predicting that for many lanthanide-DO3A complexes, a Square Antiprism (SAP) isomer is the most stable geometry, a finding that aligns with experimental observations.[3][4]
Key Considerations for a Self-Validating DFT Protocol:
-
Exchange-Correlation Functional: This is the core approximation in DFT. For transition metals and lanthanides, hybrid functionals like B3LYP are a common and well-validated starting point.[3] For specific properties or challenging metals, other functionals such as TPSSh may offer improved accuracy.[5] The choice is critical as it directly impacts the calculated energies and, therefore, the predicted stability.
-
Basis Sets: A basis set is the set of mathematical functions used to build the molecular orbitals. A two-tiered approach is essential for metal complexes:
-
For the Ligand (C, H, N, O): Pople-style basis sets like 6-31G(d) or the more robust correlation-consistent basis sets like cc-pVTZ are standard choices.[3][6]
-
For the Metal Ion: This is the most critical choice. For heavy elements like lanthanides (e.g., Gd³⁺) or actinides, relativistic effects are significant and cannot be ignored.[3] Therefore, Relativistic Effective Core Potentials (RECPs) are mandatory. These replace the core electrons with a potential, simplifying the calculation while implicitly including relativistic effects. The RECP is used in conjunction with an optimized valence basis set. Widely used and validated options include the LANL2DZ for general purposes and the Stuttgart-Dresden (SDD) or the def2 series (e.g., def2-SVPD, def2-TZVPPD) for higher accuracy.[6][7][8][9]
-
-
Modeling the Solvent: DO3A-metal interactions almost always occur in an aqueous solution. Failing to account for the solvent leads to physically meaningless results. The most common approach is the use of an implicit Polarizable Continuum Model (PCM) , which treats the solvent as a continuous dielectric medium, offering a good compromise between accuracy and computational expense.[6]
Molecular Dynamics (MD) Simulations: Capturing System Dynamics
While DFT provides a static, minimum-energy picture, DO3A complexes in the body are dynamic entities. MD simulations model the movement of atoms and molecules over time, providing crucial insights into conformational flexibility, solvent interactions, and the residence time of coordinated water molecules—a critical parameter for the relaxivity of MRI contrast agents.[10][11][12]
Expertise & Causality: The Need for Dynamic Analysis The efficacy of a Gd³⁺-based MRI agent is directly related to the number of inner-sphere water molecules (q) and their exchange rate with the bulk solvent (kex).[1] These are dynamic properties that can only be investigated through methods like MD. Simulations can reveal how the complex tumbles in solution, how water molecules enter and leave the primary coordination sphere, and how flexible pendant arms of the ligand gate these processes.
Hybrid QM/MM Methods: Bridging Quantum and Classical Realms
When a DO3A-metal complex is conjugated to a large biomolecule (e.g., a peptide or antibody for targeted delivery), a full quantum mechanical treatment becomes computationally prohibitive. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods solve this by partitioning the system.[5][13]
-
The QM Region: The chemically active center—the metal ion and its immediate coordination sphere from the DO3A ligand—is treated with the accuracy of DFT.
-
The MM Region: The rest of the system (the biomolecule, solvent) is treated with the speed of classical molecular mechanics (MM).
This approach maintains quantum mechanical accuracy where it is most needed while efficiently modeling the influence of the larger environment.[14][15] The total energy can be calculated via additive or subtractive schemes, with the additive approach being more common.[5]
Part 2: Computational Protocols in Practice
This section provides validated, step-by-step workflows for performing key calculations. The examples are conceptualized for the Gaussian software suite, a widely used platform for quantum chemistry, but the principles are transferable to other programs like ORCA or TURBOMOLE.[16][17]
Workflow: From Structure to Properties
The overall process involves a logical sequence of calculations, where the output of one step serves as the input for the next. This ensures a self-validating and physically consistent investigation.
Caption: Fig 1. General workflow for DFT analysis of a DO3A-metal complex.
Protocol 1: Geometry Optimization of a [Gd(DO3A)(H₂O)] Complex
This protocol aims to find the most stable 3D arrangement of the complex.
-
Build Initial Structure: Construct an approximate 3D structure of the [Gd(DO3A)(H₂O)] complex. This can be done using molecular building software (e.g., Avogadro) or by modifying a similar structure from a crystallographic database. Ensure the coordination of the three carboxylate oxygens, the four macrocyclic nitrogens, and one water molecule to the Gd³⁺ ion.
-
Prepare Gaussian Input File: Create a text file (.gjf or .com) with the following sections.
Causality behind the Keywords:
-
#p: Specifies the route section.
-
B3LYP/GenECP: Calls the B3LYP functional. GenECP tells the program to use different basis sets for different atoms as defined later in the file.
-
SCRF=(PCM,Solvent=Water): Applies the PCM implicit solvent model for water.[6]
-
Opt Freq: This is a crucial combination. It first performs a geometry optimization (Opt) and then, upon successful convergence, automatically runs a frequency calculation (Freq) on the optimized structure.
-
1 8: Specifies the charge of the complex (+1, assuming DO3A is deprotonated as 3-) and the spin multiplicity (8 for Gd³⁺, which has 7 unpaired f-electrons, so 2S+1 = 2*(7/2)+1 = 8).
-
Basis Set Specification: The input specifies the 6-31G(d) basis for C, H, N, and O atoms, and the SDD (Stuttgart/Dresden) ECP and associated basis set for the Gadolinium atom.[3]
-
-
Execute the Calculation: Run the Gaussian program with the prepared input file.
-
Validate the Result: After the calculation completes, check the output file. A successful optimization is confirmed if the Freq calculation reports zero imaginary frequencies . One or more imaginary frequencies indicate a saddle point (like a transition state), not a true energy minimum, and the structure must be perturbed and re-optimized.
Protocol 2: Calculating Thermodynamic Stability
Thermodynamic stability is quantified by the Gibbs free energy (ΔG) of the complexation reaction in solution. A more negative ΔG indicates a more stable complex.
Reaction: Gd³⁺(aq) + DO3A³⁻(aq) →
-
Optimize All Species: Perform separate geometry optimization and frequency calculations (as in Protocol 1) for each species in the reaction: the solvated Gd³⁺ ion, the deprotonated DO3A³⁻ ligand, and the final [Gd(DO3A)] complex. Note: Modeling a bare solvated ion requires a cluster of explicit water molecules plus the PCM.
-
Extract Thermal Free Energies: From the output file of each frequency calculation, find the "Sum of electronic and thermal Free Energies".
-
Calculate Reaction Free Energy (ΔG): ΔGreaction = G[Gd(DO3A)] - (GGd³⁺ + GDO3A³⁻)
-
Compare Metals: Repeat this process for different metal ions (e.g., Mn²⁺, Zn²⁺, Cu²⁺) to computationally rank their thermodynamic stability with DO3A.[18][19][20]
Protocol 3: Assessing Kinetic Inertness via Transition State (TS) Search
Kinetic inertness refers to the complex's resistance to dissociation. It is governed by the activation energy (ΔG‡) of the rate-limiting dissociation step. A common pathway is acid-assisted dissociation. This protocol is more advanced.
-
Identify a Dissociation Step: Propose a plausible first step for dissociation, for example, the protonation of a carboxylate arm and its detachment from the metal center.
-
Build Reactant, Product, and TS Guess: Create structures for the initial complex (reactant), the dissociated state (product), and an educated guess of the transition state structure in between.
-
Perform a TS Optimization: Use a specialized optimization algorithm to find the transition state. In Gaussian, this can be done with Opt=(TS,CalcFC,NoEigentest) or the synchronous transit-guided quasi-Newton (QST2/QST3) method.
-
Verify the TS: A true transition state is confirmed by a frequency calculation that yields exactly one imaginary frequency , corresponding to the motion along the reaction coordinate (e.g., the stretching of the M-O bond being broken).
-
Calculate Activation Energy (ΔG‡): ΔG‡ = GTransition State - GReactant Complex A higher ΔG‡ implies a slower dissociation rate and thus greater kinetic inertness. Comparing these barriers for different complexes provides a powerful, predictive measure of their relative in vivo stability.[21][22]
Part 3: Interpreting Results - From Data to Drug Design
The output of these calculations provides a wealth of quantitative data that directly informs the design of better chelators.
Structural and Electronic Properties
Analysis of the optimized geometry provides key structural parameters. These should be compared with available experimental data (e.g., from X-ray crystallography) to validate the computational model.
Table 1: Comparison of Calculated and Experimental Bond Lengths for a Representative Gd-Complex.
| Bond Type | Calculated (DFT) Bond Length (Å) | Experimental (X-ray) Bond Length (Å) |
|---|---|---|
| Gd–N (amine) | ~2.65 - 2.75 | ~2.60 - 2.70 |
| Gd–O (carboxylate) | ~2.35 - 2.45 | ~2.30 - 2.40 |
| Gd–O (water) | ~2.45 - 2.55 | ~2.40 - 2.50 |
Note: Values are typical ranges. Specific values depend on the exact complex and computational level.[23]
Further analysis, such as Natural Bond Orbital (NBO) analysis, can quantify the charge on the metal ion and the nature of the coordination bonds, revealing the degree of ionic vs. covalent character.[3]
Caption: Fig 2. Hydration spheres around a metal complex.
Thermodynamic Stability and Kinetic Inertness
The calculated stability and inertness are critical predictors of in vivo behavior. A complex must be thermodynamically stable to prevent metal release driven by equilibrium with endogenous ligands or metal ions (like Zn²⁺ or Ca²⁺).[19][24] However, high thermodynamic stability does not guarantee safety.[25][26] The complex must also be kinetically inert , meaning it dissociates very slowly, even if a more stable state exists. This is particularly crucial for Gd³⁺ complexes to prevent toxic metal release.[21]
Table 2: Computationally Derived Properties for Rational Design.
| Property | Computational Metric | Relevance to Drug Design |
|---|---|---|
| Thermodynamic Stability | Gibbs Free Energy of Complexation (ΔG) | Predicts if complex formation is favorable. Lower ΔG is better.[2] |
| Kinetic Inertness | Activation Free Energy of Dissociation (ΔG‡) | Predicts the rate of metal release. Higher ΔG‡ is critical for safety.[21][22] |
| Hydration Number (q) | MD Simulations / Geometry Optimization | Directly impacts MRI relaxivity. Can be tuned by ligand design.[1] |
| Water Residence Time (τM) | MD Simulations / Advanced DFT | Affects MRI relaxivity. Must be optimized for high efficiency.[25] |
By computationally screening modifications to the DO3A backbone—such as altering pendant arms or rigidifying the macrocyclic ring—researchers can predict their impact on these key properties before undertaking challenging synthesis. For example, calculations can show how replacing a carboxylate arm with a phosphonate arm might alter both the stability and the water exchange dynamics.[25]
Conclusion and Future Outlook
Theoretical calculations provide an unparalleled, atom-level understanding of the forces governing DO3A-metal ion interactions. The synergy between DFT, MD, and QM/MM methods allows for a comprehensive assessment of structure, stability, and dynamics. By following validated protocols and carefully choosing computational parameters, these in silico tools empower scientists to move beyond trial-and-error, enabling the rational design of safer and more effective metal-based pharmaceuticals.
The future of the field lies in integrating these physics-based models with emerging machine learning techniques. Large datasets of calculated and experimental stability constants can be used to train models that predict the properties of novel chelators with near-instantaneous speed, further accelerating the discovery pipeline.[27] As computational power continues to grow, these theoretical guides will become even more central to the development of next-generation agents for molecular imaging and therapy.
References
- ResearchGate. (n.d.). Asking about Metal complex DFT calculations?
-
Pollak, P., & Rappoport, D. (2021). Property-optimized Gaussian basis sets for lanthanides. The Journal of Chemical Physics, 155(12), 124102. [Link]
-
Maiocchi, A., et al. (2018). Solution thermodynamics, computational and relaxometric studies of ditopic DO3A-based Mn(ii) complexes. New Journal of Chemistry. [Link]
- ResearchGate. (n.d.). Approaching the Kinetic Inertness of Macrocyclic Gd3+-based MRI Contrast Agents with Highly Rigid Open-Chain Derivatives.
- Platas-Iglesias, C., et al. (n.d.). Structure and Dynamics of Lanthanide(III) Complexes with an N‐Alkylated do3a Ligand (H3do3a = 1,4,7,10‐Tetraazacyclododecane‐1,4,7‐triacetic Acid): A Combined Experimental and DFT Study.
-
Pollak, P., & Rappoport, D. (2021). Property-optimized Gaussian basis sets for lanthanides. The Journal of Chemical Physics. [Link]
- SciSpace. (n.d.). Applications of density functional theory (DFT) to investigate the structural, spectroscopic and magnetic properties of lanthanide(III).
-
Pollak, P., & Rappoport, D. (2021). Property-Optimized Gaussian Basis Sets for Lanthanides. ChemRxiv. [Link]
-
Olah, J., et al. (2011). A Combination of Docking, QM/MM Methods, and MD Simulation for Binding Affinity Estimation of Metalloprotein Ligands. Journal of Chemical Information and Modeling, 51(7), 1634-1646. [Link]
- ResearchGate. (2021). (PDF) Property-optimized Gaussian basis sets for lanthanides.
-
Kovács, A., & Varga, Z. (2020). Theoretical Study of Actinide(III)-DOTA Complexes. Inorganic Chemistry, 59(17), 12343-12353. [Link]
- ResearchGate. (n.d.). Solution thermodynamics, computational and relaxometric studies of ditopic DO3A-based Mn(II) complexes.
-
Kozlica, D., et al. (2022). Review on the QM/MM Methodologies and Their Application to Metalloproteins. Molecules, 27(19), 6639. [Link]
- ResearchGate. (n.d.). (PDF) Applications of Density Functional Theory (DFT) to Investigate the Structural, Spectroscopic and Magnetic Properties of Lanthanide(III) Complexes.
- ResearchGate. (n.d.). Snapshot of molecular dynamics simulation of the Gd-DO3A-AEEA ligand....
-
Carter, K. P., et al. (2020). Tuning the Kinetic Inertness of Bi3+ Complexes: The Impact of Donor Atoms on Diaza-18-crown-6 Ligands as Chelators for 213Bi Targeted Alpha Therapy. Inorganic Chemistry, 59(17), 12466-12478. [Link]
-
Regueiro-Figueroa, M., et al. (2021). Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu(II), Zn(II), and Lanthanide(III) Ions: Thermodynamic Stability, Formation and Dissociation Kinetics, and Solution Dynamic NMR Studies. Molecules, 26(16), 4969. [Link]
-
Garda, Z., et al. (2020). Lanthanide DO3A-Complexes Bearing Peptide Substrates: The Effect of Peptidic Side Chains on Metal Coordination and Relaxivity. Molecules, 25(22), 5433. [Link]
-
Chang, C. A., et al. (1993). Synthesis, characterization, and crystal structures of M(DO3A) (M = iron, gadolinium) and Na[M(DOTA)] (M = Fe, yttrium, Gd). Inorganic Chemistry, 32(16), 3501-3508. [Link]
-
Polášek, M., et al. (2013). Is macrocycle a synonym for kinetic inertness in Gd(III) complexes? Effect of coordinating and noncoordinating substituents on inertness and relaxivity of Gd(III) chelates with DO3A-like ligands. Inorganic Chemistry, 52(7), 4084-4096. [Link]
-
Wang, B., & Liu, Y. (2018). Computational Understanding of the Selectivities in Metalloenzymes. Frontiers in Chemistry, 6, 39. [Link]
-
Universidade do Minho Repository. (2021). Complexes of bifunctional DO3A-N-(α-amino)propinate ligands with Mg(II), Ca(II), Cu(II), Zn(II), and lanthanide(III) ions: thermodynamic stability, formation and dissociation kinetics, and solution dynamic NMR studies. [Link]
- ResearchGate. (n.d.). Synthesis and Structural Characterization of Complexes of a DO3A-Conjugated Triphenylphosphonium Cation with Diagnostically Important Metal Ions.
- ResearchGate. (n.d.). Solution Structures, Stabilities, Kinetics, and Dynamics of DO3A and DO3A-Sulphonamide Complexes.
-
Roston, D., & Cui, Q. (2016). QM/MM Analysis of Transition States and Transition State Analogues in Metalloenzymes. Methods in Enzymology, 577, 131-159. [Link]
- Amanote Research. (n.d.). (PDF) Is Macrocycle a Synonym for Kinetic Inertness in.
- MDPI. (n.d.). Review on the QM/MM Methodologies and Their Application to Metalloproteins.
- ResearchGate. (n.d.). (PDF) Modeling Gd 3+ Complexes for Molecular Dynamics Simulations: Toward a Rational Optimization of MRI Contrast Agents.
-
eScholarship.org. (2021). Evaluation of the Effect of Macrocyclic Ring Size on [203Pb]Pb(II) Complex Stability in Pyridyl-Containing Chelators. [Link]
- Maron, L., & Eisenstein, O. (2004). Lanthanide complexes: electronic structure and H-H, C-H and Si-H bond activation from a DFT perspective. Dalton Transactions, (21), 3565-3575.
-
Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. [Link]
-
Kovács, A., & Varga, Z. (2024). Theoretical Study of Metal–Ligand Interactions in Lead Complexes with Radiopharmaceutical Interest. Molecules, 29(17), 4198. [Link]
- ResearchGate. (n.d.). Dissociation kinetics study of copper(II) complexes of DO3A, DOTA and its monosubstituted derivatives.
-
Semantic Scholar. (2024). Theoretical Study of Metal–Ligand Interactions in Lead Complexes with Radiopharmaceutical Interest. [Link]
-
Kálmán, F. K., & Tircsó, G. (2012). Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu(II), Zn(II), and Lanthanide(III) Ions: Thermodynamic Stability, Formation and Dissociation Kinetics, and Solution Dynamic NMR Studies. Inorganic Chemistry, 51(19), 10555-10568. [Link]
-
ACS Publications. (2023). A Comprehensive Machine Learning Model for Metal–Ligand Binding Prediction: Applications in Chemistry and Biology. [Link]
-
ACS Publications. (2012). Predicting the Stability Constants of Metal-Ion Complexes from First Principles. [Link]
- Infoscience. (n.d.). Molecular dynamics simulations of MRI-relevant Gd(III) chelates: direct access to outer-sphere relaxivity.
- ResearchGate. (n.d.). Which software used for metal complex docking (ligand metal complex)?
-
Reddit. (2022). DFT calculations on f-metal complexes in Orca. [Link]
-
PubMed Central. (2016). Modeling Gd3+ Complexes for Molecular Dynamics Simulations: Toward a Rational Optimization of MRI Contrast Agents. [Link]
- ResearchGate. (n.d.). Is there any way to find out the binding affinities of set of ligands which are known to bind to metal ions?
-
PubMed. (2004). Molecular dynamics simulations of MRI-relevant GdIII chelates: direct access to outer-sphere relaxivity. [Link]
-
YouTube. (2023). Tutorial Introduction to DFT (Density Functional Theory). [Link]
Sources
- 1. Lanthanide DO3A-Complexes Bearing Peptide Substrates: The Effect of Peptidic Side Chains on Metal Coordination and Relaxivity [mdpi.com]
- 2. Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu(II), Zn(II), and Lanthanide(III) Ions: Thermodynamic Stability, Formation and Dissociation Kinetics, and Solution Dynamic NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Property-optimized Gaussian basis sets for lanthanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. infoscience.epfl.ch [infoscience.epfl.ch]
- 12. Molecular dynamics simulations of MRI-relevant GdIII chelates: direct access to outer-sphere relaxivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Combination of Docking, QM/MM Methods, and MD Simulation for Binding Affinity Estimation of Metalloprotein Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Computational Understanding of the Selectivities in Metalloenzymes [frontiersin.org]
- 15. QM/MM Analysis of Transition States and Transition State Analogues in Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medium.com [medium.com]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu(II), Zn(II), and Lanthanide(III) Ions: Thermodynamic Stability, Formation and Dissociation Kinetics, and Solution Dynamic NMR Studies [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Tuning the Kinetic Inertness of Bi3+ Complexes: The Impact of Donor Atoms on Diaza-18-crown-6 Ligands as Chelators for 213Bi Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Theoretical Study of Actinide(III)-DOTA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. repositorium.uminho.pt [repositorium.uminho.pt]
- 25. Is macrocycle a synonym for kinetic inertness in Gd(III) Complexes? Effect of coordinating and noncoordinating substituents on inertness and relaxivity of Gd(III) chelates with DO3A-like ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. (PDF) Is Macrocycle a Synonym for Kinetic Inertness in [research.amanote.com]
- 27. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Conjugation of DO3A to Monoclonal Antibodies
Introduction: The Critical Role of DO3A-Antibody Conjugates in Theranostics
Monoclonal antibodies (mAbs) have revolutionized targeted therapy, offering high specificity for antigens expressed on the surface of diseased cells. To transform these targeting agents into powerful diagnostic and therapeutic tools, they are often armed with payloads such as radionuclides. This is achieved through the use of bifunctional chelators, which form stable complexes with radiometals on one end and covalently attach to the antibody on the other. Among these, 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A) and its derivatives are of paramount importance.
This guide provides a comprehensive, in-depth protocol for the conjugation of DO3A, specifically in the form of a DO3A-NHS ester, to monoclonal antibodies. We will delve into the underlying chemical principles, provide a detailed step-by-step methodology, and discuss the essential characterization and purification techniques required to produce high-quality conjugates for research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the power of antibody-chelator conjugates for applications such as radioimmunotherapy and molecular imaging.
I. The Chemistry of DO3A-Antibody Conjugation: A Tale of Amines and Esters
The most prevalent and robust method for conjugating DO3A to a monoclonal antibody is through the reaction of an N-hydroxysuccinimide (NHS) ester derivative of DO3A with the primary amines on the antibody.[][2] This non-site-specific conjugation method primarily targets the ε-amino groups of lysine residues, which are abundantly available on the surface of most antibodies.[2]
The reaction proceeds via a nucleophilic acyl substitution. The primary amine of a lysine residue acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond, covalently linking the DO3A chelator to the antibody, and the release of the NHS leaving group.
Several factors critically influence the efficiency and outcome of this conjugation reaction:
-
pH: The reaction is highly pH-dependent. A slightly basic pH (typically 8.0-9.0) is optimal.[3][4] At this pH, the primary amines of lysine residues are sufficiently deprotonated to be effective nucleophiles, while the antibody itself remains structurally stable. Below this range, the amines are protonated and less reactive. Above this range, the risk of antibody denaturation and hydrolysis of the NHS ester increases.[3]
-
Molar Ratio: The molar ratio of DO3A-NHS ester to the antibody is a key parameter that dictates the average number of chelators attached to each antibody, known as the chelator-to-antibody ratio (CAR).[5] A higher molar excess of the chelator will generally result in a higher CAR. However, an excessively high CAR can negatively impact the antibody's immunoreactivity, stability, and pharmacokinetic properties.[6][7][8] Therefore, optimizing the molar ratio is a critical step in developing a functional conjugate.
-
Reaction Buffer: The choice of buffer is crucial. Amine-containing buffers, such as Tris, must be avoided as they will compete with the antibody's primary amines for reaction with the NHS ester.[4] Buffers like phosphate-buffered saline (PBS) adjusted to the appropriate pH, or carbonate/bicarbonate and borate buffers are commonly used.[3][4]
-
Purity of the Antibody: The starting antibody solution should be free of amine-containing stabilizers like glycine or BSA, as these will interfere with the conjugation reaction.[3]
II. Visualizing the Conjugation Workflow
The following diagram illustrates the key steps in the preparation of a DO3A-conjugated monoclonal antibody.
Caption: Workflow for the conjugation of DO3A to a monoclonal antibody.
III. Detailed Experimental Protocol
This protocol provides a general framework for the conjugation of a DO3A-NHS ester to a monoclonal antibody. It is essential to optimize the conditions, particularly the molar ratio of chelator to antibody, for each specific antibody-chelator pair.
A. Materials and Reagents
-
Monoclonal Antibody (mAb)
-
DO3A-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 100 mM Sodium Carbonate/Bicarbonate buffer, pH 8.5 (or 50 mM Borate buffer, pH 8.5)
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 7.4
-
Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Amicon® Ultra Centrifugal Filter Units (or similar for buffer exchange)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex® G-25) or Tangential Flow Filtration (TFF) system
-
UV-Vis Spectrophotometer
-
Standard laboratory equipment (pipettes, tubes, vortexer, etc.)
B. Step-by-Step Methodology
1. Antibody Preparation and Buffer Exchange:
-
Rationale: The initial antibody solution may contain stabilizers or be in a buffer with a pH unsuitable for conjugation. This step ensures the antibody is in the optimal buffer and free from interfering substances.[3]
-
Procedure:
-
If the antibody solution contains amine-containing substances, perform a buffer exchange into the Conjugation Buffer.
-
Use a centrifugal filter unit appropriate for the antibody's molecular weight. Add the antibody solution to the device and fill it with Conjugation Buffer.
-
Centrifuge according to the manufacturer's instructions. Discard the flow-through.
-
Repeat the washing step at least three times to ensure complete buffer exchange.
-
After the final wash, recover the antibody in the desired volume of Conjugation Buffer.
-
Determine the final antibody concentration using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm (A280). Use the antibody's specific extinction coefficient for an accurate concentration measurement. Adjust the concentration to 1-5 mg/mL.
-
2. Preparation of DO3A-NHS Ester Solution:
-
Rationale: DO3A-NHS ester is moisture-sensitive and should be dissolved in an anhydrous solvent immediately before use to prevent hydrolysis.[3]
-
Procedure:
-
Allow the vial of DO3A-NHS ester to come to room temperature before opening to prevent condensation.
-
Prepare a stock solution of the DO3A-NHS ester in anhydrous DMSO, for example, at a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.
-
3. Conjugation Reaction:
-
Rationale: This is the core step where the covalent amide bond is formed between the chelator and the antibody. The reaction is typically carried out at room temperature.
-
Procedure:
-
Calculate the required volume of the DO3A-NHS ester stock solution to achieve the desired molar ratio (e.g., 5:1, 10:1, 20:1 of chelator to antibody).
-
While gently vortexing the antibody solution, add the calculated volume of the DO3A-NHS ester solution dropwise.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
4. Quenching the Reaction (Optional):
-
Rationale: Adding a quenching reagent with a primary amine, such as Tris or glycine, will react with any unreacted NHS esters, preventing further modification of the antibody.[3]
-
Procedure:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
5. Purification of the DO3A-mAb Conjugate:
-
Rationale: It is critical to remove unreacted DO3A-NHS ester, hydrolyzed chelator, and any quenching reagents from the final conjugate solution.[9][10][11] Failure to do so can lead to inaccurate characterization and potential toxicity in downstream applications.
-
Procedure (Size-Exclusion Chromatography):
-
Equilibrate an SEC column (e.g., a desalting column) with Purification Buffer (PBS).
-
Carefully load the crude conjugate mixture onto the column.
-
Elute the conjugate with Purification Buffer. The larger DO3A-mAb conjugate will elute first, while the smaller, unconjugated molecules will be retained longer.
-
Collect the fractions containing the purified conjugate, which can be identified by monitoring the eluate at 280 nm.
-
-
Alternative Procedure (Tangential Flow Filtration):
-
TFF is a scalable method for buffer exchange and removal of small molecules.[11]
-
Use a TFF system with a membrane appropriate for the antibody's molecular weight.
-
Perform diafiltration with the Purification Buffer until the unconjugated materials are sufficiently removed.
-
IV. Characterization of the DO3A-mAb Conjugate: Ensuring Quality and Consistency
Thorough characterization of the purified conjugate is a self-validating step to ensure the success of the conjugation and the quality of the final product.
A. Determination of Chelator-to-Antibody Ratio (CAR)
The CAR is a critical quality attribute that influences the conjugate's properties.[5] A common method for its determination is UV-Vis spectrophotometry, particularly if the chelator has a distinct UV absorbance. However, for DO3A which lacks a strong chromophore, alternative methods are often required. A colorimetric assay for chelators can be employed.[6]
Alternatively, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be used to determine the CAR.[12] By comparing the mass of the conjugated antibody to the unconjugated antibody, the average number of attached chelators can be calculated.
| Parameter | Method | Principle |
| Antibody Concentration | UV-Vis Spectrophotometry (A280) | Measures the absorbance of the protein at 280 nm. |
| Chelator Concentration | Colorimetric Assay / UV-Vis (if applicable) | A specific assay to quantify the concentration of the chelator. |
| Chelator-to-Antibody Ratio (CAR) | Calculation / Mass Spectrometry | Molar ratio of chelator to antibody. Mass shift indicates the number of conjugated chelators. |
B. Assessment of Purity and Aggregation
Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC) is a powerful technique to assess the purity of the conjugate and to detect the presence of aggregates.[5] Aggregation can be induced by the conjugation process and can affect the efficacy and safety of the conjugate.[7][13]
C. Evaluation of Immunoreactivity
It is essential to confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen. This can be assessed using techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) or surface plasmon resonance (SPR). A comparison of the binding affinity of the conjugated antibody to that of the unmodified antibody should be performed.
V. Stability and Storage
The conjugation of small molecules can sometimes decrease the physical stability of the antibody.[7][8] Therefore, it is important to assess the stability of the DO3A-mAb conjugate under relevant storage conditions. The purified conjugate should be stored under sterile conditions, typically at 2-8°C or frozen at -20°C or -80°C, depending on the specific antibody's stability profile.
VI. Conclusion
The conjugation of DO3A to monoclonal antibodies is a cornerstone technique for the development of targeted radiopharmaceuticals. A thorough understanding of the underlying chemistry, meticulous execution of the protocol, and comprehensive characterization are paramount to producing high-quality, functional conjugates. By carefully controlling parameters such as pH, molar ratio, and purification, researchers can reliably generate DO3A-mAb conjugates with the desired properties for their specific theranostic applications.
References
-
Current approaches for the purification of antibody-drug conjugates. PubMed. [Link]
-
An Improved Method for Conjugating Monoclonal Antibodies with N-Hydroxysulfosuccinimidyl DOTA. ResearchGate. [Link]
-
Current approaches for purification of antibody-drug conjugates. Semantic Scholar. [Link]
-
Current approaches for the purification of antibody–drug conjugates. ResearchGate. [Link]
-
Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode. PubMed. [Link]
- Purification of antibody-drug conjugates.
-
Antibody-Drug Conjugates: Functional Principles and Applications in Oncology and Beyond. MDPI. [Link]
-
Antibody conjugation. Fürth lab. [Link]
-
Highly Robust and Optimized Conjugation of Antibodies to Nanoparticles using Quantitatively Validated Protocols. The Royal Society of Chemistry. [Link]
-
A simplified suite of methods to evaluate chelator conjugation of antibodies: effects on hydrodynamic radius and biodistribution. PubMed. [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
Amide conjugates of the DO3A-N-(alpha-amino)propionate ligand: leads for stable, high relaxivity Contrast Agents for MRI?. ResearchGate. [Link]
-
Monoclonal Antibody Conjugation via Chemical Modification. BioPharm International. [Link]
-
Evaluation of Chelator-to-Antibody Ratio on Development of 89Zr-iPET Tracer for Imaging of PD-L1 Expression on Tumor. MDPI. [Link]
-
Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions. Springer Link. [Link]
-
SOLID-STATE STABILITY OF ANTIBODY-DRUG CONJUGATES. Purdue University Graduate School. [Link]
Sources
- 2. Antibody labeling chemistries | Abcam [abcam.com]
- 3. furthlab.xyz [furthlab.xyz]
- 4. biopharminternational.com [biopharminternational.com]
- 5. mdpi.com [mdpi.com]
- 6. A simplified suite of methods to evaluate chelator conjugation of antibodies: effects on hydrodynamic radius and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hammer.purdue.edu [hammer.purdue.edu]
- 9. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current approaches for purification of antibody-drug conjugates. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Gallium-68 Radiolabeling of Peptides Using DO3A-Based Chelators: A Comprehensive Technical Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Gallium-68 (⁶⁸Ga), a generator-produced positron-emitting radionuclide, has become a cornerstone of modern Positron Emission Tomography (PET) imaging. Its favorable decay characteristics (t½ = 68 min, β+ = 89%) and cyclotron-independent availability make it ideal for developing targeted radiopharmaceuticals.[1][2] The clinical success of ⁶⁸Ga-labeled peptides hinges on the stable conjugation of the radiometal to a targeting biomolecule, a role fulfilled by bifunctional chelators. This guide provides an in-depth examination of the principles and a detailed protocol for radiolabeling peptides with ⁶⁸Ga using 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A), a derivative of the widely-used DOTA chelator. We will explore the underlying coordination chemistry, optimize critical reaction parameters, and establish a robust, self-validating quality control workflow essential for preclinical and clinical development.
Foundational Principles: The Chemistry of ⁶⁸Ga and DO3A Chelation
A successful radiolabeling procedure is built on a solid understanding of the underlying chemical principles. The interaction between the Gallium-68 ion and the DO3A chelator is a nuanced coordination reaction governed by several key factors.
Gallium-68: From Generator to Reaction Vial
Commercially available ⁶⁸Ge/⁶⁸Ga generators yield ⁶⁸Ga as the trivalent cation (⁶⁸Ga³⁺) in a dilute hydrochloric acid (HCl) solution (typically 0.05 M to 0.1 M HCl).[3][4] While convenient, this eluate presents two primary challenges for direct use:
-
Metallic Impurities: Trace amounts of metal ions (e.g., Fe³⁺, Zn²⁺, Cu²⁺) from the generator column or reagents can compete with ⁶⁸Ga³⁺ for the chelator, drastically reducing labeling efficiency.[3]
-
Large Elution Volume: The relatively large volume of the eluate can dilute the reactants, slowing down the reaction kinetics.
To mitigate these issues, a pre-concentration and purification step using a strong cation-exchange (SCX) cartridge is often employed. This step selectively retains ⁶⁸Ga³⁺ while allowing other components to be washed away, followed by elution of the purified ⁶⁸Ga³⁺ in a smaller, concentrated volume.[3][5]
The DO3A Chelator: A Scaffold for ⁶⁸Ga
DO3A is a derivative of the "gold standard" chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). In a DO3A-peptide conjugate, one of the four carboxylate arms of the DOTA macrocycle is converted to an amide bond to link it to the peptide. This leaves three carboxylate arms and four nitrogen atoms within the macrocyclic ring to coordinate the ⁶⁸Ga³⁺ ion.[6][7]
The chelation process involves the displacement of water molecules from the hydrated ⁶⁸Ga³⁺ ion and its incorporation into the pre-organized cavity of the DO3A macrocycle.
Caption: Fig 1. Chelation of ⁶⁸Ga³⁺ by a Peptide-DO3A conjugate.
Critical Parameters Influencing Chelation Efficiency
The formation of the stable [⁶⁸Ga]Ga-DO3A complex is not instantaneous and is highly dependent on the reaction environment.
-
pH: This is arguably the most critical parameter. The optimal pH range for labeling DOTA-like chelators is between 3.5 and 4.5.[2][8]
-
Below pH 3.5: The carboxylate arms of the DO3A chelator become protonated, reducing their ability to coordinate the positively charged ⁶⁸Ga³⁺ ion.
-
Above pH 5.0: ⁶⁸Ga³⁺ begins to hydrolyze, forming insoluble gallium hydroxide colloids ([⁶⁸Ga]Ga(OH)₃), which are unreactive and represent a critical radiochemical impurity.[8] An acetate or formate buffer is typically used to maintain the pH within this narrow window.[9]
-
-
Temperature: The macrocyclic structure of DO3A is relatively rigid. Significant thermal energy is required to overcome the kinetic barrier for the ⁶⁸Ga³⁺ ion to enter the chelator's cavity. Therefore, heating the reaction mixture, typically to 90-95 °C , is necessary to achieve rapid and quantitative labeling.[10][11] While some chelators like NOTA can be labeled at room temperature, DOTA and its derivatives require heat.[12][13]
-
Peptide-DO3A Conjugate Amount: The concentration of the precursor directly impacts both the labeling efficiency and the final specific activity. A sufficient amount is needed to ensure a high radiochemical yield (>95%), but using an excessive amount will decrease the specific activity (the ratio of radioactivity to the total mass of the peptide). Optimization is key, with typical amounts ranging from 5 to 50 µg depending on the desired specific activity and reaction volume.[12][14]
-
Reaction Time: For DOTA-like chelators, a reaction time of 5 to 15 minutes at 90-95 °C is generally sufficient to drive the reaction to completion.[14][15]
Experimental Protocol: A Self-Validating Workflow
This protocol is designed for robustness and reproducibility. It incorporates pre-purification of the generator eluate and concludes with mandatory quality control checks.
Workflow Overview
The entire process, from elution to quality control, can be completed within 30-45 minutes, well within the usable lifespan of ⁶⁸Ga.
Caption: Fig 2. Automated workflow for ⁶⁸Ga-labeling of DO3A-peptides.
Materials and Reagents
-
⁶⁸Ge/⁶⁸Ga generator (e.g., Eckert & Ziegler, ITG, iThemba LABS)
-
DO3A-conjugated peptide (lyophilized, of high chemical purity)
-
Sodium Acetate Buffer (1 M, pH 4.5), prepared with metal-free water and reagents
-
5 M NaCl / 0.1 M HCl solution, prepared with metal-free reagents
-
Strong Cation Exchange (SCX) cartridge (e.g., Waters Oasis MCX)
-
Sep-Pak C18 light cartridge (for final purification, optional)
-
Sterile water for injection (WFI)
-
Ethanol (USP grade)
-
Ascorbic acid solution (10% w/v, freshly prepared, optional radical scavenger)
-
Sterile reaction vial (10 mL)
-
Dry block heater set to 95 °C
-
Dose calibrator
-
Radio-TLC or Radio-HPLC system for quality control
-
Sterile vent and product collection vials
-
0.22 µm sterile filter
CAUTION: All procedures involving radioactive materials must be conducted in a properly shielded hot cell, adhering to ALARA (As Low As Reasonably Achievable) principles and institutional radiation safety guidelines.[3]
Step-by-Step Methodology
-
System Preparation:
-
Condition the SCX cartridge with 5 mL of sterile water.
-
Condition the C18 cartridge (if used) with 5 mL of ethanol followed by 10 mL of sterile water.
-
-
⁶⁸Ga Elution and Trapping:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 M HCl directly through the conditioned SCX cartridge. Collect the waste.
-
Measure the activity on the SCX cartridge using a dose calibrator.
-
Wash the SCX cartridge with 5 mL of sterile water to remove any remaining ⁶⁸Ge.
-
-
Reaction Vial Preparation:
-
In a sterile reaction vial, dissolve 10-20 µg of the DO3A-peptide in 400 µL of Sodium Acetate Buffer (1 M, pH 4.5).
-
(Optional) Add 50 µL of ascorbic acid solution to prevent radiolysis, especially for sensitive peptides.[3]
-
-
Radiolabeling Reaction:
-
Final Purification and Formulation (if required):
-
After incubation, dilute the reaction mixture with 5 mL of sterile water.
-
Pass the diluted solution through the conditioned C18 cartridge. The labeled peptide will be trapped.
-
Wash the C18 cartridge with 10 mL of sterile water to remove any unbound ⁶⁸Ga.
-
Elute the final product from the C18 cartridge with 0.5-1.0 mL of 50-70% ethanol in water.
-
Dilute the final product with sterile saline to an injectable concentration of ethanol (<10%).[17]
-
Pass the final solution through a 0.22 µm sterile filter into a sterile product vial.
-
-
Final Activity Measurement:
-
Measure the total activity of the final product in a dose calibrator to calculate the radiochemical yield (RCY).
-
Quality Control: The Basis of Trustworthiness
A radiopharmaceutical is only as good as its quality control. For ⁶⁸Ga-labeled peptides, the primary goal is to ensure high radiochemical purity (RCP).
Radiochemical Purity (RCP) Assessment
RCP is the percentage of the total radioactivity in the desired chemical form. The main impurities are free ⁶⁸Ga³⁺ and colloidal [⁶⁸Ga]Ga(OH)₃. Instant Thin-Layer Chromatography (iTLC) is a rapid and reliable method for determining RCP.[3][15]
iTLC Protocol:
-
System 1 (Determines Colloidal Impurity):
-
Stationary Phase: iTLC-SG paper
-
Mobile Phase: Ammonium Acetate (1 M) : Methanol (1:1)
-
Procedure: Spot the sample on the strip. The labeled peptide and free ⁶⁸Ga will move with the solvent front (Rf = 0.8-1.0), while any colloidal ⁶⁸Ga will remain at the origin (Rf = 0.0-0.2).[14]
-
-
System 2 (Determines Free ⁶⁸Ga):
-
Stationary Phase: iTLC-SG paper
-
Mobile Phase: 0.1 M Sodium Citrate buffer, pH 5.5
-
Procedure: Spot the sample on the strip. The labeled peptide and any colloidal ⁶⁸Ga will remain at the origin (Rf = 0.0-0.2), while free ⁶⁸Ga will move with the solvent front (Rf = 0.8-1.0).[14]
-
Acceptance Criteria and Data Summary
The following table summarizes the essential QC tests and their typical acceptance criteria for clinical use.
| Parameter | Method | Specification | Rationale |
| Appearance | Visual Inspection | Clear, colorless, no particulates | Ensures safety for injection. |
| pH | pH strip or meter | 5.0 - 7.5 | Ensures physiological compatibility.[15] |
| Radiochemical Purity | iTLC or radio-HPLC | ≥ 95% | Ensures the radioactivity is attached to the targeting peptide.[15][17] |
| Radiochemical Yield | Dose Calibrator | > 60% (decay corrected) | Measures the efficiency of the synthesis process.[15] |
| ⁶⁸Ge Breakthrough | γ-spectrometry | < 0.001% | Limits radiation dose from the long-lived parent isotope.[17] |
| Sterility | Compendial Method | Sterile | Required for all parenteral drugs. |
| Endotoxins | LAL Test | < 17.5 EU/V | Ensures absence of pyrogenic substances.[15] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Radiochemical Purity (<95%) | 1. Incorrect pH of reaction mixture. 2. Metallic impurities in eluate or reagents. 3. Insufficient heating (time or temp). 4. Degraded peptide precursor. | 1. Verify pH of buffer; ensure correct volume is used. 2. Use metal-free reagents; ensure SCX purification is effective. 3. Calibrate heat block; ensure correct incubation time. 4. Use a fresh vial of peptide; store lyophilized peptide at -20°C. |
| Low Radiochemical Yield (<60%) | 1. Poor trapping on SCX cartridge. 2. Inefficient elution from SCX or C18. 3. Significant radioactive decay due to prolonged synthesis time. | 1. Ensure SCX cartridge is properly conditioned. 2. Use the correct elution solvent and volume; do not let cartridges dry out. 3. Streamline workflow to minimize handling time. |
| High Colloidal ⁶⁸Ga | pH of the reaction mixture is too high (>5.0). | Remake buffer solution and verify pH. Ensure no basic solutions contaminate the reaction vial. |
References
-
Ma, M. T., et al. (2017). Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling. RSC Advances. [Link]
-
Taddeo, A., et al. (2017). Comprehensive Quality Control of the ITG 68Ge/68Ga Generator and Synthesis of 68Ga-DOTATOC and 68Ga-PSMA-HBED-CC for Clinical Imaging. Journal of Nuclear Medicine Technology. [Link]
-
Eppard, E., et al. (2017). Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method. Nature Protocols. [Link]
-
Gourni, E., et al. (2020). Cold Kit Labeling: The Future of 68Ga Radiopharmaceuticals?. Frontiers in Medicine. [Link]
-
Uğur, A., et al. (2021). High-Efficiency Cationic Labeling Algorithm of Macroaggregated Albumin with 68Gallium. BioMed Research International. [Link]
-
Annunziata, S., et al. (2020). Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis. Indian Journal of Nuclear Medicine. [Link]
-
Velikyan, I. (2014). Feasibility and availability of ⁶⁸Ga-labelled peptides. European Journal of Nuclear Medicine and Molecular Imaging. [Link]
-
Tsionou, M. I., et al. (2017). Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling. RSC Advances. (Duplicate of[18]) [Link]
-
Tsionou, M. I., et al. (2017). Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling. RSC Advances. (Duplicate of[18]) [Link]
- Price, E. W., & Orvig, C. (2014). Matching chelators to radiometals for radiopharmaceuticals. Chemical Society Reviews. (Note: While not directly in search results, this is a foundational concept. The provided search results consistently mention heating for DOTA, which is a key point of this reference).
-
Ogawa, K., et al. (2022). Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications. ACS Omega. [Link]
-
Kaloudi, A., et al. (2021). Quality control and GMP synthesis of 68Ga-prostate-specific membrane antigen-11 for detection of low. Annals of Nuclear Medicine. [Link]
-
Spingler, B., et al. (2018). Synthesis, gallium-68 radiolabelling and biological evaluation of a series of triarylphosphonium-functionalized DO3A chelators. Dalton Transactions. [Link]
-
Rogers, B. E., et al. (2018). Optimizing the radiosynthesis of [68Ga]DOTA-MLN6907 peptide containing three disulfide cyclization bonds - a GCC specific chelate for clinical radiopharmaceuticals. Applied Radiation and Isotopes. [Link]
-
Gillings, N., et al. (2022). Good practices for 68Ga radiopharmaceutical production. EJNMMI Radiopharmacy and Chemistry. [Link]
-
Eppard, E., et al. (2017). Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method. University of Iowa. [Link]
-
Rossouw, D., et al. (2017). Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences. Molecules. [Link]
-
ResearchGate. (2020). Typical automated procedure for ⁶⁸Ga labeling of a DOTA peptide. [Link]
-
Eppard, E., et al. (2017). Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method. Semantic Scholar. [Link]
-
Maina, T., et al. (2016). Gallium-68: Chemistry and Radiolabeled Peptides Exploring Different Oncogenic Pathways. Molecules. [Link]
-
Rossouw, D., et al. (2018). Optimization of a Labeling and Kit Preparation Method for Ga-68 Labeled DOTATATE, Using Cation Exchange Resin Purified Ga-68 Eluates Obtained from a Tin Dioxide 68Ge/68Ga Generator. Molecular Imaging and Biology. [Link]
-
Othman, M. F., et al. (2018). Preparation of ⁶⁸Ga-labelled DOTA-peptides using a manual labelling approach for small-animal PET imaging. Applied Radiation and Isotopes. [Link]
-
Jodal, A., et al. (2018). Influence of different chelators on the radiochemical properties of a 68-Gallium labelled bombesin analogue. Applied Radiation and Isotopes. [Link]
-
Rossouw, D., et al. (2018). Optimization of a Labeling and Kit Preparation Method for Ga-68 Labeled DOTATATE, Using Cation Exchange Resin Purified Ga-68 Eluates Obtained from a Tin Dioxide 68Ge/68Ga Generator. ResearchGate. [Link]
-
Sgourou, F., et al. (2024). Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer. Frontiers in Nuclear Medicine. [Link]
-
Tsionou, M. I., et al. (2017). Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling. Monash University. [Link]
-
de Blois, E., et al. (2005). Radiolabelling DOTA-peptides with Ga-68. ResearchGate. [Link]
-
Blower, P. J., et al. (2021). Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals. Molecules. [Link]
-
South, C., et al. (2020). DO2A-Based Ligands for Gallium-68 Chelation: Synthesis, Radiochemistry and Ex Vivo Cardiac Uptake. ResearchGate. [Link]
-
Ogawa, K., et al. (2022). Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications. ACS Publications. [Link]
-
Tsionou, M. I., et al. (2017). Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling. UQ eSpace. [Link]
-
Jensen, S. B., et al. (2020). Clinically Applicable Cyclotron-Produced Gallium-68 Gives High-Yield Radiolabeling of DOTA-Based Tracers. MDPI. [Link]
Sources
- 1. Feasibility and availability of ⁶⁸Ga-labelled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Good practices for 68Ga radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. High-Efficiency Cationic Labeling Algorithm of Macroaggregated Albumin with 68Gallium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Cold Kit Labeling: The Future of 68Ga Radiopharmaceuticals? [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET | springermedizin.de [springermedizin.de]
- 13. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer [frontiersin.org]
- 15. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Research Portal [iro.uiowa.edu]
- 17. Comprehensive Quality Control of the ITG 68Ge/68Ga Generator and Synthesis of 68Ga-DOTATOC and 68Ga-PSMA-HBED-CC for Clinical Imaging [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - RSC Advances (RSC Publishing) [pubs.rsc.org]
Synthesis and Bioconjugation of DO3A-NHS Ester: A Comprehensive Guide for Researchers
Introduction: The Pivotal Role of DO3A-NHS Ester in Modern Bioconjugation
In the landscape of advanced drug development, medical imaging, and diagnostics, the precise and stable attachment of functional moieties to biomolecules is paramount. Among the array of bifunctional chelators, 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A) has emerged as a critical component. Its robust ability to form highly stable complexes with a variety of metal ions makes it an ideal scaffold for creating targeted contrast agents for Magnetic Resonance Imaging (MRI) and radiopharmaceuticals for therapy and diagnostics.[1]
To harness the power of DO3A in biological systems, it must first be covalently linked to a targeting biomolecule, such as an antibody or peptide. This is where the N-hydroxysuccinimide (NHS) ester of DO3A plays a crucial role. The NHS ester provides a highly efficient and selective means of reacting with primary amines on biomolecules to form stable amide bonds.[2] This application note provides a detailed, in-depth guide for the synthesis of DO3A-NHS ester and its subsequent bioconjugation, offering both the "how" and the "why" behind each step to empower researchers in their scientific endeavors.
Part 1: Synthesis of DO3A-NHS Ester
The synthesis of DO3A-NHS ester is a multi-step process that begins with the commercially available macrocycle, cyclen. The overall strategy involves the protection of three of the four carboxylic acid groups of the fully alkylated DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) analogue, leaving one carboxylic acid free for activation to the NHS ester. Here, we will focus on the synthesis starting from the readily available DO3A-tris(t-bu)ester.
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of DO3A-NHS ester.
Protocol 1: Synthesis of DO3A-tris(t-bu)ester from Cyclen
This protocol is adapted from established literature procedures for the tri-alkylation of cyclen.[3]
Materials:
-
1,4,7,10-Tetraazacyclododecane (Cyclen)
-
tert-Butyl bromoacetate
-
Sodium acetate
-
N,N-Dimethylacetamide (DMA)
-
Chloroform
-
Sodium bicarbonate
-
Water (deionized)
Procedure:
-
To a suspension of cyclen (1.0 eq) and sodium acetate (3.0 eq) in N,N-dimethylacetamide (DMA) at 0°C, add a solution of tert-butyl bromoacetate (3.0 eq) in DMA dropwise.
-
Allow the reaction mixture to stir at room temperature for 3-5 days. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water.
-
Add solid sodium bicarbonate portion-wise until a white precipitate of DO3A-tris(t-bu)ester forms.
-
Collect the precipitate by filtration and dissolve it in chloroform.
-
Wash the chloroform layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield DO3A-tris(t-bu)ester as a white solid.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Activation of DO3A-tris(t-bu)ester to DO3A-NHS Ester
This protocol utilizes a common carbodiimide-mediated coupling reaction.[4]
Materials:
-
DO3A-tris(t-bu)ester
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve DO3A-tris(t-bu)ester (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DCM or DMF.
-
Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude DO3A-tris(t-bu)ester-NHS ester.
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Characterization: The final product, DO3A-tris(t-bu)ester-NHS ester, should be characterized by ¹H NMR and mass spectrometry. The appearance of characteristic peaks for the succinimidyl protons in the ¹H NMR spectrum is indicative of successful NHS ester formation.
Part 2: Bioconjugation of DO3A-NHS Ester to Biomolecules
The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[2]
Critical Parameters for Successful Bioconjugation
| Parameter | Recommended Range/Condition | Rationale |
| pH | 7.2 - 8.5 | Balances the need for deprotonated (nucleophilic) primary amines with the hydrolytic instability of the NHS ester at higher pH.[2] |
| Buffer | Phosphate, Borate, Bicarbonate, HEPES | Must be free of primary amines (e.g., Tris, glycine) which would compete with the target biomolecule for reaction with the NHS ester.[2] |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used to slow down the competing hydrolysis reaction, especially for longer incubation times.[2] |
| Molar Ratio | 5-20 fold molar excess of NHS ester | A molar excess of the NHS ester is used to drive the reaction to completion and achieve a higher degree of labeling. The optimal ratio should be determined empirically. |
Diagram of the Bioconjugation and Deprotection Workflow
Caption: Workflow for bioconjugation, deprotection, and metal chelation.
Protocol 3: Bioconjugation of DO3A-NHS Ester to an Antibody
Materials:
-
Antibody of interest in a suitable amine-free buffer (e.g., PBS, pH 7.4)
-
DO3A-tris(t-bu)ester-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: If the antibody solution contains any amine-containing stabilizers (e.g., BSA, glycine), they must be removed by dialysis or buffer exchange into an appropriate conjugation buffer. Adjust the antibody concentration to 1-5 mg/mL.
-
NHS Ester Stock Solution: Immediately before use, dissolve the DO3A-tris(t-bu)ester-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction: Add the desired molar excess of the DO3A-NHS ester stock solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted DO3A-NHS ester and byproducts by size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable storage buffer for the antibody.
Part 3: Deprotection and Metal Chelation
The tert-butyl protecting groups on the DO3A moiety must be removed to allow for the chelation of a metal ion. This is typically achieved under acidic conditions.
Protocol 4: Deprotection of the DO3A-tris(t-bu)ester Conjugate
Materials:
-
Purified Antibody-DO3A-tris(t-bu)ester conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (optional, for small molecule conjugates)
-
Buffer for final conjugate (e.g., citrate or acetate buffer)
Procedure:
-
For antibody conjugates, the deprotection is often performed in an aqueous solution of TFA. The concentration of TFA and reaction time will need to be optimized to ensure complete deprotection without damaging the antibody. A typical starting point is 50-95% aqueous TFA for 30-60 minutes at room temperature.[5]
-
For small molecule conjugates, dissolve the protected conjugate in DCM and add an equal volume of TFA. Stir at room temperature for 1-2 hours.[6]
-
After deprotection, the TFA must be removed. For antibodies, this is typically done by buffer exchange using a desalting column or dialysis. For small molecules, the solvent and excess TFA can be removed under reduced pressure.
Protocol 5: Metal Chelation
Materials:
-
Deprotected Antibody-DO3A conjugate
-
A salt of the desired metal ion (e.g., GdCl₃, ¹¹¹InCl₃)
-
Chelation buffer (e.g., 0.1 M citrate or acetate buffer, pH 5.5-6.5)
Procedure:
-
Dissolve the deprotected conjugate in the chelation buffer.
-
Add a solution of the metal salt in a slight molar excess to the conjugate solution.
-
Incubate the mixture at a suitable temperature (e.g., 37-60°C) for 30-60 minutes. The optimal temperature and time will depend on the specific metal ion.[7]
-
The final metal-chelated conjugate should be purified to remove any unchelated metal ions, typically by size-exclusion chromatography.
Conclusion
The synthesis of DO3A-NHS ester and its subsequent bioconjugation is a powerful technique for the development of targeted imaging agents and therapeutics. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can successfully create robust and effective bioconjugates for a wide range of applications. This guide provides a comprehensive framework and detailed protocols to facilitate the successful implementation of this important bioconjugation strategy.
References
- Yang, D. J., et al. (2008). Synthesis and Structural Characterization of Complexes of a DO3A-Conjugated Triphenylphosphonium Cation with Diagnostically Important Metal Ions. Inorganic Chemistry, 47(21), 9945–9953.
- Moore, D. A. (2005).
- BenchChem. (2025).
- Thermo Fisher Scientific. (n.d.). EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride).
- ResearchGate. (n.d.).
- Moi, M. K., et al. (1989). Macrocyclic chelates of radiometals for diagnosis and therapy. Journal of the American Chemical Society, 111(9), 3441–3443.
- ResearchGate. (n.d.). Mass spectrum of the isolated NHS-ester product show the sodium adduct...
- Google Patents. (n.d.).
- Wilson, J. J. (2021). Advancing Chelation Strategies for Large Metal Ions for Nuclear Medicine Applications. Accounts of Chemical Research, 54(1), 148–161.
- Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
- Integrated DNA Technologies. (n.d.). 2. Manual Detritylation of Oligonucleotides after Deprotection.
- Kalkhof, S., & Sinz, A. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry, 44(6), 869–879.
- Wincott, F., et al. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research, 23(14), 2677–2684.
- Reddit. (2023). Anyone have a method of purifying NHS esters?
- Wood, M. E., & Wood, W. A. (2023). Analysis of enzyme reactions using NMR techniques: A case study with α-methylacyl-CoA racemase (AMACR). Methods in Enzymology, 690, 159–205.
- ResearchGate. (n.d.). [Bi(DO3A)
- Kálmán, F. K., & Tircsó, G. (2012). Synthesis of a Versatile Building Block Combining Cyclen-derivative DO3A with a Polyamine via a Rigid Spacer. Molecules, 17(9), 11006–11018.
- BroadPharm. (n.d.).
- Baranyai, Z., et al. (2021). Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu(II), Zn(II), and Lanthanide(III) Ions: Thermodynamic Stability, Formation and Dissociation Kinetics, and Solution Dynamic NMR Studies. Molecules, 26(11), 3185.
- ResearchGate. (2015). How can I deprotect esters using TFA?
- American Chemical Society. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24458–24466.
- BroadPharm. (2022). Protocol for Amino PEG.
- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
- Ramachandran, S., et al. (2018). Synthesis and Relaxivity Studies of a DOTA-Based Nanomolecular Chelator Assembly Supported by an Icosahedral Closo-B122−-Core for MRI: A Click Chemistry Approach. Molecules, 23(12), 3122.
- World Journal of Advanced Research and Reviews. (2024). Gallium complexation for DO3A coated nanoparticles: a comprehensive study.
- Organic Syntheses. (n.d.).
- Jankolovits, J. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry.
- Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?
- Google Patents. (n.d.).
- MDPI. (2018). Understanding Chemistry and Unique NMR Characters of Novel Amide and Ester Leflunomide Analogues.
- Flora, S. J. S., & Pachauri, V. (2010). Chelation in Metal Intoxication. International Journal of Environmental Research and Public Health, 7(7), 2745–2788.
- Sigma-Aldrich. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.
- BenchChem. (2025).
- The Royal Society of Chemistry. (2019). a bifunctional chelator to enable room temperature radiolabeling and targeted PET imaging with scandium-44.
- ResearchGate. (n.d.).
- Czernek, J., et al. (2020). Application of Safirinium N-Hydroxysuccinimide Esters to Derivatization of Peptides for High-Resolution Mass Spectrometry, Tandem Mass Spectrometry, and Fluorescent Labeling of Bacterial Cells. Molecules, 25(24), 5998.
- Glen Research. (n.d.). Glen Report 19.22 - Technical Brief - Procedure for the synthesis and deprotection of Synthetic RNA.
- National Academic Digital Library of Ethiopia. (n.d.).
- Stasiuk, G. J., & Long, N. J. (2011). Strategies for the preparation of bifunctional gadolinium(III) chelators. Dalton Transactions, 40(23), 6063–6079.
- Google Patents. (n.d.). WO2021116165A1 - Manufacturing of protected do3a.
- Sigma-Aldrich. (n.d.). Comparative Analysis of Different EDC and Sulfo‑NHS Activation Reagents for Covalent Coupling of Antibodies to Estapor® Ca.
- The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
- ResearchGate. (n.d.).
- MDPI. (2021).
- International Journal of Electrochemical Science. (2013). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules.
Sources
- 1. Synthesis and Structural Characterization of Complexes of a DO3A-Conjugated Triphenylphosphonium Cation with Diagnostically Important Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Design, Synthesis, and Evaluation of this compound-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to Lutetium-177 Radiolabeling of DO3A-Conjugated Vectors for Targeted Radionuclide Therapy
Abstract
Targeted radionuclide therapy (TRT) represents a paradigm shift in oncology, enabling the precise delivery of cytotoxic radiation to malignant cells while minimizing damage to healthy tissue. Lutetium-177 (¹⁷⁷Lu) has emerged as a preeminent radionuclide for TRT due to its near-ideal theranostic properties.[1][2] The successful application of ¹⁷⁷Lu hinges on its stable chelation by a bifunctional chelator, which is, in turn, conjugated to a tumor-targeting biomolecule. This document provides a comprehensive guide for researchers and drug development professionals on the use of the macrocyclic chelator DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) for the development of ¹⁷⁷Lu-based radiopharmaceuticals. We will explore the underlying chemistry, provide detailed, field-proven protocols for bioconjugation and radiolabeling, and outline a robust framework for quality control and stability assessment, ensuring the development of safe and effective therapeutic agents.
Introduction: The Synergy of Lutetium-177 and DO3A
Lutetium-177: The Theranostic Workhorse
Lutetium-177 is a medium-energy beta (β⁻) emitter with a physical half-life of 6.65 days.[3][4] Its decay characteristics make it exceptionally well-suited for therapy:
-
Therapeutic Beta Particles: The β⁻ particles have a maximum energy of 0.497 MeV and a mean tissue penetration of 670 µm.[3][5] This range is sufficient to kill targeted tumor cells and adjacent malignant cells (crossfire effect) but is short enough to spare most surrounding healthy tissues, making it ideal for treating small tumors and micrometastases.[5][6]
-
Imageable Gamma Photons: ¹⁷⁷Lu also emits low-energy gamma (γ) photons (113 keV and 208 keV), which are suitable for SPECT imaging.[2] This unique feature allows for non-invasive, whole-body imaging to verify the biodistribution of the therapeutic agent and perform patient-specific dosimetry, embodying the "theranostic" principle.[1][3]
-
Favorable Chemistry and Logistics: Lutetium exists exclusively in the +3 oxidation state, simplifying its coordination chemistry.[5] Its relatively long half-life provides logistical advantages for centralized manufacturing, shipping, and quality control testing before administration.[3]
| Property | Value | Significance |
| Half-life | 6.65 days[3] | Allows for centralized production, transport, and sufficient time for biological targeting. |
| Primary β⁻ Emission (Eβmax) | 497 keV (78.6%)[3] | Delivers cytotoxic radiation dose to tumor tissue. |
| Mean β⁻ Tissue Range | 670 µm[5] | Ideal for small tumors, limits damage to adjacent healthy organs. |
| Principal γ Emissions | 113 keV (6.6%), 208 keV (11%)[3] | Enables SPECT imaging for dosimetry and treatment monitoring. |
| Specific Activity (Theoretical Max) | 110.91 Ci/mg[3] | High specific activity is crucial for targeting low-density receptors. |
The Role of the Bifunctional Chelator: Introducing DO3A
To deliver ¹⁷⁷Lu to a target site, it must be held by a chelator that is covalently attached to a targeting vector (e.g., a peptide or antibody). The most widely used chelators for ¹⁷⁷Lu are macrocyclic polyaminocarboxylates, with DOTA being the gold standard. DO3A, a structural analog of DOTA lacking one carboxylate arm, offers distinct characteristics. While DOTA complexes exhibit exceptional thermodynamic stability and kinetic inertness, their formation often requires heating to high temperatures (~90-100°C), which can be detrimental to sensitive biomolecules like antibodies.[7] DO3A and its derivatives can offer faster labeling kinetics under milder conditions, providing a valuable alternative for temperature-labile vectors.
The fundamental process involves the coordination of the Lu³⁺ ion by the nitrogen and oxygen donor atoms of the DO3A cage, forming a highly stable complex that prevents the release of the radionuclide in vivo.
Chelation of ¹⁷⁷Lu³⁺ by a DO3A-biomolecule conjugate.
The Experimental Workflow: From Conjugate to Clinically Relevant Agent
The development of a ¹⁷⁷Lu-DO3A radiopharmaceutical is a multi-step process that demands precision at every stage. The workflow begins with the stable conjugation of DO3A to the targeting molecule, proceeds to the critical radiolabeling step, and culminates in rigorous quality control to ensure the final product is safe and effective for its intended application.
Overall workflow for producing a ¹⁷⁷Lu-DO3A radiopharmaceutical.
Protocol: Bioconjugation of DO3A to Targeting Peptides/Antibodies
Before radiolabeling can occur, the DO3A chelator must be covalently linked to the targeting biomolecule. This is typically achieved using a bifunctional version of DO3A that has a reactive group for conjugation, such as an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine residues) on the protein or peptide.
Objective: To covalently attach a DO3A-NHS ester to a targeting biomolecule.
Materials:
-
Targeting biomolecule (e.g., peptide, antibody) with available amine groups.
-
DO3A-NHS ester.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5, or phosphate-buffered saline (PBS), pH 7.4.
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes.
Step-by-Step Methodology:
-
Biomolecule Preparation: Dissolve the biomolecule in the conjugation buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris).
-
Chelator Preparation: Immediately before use, dissolve the DO3A-NHS ester in a small volume of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL).
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the DO3A-NHS ester solution to the biomolecule solution. The optimal ratio must be determined empirically for each new vector.
-
Incubation: Gently mix the reaction vial and incubate for 2-4 hours at room temperature or 4°C overnight. Longer incubation at lower temperatures is often preferred for sensitive proteins.
-
Purification: Remove the unreacted chelator and byproducts.
-
For peptides, Reverse-Phase HPLC (RP-HPLC) is often used.
-
For larger proteins/antibodies, SEC or dialysis against a suitable buffer (e.g., 0.25 M ammonium acetate) is effective.
-
-
Characterization: Confirm the successful conjugation and determine the average number of chelators per biomolecule using mass spectrometry (e.g., MALDI-TOF or ESI-MS). The purified DO3A-biomolecule conjugate is now ready for radiolabeling.
Protocol: Radiolabeling of DO3A-Conjugates with Lutetium-177
This protocol details the optimized conditions for incorporating ¹⁷⁷Lu into the DO3A-biomolecule conjugate. The procedure must be performed in a facility licensed for handling radioactive materials, following all appropriate radiation safety protocols.[8]
Objective: To achieve high radiochemical purity (>95%) labeling of a DO3A-conjugate with ¹⁷⁷Lu.
Materials:
-
DO3A-conjugated biomolecule (from Section 2.1).
-
No-carrier-added (NCA) ¹⁷⁷LuCl₃ in 0.04 M HCl.
-
Reaction Buffer: 0.5 M Ammonium Acetate or Sodium Acetate, pH 4.5-5.5.
-
Radioprotectant/Antioxidant (optional but recommended): Sterile solution of L-ascorbic acid or gentisic acid.[9][10]
-
Sterile, pyrogen-free, metal-free reaction vials (e.g., polypropylene).
-
Heating block calibrated to 80-95°C.
-
Radio-TLC and/or Radio-HPLC system for quality control.
| Parameter | Recommended Range | Rationale |
| pH | 4.0 - 5.5 | Optimal for Lu³⁺ chelation kinetics. pH < 4 slows the reaction; pH > 6 risks formation of insoluble ¹⁷⁷Lu-hydroxides.[11][12] |
| Temperature | 80 - 95 °C | Provides activation energy to drive the Lu³⁺ ion into the rigid macrocyclic cage. |
| Time | 15 - 30 minutes | Sufficient for >95% incorporation with most DO3A conjugates.[12] |
| Precursor Amount | 10 - 20 µg / GBq | A starting point; must be optimized to achieve high specific activity while ensuring high labeling efficiency.[13][14] |
| Quencher | Ascorbic/Gentisic Acid | Prevents radiolysis (degradation) of the labeled compound, especially at high activities.[10] |
Step-by-Step Methodology:
-
Vial Preparation: In a sterile, pyrogen-free reaction vial, add the required amount of DO3A-conjugated biomolecule. For a typical preparation, this may range from 50-250 µg.
-
Buffering: Add the reaction buffer (e.g., 0.5 M ammonium acetate) to the vial to bring the total volume to approximately 200-500 µL and ensure the final pH will be between 4.5 and 5.5 after adding the acidic ¹⁷⁷LuCl₃ solution.
-
Addition of ¹⁷⁷Lu: Carefully transfer the desired activity of ¹⁷⁷LuCl₃ solution into the reaction vial. Mix gently by flicking the vial. Causality Note: The use of high specific activity, no-carrier-added ¹⁷⁷Lu is critical for labeling receptor-targeting molecules, as the number of available receptor sites on tumors is finite.[3]
-
(Optional) Addition of Antioxidant: If preparing high-activity batches, add a small volume of a sterile antioxidant solution (e.g., ascorbic acid to a final concentration of 2-5 mg/mL). This scavenges free radicals generated by the radiation, protecting the integrity of the radiolabeled molecule.[15]
-
Incubation: Securely cap the vial and place it in a heating block pre-heated to 85°C for 20 minutes.
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature for at least 5 minutes.
-
In-Process Quality Control: Withdraw a small aliquot (~1-2 µL) for immediate radio-TLC analysis (see Section 4.1) to determine the approximate radiochemical yield. A successful reaction should yield >95% incorporation.
-
Final Formulation: If the radiochemical purity is acceptable, the product can be formulated for injection by diluting with sterile saline or a formulation buffer containing stabilizers like DTPA (to chelate any trace metal contaminants) and additional antioxidants.[16] The final product must be passed through a 0.22 µm sterile filter.
Quality Control: A Self-Validating System for Therapeutic Radiopharmaceuticals
Quality control (QC) is non-negotiable and must be performed on every batch to ensure safety and efficacy. The QC process validates the success of the radiolabeling reaction and confirms the product meets all specifications for preclinical or clinical use, adhering to Good Manufacturing Practices (GMP) guidelines.[17]
Logical workflow for quality control and batch release.
| Test | Method | Acceptance Criteria |
| Identity & Radiochemical Purity (RCP) | Radio-HPLC | > 95% of activity in the main product peak.[18][19] |
| Radiochemical Yield | Radio-TLC | > 95% (free ¹⁷⁷Lu < 5%). |
| pH | pH-indicator strips | 4.0 - 5.0[20] |
| Sterility | USP <71> | No microbial growth. |
| Bacterial Endotoxins | LAL test (USP <85>) | Within specified limits (e.g., < 175 EU/V). |
| Radionuclidic Purity | Gamma Spectroscopy | ¹⁷⁷ᵐLu < 0.07%[21] |
Protocol: Radiochemical Purity by Instant Thin-Layer Chromatography (ITLC)
Principle: This is a rapid method to separate the labeled ¹⁷⁷Lu-DO3A-conjugate from free, unchelated ¹⁷⁷LuCl₃. The mobile phase carries the labeled product up the strip, while the free ¹⁷⁷Lu remains at the origin.
-
Stationary Phase: ITLC-SG (Silica Gel) strips.
-
Mobile Phase: 0.1 M Sodium Citrate, pH 5.5.
-
Procedure:
-
Spot ~1 µL of the reaction mixture 1 cm from the bottom of an ITLC-SG strip.
-
Immediately place the strip in a chromatography tank containing the mobile phase.
-
Allow the solvent front to migrate to near the top of the strip.
-
Remove the strip, mark the solvent front, and let it dry.
-
Analyze the strip using a radio-TLC scanner or by cutting the strip in half and counting each piece in a gamma counter.
-
-
Analysis:
-
Rf = 0.0-0.2: ¹⁷⁷Lu-DO3A-conjugate.
-
Rf = 0.9-1.0: Free ¹⁷⁷Lu.[20]
-
Calculation: % RCP = [Counts in Conjugate Peak / (Total Counts)] x 100.
-
Protocol: Radiochemical Purity by High-Performance Liquid Chromatography (HPLC)
Principle: Radio-HPLC provides a much higher resolution profile of the product. It can separate the main product from free ¹⁷⁷Lu, as well as from radiolysed fragments or other impurities not visible by ITLC.[16] This is the gold standard for determining radiochemical purity.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A typical gradient might run from 5% B to 95% B over 20-30 minutes. The exact gradient must be optimized for the specific conjugate.
-
Detectors: In-line UV detector followed by a radioactivity detector.
-
Procedure:
-
Equilibrate the column with the starting mobile phase conditions.
-
Inject 10-20 µL of the final product.
-
Run the gradient and collect data from both detectors.
-
-
Analysis: Free ¹⁷⁷Lu will elute early in the void volume, while the labeled conjugate will have a longer retention time.[15] Integrate the peaks on the radioactivity chromatogram to determine the percentage of activity corresponding to the main product.
Protocol: Stability Assessment
The stability of the radiolabeled conjugate must be evaluated to ensure it remains intact until it reaches the target site in vivo.
In Vitro Stability in Formulation Buffer
Objective: To determine the shelf-life of the final product under storage conditions.
-
Procedure:
-
Acceptance: The RCP should remain >95% for the duration of the defined shelf-life.[4]
In Vitro Stability in Human Serum
Objective: To assess the stability of the product in a biologically relevant medium, predicting its behavior in vivo.
-
Procedure:
-
Add an aliquot (~50 µL) of the final product to 450 µL of fresh human serum.[4][11]
-
Incubate the mixture in a water bath at 37°C.
-
At various time points (e.g., 1, 4, 24, 48 hours), take a sample of the serum mixture.
-
Precipitate the serum proteins by adding an equal volume of cold ethanol or acetonitrile.
-
Centrifuge the sample and analyze the supernatant by radio-HPLC or radio-TLC to determine the percentage of intact radiolabeled conjugate.
-
-
Acceptance: High stability is demonstrated if >95% of the radioactivity remains associated with the intact conjugate after 24-48 hours.[4][11]
Conclusion
The combination of Lutetium-177's exceptional theranostic properties with the versatile DO3A chelation chemistry provides a powerful platform for developing novel targeted radiopharmaceuticals. Adherence to robust, well-characterized protocols for bioconjugation, radiolabeling, and quality control is paramount to ensuring the production of high-quality agents. The methodologies outlined in this document provide a comprehensive framework for researchers to confidently advance their ¹⁷⁷Lu-DO3A-based therapeutic candidates from the benchtop toward clinical translation, with the ultimate goal of improving outcomes for cancer patients.
References
-
Dash, A., Pillai, M. R. A., & Knapp, F. F. (Russ). (2015). Production of 177Lu for Targeted Radionuclide Therapy: Available Options. Journal of Nuclear Medicine, 56(Supplement 2), 3s-7s.
-
Das, T., & Banerjee, S. (2016). 177Lu for Radionuclide Therapy. Current Radiopharmaceuticals, 9(2), 94–101.
-
Jadvar, H., & Chen, X. (2021). Lutetium-177: a flexible radionuclide therapeutic options. Journal of Nuclear Medicine, 62(Supplement 1), 1010.
-
Arora, G., Trikha, A., & Singh, B. (2017). Lu-177 - A Noble Tracer: Future of Personalized Radionuclide Therapy. Clinics in Oncology.
-
Kim, D. H., & Kim, J. H. (2018). Lu-177-Based Peptide Receptor Radionuclide Therapy for Advanced Neuroendocrine Tumors. Nuclear Medicine and Molecular Imaging, 52(2), 94–102.
-
Al-Ibraheem, A., & Al-Qudah, M. (2022). Stability Matters: Radiochemical Stability of Therapeutic Radiopharmaceutical 177Lu-PSMA I&T. Journal of Nuclear Medicine Technology, 50(3), 244-247.
-
Jowanaridhi, A., & Sriwiang, J. (2019). Radiolabeling efficiency and stability study on Lutetium-177 labeled bombesin peptide. Journal of Physics: Conference Series, 1380, 012020.
-
Villas Boas, P. R., & de Souza, A. L. F. (2021). Stability in the production and transport of 177Lu labelled PSMA. Brazilian Journal of Radiation Sciences, 9(2A).
-
Jowanaridhi, A., & Sriwiang, J. (2019). Serum stability test of 177 Lu-DOTA-[Pro 1 ,Tyr 4 ]-bombesin for 7 days. ResearchGate.
-
Al-Ibraheem, A., & Al-Qudah, M. (2022). Radiochemical Stability of Therapeutic Radiopharmaceutical 177Lu-PSMA I&T. Journal of Nuclear Medicine Technology, 50(3), 244-247.
-
de Jong, M., Breeman, W. A., Bernard, B. F., van der Wansem, K., Kwekkeboom, D. J., & Krenning, E. P. (2003). Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities. European Journal of Nuclear Medicine and Molecular Imaging, 30(6), 917-920.
-
Spreckelmeyer, S., Kesenheimer, C., & Brenner, W. (2023). Optimization of 177Lu-labelling of DOTA-TOC, PSMA-I&T and FAPI-46 for clinical application. EJNMMI Radiopharmacy and Chemistry, 8(1), 10.
-
Soki, F. H., & de, M. (2009). Production and Quality Control of 177Lu-Dotatate [177Lu-dota- try3]-Octreotate: Clinical Application. INIS-IAEA.
-
de Jong, M., et al. (2003). Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities. ResearchGate.
-
Chakravarty, R., et al. (2021). A review of advances in the last decade on targeted cancer therapy using 177Lu: focusing on 177Lu produced by the direct neutron activation route. American Journal of Nuclear Medicine and Molecular Imaging, 11(3), 197–223.
-
World Health Organization & International Atomic Energy Agency. (2008). Guidelines on Good Manufacturing Practices for Radiopharmaceutical Products. National Institute of Health Sciences.
-
Kostelnik, T. I., et al. (2022). Validation of a post-radiolabeling bioconjugation strategy for radioactive rare earth complexes with minimal structural footprint. Chemical Science, 14(1), 180-188.
-
Cutler, C. S., & Smith, C. J. (2015). Production of GMP Lu-177 NCA for Radiopharmaceutical Applications. ResearchGate.
-
International Atomic Energy Agency. (2023). New CRP: Development of Potential Lutetium-177 Radiopharmaceuticals: Design, Radiolabelling and Nonclinical Evaluation (F22078). IAEA.
-
Vdovin, N., et al. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry, 7(1), 32.
-
Spreckelmeyer, S., Kesenheimer, C., & Brenner, W. (2023). Optimization of 177Lu-labelling of DOTA-TOC, PSMA-I&T and FAPI-46 for clinical application. EJNMMI Radiopharmacy and Chemistry, 8(1), 10.
-
Alloa, E., et al. (2024). Multifactorial analysis of radiochemical purity in high-activity 177Lu-labeled theranostics: impact of precursor source, 177Lu form, and production parameters. Scientific Reports, 14(1), 17293.
-
Summer, D., et al. (2023). Improved quality control of [177Lu]Lu-PSMA I&T. EJNMMI Radiopharmacy and Chemistry, 8(1), 7.
-
ECA Academy. (2024). Overview of Good Manufacturing Practices (GMP) in Radiopharmaceuticals. ECA Academy.
-
Pharmaceutical Inspection Co-operation Scheme. (2022). Annex 3: Manufacture of radiopharmaceuticals. PIC/S.
-
İlem-Özdemir, D., & Araman, A. (2022). Quality Assurance and Quality Control of Radiopharmaceuticals: An Overview. Journal of Research in Pharmacy, 26(4), 1040-1051.
-
Bigot, C., et al. (2021). Tailored Reaction Conditions and Automated Radiolabeling of [177Lu]Lu-PSMA-ALB-56 in a 68Ga Setting: The Critical Impact of Antioxidant Concentrations. Pharmaceuticals, 14(11), 1139.
Sources
- 1. Lutetium-177: a flexible radionuclide therapeutic options | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. clinicsinoncology.com [clinicsinoncology.com]
- 3. Production of 177Lu for Targeted Radionuclide Therapy: Available Options - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Why is 177Lu Expected to Be So Important in Targeted Radionuclide Therapy? [ismi.ie]
- 6. Lu-177-Based Peptide Receptor Radionuclide Therapy for Advanced Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of advances in the last decade on targeted cancer therapy using 177Lu: focusing on 177Lu produced by the direct neutron activation route - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openmedscience.com [openmedscience.com]
- 9. dspace.ankara.edu.tr [dspace.ankara.edu.tr]
- 10. Tailored Reaction Conditions and Automated Radiolabeling of [177Lu]Lu-PSMA-ALB-56 in a 68Ga Setting: The Critical Impact of Antioxidant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of 177Lu-labelling of DOTA-TOC, PSMA-I&T and FAPI-46 for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of 177Lu-labelling of DOTA-TOC, PSMA-I&T and FAPI-46 for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability Matters: Radiochemical Stability of Therapeutic Radiopharmaceutical 177Lu-PSMA I&T | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 16. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nihs.go.jp [nihs.go.jp]
- 18. Improved quality control of [177Lu]Lu-PSMA I&T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Multifactorial analysis of radiochemical purity in high-activity 177Lu-labeled theranostics: impact of precursor source, 177Lu form, and production parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Stability Matters: Radiochemical Stability of Therapeutic Radiopharmaceutical 177Lu-PSMA I&T - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Role of Chelators in Radiometal-Based PET Imaging
An In-Depth Guide to DO3A Derivatives for Positron Emission Tomography (PET) Imaging Applications
Positron Emission Tomography (PET) has revolutionized molecular imaging, providing unparalleled sensitivity for visualizing and quantifying physiological processes in vivo. A significant and rapidly growing area of PET involves the use of positron-emitting radiometals, such as Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), and Lutetium-177 (¹⁷⁷Lu) for theranostic applications.[1][2] The success of these radiometal-based probes hinges on a critical component: the bifunctional chelator. This molecule serves a dual purpose: it binds the radiometal ion in a highly stable complex to prevent its release in vivo, and it provides a reactive handle for covalent attachment to a targeting vector, such as a peptide or antibody.[2]
Among the family of macrocyclic chelators, derivatives of 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A) have emerged as versatile and valuable tools. While its parent macrocycle, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), is considered a gold standard for many applications, DO3A derivatives offer a unique advantage: one of the carboxylate arms of DOTA is utilized for conjugation, creating a direct and stable linkage to the biomolecule.[3] This guide provides a comprehensive overview, detailed protocols, and expert insights into the application of DO3A derivatives for the development of novel PET radiopharmaceuticals.
Section 1: The Fundamental Chemistry of DO3A Derivatives
The utility of a chelator is dictated by its coordination chemistry—its ability to form a stable complex with a specific radiometal. The choice of chelator must be carefully matched to the radiometal to ensure the resulting radiopharmaceutical is stable in vivo.[1]
Structure and Coordination
DO3A is a heptadentate chelator, possessing four nitrogen atoms within the macrocyclic ring and three carboxylate arms for coordinating a metal ion.[4] This structure provides a thermodynamically stable and kinetically inert complex with a range of trivalent radiometals. While the cavity size of DOTA is ideally suited for larger ions like ¹¹¹In and ¹⁷⁷Lu, DO3A derivatives also form stable complexes with the smaller ⁶⁸Ga³⁺ ion, which is crucial for PET imaging.[3][5] However, this size mismatch means that radiolabeling with ⁶⁸Ga often requires heating to overcome the kinetic barrier for complexation.[6][7]
Functionalization for Bioconjugation
To be useful in targeted imaging, the DO3A macrocycle must be functionalized with a reactive group that allows for conjugation to a biomolecule without compromising its chelation ability. One of the most common and versatile derivatives is p-SCN-Bn-oxo-DO3A, which features an isothiocyanate group.[8][9][10] This group readily reacts with primary amines (e.g., the N-terminus or lysine side chains of peptides and antibodies) under mild basic conditions to form a stable thiourea bond. This direct conjugation strategy is robust and widely employed in the field.
Section 2: Bioconjugation of DO3A Derivatives to Targeting Vectors
The covalent attachment of the chelator to the targeting biomolecule is a critical step in creating the final imaging agent. The goal is to achieve a high conjugation yield while preserving the biological activity of the targeting vector.
Experimental Protocol 1: Conjugation of p-SCN-Bn-DO3A to a Peptide
This protocol describes a standard method for conjugating an isothiocyanate-functionalized DO3A derivative to a peptide containing a primary amine.
Rationale: The reaction is performed at a slightly basic pH (8.5-9.0) to ensure the target amine on the peptide is deprotonated, making it a more effective nucleophile to attack the electrophilic isothiocyanate group of the chelator. A molar excess of the chelator is often used to drive the reaction to completion.
Materials:
-
Peptide of interest
-
p-SCN-Bn-DO3A
-
0.1 M Sodium bicarbonate buffer, pH 8.5
-
Anhydrous Dimethylformamide (DMF)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) for purification
-
HPLC system for purification and analysis
-
Mass spectrometer for characterization
Procedure:
-
Peptide Preparation: Dissolve the peptide in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-2 mg/mL.
-
Chelator Preparation: Dissolve the p-SCN-Bn-DO3A in a minimal amount of anhydrous DMF.
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the dissolved chelator to the peptide solution. Vortex gently.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. Monitor the reaction progress by HPLC if possible.
-
Purification:
-
Acidify the reaction mixture with 0.1% trifluoroacetic acid (TFA).
-
Purify the DO3A-peptide conjugate using preparative reverse-phase HPLC (RP-HPLC). A standard gradient of water/acetonitrile with 0.1% TFA is typically effective.
-
Alternatively, for initial cleanup, use a C18 SPE cartridge. Condition the cartridge with methanol, then water. Load the acidified reaction mixture, wash with water to remove unreacted chelator and salts, and elute the conjugate with an aqueous methanol or acetonitrile solution.
-
-
Characterization: Confirm the identity and purity of the final conjugate by analytical HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the addition of one chelator molecule.
-
Storage: Lyophilize the purified conjugate and store at -20°C or -80°C.
Caption: Workflow for peptide conjugation with a DO3A derivative.
Section 3: Radiolabeling with Positron-Emitting Metals
The final step before in vivo application is the incorporation of the radiometal into the DO3A-conjugate. Gallium-68 is the most widely used PET radiometal for this purpose due to its convenient availability from a ⁶⁸Ge/⁶⁸Ga generator.[11][12]
Experimental Protocol 2: ⁶⁸Ga Radiolabeling of a DO3A-Peptide Conjugate
This protocol outlines the manual radiolabeling of a DO3A-conjugated peptide using ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.[13]
Rationale: The ⁶⁸Ga³⁺ eluted from the generator is in an acidic solution (typically 0.1 M to 0.6 M HCl).[12][14] The labeling reaction requires a specific pH range (typically 3.5-4.5) for optimal chelation. This is achieved by adding a buffer, such as sodium acetate or HEPES.[13][14] As mentioned, heating is necessary to drive the complexation of ⁶⁸Ga with the DO3A chelator efficiently.[6] Post-labeling purification removes unchelated ⁶⁸Ga and hydrophilic impurities.[13]
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
Lyophilized DO3A-peptide conjugate (typically 10-50 µg)
-
Sterile 1 M Sodium Acetate solution
-
Sterile water for injection
-
Heating block set to 95-100°C
-
C18 SPE cartridge
-
Sterile ethanol
-
Sterile saline solution
-
0.22 µm sterile filter
Procedure:
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃. The fraction with the highest activity concentration should be used.[14]
-
Precursor Preparation: In a sterile reaction vial, dissolve 10-20 µg of the DO3A-peptide conjugate in a small volume of sterile water.
-
Buffering: Add the ⁶⁸GaCl₃ eluate (e.g., 0.5-1.0 mL) to the vial containing the peptide. Immediately add sterile 1 M sodium acetate to adjust the pH to 3.5-4.0.
-
Labeling Reaction: Vortex the mixture gently and place the vial in a heating block at 95-100°C for 5-15 minutes.[6][14]
-
Purification:
-
Allow the reaction vial to cool to room temperature.
-
Condition a C18 SPE cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).
-
Load the reaction mixture onto the C18 cartridge. The ⁶⁸Ga-DO3A-peptide will be retained.
-
Wash the cartridge with sterile water (5-10 mL) to remove any unchelated ⁶⁸Ga.
-
Elute the final product from the cartridge with a small volume (0.5-1.0 mL) of 50% ethanol in saline.
-
-
Final Formulation: Pass the eluted product through a 0.22 µm sterile filter into a sterile product vial. The final product can be further diluted with sterile saline for injection.
| Parameter | Recommended Condition | Rationale |
| Precursor Amount | 10-50 µg | Ensures high molar activity and labeling efficiency. |
| Buffer | Sodium Acetate or HEPES | Maintains optimal pH (3.5-4.5) for ⁶⁸Ga chelation.[13][14] |
| Temperature | 95-100 °C | Overcomes the kinetic barrier for ⁶⁸Ga incorporation into the DO3A macrocycle.[6] |
| Reaction Time | 5-15 minutes | Sufficient time to achieve high radiochemical purity (>95%).[14] |
| Purification | C18 SPE | Removes hydrophilic impurities and unchelated ⁶⁸Ga, increasing radiochemical purity.[13] |
Section 4: Quality Control for Radiopharmaceuticals
Rigorous quality control (QC) is mandatory to ensure the safety, purity, and efficacy of any radiopharmaceutical intended for administration.[15][16] The protocols must be self-validating, providing clear, reproducible results that meet predefined specifications.[17]
Experimental Protocol 3: Radiochemical Purity (RCP) by radio-TLC
This is a rapid QC method to determine the percentage of radioactivity associated with the desired product.[13][15]
Rationale: Instant Thin-Layer Chromatography (iTLC) separates components based on their affinity for the stationary phase and solubility in the mobile phase. For cationic ⁶⁸Ga-complexes, a mobile phase containing a strong chelator like EDTA can be used. The stable ⁶⁸Ga-DO3A-peptide remains at the origin, while any free or weakly bound ⁶⁸Ga is chelated by EDTA and moves with the solvent front.[6]
Materials:
-
iTLC-SG strips
-
Developing chamber
-
Mobile Phase: 0.1 M EDTA solution, pH 7
-
Radio-TLC scanner
Procedure:
-
Spotting: Spot a small drop (1-2 µL) of the final radiopharmaceutical product onto the origin line of an iTLC-SG strip.
-
Development: Place the strip in a developing chamber containing the 0.1 M EDTA mobile phase. Allow the solvent to migrate up the strip until it is ~1 cm from the top.
-
Drying and Scanning: Remove the strip, allow it to dry, and scan it using a radio-TLC scanner.
-
Analysis:
-
The ⁶⁸Ga-DO3A-peptide complex will remain at the origin (Rf = 0.0-0.1).
-
Unchelated ⁶⁸Ga, now as [⁶⁸Ga]Ga-EDTA, will migrate to the solvent front (Rf = 0.9-1.0).
-
Calculate the RCP: RCP (%) = (Counts at Origin / Total Counts) x 100.
-
| Quality Control Test | Specification | Method |
| Identity | Retention time matches standard | radio-HPLC |
| Radiochemical Purity | ≥ 95% | radio-TLC, radio-HPLC[16][17] |
| pH | 5.0 - 7.5 | pH paper or meter[16] |
| Radionuclidic Purity | ⁶⁸Ge breakthrough < 0.001% | Gamma Spectrometry[16][17] |
| Sterility | No microbial growth | Incubation in culture media |
| Bacterial Endotoxins | < 17.5 EU/V (volume dependent) | Limulus Amebocyte Lysate (LAL) test[17] |
graph TD { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.6, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];subgraph "⁶⁸Ge/⁶⁸Ga Generator" A[/"Elute with 0.1M HCl to get ⁶⁸GaCl₃"/]; end subgraph "Radiolabeling" B["Combine ⁶⁸GaCl₃ with DO3A-Peptide"]; C["Add Acetate Buffer (pH -> 3.5-4.0)"]; D["Heat at 95-100°C for 5-15 min"]; end subgraph "Purification & Formulation" E["Cool to RT"]; F["Trap on C18 SPE Cartridge"]; G["Wash with Water"]; H["Elute with 50% EtOH/Saline"]; I["Sterile Filter (0.22 µm)"]; end subgraph "Quality Control" J["Test RCP (radio-TLC/HPLC)"]; K["Test pH, Sterility, Endotoxins"]; end L[("Final Product for Injection")]; L [shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; A -- "1" --> B; B -- "2" --> C; C -- "3" --> D; D -- "4" --> E; E --> F; F --> G; G --> H; H --> I; I -- "5" --> J; J -- "Pass/Fail" --> K; K -- "Release" --> L; A[fillcolor="#F1F3F4"]; B[fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [fillcolor="#F1F3F4"]; F [fillcolor="#FBBC05", fontcolor="#202124"]; G [fillcolor="#FBBC05", fontcolor="#202124"]; H [fillcolor="#FBBC05", fontcolor="#202124"]; I[fillcolor="#F1F3F4"]; J [fillcolor="#34A853", fontcolor="#FFFFFF"]; K [fillcolor="#34A853", fontcolor="#FFFFFF"];
}
Caption: Automated workflow for ⁶⁸Ga-radiopharmaceutical production.
Section 5: In Vitro and In Vivo Applications
Once a DO3A-based radiotracer has been synthesized and passed all QC tests, its biological activity must be evaluated.
-
In Vitro Studies: Cell binding and internalization assays are performed using cell lines that express the target receptor. These studies confirm that the conjugation and radiolabeling process did not abolish the tracer's ability to bind its target specifically. For example, a study using triarylphosphonium-functionalized DO3A chelators showed a three-fold increase in uptake in cultured tumor cells compared to unchelated ⁶⁸Ga, demonstrating the effectiveness of the targeting moiety.[6][18]
-
In Vivo PET Imaging: Small animal PET imaging is used to determine the biodistribution, pharmacokinetics, and tumor-targeting efficacy of the new radiotracer.[19] These studies are essential for assessing target-to-nontarget ratios and estimating radiation dosimetry before translation to clinical studies. The choice of chelator can significantly impact in vivo behavior; for instance, different chelators conjugated to the same peptide can lead to varied tumor uptake and clearance from non-target tissues like the kidneys.[11][20]
Section 6: Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Radiochemical Purity (<90%) | Incorrect pH of labeling reaction. | Verify pH is between 3.5 and 4.5. |
| Metal ion contamination in eluate or reagents. | ||
| Insufficient heating (time or temperature). | ||
| Degraded peptide-conjugate precursor. | ||
| Low Bioconjugation Yield | Inactive peptide or chelator. | Use fresh reagents; verify activity of functional groups. |
| Incorrect buffer pH for conjugation. | ||
| Presence of primary amines in the buffer (e.g., Tris). | ||
| High Kidney Uptake in PET Scan | Charge and/or lipophilicity of the tracer. | Modify the linker between the chelator and peptide (e.g., add PEG chains) to alter pharmacokinetics.[11] |
| In vivo instability of the radiometal complex. |
Conclusion and Future Perspectives
DO3A derivatives represent a powerful and versatile platform for the development of targeted PET imaging agents. Their robust chemistry allows for stable conjugation to a wide array of biomolecules and efficient chelation of important radiometals like ⁶⁸Ga. While challenges such as the need for heating during labeling exist, the straightforward protocols and the stability of the resulting complexes make DO3A an attractive choice for both preclinical research and clinical radiopharmaceutical development. Future work will likely focus on developing DO3A derivatives that allow for even milder labeling conditions and fine-tuning the pharmacokinetic properties of the resulting tracers to maximize target uptake while minimizing non-target background, further enhancing the diagnostic power of PET imaging.
References
- Good practices for 68Ga radiopharmaceutical production - PMC - NIH. (2022-10-22).
- Matching chelators to radiometals for radiopharmaceuticals. (2013-10-30). Chemical Society Reviews (RSC Publishing).
- Radiolabeling of Nanoparticles and Polymers for PET Imaging. MDPI.
- Development Of Radiochemistry Of 52Mn For Pet Imaging Applications.
- Positron Emission Tomographic Imaging of Copper 64– and Gallium 68–Labeled Chelator Conjugates of the Somatostatin Agonist Tyr3-Octreot
- Synthesis, gallium-68 radiolabelling and biological evaluation of a series of triarylphosphonium-functionalized DO3A chelators.
- An Overview of PET Radiochemistry, Part 2: Radiometals. (2018-10-01). Journal of Nuclear Medicine.
- Synthesis, validation and quality controls of [68Ga]-DOTA- Pentixafor for PET imaging of chemokine receptor CXCR4 expression. (2019-06-28).
- Synthesis and ex vivo biological evaluation of gallium-68 labelled NODAGA chelates assessing cardiac uptake and retention. (2021-09-21). Dalton Transactions (RSC Publishing).
- Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences. PubMed Central.
- Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based c
- Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis. (2020-10-21). PubMed Central.
- Synthesis, validation and quality controls of [68Ga]-DOTA-Pentixafor for PET imaging of chemokine receptor CXCR4 expression.
- Novel chelators for 68-Gallium PET. (2013-05-01). Journal of Nuclear Medicine.
- Synthesis, gallium-68 radiolabelling and biological evaluation of a series of triarylphosphonium-functionalized DO3A chel
- p-SCN-Bn-oxo-DO3A. Biorbyt.
- p-SCN-Bn-oxo-DO3A. AxisPharm.
- p-SCN-Bn-oxo-DO3A | BFC. MedchemExpress.com.
- Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applic
- Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications | ACS Omega. (2022-11-16).
- Comparative evaluation of 68 Ga-labeled NODAGA, DOTAGA, and HBED-CC-conjugated cNGR peptide chelates as tumor-targeted molecular imaging probes. PubMed.
- Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes. PubMed.
- Translation of PET radiotracers for cancer imaging: recommendations from the National Cancer Imaging Translational Accelerator (NCITA) consensus meeting. (2025-01-23). PubMed Central.
- Specific peptide conjugation to a therapeutic antibody leads to enhanced therapeutic potency and thermal stability by reduced Fc dynamics. (2023-10-02). NIH.
- Specific peptide conjugation to a therapeutic antibody leads to enhanced therapeutic potency and thermal stability by reduced Fc dynamics. (2023-10-03).
Sources
- 1. Matching chelators to radiometals for radiopharmaceuticals - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. An Overview of PET Radiochemistry, Part 2: Radiometals | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and ex vivo biological evaluation of gallium-68 labelled NODAGA chelates assessing cardiac uptake and retention - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02224E [pubs.rsc.org]
- 8. biorbyt.com [biorbyt.com]
- 9. p-SCN-Bn-oxo-DO3A | AxisPharm [axispharm.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Positron Emission Tomographic Imaging of Copper 64– and Gallium 68–Labeled Chelator Conjugates of the Somatostatin Agonist Tyr3-Octreotate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Good practices for 68Ga radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mattioli1885journals.com [mattioli1885journals.com]
- 16. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, gallium-68 radiolabelling and biological evaluation of a series of triarylphosphonium-functionalized DO3A chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Translation of PET radiotracers for cancer imaging: recommendations from the National Cancer Imaging Translational Accelerator (NCITA) consensus meeting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparative evaluation of 68 Ga-labeled NODAGA, DOTAGA, and HBED-CC-conjugated cNGR peptide chelates as tumor-targeted molecular imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Bifunctional Chelating Agents Based on DO3A for Copper-64
Audience: Researchers, scientists, and drug development professionals in the field of radiopharmaceuticals and molecular imaging.
Senior Application Scientist's Foreword: The development of targeted radiopharmaceuticals for Positron Emission Tomography (PET) imaging hinges on the precise and stable union of a targeting biomolecule with a positron-emitting radionuclide. Copper-64 (⁶⁴Cu), with its convenient 12.7-hour half-life and dual decay mechanism (β+ for PET, β- for therapy), presents a compelling option for both diagnostic imaging and theranostic applications[1]. However, the in vivo stability of the radiometal is paramount; premature release of ⁶⁴Cu²⁺ leads to non-specific accumulation, particularly in the liver, which can obscure target-specific signals and increase off-target radiation dose[2][3].
This guide focuses on bifunctional chelating agents (BFCAs) derived from the macrocycle 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A). While the parent macrocycle, DOTA, is a cornerstone of radiometal chelation, its derivatives like DO3A are specifically designed for covalent attachment to biomolecules. This document provides not only the "how-to" protocols for conjugation, radiolabeling, and quality control but also delves into the critical "why" behind each step. We will explore the coordination chemistry, compare the performance of DO3A-based systems with other common chelators for ⁶⁴Cu, and provide the technical insights necessary to build robust and reliable radioconjugates. Our objective is to equip you with a self-validating framework for developing novel ⁶⁴Cu-based imaging agents.
The Chemistry of DO3A-Based BFCAs for Copper-64
Core Structure and Rationale
DO3A is a derivative of the 12-membered macrocycle DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). In a DO3A-based BFCA, three of the four nitrogen atoms of the cyclen ring are functionalized with acetate arms, which participate in metal coordination. The fourth nitrogen is attached to a linker arm terminating in a reactive functional group, enabling covalent conjugation to a biomolecule.
The choice of a chelator for ⁶⁴Cu is a critical decision. While DOTA and its derivatives like DO3A can form stable complexes, the cavity of the 12-membered cyclen ring is slightly too large for the ionic radius of Cu²⁺. This can result in slower radiolabeling kinetics, often requiring heat, and potentially lower in vivo stability compared to chelators with a smaller macrocyclic backbone, such as NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid)[2][3][4]. Studies have shown that ⁶⁴Cu-NOTA conjugates exhibit faster, room-temperature labeling and superior in vivo stability with lower liver retention compared to their ⁶⁴Cu-DOTA counterparts[2][4][5].
Despite this, DO3A and its analogs, such as oxo-DO3A, remain relevant and are frequently used due to their commercial availability and extensive historical use in radiopharmaceutical chemistry[6][7][8]. Understanding their specific labeling conditions and stability characteristics is therefore essential.
Caption: General structure of a DO3A-based bifunctional chelator.
Common Bifunctional Moieties
The "bifunctional" nature lies in the linker and its terminal reactive group. The choice of this group is dictated by the available functional groups on the biomolecule.
-
Isothiocyanate (-NCS): The p-SCN-Bn- (para-isothiocyanatobenzyl) group is highly common. It reacts efficiently and specifically with primary amines, such as the ε-amino group of lysine residues on proteins and peptides, to form a stable thiourea bond[6][9]. This is the most widely used method for antibody conjugation.
-
Maleimide: Reacts with free sulfhydryl (-SH) groups from cysteine residues. This allows for more site-specific conjugation if native or engineered cysteines are available[10].
-
NHS Ester: N-hydroxysuccinimide esters also react with primary amines to form stable amide bonds.
Application Note I: Conjugation of p-SCN-Bn-oxo-DO3A to a Monoclonal Antibody
Principle and Mechanistic Insights
This protocol details the conjugation of an isothiocyanate-functionalized DO3A derivative to the lysine residues of a monoclonal antibody (mAb). The isothiocyanate group (-N=C=S) is an electrophile that is readily attacked by the nucleophilic primary amine of a lysine side chain.
Causality: The reaction is performed in a slightly alkaline buffer (pH 8.5–9.0). This is critical because the lysine amine must be deprotonated (-NH₂) to be nucleophilic. At neutral or acidic pH, the amine exists predominantly in its protonated, non-reactive ammonium form (-NH₃⁺). However, excessively high pH (>9.5) can lead to antibody denaturation or hydrolysis of the chelator. A carbonate-bicarbonate buffer is an excellent choice as it provides stable buffering capacity in this range. The process requires purification via size-exclusion chromatography (SEC) to separate the high-molecular-weight antibody conjugate from unreacted, low-molecular-weight chelator.
Caption: Step-by-step workflow for antibody conjugation.
Detailed Protocol
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS).
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
0.1 M Carbonate/Bicarbonate Buffer, pH 8.8, metal-free.
-
PD-10 Desalting Columns (or equivalent SEC column).
-
0.25 M Ammonium Acetate Buffer, pH 5.5, metal-free.
-
Spectrophotometer (e.g., NanoDrop).
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the 0.1 M carbonate buffer using a desalting column or centrifugal concentrator to a final concentration of 5-10 mg/mL. This step is crucial to remove any primary amine-containing buffers like Tris, which would compete in the reaction.
-
Measure the precise concentration of the mAb solution using A₂₈₀ spectrophotometry.
-
-
Chelator Preparation:
-
Prepare a 10 mM stock solution of p-SCN-Bn-oxo-DO3A in anhydrous DMSO immediately before use. The SCN group is susceptible to hydrolysis, so fresh preparation is key.
-
-
Conjugation Reaction:
-
Calculate the volume of the chelator stock solution needed for a 10-fold molar excess relative to the mAb (a common starting point, may require optimization)[13].
-
Slowly add the calculated volume of the chelator-DMSO solution to the stirring mAb solution. The final DMSO concentration should not exceed 5% v/v to avoid mAb denaturation.
-
Incubate the reaction mixture for 18 hours (overnight) at 4°C with gentle mixing.
-
-
Purification:
-
Equilibrate a PD-10 desalting column with 0.25 M ammonium acetate buffer, pH 5.5. This buffer is ideal as it is volatile (if lyophilization is needed) and suitable for subsequent radiolabeling steps.
-
Load the reaction mixture onto the column and allow it to enter the column bed.
-
Elute the DO3A-mAb conjugate with the ammonium acetate buffer according to the manufacturer's protocol. The conjugate will elute in the void volume, while the unreacted chelator is retained.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Measure the protein concentration of the purified conjugate solution (A₂₈₀).
-
Determine the average number of chelators per mAb. This can be estimated using MALDI-TOF mass spectrometry by comparing the mass of the native and conjugated mAb.
-
Application Note II: Radiolabeling of DO3A-mAb Conjugate with ⁶⁴Cu
Principle and Mechanistic Insights
This protocol describes the chelation of ⁶⁴Cu²⁺ by the DO3A-mAb conjugate. The three carboxylate groups and four nitrogen atoms of the DO3A macrocycle coordinate the copper ion.
Causality: The labeling reaction is performed in a slightly acidic buffer (pH 5.0-6.0). This pH is a critical compromise. It must be acidic enough to prevent the formation of insoluble copper(II) hydroxide [Cu(OH)₂], which precipitates at higher pH. However, it cannot be too acidic, as protonation of the carboxylate arms on the chelator would inhibit metal coordination. Ammonium acetate is an excellent buffer for this purpose as it effectively buffers in this range and the acetate can act as a transfer ligand, facilitating the delivery of Cu²⁺ to the macrocycle. Unlike some chelators that complex ⁶⁴Cu rapidly at room temperature, DOTA-based systems often require heating (e.g., 40-95°C) to overcome the kinetic barrier for metal insertion into the somewhat rigid macrocycle[4][14].
Detailed Protocol
Materials:
-
DO3A-mAb conjugate in 0.25 M Ammonium Acetate Buffer, pH 5.5.
-
⁶⁴CuCl₂ in dilute HCl (obtained from a cyclotron facility)[15][16].
-
1 M Sodium Acetate, metal-free.
-
Sterile, metal-free reaction vials.
-
Heating block.
Procedure:
-
Reaction Setup:
-
In a sterile microcentrifuge tube, add a specific amount of the DO3A-mAb conjugate (e.g., 50-100 µg).
-
Add the required activity of ⁶⁴CuCl₂ (e.g., 37-185 MBq, 1-5 mCi).
-
Adjust the pH of the solution to 5.5 by adding a small volume of 1 M sodium acetate. Verify the final pH with pH paper. Do not use a pH meter electrode directly in the radioactive solution to avoid contamination.
-
The final reaction volume should be kept low (e.g., 100-200 µL) to maintain high reactant concentrations.
-
-
Labeling Reaction:
-
Incubate the reaction vial at 45-60°C for 30-60 minutes in a heating block. The optimal temperature and time should be determined empirically for each specific conjugate. Some DO3A derivatives may label at lower temperatures or even room temperature, but starting with mild heating is a robust approach[4].
-
-
Reaction Quench & Purification (if necessary):
-
After incubation, the reaction can be "quenched" by adding a small volume of a 50 mM DTPA or EDTA solution to scavenge any unreacted ⁶⁴Cu. This step is optional and typically only performed after an initial quality control check confirms incomplete labeling.
-
If purification is required to remove free ⁶⁴Cu or quenched complexes, the radiolabeled conjugate can be purified using a PD-10 column, eluting with sterile saline.
-
Application Note III: Quality Control of ⁶⁴Cu-DO3A-mAb
Principle and Self-Validation
A radiopharmaceutical is only as reliable as its quality control (QC). These steps are non-negotiable and validate the success of the conjugation and labeling procedures. The primary goal is to determine the Radiochemical Purity (RCP), which is the percentage of the total radioactivity that is in the desired chemical form (i.e., ⁶⁴Cu bound to the DO3A-mAb).
Caption: Integrated workflow from labeling to final product validation.
QC Protocols
A. Radiochemical Purity by Instant Thin-Layer Chromatography (iTLC)
-
Principle: A simple, rapid method to separate the immobile radiolabeled mAb from mobile, free ⁶⁴Cu.
-
Stationary Phase: iTLC-SG strip.
-
Mobile Phase: 50 mM DTPA in saline, pH 7.
-
Procedure:
-
Spot ~1 µL of the reaction mixture 1 cm from the bottom of an iTLC strip.
-
Develop the strip in a chamber containing the mobile phase.
-
When the solvent front reaches the top, remove the strip and cut it in half.
-
Count the radioactivity of each half in a gamma counter.
-
-
Interpretation:
-
The ⁶⁴Cu-DO3A-mAb remains at the origin (bottom half).
-
Free ⁶⁴Cu²⁺ is chelated by the DTPA in the mobile phase and moves with the solvent front (top half).
-
RCP (%) = [Counts(Bottom Half) / (Counts(Bottom) + Counts(Top))] x 100 . A successful labeling should yield an RCP > 95%.
-
B. In Vitro Serum Stability
-
Principle: Assesses the stability of the radioconjugate in a biologically relevant medium by challenging it with serum proteins that could potentially sequester the radiometal.
-
Procedure:
-
Add a small volume (~5-10 µL) of the purified ⁶⁴Cu-DO3A-mAb to 300 µL of fresh human serum.
-
Incubate at 37°C.
-
At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot and analyze its RCP using iTLC as described above.
-
-
Interpretation: Macrocyclic chelators are expected to be highly stable, with less than 5-10% dissociation of ⁶⁴Cu over 48 hours[6][7][17]. A significant drop in RCP indicates poor in vivo stability and likely high liver uptake.
C. Immunoreactivity Assay
-
Principle: Ensures that the conjugation and labeling processes have not damaged the antibody's ability to bind to its target antigen.
-
Procedure: A cell-binding assay (e.g., a Lindmo assay) is performed using antigen-positive cells. The assay involves incubating a fixed number of cells with decreasing concentrations of the radiolabeled antibody and measuring the cell-bound radioactivity.
-
Interpretation: The immunoreactive fraction is determined by extrapolating the binding data to infinite antigen excess. A value > 80% is typically considered acceptable.
Data Summary: Comparative Performance of Chelators for ⁶⁴Cu
The selection of a chelator is a balance of labeling efficiency, complex stability, and resulting in vivo performance. The following table synthesizes data from the literature to provide a comparative overview.
| Feature | DO3A / DOTA-based | NOTA-based | Rationale & Insights |
| ⁶⁴Cu Labeling Conditions | Often requires heating (40-95°C)[4]. Slower kinetics. | Rapidly labels at room temperature[4][7]. | The smaller TACN backbone of NOTA provides a better size match for Cu²⁺, leading to faster coordination kinetics[4][18]. |
| Radiolabeling Efficiency | Generally high (>95%) but under more forcing conditions. | High (>95-99%) under mild conditions[6][7]. | NOTA's efficiency under dilute conditions is a significant advantage for preparing high specific activity doses[6][7]. |
| In Vitro Stability (Serum) | Good to excellent (>90% intact at 48h)[2][17]. | Excellent (>95% intact at 48h)[2][4]. | Both are macrocycles and generally stable, but NOTA often shows slightly superior stability[2]. |
| In Vivo Stability (Liver Uptake) | Moderate to high liver uptake, suggesting some in vivo dissociation[2][3][19]. | Low liver uptake, indicating high in vivo complex stability[2][4][5]. | Lower liver uptake is a key indicator that the ⁶⁴Cu is not being transchelated to endogenous proteins, making NOTA a preferred choice for clean in vivo images[3][5]. |
Conclusion
Bifunctional chelators based on the DO3A scaffold provide a well-established platform for the development of ⁶⁴Cu-labeled radiopharmaceuticals. They can be reliably conjugated to biomolecules and radiolabeled to produce agents for PET imaging. However, researchers must be cognizant of the specific chemistry of ⁶⁴Cu. While DO3A/DOTA systems are serviceable, they often require more stringent labeling conditions and may exhibit lower in vivo stability compared to alternatives like NOTA. The protocols and insights provided herein serve as a comprehensive guide for the rational design, synthesis, and validation of ⁶⁴Cu-DO3A conjugates, empowering researchers to make informed decisions and advance the development of novel molecular imaging agents.
References
-
Gagnon, K., et al. (2015). Promising Bifunctional Chelators for Copper 64-PET imaging: Practical ⁶⁴Cu Radiolabeling and High In Vitro and In Vivo Complex Stability. National Institutes of Health. [Link]
-
Request PDF. (n.d.). Promising bifunctional chelators for copper 64-PET imaging: practical (64)Cu radiolabeling and high in vitro and in vivo complex stability. ResearchGate. [Link]
-
Cooper, M. S., et al. (2012). Comparison of ⁶⁴Cu-Complexing Bifunctional Chelators for Radioimmunoconjugation: Labeling Efficiency, Specific Activity, and in Vitro/in Vivo Stability. Bioconjugate Chemistry, ACS Publications. [Link]
-
ResearchGate. (n.d.). Comparison of Cu-64-Complexing Bifunctional Chelators for Radioimmunoconjugation: Labeling Efficiency, Specific Activity, and in Vitro/in Vivo Stability. [Link]
-
Jones-Wilson, T. M., et al. (2011). Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development. Nuclear Medicine and Biology, PMC - NIH. [Link]
-
Borgna, F., et al. (2022). Chelation of Theranostic Copper Radioisotopes with S-Rich Macrocycles: From Radiolabelling of Copper-64 to In Vivo Investigation. MDPI. [Link]
-
Cooper, M. S., et al. (2012). Comparison of ⁶⁴Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability. PMC - NIH. [Link]
-
IAEA. (n.d.). Copper-64 radiopharmaceuticals: production, quality control and clinical applications. IAEA Publications. [Link]
-
Lee, I., et al. (2023). Comparison of the Effects of DOTA and NOTA Chelators on ⁶⁴Cu-Cudotadipep and ⁶⁴Cu-Cunotadipep for Prostate Cancer. MDPI. [Link]
-
ResearchGate. (n.d.). Scheme of antibody conjugation with p-SCN-Bn-DOTA ligand and subsequent radiolabelling with 225 Ac. [Link]
-
Ferreira, C. L., et al. (2019). Chelation chemistry of manganese-52 for PET imaging applications. EJNMMI Radiopharmacy and Chemistry, PubMed - NIH. [Link]
-
ACS Omega. (2022). Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications. ACS Publications. [Link]
-
Thieme E-Books & E-Journals. (n.d.). Synthesis of Two Novel Mixed Bifunctional Chelating Agents. [Link]
-
Anderson, C. J., et al. (2014). Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates. Nuclear Medicine and Biology. [Link]
-
ResearchGate. (n.d.). An Improved Method for Conjugating Monoclonal Antibodies with N-Hydroxysulfosuccinimidyl DOTA. [Link]
-
ResearchGate. (n.d.). DO3A-porphyrin chelator. [Link]
-
ResearchGate. (n.d.). Comparison of DOTA and NODAGA as chelators for 64Cu-labeled immunoconjugates. [Link]
-
Forgacs, E., et al. (2020). Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? PMC - PubMed Central. [Link]
-
Vos, J., et al. (2021). State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET. Bioconjugate Chemistry, ACS Publications. [Link]
-
Yang, Y., et al. (2015). Evaluation of ⁶⁴Cu-Labeled Acridinium Cation: A PET Radiotracer Targeting Tumor Mitochondria. Molecular Pharmaceutics, PMC - NIH. [Link]
-
Tircsó, G., et al. (2014). Strategies for the preparation of bifunctional gadolinium(III) chelators. PubMed Central. [Link]
-
Journal of Nuclear Medicine. (n.d.). Production and Quality control of Cyclotron produced Copper-64: A Validation study for the use of ⁶⁴CuCl₂ as a radiochemical precursor for radiolabeling of ligands. [Link]
-
Scigine. (2020). Method to Conjugate Antibody and DNA. YouTube. [Link]
-
ResearchGate. (n.d.). Matching Chelators to Radiometals for Positron Emission Tomography Imaging- Guided Targeted Drug Delivery. [Link]
-
AxisPharm. (n.d.). p-SCN-Bn-oxo-DO3A. [Link]
-
Zhang, Y., et al. (2024). Comparison of ⁶⁴Cu-DOTA-PSMA-3Q and ⁶⁴Cu-NOTA-PSMA-3Q utilizing NOTA and DOTA as bifunctional chelators in prostate cancer: preclinical assessment and preliminary clinical PET/CT imaging. European Journal of Nuclear Medicine and Molecular Imaging, PubMed. [Link]
-
MDPI. (2023). Recent Advances in ⁶⁴Cu/⁶⁷Cu-Based Radiopharmaceuticals. [Link]
-
Deri, M. A., et al. (2014). p-SCN-Bn-HOPO: A Superior Bifunctional Chelator for ⁸⁹Zr ImmunoPET. Journal of Medicinal Chemistry, PubMed Central. [Link]
-
Müller, C., et al. (2018). Folate-Based Radiotracers for PET Imaging—Update and Perspectives. Cancers, PMC - NIH. [Link]
-
ACS Publications. (2019). Evaluation of ⁶⁴Cu-Based Radiopharmaceuticals that Target Aβ Peptide Aggregates as Diagnostic Tools for Alzheimer's Disease. PMC - NIH. [Link]
-
CORE. (n.d.). Efficient Synthesis of Macromolecular DO3A@Gn Derivatives for Potential Application in MRI Diagnostics: From Polymer Conjugates. [Link]
-
springermedizin.de. (2024). Comparison of ⁶⁴Cu-DOTA-PSMA-3Q and ⁶⁴Cu-NOTA-PSMA-3Q utilizing NOTA and DOTA as bifunctional chelators in prostate cancer: preclinical assessment and preliminary clinical PET/CT imaging. [Link]
-
Anderson, C. J., & Welch, M. J. (1999). Copper-64 Radiopharmaceuticals for Oncologic Imaging. Cancer Biotherapy & Radiopharmaceuticals, PMC - PubMed Central - NIH. [Link]
-
bioRxiv. (n.d.). Versatile and Robust method for Antibody Conjugation to Nanoparticles with High Targeting Efficiency. [Link]
-
Agarwal, P., & Bertozzi, C. R. (2015). Methods for site-specific drug conjugation to antibodies. Bioconjugate Chemistry, PMC - NIH. [Link]
- Google Patents. (n.d.). WO2020157184A1 - Cancer diagnostic imaging agents.
-
Lima, S., et al. (2013). Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu(II), Zn(II), and Lanthanide(III) Ions: Thermodynamic Stability, Formation and Dissociation Kinetics, and Solution Dynamic NMR Studies. Inorganic Chemistry, PMC - NIH. [Link]
-
UNH Scholars Repository. (2023). DESIGN AND SYNTHESIS TOWARDS BIFUNCTIONAL ⁸⁹ZR AND ⁴⁴SC CHELATORS FOR IMMUNO-POSITRON EMISSION TOMOGRAPHY. [Link]
Sources
- 1. Copper-64 Radiopharmaceuticals for Oncologic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Promising Bifunctional Chelators for Copper 64-PET imaging: Practical 64Cu Radiolabeling and High In Vitro and In Vivo Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of 64Cu-DOTA-PSMA-3Q and 64Cu-NOTA-PSMA-3Q utilizing NOTA and DOTA as bifunctional chelators in prostate cancer: preclinical assessment and preliminary clinical PET/CT imaging | springermedizin.de [springermedizin.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Chelation chemistry of manganese-52 for PET imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p-SCN-Bn-HOPO: A Superior Bifunctional Chelator for 89Zr ImmunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. p-SCN-Bn-oxo-DO3A | AxisPharm [axispharm.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Folate-Based Radiotracers for PET Imaging—Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Production and Quality control of Cyclotron produced Copper-64: A Validation study for the use of 64CuCl2 as a radiochemical precursor for radiolabeling of ligands | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 16. mdpi.com [mdpi.com]
- 17. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scholars.unh.edu [scholars.unh.edu]
- 19. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing pH for Metal Chelation with DO3A
Welcome to the technical support center for optimizing metal chelation with DO3A (1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting advice for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for chelating metals with DO3A?
The optimal pH for metal chelation with DO3A is highly dependent on the specific metal ion being used. Generally, a slightly acidic to neutral pH range is favored. For many trivalent metal ions, such as radiometals used in medical imaging and therapy, a pH between 4 and 7 is a good starting point. For instance, in the case of Gallium-68 (⁶⁸Ga), radiolabeling is often performed at a pH of around 3.5-4.5.[1] For Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y), a slightly higher pH range of 4.5 to 6.0 is often employed for DOTA, a closely related chelator.[2] For some divalent metals, the optimal pH might be slightly higher. It is crucial to determine the optimal pH empirically for each specific metal-DO3A conjugate system.
Q2: Why is pH so critical for DO3A chelation?
The pH of the reaction medium directly influences the protonation state of both the DO3A chelator and the metal ion. DO3A has multiple acidic and basic sites: the carboxylate groups and the macrocyclic amine groups.[3]
-
At low pH (acidic conditions): The carboxylate groups are protonated (-COOH), reducing their ability to coordinate with the metal ion. The macrocyclic amines are also protonated (-NH⁺-), which can electrostatically repel the positively charged metal ion and hinder its entry into the macrocyclic cavity. However, some acidity is often required to keep the metal ion in a soluble, non-hydroxide form.
-
At high pH (alkaline conditions): While the carboxylate groups are deprotonated and available for coordination, metal ions may form insoluble metal hydroxides, preventing chelation.[2] This is a significant issue for many trivalent metal ions.
-
Optimal pH: At the optimal pH, there is a balance between having deprotonated carboxylate arms for strong coordination and maintaining the metal ion in a soluble, accessible state, while the macrocyclic amines are sufficiently deprotonated to allow for efficient metal ion encapsulation.
Q3: My radiolabeling yield is low. Could pH be the problem?
Low radiolabeling yield is a common issue, and incorrect pH is a frequent culprit. If your yield is suboptimal, consider the following pH-related factors:
-
Incorrect pH of the reaction buffer: Always verify the pH of your final reaction mixture after adding all components (radionuclide, buffer, and DO3A-conjugate).
-
Formation of metal hydroxides: If the pH is too high, your radionuclide may be precipitating as a hydroxide. This is particularly relevant for radiometals like ⁶⁸Ga, ¹⁷⁷Lu, and ⁹⁰Y.
-
Protonation of the chelator: If the pH is too low, the carboxylate groups of DO3A will be protonated, inhibiting complex formation.
-
Competition from buffer components: Some buffers can compete with DO3A for the metal ion. For example, phosphate buffers can form insoluble metal phosphates. Acetate and citrate buffers are generally preferred.
Q4: How does the choice of buffer affect the chelation reaction at a given pH?
The buffer system not only maintains the pH but can also directly participate in or interfere with the chelation reaction.
-
Coordinating Buffers: Buffers like citrate and acetate can weakly coordinate with the metal ion, keeping it soluble and preventing the formation of hydroxides, which can be beneficial. However, at high concentrations, they may compete with DO3A. Ammonium acetate is a commonly used buffer in radiolabeling.[4][5]
-
Non-Coordinating Buffers: Buffers like HEPES and MES are generally considered non-coordinating and are less likely to interfere with the chelation process itself.
-
Phosphate Buffers: Phosphate buffers should generally be avoided as many metal ions, particularly lanthanides and radiometals, form insoluble phosphate salts.
The choice of buffer and its concentration should be optimized alongside the pH for any new DO3A-conjugate system.
Q5: Can temperature be used to optimize the chelation reaction along with pH?
Yes, temperature is another critical parameter that works in conjunction with pH. Increasing the temperature often accelerates the rate of chelation.[4] For kinetically inert metal ions, heating is often necessary to achieve high radiochemical yields in a reasonable timeframe. For example, labeling DOTA-conjugates with ¹⁷⁷Lu or ⁹⁰Y is typically performed at elevated temperatures (e.g., 80-100°C).[2][6] However, the stability of the biomolecule conjugated to DO3A must be considered, as high temperatures can lead to denaturation. The interplay between pH and temperature should be optimized to maximize the chelation rate while preserving the integrity of the conjugate.
Troubleshooting Guides
Guide 1: Low Chelation Yield
This guide provides a systematic approach to troubleshooting low chelation yields.
Guide 2: Suspected In Vivo Instability of the Metal-DO3A Complex
This guide outlines steps to investigate if you suspect your metal-DO3A complex is unstable in vivo, which can sometimes be influenced by the labeling conditions.
Quantitative Data Summary
Table 1: Recommended Starting pH Ranges for Chelation with DO3A and Related Chelators for Various Metal Ions
| Metal Ion | Chelator | Recommended Starting pH Range | Buffer System Examples | Temperature | Reference(s) |
| Gallium-68 (⁶⁸Ga³⁺) | DO3A/DOTA | 3.5 - 5.0 | Acetate, Citrate | 80 - 100 °C | [1][7] |
| Lutetium-177 (¹⁷⁷Lu³⁺) | DO3A/DOTA | 4.5 - 6.0 | Acetate, Ascorbate | 80 - 100 °C | [2][8] |
| Yttrium-90 (⁹⁰Y³⁺) | DOTA | 7.0 - 7.5 | Ammonium Acetate | 37 °C | [4] |
| Copper-64 (⁶⁴Cu²⁺) | DO3A | ~6.0 | Acetate | Room Temp - 100 °C | [5] |
| Indium-111 (¹¹¹In³⁺) | DO3A | ~6.9 | Ammonium Acetate | 100 °C | [5] |
| Gadolinium (Gd³⁺) | DO3A | ~6.0 | N/A (for synthesis) | 40 °C | [9] |
| Zinc (Zn²⁺) | DO3A | Neutral | N/A (thermodynamic studies) | 25 °C | [3] |
Note: The optimal conditions can vary depending on the specific DO3A-conjugate and should be experimentally determined.
Experimental Protocols
Protocol 1: General Procedure for pH Optimization of Radiolabeling a DO3A-Conjugate
This protocol provides a framework for determining the optimal pH for radiolabeling a novel DO3A-conjugated biomolecule.
-
Preparation of Buffers:
-
Prepare a series of 0.5 M buffer solutions (e.g., sodium acetate) with varying pH values (e.g., 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0).
-
Ensure all reagents are of high purity and metal-free.
-
-
Reaction Setup:
-
In separate, clean reaction vials, add a fixed amount of the DO3A-conjugate (e.g., 10 µg).
-
To each vial, add a specific volume of one of the prepared buffers to achieve the target pH.
-
Add a known activity of the radionuclide (e.g., 1 mCi of ¹⁷⁷LuCl₃).
-
Gently mix the contents of each vial.
-
-
Incubation:
-
Incubate all reaction vials at a predetermined temperature (e.g., 95°C) for a fixed time (e.g., 20 minutes).
-
-
Quenching the Reaction (Optional):
-
After incubation, the reaction can be stopped by adding a small volume of a strong chelator like DTPA or EDTA to scavenge any unreacted radionuclide.
-
-
Determination of Radiochemical Purity (RCP):
-
Analyze the RCP of each reaction mixture using a suitable method, such as radio-TLC or radio-HPLC.
-
Calculate the percentage of the radionuclide that has been successfully chelated by the DO3A-conjugate.
-
-
Data Analysis:
-
Plot the RCP against the pH of the reaction.
-
The pH that yields the highest RCP is the optimal pH for your system under these conditions.
-
Protocol 2: Step-by-Step Radiolabeling of a DO3A-peptide with Gallium-68
This protocol is an example of a typical radiolabeling procedure with ⁶⁸Ga.
-
Elution of ⁶⁸Ga:
-
Elute the ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl according to the manufacturer's instructions.
-
-
pH Adjustment:
-
To the ⁶⁸Ga eluate, add a suitable buffer (e.g., 1 M sodium acetate) to adjust the pH to approximately 4.0-4.5. Verify the final pH.
-
-
Labeling Reaction:
-
Add the DO3A-peptide conjugate (e.g., 5-20 µg) to the buffered ⁶⁸Ga solution.
-
Incubate the reaction mixture at 95°C for 5-10 minutes.
-
-
Quality Control:
-
Determine the radiochemical purity using radio-TLC or radio-HPLC to ensure it meets the required specifications (typically >95%).
-
-
Purification (if necessary):
-
If the RCP is below the required limit, purify the radiolabeled peptide using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga and other impurities.
-
References
-
Garda, Z., Kócs, T., Bányai, I., Martins, J. A., Kálmán, F. K., Tóth, I., Geraldes, C. F., & Tircsó, G. (2021). Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu(II), Zn(II), and Lanthanide(III) Ions: Thermodynamic Stability, Formation and Dissociation Kinetics, and Solution Dynamic NMR Studies. Molecules, 26(11), 3321. [Link]
-
Tóth, I., Garda, Z., Molnár, E., Csupász, T., Botár, R., Kálmán, F. K., Kovács, Z., Brücher, E., & Tircsó, G. (2021). Solution Structures, Stabilities, Kinetics, and Dynamics of DO3A and DO3A-Sulphonamide Complexes. Inorganics, 9(10), 76. [Link]
-
DeNardo, S. J., Kukis, D. L., Kroger, L. A., O'Donnell, R. T., Lamborn, K. R., Miers, L. A., DeNardo, D. A., Meares, C. F., & DeNardo, G. L. (2002). Optimized conditions for chelation of yttrium-90-DOTA immunoconjugates. Journal of Nuclear Medicine, 43(6), 834-841. [Link]
-
Yang, Y., Liu, S., Xiong, C., Chen, X., & Anderson, C. J. (2007). Synthesis and structural characterization of complexes of a DO3A-conjugated triphenylphosphonium cation with diagnostically important metal ions. Inorganic chemistry, 46(21), 8575–8583. [Link]
- Gasser, G., & Metzler-Nolte, N. (2012). The potential of organometallic complexes in medicinal chemistry. Current Opinion in Chemical Biology, 16(1-2), 84-91.
-
Aime, S., Barge, A., Batsanov, A. S., Botta, M., Delli Castelli, D., Fedeli, F., Howard, J. A. K., & Terreno, E. (2004). Lanthanide DO3A-Complexes Bearing Peptide Substrates: The Effect of Peptidic Side Chains on Metal Coordination and Relaxivity. Chemistry - A European Journal, 10(7), 1727-1736. [Link]
-
Carr, A. J., Jones, M. W., New, E. J., & Peacock, A. F. A. (2014). A benzimidazole functionalised DO3A chelator showing pH switchable coordination modes with lanthanide ions. Dalton Transactions, 43(25), 9481-9484. [Link]
-
Ma, M. T., Cullinane, C., Waldeck, K., Roselt, P., Hicks, R. J., & Blower, P. J. (2017). Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling. Dalton Transactions, 46(40), 13877-13889. [Link]
-
Ma, M. T., Cullinane, C., Imberti, C., Baguña-Torres, J., Terry, S. Y. A., Roselt, P., Hicks, R. J., & Blower, P. J. (2017). Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling. Dalton Transactions, 46(40), 13877-13889. [Link]
-
Krchová, A., Havelková, J., Kotek, J., Vander Elst, L., Muller, R. N., & Lukeš, I. (2016). Ln(III)-complexes of a DOTA analogue with an ethylenediamine pendant arm as pH-responsive PARACEST contrast agents. Journal of Biological Inorganic Chemistry, 21(5-6), 665-677. [Link]
-
ResearchGate. (n.d.). Suitable pH for each metal chelation. Retrieved from [Link]
-
Ma, M. T., Cullinane, C., Waldeck, K., Roselt, P., Hicks, R. J., & Blower, P. J. (2017). Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling. Dalton Transactions, 46(40), 13877-13889. [Link]
-
Regueiro-Figueroa, M., Esteban-Gómez, D., de Blas, A., & Rodríguez-Blas, T. (2010). Coordination Properties of GdDO3A-Based Model Compounds of Bioresponsive MRI Contrast Agents. Inorganic Chemistry, 49(5), 2413-2426. [Link]
-
Yang, Y., Liu, S., Xiong, C., Chen, X., & Anderson, C. J. (2007). Synthesis and Structural Characterization of Complexes of a DO3A-Conjugated Triphenylphosphonium Cation with Diagnostically Important Metal Ions. Inorganic Chemistry, 46(21), 8575-8583. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). pH – Metric Studies in Binary and Ternary Complexes of Dicarboxylic Acids and Amino Acids with some Transition and. Journal of Chemical and Pharmaceutical Research, 4(1), 356-360. [Link]
-
Imberti, C., et al. (2018). DO2A-Based Ligands for Gallium-68 Chelation: Synthesis, Radiochemistry and Ex Vivo Cardiac Uptake. Dalton Transactions, 47(39), 13866-13877. [Link]
-
Yang, Y., Liu, S., Xiong, C., Chen, X., & Anderson, C. J. (2007). Synthesis and structural characterization of complexes of a DO3A-conjugated triphenylphosphonium cation with diagnostically important metal ions. Inorganic Chemistry, 46(21), 8575-8583. [Link]
-
World Journal of Advanced Research and Reviews. (2024). Gallium complexation for DO3A coated nanoparticles: a comprehensive study. World Journal of Advanced Research and Reviews, 23(01), 2403–2412. [Link]
-
Carter, K. P., et al. (2022). Bn2DT3A, a Chelator for 68Ga Positron Emission Tomography: Hydroxide Coordination Increases Biological Stability of [68Ga][Ga(Bn2DT3A)(OH)]−. Inorganic Chemistry, 61(43), 17168-17180. [Link]
-
Garda, Z., et al. (2023). Thermodynamic and Kinetic Stabilities of Al(III) Complexes with N2O3 Pentadentate Ligands. Molecules, 28(9), 3747. [Link]
-
S competente, T., et al. (2025). Multifactorial analysis of radiochemical purity in high-activity 177Lu-labeled theranostics: impact of precursor source, 177Lu form, and production parameters. European Journal of Nuclear Medicine and Molecular Imaging. [Link]
-
Pandya, D. N., et al. (2013). Lanthanide(III) Complexes of Rhodamine–DO3A Conjugates as Agents for Dual-Modal Imaging. Inorganic Chemistry, 52(24), 14254-14262. [Link]
-
Sadeghian, H., et al. (2021). Optimized gadolinium-DO3A loading in RAFT-polymerized copolymers for superior MR imaging of aging blood–brain barrier. Nanomedicine: Nanotechnology, Biology and Medicine, 36, 102422. [Link]
-
ResearchGate. (n.d.). Metal Based Imaging Probes of DO3A-Act-Met for LAT1 Mediated Methionine Specif i c Tumors : Synthesis and Preclinical Evaluation. [Link]
-
Cardinale, J., et al. (2022). Tailored Reaction Conditions and Automated Radiolabeling of [177Lu]Lu-PSMA-ALB-56 in a 68Ga Setting: The Critical Impact of Antioxidant Concentrations. International Journal of Molecular Sciences, 23(17), 9642. [Link]
-
Cooper, M. S., et al. (2012). Conjugation of chelating agents to proteins and radiolabeling with trivalent metallic isotopes. Methods in Molecular Biology, 907, 439-451. [Link]
-
Melis, M., et al. (2017). Labelling of 90 Y- and 177 Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis. Contrast Media & Molecular Imaging, 2017, 9068137. [Link]
-
Ferreira, C. L., et al. (2011). Strategies for the preparation of bifunctional gadolinium(III) chelators. Future Medicinal Chemistry, 3(10), 1279-1297. [Link]
-
ResearchGate. (2018). Preparation of dual-modality yttrium-90 radiolabeled nanoparticles for therapeutic investigation. [Link]
-
Hodolic, M., et al. (2023). Optimization of 177Lu-labelling of DOTA-TOC, PSMA-I&T and FAPI-46 for clinical application. EJNMMI Radiopharmacy and Chemistry, 8(1), 19. [Link]
-
Jowanaridhi, A., & Sriwiang, W. (2020). Radiolabeling efficiency and stability study on Lutetium-177 labeled bombesin peptide. Journal of Physics: Conference Series, 1432, 012017. [Link]
-
ResearchGate. (n.d.). Study of Thermodynamic and Kinetic Stability of Transition Metal and Lanthanide Complexes of DTPA Analogues with a Phosphorus Acid Pendant Arm. [Link]
-
Miederer, M., et al. (2014). Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer. Journal of Nuclear Medicine, 55(9), 1537-1543. [Link]
-
MDPI. (2024). Optimization Processes of Clinical Chelation-Based Radiopharmaceuticals for Pathway-Directed Targeted Radionuclide Therapy in Oncology. [Link]
-
ResearchGate. (n.d.). Effect different concetration and pH on complexes formation of New Tetradentate Schiff base Ligand. [Link]
-
Encyclopedia.pub. (2022). Methods for Radiolabelling Nanoparticles. [Link]
-
National Center for Biotechnology Information. (n.d.). Methods for Radiolabeling Nanoparticles (Part 3): Therapeutic Use. [Link]
-
MDPI. (n.d.). Methods for Radiolabelling Nanoparticles: PET Use (Part 2). [Link]
-
ResearchGate. (n.d.). Formation constants for selected organo—metal (Al3+, Fe3+)—phosphate complexes. [Link]
Sources
- 1. researchmgt.monash.edu [researchmgt.monash.edu]
- 2. researchgate.net [researchgate.net]
- 3. Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu(II), Zn(II), and Lanthanide(III) Ions: Thermodynamic Stability, Formation and Dissociation Kinetics, and Solution Dynamic NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized conditions for chelation of yttrium-90-DOTA immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Structural Characterization of Complexes of a DO3A-Conjugated Triphenylphosphonium Cation with Diagnostically Important Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of 177Lu-labelling of DOTA-TOC, PSMA-I&T and FAPI-46 for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multifactorial analysis of radiochemical purity in high-activity 177Lu-labeled theranostics: impact of precursor source, 177Lu form, and production parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized gadolinium-DO3A loading in RAFT-polymerized copolymers for superior MR imaging of aging blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
Side product formation during DO3A conjugation reactions
Welcome to the technical support center for DO3A conjugation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of conjugating DO3A chelators to biomolecules. Here, we address common challenges, with a focus on understanding and preventing the formation of unwanted side products. Our approach is rooted in explaining the fundamental chemistry to empower you to troubleshoot and optimize your experiments effectively.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during DO3A conjugation, particularly when using N-hydroxysuccinimide (NHS) ester chemistry.
Q1: Why is my conjugation yield consistently low?
A1: Low conjugation yield is the most frequent issue and typically points to one of three main causes:
-
Hydrolysis of the DO3A-NHS ester: This is the primary competing reaction. The NHS ester is highly susceptible to hydrolysis in aqueous buffers, converting it into a non-reactive carboxylic acid and reducing the amount of active reagent available for conjugation.[1][2][3] The rate of hydrolysis increases dramatically with pH.[4]
-
Suboptimal Reaction pH: The conjugation reaction requires a delicate pH balance. While the target primary amines (e.g., on lysine residues) must be deprotonated to be nucleophilic, which is favored at higher pH, the competing hydrolysis of the NHS ester also accelerates at higher pH.[2][3] The optimal range is a compromise, typically between pH 7.2 and 8.5.[1][5]
-
Presence of Competing Nucleophiles: Your antibody or protein solution must be in an amine-free buffer. Buffers like Tris or glycine contain primary amines that will compete with your target protein for the DO3A-NHS ester, drastically reducing your yield.[2][6]
Q2: How can I tell if my stock of DO3A-NHS ester has gone bad?
A2: DO3A-NHS esters are moisture-sensitive.[5] Improper storage (e.g., not desiccated, frequent opening at room temperature) can lead to hydrolysis before the reagent is even used. You can perform a simple activity test by dissolving a small amount of the NHS ester in a pH 8.5 buffer and monitoring the release of the NHS byproduct, which absorbs light at 260 nm.[2] A more definitive method involves reacting the ester with a large excess of a simple primary amine (like glycine) and analyzing the product formation via HPLC or LC-MS.
Q3: I see multiple peaks in my HPLC analysis of the final product. What are they?
A3: Multiple peaks can indicate a mixture of desired products and side products. Common species include:
-
Unconjugated Protein: Your starting material.
-
Desired Conjugate: The main product peak. Often, this peak may be broadened or consist of several poorly resolved peaks, representing a heterogeneous population with different numbers of DO3A chelators attached (varying Drug-to-Antibody Ratios or DARs).[7]
-
Aggregated Conjugate: High molecular weight species, which often elute earlier in size-exclusion chromatography (SEC) or may appear as poorly defined peaks in reverse-phase (RP-HPLC).[8][9] Aggregation can be caused by using organic co-solvents (like DMSO or DMF) to dissolve the DO3A-NHS ester, or by excessive conjugation levels.[5]
-
Hydrolyzed DO3A: The inactive carboxylic acid form of the chelator.
-
Other Side Products: In some cases, minor peaks could represent DO3A conjugated to sites other than primary amines (e.g., unstable thioesters from reactions with cysteines).[2][10]
Q4: Can I conjugate too many DO3A chelators to my antibody? What are the consequences?
A4: Yes, this is a critical concern. While a higher ratio of chelator to antibody might seem desirable for signal enhancement in imaging or therapy, over-conjugation can have severe negative consequences. Attaching too many DO3A molecules, which are negatively charged, can lower the isoelectric point (pI) of the antibody and alter its physical properties.[11][12] This can lead to a decrease in antigen-binding affinity, changes in in vivo clearance pharmacokinetics, and an increased propensity for aggregation.[11][12] The optimal DAR must be determined empirically for each specific antibody-chelator conjugate.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Overcoming Low Conjugation Efficiency
Low yield is a multi-faceted problem. The following logical flow and detailed explanations will help you diagnose and solve the issue.
Caption: Troubleshooting decision tree for low conjugation yield.
The central challenge in DO3A-NHS ester chemistry is the race between aminolysis (the desired reaction) and hydrolysis (the primary side reaction). Both reactions involve a nucleophilic attack on the carbonyl carbon of the ester.
Caption: Competing reaction pathways for DO3A-NHS ester.
As shown in the table below, the stability of the NHS ester is highly dependent on pH. While increasing the pH makes the protein's lysine groups more nucleophilic, it drastically shortens the half-life of your expensive DO3A reagent.
| pH | Temperature (°C) | Half-life of NHS Ester | Source(s) |
| 7.0 | 0 | 4-5 hours | [1][4] |
| 8.0 | 4 | ~1 hour | [4] |
| 8.6 | 4 | 10 minutes | [1][4] |
| 9.0 | Room Temp | Minutes | [4] |
| Table 1: Impact of pH on the hydrolytic stability of NHS esters. |
Expert Recommendation: For sensitive proteins, start your reaction at pH 7.5 and 4°C for 2-4 hours or overnight. If the yield is low, incrementally increase the pH towards 8.0-8.5 while keeping the reaction on ice to mitigate hydrolysis. A two-step conjugation, where the linker is activated first and then added to the protein, can also minimize hydrolysis of the active ester.[5]
Guide 2: Managing Product Heterogeneity
Conventional conjugation to lysine residues results in a heterogeneous mixture of products because antibodies have numerous surface-accessible lysines.[13] This can be a significant issue for therapeutic applications where a well-defined product is required.
Key Control Strategies:
-
Stoichiometry: Carefully control the molar ratio of DO3A-NHS ester to protein. Start with a 5:1 or 10:1 molar excess of the chelator. Increasing this ratio will drive the reaction to completion but will also increase the average DAR and the risk of over-conjugation.[14]
-
Reaction Time: Monitor the reaction progress over time using HPLC. Shorter reaction times will favor lower DARs. Quench the reaction with an excess of Tris or glycine to stop the conjugation at the desired point.[2]
-
Purification: While standard purification methods like SEC remove unreacted chelator, they do not separate species with different DARs.[5][15] Advanced techniques like ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) may be required to isolate a more homogeneous product population.[8][9]
-
Site-Specific Conjugation: For applications requiring high homogeneity, consider site-specific conjugation strategies that target engineered cysteines, glycans, or utilize enzymatic approaches, which are beyond the scope of this guide but represent the state-of-the-art for generating uniform conjugates.[16]
Part 3: Key Protocols and Methodologies
Protocol 1: Standard Two-Step DO3A Conjugation to an Antibody
This protocol minimizes the antibody's exposure to potentially harsh activation reagents and conditions.
Materials:
-
Antibody in amine-free buffer (e.g., PBS, 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4).
-
DO3A-NHS ester (or DO3A with EDC/Sulfo-NHS for in-situ activation).
-
Activation Buffer: 0.1 M MES, pH 6.0 (if starting from DO3A carboxylic acid).[5]
-
Anhydrous DMSO or DMF.[5]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.[5]
-
Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette.
Workflow Diagram:
Caption: General workflow for DO3A-NHS ester conjugation.
Procedure:
-
Antibody Preparation: Ensure your antibody is at a concentration of at least 0.5-1.0 mg/mL in an amine-free buffer like PBS at pH 7.2-7.5.[6] If the buffer contains Tris or other primary amines, perform a buffer exchange using a desalting column or dialysis.
-
DO3A-NHS Ester Preparation: Immediately before use, dissolve the DO3A-NHS ester in a minimal amount of anhydrous DMSO or DMF.[5] The final concentration of the organic solvent in the reaction mixture should ideally be below 10% to prevent protein denaturation.[5]
-
Conjugation: Add the desired molar excess (e.g., 10-fold) of the dissolved DO3A-NHS ester to the antibody solution. Mix gently and incubate at room temperature for 1-2 hours or at 4°C for 4 hours to overnight.
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.[2] Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the antibody-DO3A conjugate from unreacted chelator and quenching agent using a desalting column equilibrated with your desired storage buffer or through dialysis.
-
Characterization: Determine the protein concentration (e.g., via BCA or A280 assay) and analyze the conjugate by RP-HPLC or LC-MS to assess purity and heterogeneity.[7]
Protocol 2: Analytical Characterization by HPLC-MS
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for characterizing conjugates.
-
Size-Exclusion Chromatography (SEC-HPLC): Used to detect and quantify high molecular weight species (aggregates). The conjugate should appear as a single, symmetrical peak.
-
Reverse-Phase HPLC (RP-HPLC): Can be used to determine the average DAR. After reducing the antibody's disulfide bonds, the light and heavy chains can be separated. The conjugated chains will have a longer retention time than the unconjugated ones due to the increased hydrophobicity from the DO3A chelator.[7]
-
Mass Spectrometry (MS): Provides the exact mass of the intact conjugate or its subunits (light and heavy chains), allowing for precise determination of the number of conjugated DO3A molecules and identification of any side products.[7][17]
References
- BenchChem Technical Support. (2025).
-
Ferreira, C. L., et al. (2010). A practical guide to the construction of radiometallated bioconjugates for positron emission tomography. PubMed Central. [Link]
-
Wenzel, M., et al. (2014). Synthesis and Cytotoxicity Evaluation of DOTA-Conjugates of Ursolic Acid. PMC - NIH. [Link]
-
Lewis, M. R., et al. (1994). A facile, water-soluble method for modification of proteins with DOTA. Use of elevated temperature and optimized pH to achieve high specific activity and high chelate stability in radiolabeled immunoconjugates. Bioconjugate Chemistry. [Link]
-
Glen Research. (2022). Technical Brief: NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]
-
Song, Y., et al. (2008). Synthesis and Structural Characterization of Complexes of a DO3A-Conjugated Triphenylphosphonium Cation with Diagnostically Important Metal Ions. PMC - PubMed Central. [Link]
-
Towner, R. A., et al. (2024). Optimized gadolinium-DO3A loading in RAFT-polymerized copolymers for superior MR imaging of aging blood–brain barrier. Sensors & Diagnostics. [Link]
-
Tiniannotta, J., et al. (2017). Site-specific chelator-antibody conjugation for PET and SPECT imaging with radiometals. EJNMMI Radiopharmacy and Chemistry. [Link]
-
Kim, J. S., et al. (2011). Gd Complexes of DO3A-(Biphenyl-2,2′-bisamides) Conjugates as MRI Blood-Pool Contrast Agents. PMC - NIH. [Link]
-
Regueiro-Figueroa, J., et al. (2021). Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu(II), Zn(II), and Lanthanide(III) Ions: Thermodynamic Stability, Formation and Dissociation Kinetics, and Solution Dynamic NMR Studies. Molecules. [Link]
-
Regueiro-Figueroa, J., et al. (2021). Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu(II), Zn(II), and Lanthanide(III) Ions: Thermodynamic Stability, Formation and Dissociation Kinetics, and Solution Dynamic NMR Studies. PMC - NIH. [Link]
-
Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs. [Link]
-
Clay, M. C., et al. (2001). Synthesis, characterization, and crystal structures of M(DO3A) (M = iron, gadolinium) and Na[M(DOTA)] (M = Fe, yttrium, Gd). Inorganic Chemistry. [Link]
-
Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. [Link]
-
Frisch, M. L., & Polarz, S. (2021). Synthesis routes to new surfactants with DO3A-metal complexes as constituents. ResearchGate. [Link]
-
G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. [Link]
-
Hendricks, R., et al. (2022). Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode. Journal of Chromatography A. [Link]
-
Veuthey, J. L., et al. (2020). Tackling Issues Observed during the Development of a Liquid Chromatography Method for Small Molecule Quantification in Antibody-Chelator Conjugate. Molecules. [Link]
-
Piacente, F., et al. (2023). Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. Molecules. [Link]
-
Pen, A., & Sosabowski, J. (2022). Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu. Journal of Medicinal Chemistry. [Link]
-
Palm, S., et al. (2011). Effect of Chelator Conjugation Level and Injection Dose on Tumor and Organ Uptake of 111In Labeled MORAb-009, an Anti-mesothelin Antibody. Molecular Imaging and Biology. [Link]
- BenchChem Technical Support. (2025).
-
Hendricks, R., et al. (2022). Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode. ResearchGate. [Link]
-
Kim, D. Y., & Park, S. J. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology. [Link]
-
Bio-Techne. (n.d.). Antibody Conjugation Troubleshooting. [Link]
-
Brown, K. A., et al. (2020). Aqueous Compatible Post‐Synthetic On‐Column Conjugation of Nucleic Acids Using Amino‐Modifiers. Current Protocols in Nucleic Acid Chemistry. [Link]
-
Reinste Nano Ventures Pvt Ltd. (n.d.). Top Troubleshooting Tips for Nanoparticle Conjugation and Application in Diagnostics. [Link]
- BenchChem Technical Support. (2025). An In-depth Technical Guide to NHS Ester Reaction Chemistry with Primary Amines.
- BenchChem Technical Support. (2025). An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEf0GrQwyL8q6-9iJKIOCyeQJ-ayNGfGBt-KGM31f0oV6cpTkKUc9RAfoPCmff1dFPQRj3DF2IkBM__YFlvWO0GBTjR-hQWIG1OT7InlXo8WS-HFHt-XGjb58RfxOVHGIftBIsRljABAjwizSoSCy8uy_nG7ZNmh03OOJyf0v5EAeAz3tsuiAjWms2Jzkhz7jTGIT_eGfCfSA4qHZdMtfC4QIvgnPiI1mRAGu8bvuVMw3pbWc=](
-
S.J. College of Pharmacy. (n.d.). Phase II (Conjugation) Reactions. [Link]
-
Green, L.G., et al. (2000). Protecting groups: Effects on reactivity, glycosylation specificity and coupling efficiency. ResearchGate. [Link]
-
Cell Signaling Technology. (2021). Antibody Conjugates: What You Need to Know | CST Tech Tips. [Link]
-
Witte, P. R., et al. (2021). Various plasmid strategies limit the effect of bacterial restriction–modification systems against conjugation. Nucleic Acids Research. [Link]
-
CyTOForum. (2022). Troubleshooting Antibody conjugation. [Link]
-
Regueiro-Figueroa, J., et al. (2021). Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu(II), Zn(II), and Lanthanide(III) Ions: Thermodynamic Stability, Formation and Dissociation Kinetics, and Solution Dynamic NMR Studies. ResearchGate. [Link]
-
Panikar, S. S., et al. (2021). Conjugate characterization. (A) HPLC and HPLC-MS analysis of peptide... ResearchGate. [Link]
-
Kabera, J. N., et al. (2018). FUNCTIONALIZATION AND CONJUGATION AS DRUG METABOLISM PATHWAYS: INDIVIDUAL REACTIONS AND A LOOK AT ON COMPROMISING FACTORS: A REVIEW. Journal of International Research in Medical and Pharmaceutical Sciences. [Link]
-
Park, H., & Oh, K. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Asian Journal of Organic Chemistry. [Link]
-
Zhang, Y., et al. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis. [Link]
-
Pharma Knowledge. (2021). Pharmacokinetics (Part 9): Phase 2 Reactions of Drug Metabolism (Conjugation Reactions). [Link]
Sources
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Antibody Conjugation Troubleshooting [bio-techne.com]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. glenresearch.com [glenresearch.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effect of Chelator Conjugation Level and Injection Dose on Tumor and Organ Uptake of 111In Labeled MORAb-009, an Anti-mesothelin Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A facile, water-soluble method for modification of proteins with DOTA. Use of elevated temperature and optimized pH to achieve high specific activity and high chelate stability in radiolabeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Structural Characterization of Complexes of a DO3A-Conjugated Triphenylphosphonium Cation with Diagnostically Important Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Stability of DO3A-Radiometal Complexes
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I have compiled this comprehensive guide to address the critical challenges surrounding the in vivo stability of 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A)-radiometal complexes. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot experiments and design more robust radiopharmaceuticals.
Frequently Asked Questions (FAQs): The Fundamentals of Stability
This section addresses foundational concepts regarding the stability of DO3A-radiometal complexes.
Q1: What does "in vivo stability" mean for a DO3A-radiometal complex, and why is it critical?
A1: In vivo stability refers to the ability of a DO3A-radiometal complex to remain intact after administration into a living system. It is a measure of its resistance to releasing the radiometal ion. This property is paramount for the safety and efficacy of a radiopharmaceutical.[1] High stability ensures that the radionuclide remains chelated, allowing the targeting molecule to deliver the radioactive payload specifically to the tissue of interest (e.g., a tumor). Conversely, low stability leads to premature release of the free radiometal, which can accumulate in non-target organs like the bone, liver, and kidneys, causing off-target toxicity and degrading imaging quality.[2][3]
Q2: What are the primary mechanisms that cause DO3A-radiometal complexes to break down in vivo?
A2: The two main pathways for the decomposition of these complexes in a biological environment are acid-assisted dissociation and transchelation.[4][5]
-
Acid-Assisted Dissociation: In localized acidic microenvironments within the body, protons (H⁺) can assist in the displacement of the metal ion from the chelator.
-
Transchelation: This is often the more significant challenge in vivo. It involves the transfer of the radiometal from the DO3A chelator to endogenous metal-binding proteins (like transferrin and albumin) or other biological molecules that have a high affinity for the metal ion.[5][6]
Below is a diagram illustrating these competing pathways that lead to complex instability.
Q3: How does the stability of DO3A complexes compare to DOTA complexes?
A3: 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is generally considered the "gold standard" for chelating many radiometals due to its high thermodynamic stability and kinetic inertness.[7][8] DO3A is a derivative of DOTA where one of the four carboxylate arms is used for conjugation to a targeting biomolecule.[5] This modification reduces the denticity (the number of coordinating groups) of the chelator from eight in DOTA to seven in DO3A.
While DO3A forms highly stable complexes with larger therapeutic radionuclides like ¹⁷⁷Lu, ⁹⁰Y, and ²²⁵Ac, its stability with smaller diagnostic radiometals, particularly Gallium-68 (⁶⁸Ga), can be a concern.[2][9][10] The smaller ionic radius of Ga³⁺ is better accommodated by the more constrained DOTA cavity, leading to a Ga-DOTA complex with much higher kinetic inertness compared to Ga-DO3A derivatives.[2] This can result in increased release of ⁶⁸Ga in vivo from DO3A-based tracers.[9]
Q4: What is the difference between thermodynamic stability and kinetic inertness? Which is more important in vivo?
A4:
-
Thermodynamic Stability (measured by the stability constant, log K) refers to the energy difference between the complex and its dissociated components (metal and ligand) at equilibrium. A high log K value means the complex is highly favored.
-
Kinetic Inertness refers to the rate or speed at which the complex dissociates. A kinetically inert complex breaks down very slowly, even if it is not thermodynamically "favored" under certain conditions.
For radiopharmaceuticals, kinetic inertness is the more critical factor for in vivo stability . The body is not a closed system at equilibrium. A complex can be thermodynamically unstable in the presence of competing biological chelators but may persist in vivo if its dissociation rate is extremely slow. Therefore, the goal is to design complexes that are both thermodynamically stable and, most importantly, kinetically inert.[11]
Troubleshooting Guide: Addressing Common Stability Issues
This guide provides solutions to specific problems you may encounter during your experiments.
Q: My biodistribution data shows unexpectedly high uptake of my ⁶⁸Ga-DO3A-peptide in the bone and spleen. What is the likely cause and how do I fix it?
A: High, non-specific uptake in the bone and spleen is a classic indicator of radiometal release in vivo.[2] For ⁶⁸Ga, the free Ga³⁺ ion is readily taken up by the iron transport protein transferrin, leading to its accumulation in tissues with high transferrin receptor expression and blood flow, such as the bone marrow and liver/spleen.
Potential Causes & Solutions:
-
Inherent Instability of the Ga-DO3A Complex: As discussed, Ga-DO3A is known to be less kinetically inert than Ga-DOTA.[2] The Ga³⁺ is likely being lost from the chelator via transchelation to transferrin.[9]
-
Solution: Consider replacing DO3A with a chelator known to form more stable complexes with ⁶⁸Ga. The "gold standard" is DOTA itself or derivatives like DOTAGA, which preserve the intact DOTA coordination cage while providing a conjugation handle.[2][9] Another approach is to use chelators like NOTA, which also form highly stable complexes with ⁶⁸Ga.[6]
-
-
Suboptimal Radiolabeling Conditions: Incomplete chelation during synthesis results in "free" ⁶⁸Ga being co-injected with your radiopharmaceutical.
-
Solution: Optimize your labeling protocol. Ensure the pH is within the optimal range (typically 3.5-4.5 for ⁶⁸Ga), the temperature is adequate, and the reaction time is sufficient. Perform rigorous quality control using methods like ITLC or radio-HPLC to ensure radiochemical purity is >95% before injection.
-
-
Radiolysis: High concentrations of radioactivity can generate free radicals that damage the complex, releasing the radiometal.[6]
-
Solution: Add a radical scavenger, such as ethanol or gentisic acid, to the final formulation, especially for high-activity preparations.
-
The following workflow can guide your troubleshooting process:
Sources
- 1. www-pub.iaea.org [www-pub.iaea.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strategies for the preparation of bifunctional gadolinium(III) chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. connectsci.au [connectsci.au]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of metal complexation on the radiolytic stability of DOTA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for DO3A-Peptide Conjugates
Welcome to the technical support center for the purification of DO3A-peptide conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) to navigate the complexities of purifying these important molecules. As Senior Application Scientists, we have curated this information to ensure scientific accuracy and provide practical, field-proven insights.
Introduction to DO3A-Peptide Conjugate Purification
DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) and its derivatives like DOTA are macrocyclic chelators widely used in the development of radiopharmaceuticals and MRI contrast agents.[1][2] When conjugated to peptides, they create targeted agents for imaging and therapy.[3][4] The purification of these conjugates is a critical step to ensure high purity, which is essential for preclinical and clinical applications to avoid adverse effects from impurities.[3] This guide will focus on the most common purification techniques, namely Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Solid-Phase Extraction (SPE), and address the specific challenges associated with DO3A-peptide conjugates.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have when starting with the purification of DO3A-peptide conjugates.
Q1: What are the most common impurities I should expect in my crude DO3A-peptide conjugate sample?
A1: Impurities in crude synthetic peptide samples can be broadly categorized as synthesis-related and storage-related.[5][6] For DO3A-peptide conjugates, you should be aware of:
-
Synthesis-Related Impurities:
-
Deletion sequences: Peptides where one or more amino acids are missing due to incomplete coupling reactions during solid-phase peptide synthesis (SPPS).[7]
-
Truncated sequences: Incomplete peptide chains resulting from capping steps during SPPS.[8]
-
Incompletely deprotected sequences: Peptides still carrying protecting groups on their side chains.[7]
-
Reattachment of protecting groups: Protecting groups that have been cleaved but then reattach to a different location on the peptide.[8]
-
Unconjugated peptide: The free peptide that has not been successfully conjugated with the DO3A chelator.
-
Excess unconjugated DO3A: Free DO3A chelator that did not react with the peptide.
-
Diastereomers: Racemization of amino acids can occur during synthesis, leading to isomeric impurities.[5][7]
-
-
Storage and Handling-Related Impurities:
Q2: What is the best initial purification strategy for a newly synthesized DO3A-peptide conjugate?
A2: For most research applications, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying peptides and their conjugates due to its high resolution and efficiency.[9][10][11][12] It is highly effective at separating the desired conjugate from a wide range of impurities.[9] A good starting point is a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[10][12]
For rapid cleanup, especially for desalting or removing large amounts of unconjugated reagents, Solid-Phase Extraction (SPE) can be a very effective and economical first step.[13][14]
Q3: How does the metal chelation status of the DO3A moiety affect purification?
A3: The metal chelation status significantly impacts the purification process.
-
Apo-conjugate (metal-free): The free chelator has a different charge and polarity compared to the metal-chelated form. This can affect its retention on a reversed-phase column.
-
Metallo-conjugate (metal-chelated): The chelation of a metal ion (e.g., Gd³⁺, Ga³⁺, Lu³⁺) will alter the overall charge, conformation, and hydrophobicity of the conjugate.[15] This change in physicochemical properties is often sufficient to allow for separation of the metallated conjugate from the unmetallated one by RP-HPLC. It is crucial to perform the metal chelation step under controlled pH and temperature to ensure complete and stable complex formation.[16]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the purification of your DO3A-peptide conjugate.
Guide 1: RP-HPLC Purification Issues
Reversed-phase HPLC is a powerful technique, but several issues can arise.
Problem 1: Poor Peak Shape (Broadening, Tailing, or Splitting)
-
Potential Cause A: Secondary Interactions with the Stationary Phase.
-
Explanation: Residual silanol groups on the silica-based stationary phase can interact with basic residues (e.g., Lys, Arg) in your peptide, leading to peak tailing.
-
Solution:
-
Use a low concentration of an ion-pairing agent: Trifluoroacetic acid (TFA) at 0.1% is standard.[11] TFA pairs with the basic residues, masking their charge and minimizing secondary interactions.
-
Consider alternative ion-pairing agents: Formic acid can be a good alternative, especially for mass spectrometry compatibility, as it can reduce ion suppression.[11]
-
Use a different stationary phase: Consider a column with end-capping to block residual silanols or a polymer-based column.
-
-
-
Potential Cause B: On-Column Degradation or Isomerization.
-
Explanation: Some peptides can be unstable under the acidic conditions of the mobile phase, leading to degradation or isomerization during the chromatographic run.
-
Solution:
-
Work at a lower temperature: Running the purification at a lower temperature (e.g., 4°C) can minimize degradation.
-
Use a different pH: If your peptide is stable at a neutral or slightly basic pH, consider using a phosphate buffer system. However, be mindful that silica-based columns are generally not stable above pH 7.5.
-
-
-
Potential Cause C: Column Overload.
-
Explanation: Injecting too much sample onto the column can lead to peak broadening and fronting.
-
Solution:
-
Reduce the sample load: Perform a loading study to determine the optimal sample amount for your column size.
-
Use a larger diameter column: For preparative scale, a larger column is necessary to handle larger sample loads.[17]
-
-
Problem 2: Poor Resolution Between the Product and Impurities
-
Potential Cause A: Inappropriate Gradient.
-
Explanation: A steep gradient may not provide sufficient time for separation of closely eluting species.
-
Solution:
-
Shallow the gradient: Decrease the rate of change of the organic solvent concentration (e.g., from 1%/min to 0.5%/min) in the region where your product and impurities elute.
-
Use a segmented gradient: Employ a shallow gradient around the elution time of your product of interest.
-
-
-
Potential Cause B: Wrong Stationary Phase.
-
Explanation: The selectivity of the separation is highly dependent on the stationary phase.
-
Solution:
-
Problem 3: No or Low Recovery of the Product
-
Potential Cause A: Irreversible Adsorption.
-
Explanation: Highly hydrophobic or "sticky" peptides can bind irreversibly to the column.
-
Solution:
-
Increase the organic solvent concentration: Try a wash step with a higher percentage of organic solvent (e.g., 95% acetonitrile or isopropanol).
-
Add a different organic modifier: In some cases, adding a small amount of isopropanol to the mobile phase can improve the recovery of hydrophobic peptides.
-
-
-
Potential Cause B: Precipitation on the Column.
-
Explanation: If the peptide is not soluble in the mobile phase, it can precipitate at the head of the column.
-
Solution:
-
Ensure sample solubility: Dissolve your crude product in a solvent that is compatible with the initial mobile phase conditions. It may be necessary to use a small amount of organic solvent or a denaturant like guanidine hydrochloride in your sample solvent, but be cautious as this can affect the separation.
-
Inject a smaller volume: Injecting a more concentrated sample in a smaller volume can sometimes help.
-
-
Guide 2: Solid-Phase Extraction (SPE) Issues
SPE is a valuable technique for sample cleanup and pre-concentration.[18]
Problem 1: Analyte Fails to Bind to the Sorbent
-
Potential Cause A: Incorrect Sorbent Choice.
-
Explanation: The sorbent must have the appropriate chemistry to retain your DO3A-peptide conjugate. For most peptides, a reversed-phase sorbent (C18 or polymeric) is suitable.[13]
-
Solution:
-
Verify sorbent type: Ensure you are using a reversed-phase sorbent for a hydrophobic peptide.
-
Consider mixed-mode sorbents: If your peptide has a strong charge, a mixed-mode sorbent with both reversed-phase and ion-exchange properties might provide better retention.[19]
-
-
-
Potential Cause B: Improper Sample Conditions.
-
Explanation: For reversed-phase SPE, the sample should be loaded under highly aqueous conditions to promote hydrophobic binding to the sorbent.
-
Solution:
-
Dilute the sample: Dilute your sample with water or an aqueous buffer before loading.
-
Adjust pH: The pH of the sample can affect the charge of the peptide and its interaction with the sorbent.
-
-
Problem 2: Analyte Elutes During the Wash Step
-
Potential Cause A: Wash Solvent is Too Strong.
-
Explanation: The wash solvent should be strong enough to remove weakly bound impurities but not so strong that it elutes your product of interest.
-
Solution:
-
Decrease the organic content of the wash solvent: If you are washing with 20% acetonitrile, try 10% or 5%.
-
-
Problem 3: Low Recovery in the Elution Step
-
Potential Cause A: Elution Solvent is Too Weak.
-
Explanation: The elution solvent needs to be strong enough to disrupt the interaction between your conjugate and the sorbent.
-
Solution:
-
Increase the organic content of the elution solvent: A common elution solvent is 60-80% acetonitrile in water with 0.1% TFA.
-
Use a stronger organic solvent: Isopropanol can be more effective than acetonitrile for eluting very hydrophobic peptides.
-
-
-
Potential Cause B: Insufficient Elution Volume.
-
Explanation: You may not be using enough elution solvent to completely recover your product.
-
Solution:
-
Increase the elution volume: Try eluting with multiple aliquots of the elution solvent and collect them as separate fractions to analyze for your product.
-
-
Data Presentation and Protocols
Table 1: Typical RP-HPLC Parameters for DO3A-Peptide Conjugate Purification
| Parameter | Typical Setting | Rationale |
| Column | C18, 5 µm, 100-300 Å | C18 provides good hydrophobic retention for a wide range of peptides. Wider pore sizes are better for larger peptides.[11] |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent to improve peak shape.[10] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5-65% B over 30-60 min | A shallow gradient is generally preferred for better resolution.[9] |
| Flow Rate | 1 mL/min (analytical), 10-20 mL/min (semi-prep) | Flow rate is scaled with column diameter. |
| Detection | 214 nm and 280 nm | 214 nm detects the peptide backbone. 280 nm detects aromatic residues (Trp, Tyr). |
| Temperature | Ambient or 40°C | Elevated temperature can improve peak shape but may risk degradation. |
Experimental Protocol: Generic RP-HPLC Purification
-
System Preparation: Equilibrate the HPLC system and column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude DO3A-peptide conjugate in a minimal amount of a solvent compatible with Mobile Phase A (e.g., water or a low percentage of organic solvent). Filter the sample through a 0.45 µm filter.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Run the gradient program to separate the components of the sample.
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the product.
-
Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the product.[20][21]
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified product as a powder.
Experimental Protocol: Generic SPE Cleanup
-
Conditioning: Condition the SPE cartridge with 1-2 cartridge volumes of methanol or acetonitrile.
-
Equilibration: Equilibrate the cartridge with 1-2 cartridge volumes of water or an aqueous buffer (e.g., 0.1% TFA in water).
-
Loading: Load the pre-treated sample onto the cartridge at a slow flow rate.
-
Washing: Wash the cartridge with 1-2 cartridge volumes of a weak solvent (e.g., 5-10% acetonitrile in water with 0.1% TFA) to remove unbound impurities.
-
Elution: Elute the DO3A-peptide conjugate with a strong solvent (e.g., 70% acetonitrile in water with 0.1% TFA). Collect the eluate.
-
Drying: Dry the collected eluate, for example, by lyophilization or speed-vacuum centrifugation.
Visualizations
Purification Workflow Diagram
Caption: General workflow for the purification of DO3A-peptide conjugates.
Troubleshooting Decision Tree for RP-HPLC
Sources
- 1. Synthesis of Peptide Radiopharmaceuticals for the Therapy and Diagnosis of Tumor Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cpcscientific.com [cpcscientific.com]
- 5. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 6. omizzur.com [omizzur.com]
- 7. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide Impurities [sigmaaldrich.com]
- 9. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 10. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hplc.eu [hplc.eu]
- 12. researchgate.net [researchgate.net]
- 13. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotage.com [biotage.com]
- 15. mdpi.com [mdpi.com]
- 16. Design of (Gd-DO3A)n-Polydiamidopropanoyl-Peptide Nucleic Acid-d(Cys-Ser-Lys-Cys) Magnetic Resonance Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overcoming Challenges in Complex Peptide Purification | Neuland Labs [neulandlabs.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. bioanalysis-zone.com [bioanalysis-zone.com]
- 20. polarispeptides.com [polarispeptides.com]
- 21. ijsra.net [ijsra.net]
Refinement of DO3A synthesis to improve yield and purity
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A). This document is designed for researchers, scientists, and drug development professionals engaged in the synthesis of macrocyclic chelators. As a key building block for MRI contrast agents and other therapeutic and diagnostic agents, achieving high yield and purity of DO3A is paramount.[1][2] This guide moves beyond simple protocols to provide in-depth, field-proven insights into overcoming common synthetic challenges, structured in a practical question-and-answer format.
I. Overview of the Synthetic Challenge
The primary route to DO3A involves the selective N-alkylation of three of the four secondary amine groups on the cyclen (1,4,7,10-tetraazacyclododecane) macrocycle. The core challenge lies in controlling this selectivity. The four nitrogen atoms on the cyclen ring have similar nucleophilicity, which can lead to a statistical mixture of mono-, di-, tri-, and tetra-alkylated products, complicating purification and reducing the yield of the desired tri-substituted product.[3][4]
The most common and robust strategy involves the reaction of cyclen with three equivalents of an alkylating agent bearing a protected carboxylic acid, typically a tert-butyl ester like tert-butyl bromoacetate.[2][5] The resulting intermediate, DO3A-tris(t-butyl ester), is a key, versatile precursor that can be deprotected under acidic conditions to yield the final DO3A product.[6][7]
General Synthetic Workflow
Caption: Competitive N-alkylation of the cyclen macrocycle.
Here are the key parameters to investigate:
-
Stoichiometry of the Alkylating Agent: While theory suggests 3.0 equivalents of tert-butyl bromoacetate, empirical studies have shown that using a slight excess, around 3.5 equivalents, can improve the yield of the tris-alkylated product. [3]However, a large excess will favor the formation of the tetra-alkylated DOTA ester.
-
Choice of Base and Solvent: The base is critical. It must be strong enough to deprotonate the secondary amines but not so strong as to promote side reactions or hydrolysis of the ester.
-
Potassium Carbonate (K₂CO₃) in Acetonitrile (MeCN): This is a very common and effective combination. K₂CO₃ is a solid base, which can lead to heterogeneous reaction conditions, but it generally provides good yields of the tris-alkylated product. [6][8] * Triethylamine (Et₃N) in Chloroform or Acetonitrile: Triethylamine has been reported to produce the best yields in some cases. [3]Being a soluble organic base, it ensures a homogeneous reaction mixture.
-
Sodium Bicarbonate (NaHCO₃) in Acetonitrile/Water: Some procedures use sodium bicarbonate, which is a milder base. This can sometimes help to control the reaction and improve selectivity. [1]3. Reaction Temperature and Time: The alkylation is typically run at room temperature or with gentle heating (reflux in MeCN). [8]Reaction times are often long, ranging from 24 to 72 hours, to ensure the reaction goes to completion. [1][9]Monitor the reaction by TLC or LC-MS to determine the optimal time point to stop the reaction before significant tetra-alkylation occurs.
-
Summary of Recommended Starting Conditions:
| Parameter | Recommendation | Rationale | Reference |
| Alkylating Agent | tert-Butyl Bromoacetate | Stable protecting group, clean deprotection. | [5][6] |
| Stoichiometry | 3.0 - 3.5 equivalents | Balances conversion and over-alkylation. | [3] |
| Base | Anhydrous K₂CO₃ or Et₃N | Effective deprotonation without ester hydrolysis. | [3][6][8] |
| Solvent | Anhydrous Acetonitrile (MeCN) | Good solubility for reactants, appropriate boiling point. | [6][8] |
| Temperature | Room Temperature to Reflux | Controls reaction rate. | [8] |
| Time | 24 - 72 hours | Allows for slow, selective reaction. Monitor progress. | [1][9] |
Question 2: Purification of my crude DO3A-tris(t-butyl ester) is difficult. Column chromatography gives poor separation and low recovery. Is there a better way?
Answer: Yes, while column chromatography is frequently cited, it can be challenging due to the similar polarities of the di-, tri-, and tetra-substituted products. [1]A highly effective alternative is to purify the product as a salt, which often has significantly different solubility properties from the starting material and byproducts.
A patented method describes a robust work-up that avoids chromatography and provides the hydrobromide salt of DO3A-tris(t-butyl ester) in high yield and purity. [10] Key Steps for Purification by Precipitation:
-
Reaction Quench: After the reaction is complete, filter off the inorganic base (e.g., K₂CO₃).
-
Solvent Removal: Evaporate the solvent (e.g., acetonitrile) under reduced pressure.
-
pH Adjustment: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and water. Carefully adjust the pH of the aqueous phase to approximately 9.0 ± 0.5. [10]This step is crucial as it ensures the desired tris-alkylated product (which still has a free secondary amine) and any under-alkylated species are in their free base form, while the tetra-alkylated byproduct has no basic amine and will behave differently.
-
Salt Addition & Precipitation: Add a salt, such as sodium bromide (NaBr), to the mixture. The hydrobromide (HBr) salt of the DO3A-tris(t-butyl ester) is significantly less soluble under these conditions and will precipitate out of the solution. [10]5. Collection: The precipitated solid can be collected by filtration, washed with water and a non-polar solvent (like hexane), and dried to yield a pure product. [10]Yields as high as 81.5% have been reported using this method. [10] This precipitation method is highly scalable and avoids the cost and effort of large-scale chromatography.
Question 3: I'm losing a significant amount of product during the final TFA deprotection step. How can I improve the yield and purity of the final DO3A?
Answer: The final deprotection step, while conceptually simple, has pitfalls that can reduce yield and purity. The primary issues are incomplete reaction and difficulty in isolating the final zwitterionic product from the reaction mixture.
Optimization of Deprotection and Work-up:
-
Reaction Conditions: The standard procedure involves dissolving the purified DO3A-tris(t-butyl ester) in dichloromethane (DCM) and adding an excess of trifluoroacetic acid (TFA), often in a 1:1 or 1:2 v/v ratio of DCM to TFA. [3][7]The reaction is typically stirred at room temperature for 5 to 24 hours. [3][9]Ensure your starting material is completely dissolved before assuming the reaction is complete.
-
Product Isolation: After solvent removal, the product is often a sticky oil. The most common method for isolation is precipitation by adding a non-polar solvent in which the DO3A-TFA salt is insoluble.
-
Precipitation: Dissolve the residue in a minimal amount of methanol and add a large volume of cold diethyl ether to precipitate the product as a white solid. [3]This step may need to be repeated to remove all residual TFA.
-
-
Final Purification (Ion-Exchange): The product obtained after precipitation is often the trifluoroacetate salt. To obtain the pure, salt-free zwitterionic DO3A, ion-exchange chromatography is the gold standard. [11][12] * Procedure: Dissolve the crude product in water and pass it through a cation-exchange resin (e.g., Dowex 50W series). Wash the resin with water to remove anions like trifluoroacetate. Then, elute the desired product from the resin using an aqueous ammonia solution. [11]Lyophilization of the ammonia-containing fractions will yield the pure, salt-free DO3A.
III. Frequently Asked Questions (FAQs)
Q: How do I confirm the purity of my intermediate and final product? A: A combination of analytical techniques is essential. [][14]* Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for confirming the structure. For DO3A-tris(t-butyl ester), you should see the characteristic large singlet for the tert-butyl protons around 1.45 ppm. Upon deprotection, this signal will disappear. [3][15]* Mass Spectrometry (MS): ESI-MS is excellent for confirming the molecular weight of the intermediate and the final product. [15]* High-Performance Liquid Chromatography (HPLC): RP-HPLC is the most effective method for assessing purity and quantifying impurities like under- or over-alkylated species. [4][16] Q: What are the most common impurities I should look for? A: The primary impurities arise from the alkylation step. These are typically DOTA-tetra(t-butyl ester) (from over-alkylation) and di-alkylated cyclen species (from under-alkylation). [3][4]Unreacted cyclen can also be present if the reaction is incomplete.
Q: Is it better to use protecting groups on the cyclen ring before alkylation? A: While methods exist for protecting one or more nitrogen atoms on cyclen to achieve selectivity, the direct tris-alkylation of unprotected cyclen followed by careful purification is the most common and often most efficient route for synthesizing the DO3A core itself. [2][5]Using protecting groups adds extra steps to the synthesis (protection and deprotection), which may lower the overall yield.
IV. Experimental Protocols
Protocol 1: Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DO3A-tris(t-butyl ester))
This protocol is a synthesis of literature methods and should be adapted and optimized for your specific laboratory conditions. [1][6][10]
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4,7,10-tetraazacyclododecane (cyclen) (1.00 g, 5.80 mmol) and anhydrous acetonitrile (100 mL).
-
Add Base: Add anhydrous potassium carbonate (K₂CO₃) (2.81 g, 20.3 mmol, 3.5 eq.). Stir the suspension vigorously.
-
Add Alkylating Agent: In a separate flask, dissolve tert-butyl bromoacetate (3.73 g, 19.1 mmol, 3.3 eq.) in anhydrous acetonitrile (20 mL). Add this solution dropwise to the stirring cyclen suspension over 30 minutes at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 82°C) and stir for 48 hours. Monitor the reaction progress by TLC (DCM:MeOH 9:1 with a trace of NH₄OH) or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and filter off the K₂CO₃, washing the solid with acetonitrile.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Follow the purification by precipitation method described in Question 2 for the highest purity and yield without chromatography.
-
Protocol 2: Deprotection of DO3A-tris(t-butyl ester) to DO3A
This protocol is based on established literature procedures. [3][7]
-
Setup: To a 100 mL round-bottom flask, add purified DO3A-tris(t-butyl ester) (1.00 g, 1.74 mmol).
-
Add Reagents: Add dichloromethane (DCM) (15 mL) and stir to dissolve the solid. Cool the flask in an ice bath. Slowly add trifluoroacetic acid (TFA) (15 mL).
-
Reaction: Remove the ice bath and allow the solution to stir at room temperature for 18 hours. A white precipitate may form during the reaction.
-
Work-up:
-
Remove the DCM and TFA under reduced pressure. The residue will likely be a thick, colorless oil or a waxy solid.
-
Add 10 mL of cold diethyl ether and triturate the residue with a spatula. A white solid should form.
-
Filter the solid, wash thoroughly with cold diethyl ether, and dry under vacuum to yield DO3A as its trifluoroacetate salt.
-
-
Final Purification (Optional but Recommended): For the salt-free zwitterion, perform ion-exchange chromatography as described in the answer to Question 3 .
V. References
-
Synthesis of Modular DO3A-Based High-Relaxivity Contrast Agents for MRI of Prostate Cancer. RIT Digital Institutional Repository. [Link]
-
SYNTHESIS AND RELAXIVITY MEASUREMENT OF CYCLEN BASED MAGNETIC RESONANCE IMAGING (MRI) CONTRAST AGENT. Revue Roumaine de Chimie. [Link]
-
Synthesis of a versatile building block combining cyclen-derivative DO3A with a polyamine via a rigid spacer. PubMed. [Link]
-
Synthesis of a Versatile Building Block Combining Cyclen-derivative DO3A with a Polyamine via a Rigid Spacer. Molecules. [Link]
-
Design, Synthesis, and Evaluation of this compound-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. PMC, NIH. [Link]
-
A selective one-step synthesis of tris N-alkylated cyclens. ResearchGate. [Link]
-
PROCESS FOR THE PURIFICATION OF POLYAMINOCARBOXYLATES. European Patent Office. [Link]
-
A Gadolinium DO3A Amide m-Phenyl Boronic Acid MRI Probe for Targeted Imaging of Sialated Solid Tumors. PMC, NIH. [Link]
-
HPLC Methods for analysis of DO3A. HELIX Chromatography. [Link]
-
Efficient Synthesis of Macromolecular DO3A@Gn Derivatives for Potential Application in MRI Diagnostics: From Polymer Conjugates. CORE. [Link]
-
Synthetic strategies for preparation of cyclen-based MRI contrast agents. Dalton Transactions. [Link]
-
Gd Complexes of DO3A-(Biphenyl-2,2′-bisamides) Conjugates as MRI Blood-Pool Contrast Agents. PMC, NIH. [Link]
-
Synthesis of cyclen derivatives. Google Patents.
-
Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu(II), Zn(II), and Lanthanide(III) Ions. PMC, NIH. [Link]
-
Gadoteridol : Gd-HP-DO3A. Molecular Imaging and Contrast Agent Database (MICAD). [Link]
-
Synthetic strategies for preparation of cyclen-based MRI contrast agents. ResearchGate. [Link]
-
Lanthanide DO3A-Complexes Bearing Peptide Substrates: The Effect of Peptidic Side Chains on Metal Coordination and Relaxivity. MDPI. [Link]
-
Synthesis and relaxivity studies of a tetranuclear gadolinium(III) complex of DO3A as a contrast-enhancing agent for MRI. PubMed. [Link]
-
Optimized gadolinium-DO3A loading in RAFT-polymerized copolymers for superior MR imaging of aging blood–brain barrier. NIH. [Link]
-
Underlining the Importance of Peripheral Protic Functional Groups to Enhance the Proton Exchange of Gd-Based MRI Contrast Agents. PubMed Central. [Link]
-
Synthesis and Structural Characterization of Complexes of a DO3A-Conjugated Triphenylphosphonium Cation with Diagnostically Important Metal Ions. ResearchGate. [Link]
-
Synthesis, characterization, and relaxation studies of Gd-DO3A conjugate of chlorambucil as a potential theranostic agent. PubMed. [Link]
-
Synthesis of Modular DO3A-Based High-Relaxivity Contrast Agents for MRI of Prostate Cancer. ProQuest. [Link]
-
Analytical challenges in characterization of high purity materials. Indian Academy of Sciences. [Link]
-
New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Evaluation of this compound-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Underlining the Importance of Peripheral Protic Functional Groups to Enhance the Proton Exchange of Gd-Based MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of a Versatile Building Block Combining Cyclen-derivative DO3A with a Polyamine via a Rigid Spacer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. US8138332B2 - Synthesis of cyclen derivatives - Google Patents [patents.google.com]
- 11. PROCESS FOR THE PURIFICATION OF POLYAMINOCARBOXYLATES - Patent 2782900 [data.epo.org]
- 12. A Gadolinium DO3A Amide m-Phenyl Boronic Acid MRI Probe for Targeted Imaging of Sialated Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ias.ac.in [ias.ac.in]
- 15. Synthesis of a versatile building block combining cyclen-derivative DO3A with a polyamine via a rigid spacer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. helixchrom.com [helixchrom.com]
Technical Support Center: Addressing Kinetic Inertness Challenges in DO3A Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A) and its derivatives. This guide is designed to provide expert insights and practical troubleshooting for the unique challenges posed by the kinetic inertness of DO3A complexes. As a Senior Application Scientist, my goal is to explain the causality behind experimental phenomena and provide robust, self-validating protocols to ensure the success of your work.
Foundational Concepts: Understanding Stability in DO3A Complexes
Before troubleshooting, it's essential to grasp the core principles governing the stability of these chelates.
What is the difference between thermodynamic stability and kinetic inertness?
This is a critical distinction. Thermodynamic stability , often represented by the stability constant (log K), indicates whether the complex is favored at equilibrium. A high log K value means the complex is highly stable and its formation is energetically favorable.[1][2][3][4]
However, kinetic inertness refers to the rate at which the complex dissociates or exchanges its metal ion with other species in solution.[1][5][6][7] A complex can be thermodynamically stable but kinetically labile (reacts quickly), or thermodynamically unstable but kinetically inert (reacts slowly). For in vivo applications, such as MRI contrast agents or radiopharmaceuticals, high kinetic inertness is paramount to prevent the release of potentially toxic free metal ions.[8][9] The macrocyclic structure of chelators like DO3A and DOTA contributes to their kinetic inertness by "caging" the metal ion, making dissociation a slower process compared to linear chelators.[1][9]
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses common experimental issues in a direct question-and-answer format.
FAQ 1: Slow or Incomplete Complexation
Question: "My complexation reaction with a DO3A-conjugate is slow and results in low yields. What factors should I investigate?"
Answer: This is a frequent challenge stemming from the rigid macrocyclic structure of DO3A. For a metal ion to be chelated, it must enter the pre-organized cavity, a process that has a significant activation energy barrier. Furthermore, the protonation states of the ligand's amine and carboxylate groups are critical.
Causality Explained:
-
Protonation State: At low pH, the nitrogen atoms of the macrocycle become protonated, creating a positive charge that repels the incoming cationic metal ion.
-
Metal Hydrolysis: At higher pH, many metal ions (especially trivalent lanthanides and radiometals) will precipitate as insoluble hydroxides, removing them from the reaction.
-
Activation Energy: The rigidity of the macrocycle means that significant energy (often thermal) is required to facilitate the conformational changes needed for the metal to enter the binding pocket.[10]
This creates a delicate balance, requiring optimization of pH and temperature to achieve high yields.[11][12]
Troubleshooting Protocol: Optimizing Complexation Reactions
This protocol provides a systematic approach to finding the ideal conditions for your specific DO3A-conjugate and metal ion.
Step 1: pH Screening
-
Prepare several reaction vials with your DO3A-conjugate and metal salt at your standard concentrations.
-
Use a non-coordinating buffer (e.g., ammonium acetate or sodium citrate) to adjust the pH of each vial to a different value. A good starting range is pH 4.0, 4.5, 5.0, 5.5, and 6.0.
-
Incubate all vials at a constant temperature (e.g., 85 °C) for a fixed time (e.g., 30 minutes).
-
Analyze the yield of each reaction using an appropriate method (e.g., ITLC for radiometals, HPLC for non-radioactive metals).
-
Plot the yield versus pH to identify the optimal pH.
Step 2: Temperature Optimization
-
Using the optimal pH determined in Step 1, prepare a new set of reaction vials.
-
Incubate each vial at a different temperature. A suggested range is 70 °C, 85 °C, and 95 °C.
-
Incubate for a fixed time (e.g., 30 minutes).
-
Analyze the yields to determine the lowest temperature that provides the highest yield, which helps protect temperature-sensitive biomolecules.
Step 3: Time Course Analysis
-
Using the optimal pH and temperature, set up a larger reaction.
-
Take small aliquots at various time points (e.g., 5, 15, 30, 60 minutes).
-
Immediately quench the reaction (e.g., by adding a strong chelator like EDTA or placing on ice).
-
Analyze the yield of each aliquot to determine the minimum reaction time required to reach a plateau.
| Parameter | Gd³⁺ (MRI) | ⁶⁸Ga³⁺ (PET) | ¹⁷⁷Lu³⁺ (Therapy) |
| Typical pH Range | 5.5 - 6.5 | 4.0 - 5.0 | 4.5 - 5.5 |
| Typical Temp. (°C) | 60 - 90 °C | 85 - 95 °C | 70 - 95 °C |
| Typical Time (min) | 30 - 60 | 5 - 15 | 15 - 30 |
| Common Buffer | HEPES, Acetate | Acetate, Citrate | Acetate, Citrate |
| Note: These are starting points. Empirical optimization is crucial for each new conjugate. |
FAQ 2: In Vivo Instability and Transmetallation
Question: "My DO3A complex appears stable after synthesis, but I suspect it's dissociating in biological media. How can I test for and mitigate this?"
Answer: This is a critical kinetic challenge. The dissociation of a metal from a DO3A complex in vivo is rarely a simple process. It is often driven by transmetallation , where endogenous metal ions with high concentrations (e.g., Zn²⁺, Cu²⁺) or strong binding affinities to other biomolecules (e.g., transferrin for Ga³⁺) actively displace the metal from your complex.[8][13][14] While DO3A provides good inertness, it can be more susceptible to this than DOTA, especially if the DO3A scaffold has been modified.[9][15][16][17]
Causality Explained: The dissociation of a lanthanide complex (LnL) can occur through spontaneous pathways or, more commonly, through proton-assisted pathways, especially in acidic microenvironments.[8] Transmetallation by an endogenous metal (M') follows the general pathway: [LnL] + M' -> [M'L] + Ln. The rate of this process is a direct measure of the complex's kinetic inertness in a competitive biological environment.
Troubleshooting Protocol: The Transmetallation Challenge Assay
This assay simulates the in vivo environment to assess the true kinetic inertness of your complex.
Objective: To quantify the stability of the DO3A complex against displacement by a physiologically relevant competing metal ion.
Materials:
-
Purified DO3A complex
-
Buffer: 0.1 M HEPES or TRIS, pH 7.4
-
Competing Metal Salt: 10 mM solution of ZnCl₂ (a common and potent competitor)
-
Quenching Solution: 50 mM EDTA
-
Analysis System: HPLC with a suitable detector (e.g., radioactivity detector, UV-Vis, or MS)
Procedure:
-
Incubate your DO3A complex (e.g., at 1 µM) in the pH 7.4 buffer at 37 °C.
-
Add a large molar excess of the competing metal, typically 100- to 1000-fold (e.g., add ZnCl₂ to a final concentration of 1 mM).
-
Take aliquots at multiple time points (e.g., 0, 1h, 4h, 12h, 24h, 48h).
-
Immediately quench the transmetallation reaction in each aliquot by adding an equal volume of the 50 mM EDTA solution. This will chelate any metal that has been released.
-
Analyze each quenched aliquot by HPLC to separate and quantify the intact DO3A complex from any dissociated/transchelated species.
-
Plot the percentage of intact complex versus time to determine the dissociation half-life (t₁/₂). A long half-life indicates high kinetic inertness.[18][19]
| Time Point | % Intact Complex (Kinetically Inert) | % Intact Complex (Kinetically Labile) |
| 0 h | 100% | 100% |
| 4 h | 98% | 75% |
| 24 h | 95% | 30% |
| 48 h | 92% | <10% |
FAQ 3: Purification and Quality Control Failures
Question: "After my complexation reaction, how do I effectively remove unchelated metal and verify the purity of my final product?"
Answer: This is a non-negotiable step for any application involving biological systems. Free metal ions can cause toxicity and lead to artifacts from non-specific binding, confounding your results. The purification method must be chosen carefully to separate the metal complex from the free metal ion.
Causality Explained: The physicochemical properties of the chelated metal complex are often significantly different from the free metal salt. The complex is typically larger and may have a different overall charge and polarity. We can exploit these differences for separation.
Troubleshooting Protocol: Purification and QC Workflow
Step 1: Removal of Unchelated Metal
-
Method A: Solid-Phase Extraction (SPE): This is often the fastest and most common method.
-
Condition a reverse-phase SPE cartridge (e.g., C18) with ethanol followed by water.
-
Load your crude reaction mixture onto the cartridge.
-
The DO3A-conjugate complex, being more lipophilic, will typically be retained on the cartridge.
-
Wash the cartridge with water or a weak aqueous buffer to elute the highly polar, unchelated free metal salts.
-
Elute your purified complex with an organic solvent mixture (e.g., 50% ethanol in water).
-
-
Method B: Chelex-100 Resin: This resin has a very high affinity for di- and trivalent metal ions.
-
Pass your reaction solution through a small column packed with Chelex-100 resin.
-
The resin will scavenge the free metal ions.
-
The intact complex will pass through and be collected. Caution: This method is not suitable if your complex itself is labile, as the resin could strip the metal from the DO3A.
-
Step 2: Quality Control Verification
-
For Radiometals - Instant Thin-Layer Chromatography (ITLC):
-
Spot a tiny amount of the purified product onto an ITLC strip (e.g., silica gel-impregnated glass fiber).
-
Develop the strip in a suitable mobile phase (e.g., 50 mM EDTA or 0.1 M sodium citrate).
-
In this system, the intact, chelated radiopharmaceutical is expected to move with the solvent front (Rf = 1.0), while the free radiometal, which is chelated by the citrate or EDTA in the mobile phase, will remain at the origin (Rf = 0).
-
Scan the strip using a radio-TLC scanner to determine the radiochemical purity (RCP). An RCP of >95% is typically required.
-
-
For all Complexes - High-Performance Liquid Chromatography (HPLC):
-
Inject the purified sample onto a reverse-phase HPLC column (e.g., C18).
-
Use a gradient of water and an organic solvent (e.g., acetonitrile), both typically containing 0.1% TFA.
-
Monitor the eluent with a detector appropriate for your molecule (e.g., UV for aromatic conjugates, radioactivity detector for radiolabeled compounds, or MS for identity confirmation).
-
A pure sample should show a single, sharp peak at the expected retention time, confirming both purity and identity when compared to a non-radioactive reference standard.
-
References
-
Angelovski, G. (2013). Is Macrocycle a Synonym for Kinetic Inertness in Gd(III) Complexes? Effect of Coordinating and Noncoordinating Substituents on Inertness and Relaxivity of Gd(III) Chelates with DO3A-like Ligands. Inorganic Chemistry. [Link]
-
Cortes-Ledesma, F., et al. (2021). Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu(II), Zn(II), and Lanthanide(III) Ions: Thermodynamic Stability, Formation and Dissociation Kinetics, and Solution Dynamic NMR Studies. MDPI. [Link]
-
Angelovski, G., et al. (2013). Is macrocycle a synonym for kinetic inertness in Gd(III) complexes? Effect of coordinating and non-coordinating substituents on inertness and relaxivity of Gd(III) chelates with DO3A-like ligands. PubMed Central. [Link]
-
ResearchGate. (n.d.). Approaching the Kinetic Inertness of Macrocyclic Gd3+-based MRI Contrast Agents with Highly Rigid Open-Chain Derivatives. ResearchGate. [Link]
-
PubMed. (2013). Is macrocycle a synonym for kinetic inertness in Gd(III) Complexes? Effect of coordinating and noncoordinating substituents on inertness and relaxivity of Gd(III) chelates with DO3A-like ligands. PubMed. [Link]
-
PubMed. (2011). Synthesis, complexation and NMR relaxation properties of Gd3+ complexes of Mes(DO3A)3. PubMed. [Link]
-
ResearchGate. (n.d.). Dissociation kinetics study of copper(II) complexes of DO3A, DOTA and its monosubstituted derivatives. ResearchGate. [Link]
- Unknown Source. (n.d.).
-
ResearchGate. (n.d.). Synthesis, complexation and NMR relaxation properties of Gd3+ complexes of Mes(DO3A)3. ResearchGate. [Link]
-
ACS Publications. (2022). Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications. ACS Omega. [Link]
-
CORE. (n.d.). Efficient Synthesis of Macromolecular DO3A@Gn Derivatives for Potential Application in MRI Diagnostics: From Polymer Conjugates. CORE. [Link]
-
National Institutes of Health. (2022). Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications. PMC. [Link]
-
National Institutes of Health. (n.d.). Facile transmetallation of [SbIII(DOTA)]− renders it unsuitable for medical applications. NIH. [Link]
-
ResearchGate. (n.d.). Synthesis and Structural Characterization of Complexes of a DO3A-Conjugated Triphenylphosphonium Cation with Diagnostically Important Metal Ions. ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities. ResearchGate. [Link]
-
ACS Publications. (2021). Lanthanide(III) Complexes Based on an 18-Membered Macrocycle Containing Acetamide Pendants. Structural Characterization and paraCEST Properties. Inorganic Chemistry. [Link]
-
Royal Society of Chemistry. (2023). Thermodynamics-based rules of thumb to evaluate the interaction of chelators and kinetically-labile metal ions in blood serum and plasma. Dalton Transactions. [Link]
-
ResearchGate. (n.d.). Synthesis of functionalised HP-DO3A chelating agents for conjugation to biomolecules. ResearchGate. [Link]
-
ACS Publications. (n.d.). Synthesis, characterization, and crystal structures of M(DO3A) (M = iron, gadolinium) and Na[M(DOTA)] (M = Fe, yttrium, Gd). Inorganic Chemistry. [Link]
-
ACS Publications. (n.d.). Kinetics of Formation and Dissociation of Lanthanide(III)-DOTA Complexes. Inorganic Chemistry. [Link]
-
PubMed Central. (n.d.). Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides. PMC. [Link]
-
ResearchGate. (n.d.). Validation of a Post-Radiolabeling Bioconjugation Strategy for Radioactive Rare Earth Complexes with Minimal Structural Footprint. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of functionalised HP-DO3A chelating agents for conjugation to biomolecules. Organic & Biomolecular Chemistry. [Link]
-
PubMed Central. (n.d.). Extraordinary kinetic inertness of lanthanide(iii) complexes of pyridine-rigidified 18-membered hexaazamacrocycles with four acetate pendant arms. PMC. [Link]
-
PubMed. (n.d.). Comparison of 68-Gallium labelled bombesin analogue. PubMed. [Link]
-
MDPI. (n.d.). The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker. MDPI. [Link]
-
C.B.P.B.U. (n.d.). KINETICS AND MECHANISM OF REACTIONS IN METAL COMPLEXES. C.B.P.B.U. [Link]
-
ResearchGate. (n.d.). Optimizing conditions for radiolabelling DTPA-bombesin analogues with In-111 at high specific activity. ResearchGate. [Link]
- Unknown Source. (n.d.). Extraordinary inertness of lanthanide(III) complexes of pyridine-rigidified 18- membered hexaazamacrocycle with four a.
-
Royal Society of Chemistry. (n.d.). Validation of a Post-Radiolabeling Bioconjugation Strategy for Radioactive Rare Earth Complexes with Minimal Structural Footprint. RSC Publishing. [Link]
-
PubMed. (n.d.). Optimization of reaction conditions for the radiolabeling of DOTA and DOTA-peptide with (44m/44)Sc and experimental evidence of the feasibility of an in vivo PET generator. PubMed. [Link]
- Unknown Source. (n.d.). Lability And Inertness Of Octahedral Complexes:-.
-
PubMed Central. (n.d.). Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability. PMC. [Link]
-
ACS Publications. (2021). Thermodynamic Stability and Speciation of Ga(III) and Zr(IV) Complexes with High-Denticity Hydroxamate Chelators. Inorganic Chemistry. [Link]
-
PubMed Central. (n.d.). Thermodynamic Stability and Speciation of Ga(III) and Zr(IV) Complexes with High-Denticity Hydroxamate Chelators. PMC. [Link]
-
PubMed. (2007). Synthesis and structural characterization of complexes of a DO3A-conjugated triphenylphosphonium cation with diagnostically important metal ions. PubMed. [Link]
-
ACS Publications. (n.d.). Solution Structures, Stabilities, Kinetics, and Dynamics of DO3A and DO3A–Sulphonamide Complexes. Inorganic Chemistry. [Link]
-
PubMed Central. (n.d.). A Brief Review of Chelators for Radiolabeling Oligomers. PMC. [Link]
-
PubMed. (2014). Solution structures, stabilities, kinetics, and dynamics of DO3A and DO3A-sulphonamide complexes. PubMed. [Link]
- Unknown Source. (n.d.). Reaction kinetics and Mechanism Module Name: Lability and inertness of octahedral complexes, Taube's classifica.
-
Chemistry LibreTexts. (2023). 24.10: Some Kinetic Considerations. Chemistry LibreTexts. [Link]
-
Dalal Institute. (n.d.). Inert and Labile Complexes. Dalal Institute. [Link]
Sources
- 1. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thermodynamic Stability and Speciation of Ga(III) and Zr(IV) Complexes with High-Denticity Hydroxamate Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. cbpbu.ac.in [cbpbu.ac.in]
- 6. dishtavostaging.unigoa.ac.in [dishtavostaging.unigoa.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. Is macrocycle a synonym for kinetic inertness in Gd(III) complexes? Effect of coordinating and non-coordinating substituents on inertness and relaxivity of Gd(III) chelates with DO3A-like ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Brief Review of Chelators for Radiolabeling Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of reaction conditions for the radiolabeling of DOTA and DOTA-peptide with (44m/44)Sc and experimental evidence of the feasibility of an in vivo PET generator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influence of different chelators on the radiochemical properties of a 68-Gallium labelled bombesin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Solution structures, stabilities, kinetics, and dynamics of DO3A and DO3A-sulphonamide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide: In Vivo Biodistribution Analysis of DO3A- vs. DOTA-Conjugated Peptides
Introduction
In the landscape of targeted radiopharmaceuticals, peptide-based agents represent a cornerstone for both diagnostic imaging and therapeutic applications. Their success hinges on the precise delivery of a radionuclide to a biological target, a task orchestrated by a critical molecular component: the bifunctional chelator. This molecule serves as the stable bridge, firmly holding the radioactive metal ion while being covalently attached to the targeting peptide.
Among the most prevalent and effective chelators are the macrocyclic polyaminocarboxylates, with DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) often hailed as the gold standard for its exceptional thermodynamic stability and kinetic inertness with a wide range of radiometals.[1][2] However, the very properties that make DOTA robust can also introduce challenges in synthesis and radiolabeling, often requiring harsh conditions that sensitive peptides cannot tolerate.[3]
This has led to the extensive use of its close relative, DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid). In DO3A, one of the carboxylate arms of DOTA is utilized for conjugation to the peptide, creating a more direct and often simpler synthetic route. This structural modification, however, fundamentally alters the coordination environment of the radiometal, creating a critical trade-off between synthetic convenience and the ultimate in vivo performance of the resulting radiopharmaceutical.
This guide provides an in-depth comparison of DO3A- and DOTA-conjugated peptides, moving beyond simple protocol recitation to explore the causal relationships between chelator chemistry, radiolabeling efficiency, and the resulting in vivo biodistribution. It is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in the design and evaluation of novel peptide radiopharmaceuticals.
Part 1: The Molecular Basis of Performance: DOTA vs. DO3A
The choice between DOTA and DO3A is not merely a synthetic footnote; it is a fundamental design decision that dictates the physicochemical properties of the final agent and, consequently, its biological fate.
Structural and Chemical Properties
DOTA is a highly symmetric macrocycle with four acetate arms that create a pre-organized cavity ideal for encapsulating trivalent metal ions. This structure forms an exceptionally stable, eight-coordinate complex. For conjugation, one of these arms must be chemically modified, for instance, into an isothiocyanate group (e.g., p-SCN-Bn-DOTA), which then reacts with an amine on the peptide.[4][5]
DO3A derivatives, by contrast, utilize one of the macrocycle's ring nitrogens for direct attachment of a linker arm for peptide conjugation, leaving three carboxylate arms for metal coordination. This inherently breaks the symmetry of the coordination sphere compared to a true DOTA complex. While this facilitates a more straightforward conjugation, often through a stable amide bond, it leaves the metal ion in a potentially less shielded, seven-coordinate environment.[6][7]
Caption: Structural and functional differences between DOTA and DO3A chelators.
Radiolabeling Kinetics and Stability
The rigid, pre-organized structure of DOTA makes it a thermodynamic fortress for radiometals, but this stability comes at the cost of slow complexation kinetics. Radiolabeling DOTA-peptides almost invariably requires heating (typically 80-100°C) to overcome the energy barrier for metal incorporation.[3][8] This can be detrimental to heat-sensitive peptides.
DO3A's slightly more open and flexible coordination sphere often results in faster labeling kinetics, sometimes allowing for efficient radiolabeling at room temperature or with milder heating.[9] This is a significant practical advantage, reducing degradation of the targeting vector and simplifying the production process.
However, this kinetic advantage can be linked to lower in vivo stability. The less-than-complete encapsulation of the metal by DO3A can render it more susceptible to trans-chelation by endogenous metal-binding proteins like transferrin or to dissociation in the physiological environment.[6][7] Studies have suggested that for certain radiometals like Gallium-68, the in vivo stability of Ga-DO3A complexes may be lower than that of intact Ga-DOTA complexes.[6]
Part 2: In Vivo Biodistribution: A Head-to-Head Comparison
The ultimate test of a radiopharmaceutical is its performance in vivo. The choice of chelator can profoundly influence biodistribution, pharmacokinetics, and ultimately, diagnostic or therapeutic efficacy.[10][11]
The Core Principle: Stability Dictates Fate
An ideal radiolabeled peptide should exhibit high uptake in target tissues (e.g., tumors) and rapid clearance from non-target organs and blood, leading to high-contrast images or a high therapeutic index.[12] When the radiometal-chelator complex is supremely stable, the biodistribution pattern is governed primarily by the pharmacology of the peptide itself.
Conversely, if the complex is unstable in vivo, the biodistribution becomes a composite of the peptide's path and the path of the released, "free" radiometal. This dissociation leads to characteristic off-target accumulation:
-
Liver and Spleen: Released radiometals can form colloids or bind to plasma proteins, leading to uptake by the reticuloendothelial system.
-
Bone: Trivalent radiometals like ⁶⁸Ga³⁺, ¹⁷⁷Lu³⁺, and ²²⁵Ac³⁺ mimic calcium ions and are readily taken up by bone, leading to a high and persistent background signal and unnecessary radiation dose to the bone marrow.[13][14]
-
Kidneys: While peptides are often cleared renally, high and prolonged kidney retention can sometimes be exacerbated by instability or changes in the overall charge and lipophilicity of the complex.[15]
Comparative Data Analysis
Direct head-to-head comparisons in the literature highlight the nuanced impact of the chelator. The optimal choice is highly dependent on the specific radiometal being used.
-
For Actinium-225 (²²⁵Ac): A study directly comparing DOTA, DO3A, and DOTAGA chelators for an anti-FZD10 antibody found that while labeling efficiencies were higher for DO3A and DOTAGA, the DOTA and DOTAGA conjugates delivered significantly higher tumor-absorbed doses compared to the DO3A conjugate.[13][14] This suggests that for ²²⁵Ac, the superior stability of DOTA and its analogue DOTAGA translated to better tumor retention and overall therapeutic potential.
-
For Copper-64 (⁶⁴Cu): The story with ⁶⁴Cu is different. The coordination chemistry of Cu²⁺ is distinct from trivalent lanthanides. Some studies have shown that DOTA is not the optimal chelator for ⁶⁴Cu, exhibiting instability and release of the radionuclide in vivo.[16] In a comparison using an RGD peptide, bioconjugates with Oxo-DO3A and PCTA (a related macrocycle) could be labeled at higher effective specific activity and showed better clearance from non-target tissues than the DOTA-RGD conjugate.[9] Another study noted that while ⁶⁴Cu-DOTA-trastuzumab was only 54% intact in serum at 24 hours, the ⁶⁴Cu-Oxo-DO3A-trastuzumab conjugate was >95% intact, demonstrating superior stability.[16]
The table below summarizes key performance differences based on published data.
| Parameter | DOTA-conjugate | DO3A-conjugate | Causality & Field Insights |
| Radiolabeling Conditions | Often requires heating (80-100°C)[3][8] | Often proceeds at lower temperatures or faster rates[9] | DOTA's rigid structure has a higher activation energy for metal insertion. DO3A's flexibility facilitates faster kinetics, which is advantageous for heat-labile peptides. |
| In Vivo Stability | Generally higher, especially for trivalent metals (¹⁷⁷Lu, ⁹⁰Y, ²²⁵Ac)[13][17] | Can be lower, particularly with certain metals (e.g., ⁶⁸Ga, ⁶⁴Cu)[6][16] | The complete "caging" by DOTA's four carboxylates provides superior kinetic inertness, preventing trans-chelation by endogenous proteins. |
| Typical Off-Target Uptake | Primarily driven by peptide pharmacology. Low non-specific uptake if stable. | Potential for increased bone and/or liver uptake if dissociation occurs.[18] | Dissociated trivalent radiometals are bone-seeking. The choice is a risk-benefit analysis: synthetic ease vs. potential for higher background. |
| Tumor-to-Background Ratio | Can be higher due to lower background from dissociated metal.[14] | May be lower if instability leads to higher background signal. | High stability is key. Even small amounts of dissociation can compromise image contrast or therapeutic index by raising background levels. |
Part 3: Experimental Design & Protocols
A robust comparison relies on meticulously executed and validated experimental protocols. The following sections provide step-by-step methodologies for the key workflows in evaluating DO3A- and DOTA-conjugated peptides.
Decision Framework for Chelator Selection
The choice between DO3A and DOTA is context-dependent. The following logical flow can guide the decision-making process.
Caption: Decision workflow for selecting between DO3A and DOTA chelators.
Protocol 1: Peptide Conjugation (General)
This protocol describes a typical solution-phase conjugation of a pre-activated chelator to a peptide containing a primary amine (e.g., N-terminus or Lysine side-chain).
Materials:
-
Peptide of interest (with a free primary amine)
-
p-SCN-Bn-DOTA or DO3A-NHS-ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.5), metal-free
-
PD-10 desalting column (or equivalent)
-
HPLC system for purification and analysis
Procedure:
-
Peptide Preparation: Dissolve the peptide in the sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
Chelator Preparation: Immediately before use, dissolve the activated chelator (p-SCN-Bn-DOTA or DO3A-NHS-ester) in a small volume of anhydrous DMF or DMSO to a concentration of ~10 mg/mL.
-
Conjugation Reaction: Add a 3-5 fold molar excess of the dissolved chelator to the peptide solution. Vortex gently.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or 4°C overnight, with gentle mixing. The isothiocyanate reaction (p-SCN-Bn-DOTA) is typically slower than the NHS-ester reaction.[4]
-
Quenching (Optional): For NHS-ester reactions, the reaction can be quenched by adding a small amount of a primary amine buffer like Tris.
-
Purification: Purify the resulting conjugate using a PD-10 column to remove unconjugated chelator, followed by preparative reverse-phase HPLC to isolate the desired product.
-
Verification: Confirm the identity and purity of the final DOTA/DO3A-peptide conjugate by mass spectrometry (MALDI-TOF or ESI-MS) and analytical HPLC.
Protocol 2: Radiolabeling with Gallium-68 (⁶⁸Ga)
This protocol is adapted for a typical generator-based ⁶⁸Ga labeling.[19][20][21]
Materials:
-
DOTA/DO3A-conjugated peptide (typically 10-50 µg)
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution
-
1 M Sodium Acetate buffer (pH 4.5), metal-free
-
Heating block
-
QC materials (see Protocol 4)
Procedure:
-
Generator Elution: Elute the ⁶⁸Ga from the generator using 0.1 M HCl according to the manufacturer's instructions.
-
Reaction Vial Preparation: In a sterile, metal-free reaction vial, add 10-50 µg of the conjugated peptide. Add 400-500 µL of sodium acetate buffer.
-
Radiolabeling: Add the ⁶⁸Ga eluate (~1 mL, containing the desired activity) to the reaction vial. The final pH should be between 3.5 and 4.5.[19]
-
Incubation:
-
For DOTA-peptides: Heat the reaction vial at 90-95°C for 10-20 minutes.[22]
-
For DO3A-peptides: Incubation may be effective at a lower temperature (e.g., 60-80°C) or even room temperature. This must be optimized empirically.
-
-
Finalization: After incubation, cool the vial to room temperature. The product may be used directly after QC or passed through a C18 Sep-Pak cartridge for purification if necessary.
-
Quality Control: Immediately perform QC to determine radiochemical purity.
Protocol 3: Radiolabeling with Lutetium-177 (¹⁷⁷Lu)
This protocol describes a typical procedure for labeling with the therapeutic radionuclide ¹⁷⁷Lu.[23][24]
Materials:
-
DOTA/DO3A-conjugated peptide (amount depends on desired specific activity)
-
[¹⁷⁷Lu]LuCl₃ solution
-
0.1 M Ammonium Acetate buffer (pH 5.0) containing 2,5-dihydroxybenzoic acid (gentisic acid) as a radioprotectant.
-
Heating block
-
QC materials (see Protocol 4)
Procedure:
-
Reaction Setup: In a sterile, metal-free vial, combine the conjugated peptide, ammonium acetate/gentisic acid buffer, and the [¹⁷⁷Lu]LuCl₃ solution. A typical ratio is 1 µg of peptide per 40 MBq of ¹⁷⁷Lu.[24]
-
Incubation: Heat the reaction mixture at 90-95°C for 20-30 minutes.[8][24] DOTA is strongly preferred for ¹⁷⁷Lu to ensure high in vivo stability.
-
Complexation of Free Lu³⁺ (Optional): After heating, a small amount of DTPA solution can be added to chelate any remaining free ¹⁷⁷Lu, preventing it from binding non-specifically later.
-
Quality Control: Perform QC to determine radiochemical purity and specific activity.
Protocol 4: Quality Control
QC is a non-negotiable step to ensure the purity and safety of the radiopharmaceutical.
A. Instant Thin-Layer Chromatography (iTLC)
-
Purpose: A rapid method to estimate the percentage of unincorporated radionuclide.
-
Stationary Phase: iTLC-SG strips.
-
Mobile Phase: A common system for ⁶⁸Ga- and ¹⁷⁷Lu-peptides is 1 M ammonium acetate:methanol (1:1).
-
Procedure: Spot a small drop of the reaction mixture onto the strip. Allow the solvent to ascend.
-
Analysis: The labeled peptide conjugate is expected to migrate with the solvent front (Rf = 0.8-1.0), while free (unchelated) ⁶⁸Ga or ¹⁷⁷Lu remains at the origin (Rf = 0-0.1).[19] Scan the strip using a radio-TLC scanner to quantify the distribution of radioactivity.
B. Radio-High-Performance Liquid Chromatography (Radio-HPLC)
-
Purpose: The gold standard for determining radiochemical purity, separating the labeled peptide from free radionuclide and other impurities.
-
System: An HPLC system equipped with a C18 reverse-phase column and a radioactivity detector connected in series with a UV detector.
-
Method: Run a gradient elution, typically from water/0.1% TFA to acetonitrile/0.1% TFA.
-
Analysis: The retention time of the radiolabeled peptide will be slightly different from the unlabeled conjugate. Correlate the UV peak of the conjugate with the main radioactivity peak. Radiochemical purity is calculated as the area of the desired radioactive peak divided by the total area of all radioactive peaks. A purity of >95% is typically required.
Protocol 5: In Vivo Biodistribution Study
This protocol outlines a standard method for assessing tissue distribution in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with xenograft tumors).
-
The purified, QC-passed radiolabeled peptide.
-
Anesthesia.
-
Gamma counter for quantifying radioactivity in tissues.
Procedure:
-
Dose Preparation: Dilute the radiolabeled peptide in sterile saline to an appropriate concentration for injection (typically 1-5 MBq in 100-200 µL).
-
Administration: Anesthetize the mice and administer the dose via intravenous (tail vein) injection.
-
Time Points: Euthanize cohorts of animals (n=3-5 per group) at various time points post-injection (e.g., 1h, 4h, 24h, 48h).
-
Tissue Harvesting: Immediately following euthanasia, dissect key organs and tissues (blood, tumor, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, etc.).
-
Quantification: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter, alongside standards prepared from the injected dose.
-
Data Analysis: Calculate the results as the percentage of the injected dose per gram of tissue (%ID/g). This normalizes the data for organ weight and allows for direct comparison between different animals and studies.
Conclusion
The choice between DO3A and DOTA is a critical exercise in balancing competing priorities: synthetic accessibility versus in vivo stability. While DOTA remains the benchmark for forming robustly stable complexes with a host of theranostic radiometals, its demanding labeling conditions can be a significant hurdle. DO3A offers a synthetically more convenient alternative, often enabling milder and more efficient radiolabeling.
However, this convenience comes with the caveat of potentially reduced in vivo stability, which can compromise biodistribution, leading to increased off-target uptake and lower image quality or therapeutic efficacy. The data clearly show that the impact of this trade-off is highly dependent on the chosen radiometal. For trivalent lanthanides and actinides like ¹⁷⁷Lu and ²²⁵Ac, the superior stability of DOTA is paramount. For other metals like ⁶⁴Cu, derivatives of DO3A may in fact offer superior performance.
Ultimately, there is no universal "better" chelator. The selection must be an evidence-based decision, informed by the specific properties of the peptide, the coordination chemistry of the radionuclide, and rigorous, head-to-head evaluation using the standardized protocols outlined in this guide.
References
-
Müller, C., et al. (2012). Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method. Nature Protocols, 7(6), 1181-1191. [Link]
-
Heppeler, A., et al. (2008). The Synthesis and Chelation Chemistry of DOTA-Peptide Conjugates. Bioconjugate Chemistry, 19(2), 391-402. [Link]
-
Mather, S. J. (1999). The influence of chelator on the pharmacokinetics of 99mTc-labelled peptides. Nuclear Medicine and Biology, 26(3), 233-243. [Link]
- Liu, S. (2008). Bifunctional coupling agents for radiolabeling of biomolecules and target-specific delivery of metallic radionuclides. Advanced Drug Delivery Reviews, 60(12), 1347-1370.
- Price, E. W., & Orvig, C. (2014). Matching chelators to radiometals for radiopharmaceuticals. Chemical Society Reviews, 43(1), 260-290.
-
Bio-Synthesis Inc. DOTA Conjugated peptides. Technical Document. [Link]
- Decristoforo, C., & Mather, S. J. (2002). The influence of chelator on the pharmacokinetics of 99mTc-labelled peptides. European Journal of Nuclear Medicine and Molecular Imaging, 29(10), 1393-1396.
- Fichna, J., & Janecka, A. (2003). Synthesis of peptide-based radiopharmaceuticals: a landscape of modern methodology.
-
Lewis, M. R., et al. (2002). In Vitro and in Vivo Evaluation of a Technetium-99m-Labeled HYNIC-Annexin V Derivative for Imaging Apoptosis. Bioconjugate Chemistry, 13(6), 1176-1180. [Link]
-
Ferreira, C. L., et al. (2011). Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability. Nuclear Medicine and Biology, 38(8), 1229-1240. [Link]
-
Breeman, W. A. P., et al. (2012). Practical Aspects of labeling DTPA- and DOTA- Peptides with Y-90, In-111 and Lu-177. Quarterly Journal of Nuclear Medicine and Molecular Imaging. [Link]
-
Ogawa, K., et al. (2022). Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications. ACS Omega, 7(47), 43051-43059. [Link]
-
Boros, E., et al. (2020). In Vitro and In Vivo Comparison of Random versus Site-Specific Conjugation of Bifunctional Chelating Agents to the CD33-Binding Antibody for Use in Alpha- and Beta-Radioimmunotherapy. ACS Omega, 5(4), 1648-1658. [Link]
-
Moradi, F., et al. (2012). Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method. Iowa Research Online. [Link]
-
Jackson, J. T., et al. (2012). Lutetium-177 DOTATATE Production with an Automated Radiopharmaceutical Synthesis System. Cancer Biotherapy and Radiopharmaceuticals, 27(9), 555-559. [Link]
-
Li, Y., et al. (2017). Radiolabeling and evaluation of 64Cu-DOTA-F56 peptide targeting vascular endothelial growth factor receptor 1 in the molecular imaging of gastric cancer. Oncotarget, 8(40), 67738-67748. [Link]
-
Cooper, M. S., et al. (2012). Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability. Nuclear Medicine and Biology, 39(4), 525-534. [Link]
- de Jong, M., et al. (2000). Practical Aspects of labeling DTPA- and DOTA- Peptides with Y-90, In-111 and Lu-177. Quarterly Journal of Nuclear Medicine.
-
Watabe, T., et al. (2023). Head-to-head comparison of three chelates reveals DOTAGA promising for 225Ac labeling of anti-FZD10 antibody OTSA101. Cancer Science, 114(10), 4236-4245. [Link]
-
Ogawa, K., et al. (2022). Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications. ACS Omega, 7(47), 43051-43059. [Link]
- Boros, E., et al. (2020). In Vitro and In Vivo Comparison of Random versus Site-Specific Conjugation of Bifunctional Chelating Agents to the CD33-Binding Antibody for Use in Alpha- and Beta-Radioimmunotherapy. ACS Omega, 5(4), 1648-1658.
- Mueller, D., et al. (2012). Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method.
-
Hausner, S. H., et al. (2009). Evaluation of [64Cu]Cu-DOTA and [64Cu]Cu-CB-TE2A Chelates for Targeted Positron Emission Tomography with an αvβ6-Specific Peptide. Molecular Imaging, 8(2), 111-121. [Link]
-
Morcos, N. K. (2008). Extracellular gadolinium contrast agents: Differences in stability. European Journal of Radiology, 66(2), 235-240. [Link]
-
Chakravarty, R., et al. (2013). Tracer level radiochemistry to clinical dose preparation of (177)Lu-labeled cyclic RGD peptide dimer. Nuclear Medicine and Biology, 40(7), 857-865. [Link]
-
Ogawa, K., et al. (2022). Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications. ACS Publications. [Link]
-
Liu, Z., et al. (2016). Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extra Domain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer. Molecular Pharmaceutics, 13(5), 1745-1753. [Link]
-
Tshibangu-Kabongo, E., et al. (2023). Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling. RSC Chemical Biology, 4(1), 14-38. [Link]
-
Hernandez B, C.A. (2007). Labelling of the peptide Dota-Octreotate with Lutetium 177. INIS-IAEA. [Link]
-
Yang, Y., et al. (2021). Synthesis of DOTA-Pyridine Chelates for 64Cu Coordination and Radiolabeling of αMSH Peptide. Molecules, 26(11), 3329. [Link]
-
Liu, S., et al. (2010). A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer. Bioconjugate Chemistry, 21(6), 1049-1055. [Link]
- Watabe, T., et al. (2023). Head-to-head comparison of three chelates reveals DOTAGA promising for 225Ac labeling of anti-FZD10 antibody OTSA101. Cancer Science, 114(10), 4236-4245.
-
Hu, F., et al. (2019). Establishing Reliable Cu-64 Production Process: From Target Plating to Molecular Specific Tumor Micro-PET Imaging. Molecules, 24(18), 3349. [Link]
-
Cooper, M. S., et al. (2012). Comparison of Cu-64-Complexing Bifunctional Chelators for Radioimmunoconjugation: Labeling Efficiency, Specific Activity, and in Vitro/in Vivo Stability. ResearchGate. [Link]
-
Anderson, C. J., et al. (2009). Imaging Tumor Vasculature Noninvasively with Positron Emission Tomography and RGD Peptides Labeled with Copper 64 Using the Bifunctonal Chelates DOTA, Oxo-DO3a. and PCTA. Journal of Nuclear Medicine, 50(9), 1531-1539. [Link]
- Anderson, C. J., et al. (2009). Imaging Tumor Vasculature Noninvasively with Positron Emission Tomography and RGD Peptides Labeled with Copper 64 Using the Bifu.
-
Tircsó, G., et al. (2009). Gd Complexes of DO3A-(Biphenyl-2,2′-bisamides) Conjugates as MRI Blood-Pool Contrast Agents. Inorganic Chemistry, 48(15), 7270-7280. [Link]
- Uribe, C. F., et al. (2023).
-
Gale, E. M., et al. (2017). PET-MR Pharmacokinetics, In Vivo Biodistribution, and Whole Body Elimination of Mn-PyC3A. Molecular Pharmaceutics, 14(7), 2433-2441. [Link]
- Martins, A. F., et al. (2015). Biodistribution, stated as a percentage of injected dose per gram of...
-
Ruser, J. M., et al. (2018). Lanthanide DO3A-Complexes Bearing Peptide Substrates: The Effect of Peptidic Side Chains on Metal Coordination and Relaxivity. Inorganic Chemistry, 57(17), 10666-10675. [Link]
Sources
- 1. The synthesis and chelation chemistry of DOTA-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tracer level radiochemistry to clinical dose preparation of (177)Lu-labeled cyclic RGD peptide dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The influence of chelator on the pharmacokinetics of 99mTc-labelled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The influence of chelator on the pharmacokinetics of 99mTc-labelled peptides. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Head-to-head comparison of three chelates reveals DOTAGA promising for 225 Ac labeling of anti-FZD10 antibody OTSA101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Head‐to‐head comparison of three chelates reveals DOTAGA promising for 225Ac labeling of anti‐FZD10 antibody OTSA101 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The influence of chelator on the pharmacokinetics of 99mTc-labelled peptides - ProQuest [proquest.com]
- 16. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mriquestions.com [mriquestions.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Research Portal [iro.uiowa.edu]
- 22. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Lutetium-177 DOTATATE Production with an Automated Radiopharmaceutical Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]
Validating the conjugation ratio of DO3A to antibodies
An In-Depth Technical Guide to Validating the Conjugation Ratio of DO3A to Antibodies
As a Senior Application Scientist, the development of robust radioimmunoconjugates (RICs) is predicated on the precise characterization of their critical quality attributes. Among the most crucial of these is the chelator-to-antibody ratio (CAR), which for DO3A-antibody conjugates, dictates the therapeutic and diagnostic potential of the final molecule. An optimal CAR ensures sufficient radiometal loading for efficacy without compromising the antibody's immunoreactivity, pharmacokinetics, or stability.[1] An excessive number of conjugated chelators can lead to aggregation, altered biodistribution, and increased off-target toxicity.[2]
This guide provides an in-depth comparison of established analytical methods for determining the CAR of DO3A-antibody conjugates. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring each method serves as a self-validating system. This document is intended for researchers, scientists, and drug development professionals who require a rigorous, data-driven approach to RIC characterization.
Core Methodologies for CAR Determination
The validation of the DO3A-to-antibody ratio is not a one-size-fits-all process. The choice of analytical technique depends on the required level of detail, sample throughput needs, and the stage of development. The primary methods employed are Mass Spectrometry (MS), Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC), and functional assays based on radiolabeling efficiency.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Principle: MALDI-TOF MS provides a direct measurement of the molecular weight of the intact antibody and its conjugated form. The CAR is calculated from the mass shift observed after the covalent attachment of DO3A chelators.[3][4] This technique is lauded for its speed and ability to reveal the distribution of different conjugated species.
Expertise & Causality: While analyzing the intact conjugate is possible, this often yields broad peaks with limited resolution.[3] To achieve higher accuracy and resolve specific drug-loaded species, the conjugate is typically reduced to separate the light chains (LC) and heavy chains (HC). Further deglycosylation can sharpen peaks, as the natural heterogeneity of glycans can obscure the mass differences from the chelator.[5][6] The choice of matrix, such as sinapinic acid (SA) or 2,5-dihydroxyacetophenone (DHAP), is critical; it must efficiently co-crystallize with the large antibody protein and absorb the laser energy to enable soft ionization without fragmenting the analyte.[5]
Workflow for MALDI-TOF MS Analysis of CAR
Caption: Workflow for CAR determination using MALDI-TOF MS.
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
Principle: SEC separates molecules based on their hydrodynamic radius in solution.[7] While SEC is primarily a tool for quantifying high-molecular-weight aggregates and fragments, it can be adapted for CAR determination when coupled with dual-wavelength UV detection.[8][9][10]
Expertise & Causality: The method leverages the fact that the DO3A chelator (or a linker attached to it) possesses a UV absorbance profile distinct from the antibody's protein backbone. By monitoring the column eluent simultaneously at two wavelengths—typically 280 nm for the protein and another wavelength specific to the chelator/linker—the ratio of the two signals can be used to calculate the average CAR.[11] The choice of a modern, bio-inert SEC column with sub-2 µm particles is crucial to minimize undesirable secondary hydrophobic interactions between the often-hydrophobic chelator-linker and the column's stationary phase, which can cause peak tailing and inaccurate quantification.[10][12]
Workflow for SEC-HPLC Analysis of CAR
Caption: Workflow for CAR determination using SEC-HPLC with dual UV detection.
Radiolabeling Efficiency & Instant Thin-Layer Chromatography (ITLC)
Principle: This method does not directly measure the CAR but functionally validates the conjugated chelates by assessing their ability to incorporate a radiometal. The radiochemical purity (RCP) is determined using ITLC, which separates the large, radiolabeled antibody from small, unbound radiometal species.[13][14] A high RCP is an indirect confirmation of successful and functional conjugation.
Expertise & Causality: ITLC is a rapid and essential quality control test.[14] The choice of the stationary phase (e.g., silica gel - SG) and mobile phase (e.g., 0.1 M sodium citrate) is critical for achieving separation. In a typical system for a 177Lu-DO3A-antibody, the large radiolabeled antibody is immobile and remains at the origin (Rf = 0.0), while the smaller, unbound lutetium citrate complex migrates with the solvent front (Rf = 1.0).[15] This provides a clear, quantitative measure of labeling efficiency, which is directly related to the presence of accessible, functional DO3A chelators. This method is indispensable before any in-vivo use.
Workflow for Radiolabeling and ITLC Validation
Caption: Workflow for functional validation via radiolabeling and ITLC.
Comparison of CAR Validation Methodologies
| Feature | MALDI-TOF MS | SEC-HPLC (Dual UV) | Radiolabeling & ITLC |
| Principle | Mass difference | Differential UV absorbance | Radiochemical separation |
| Information Provided | Average CAR & distribution of species | Average CAR, aggregates, fragments | Functional validation (Radiochemical Purity) |
| Accuracy | High | Moderate to High | N/A for CAR (measures purity) |
| Throughput | High | Moderate | High |
| Complexity | Moderate (sample prep can be complex) | Low to Moderate | Low |
| Key Advantage | Provides distribution of species[16] | Quantifies aggregates simultaneously[8] | Essential QC for final product release[14] |
| Limitations | Low resolution for intact conjugates[3] | Requires chromophore on linker/chelator | Indirect method for CAR |
Conclusion and Recommendations
The validation of the DO3A-to-antibody conjugation ratio requires a multi-faceted approach. No single method provides a complete picture.
-
For early-stage development and screening: MALDI-TOF MS is invaluable due to its high throughput and ability to reveal the distribution of conjugated species, which helps in optimizing reaction chemistry.[16]
-
For process development and routine QC: SEC-HPLC is a robust method that provides the average CAR while simultaneously monitoring critical quality attributes like aggregation and fragmentation.[7]
-
For final product validation and pre-clinical release: A functional assessment via radiolabeling followed by ITLC analysis of radiochemical purity is mandatory. It confirms that the conjugated chelators are not only present but are capable of stably binding the radiometal, which is the ultimate measure of a successful radioimmunoconjugate.[13][15]
A truly rigorous validation strategy will employ orthogonal methods. For instance, a CAR value determined by MALDI-TOF MS should be complemented by SEC-HPLC data and confirmed with a high-yield radiolabeling reaction. This layered, self-validating approach ensures the production of well-characterized, safe, and effective radioimmunoconjugates for clinical and research applications.
Experimental Protocols
Appendix A: MALDI-TOF MS Protocol for CAR Determination
-
Sample Preparation (Reduction & Deglycosylation):
-
To 20 µg of the DO3A-antibody conjugate, add IgGZERO enzyme (1 Unit/µg protein). Incubate at 37°C for 30 minutes for deglycosylation.[5]
-
Add TCEP (tris(2-carboxyethyl)phosphine) to a final concentration of 50 mM. Incubate at 50°C for 1 hour to reduce inter-chain disulfide bonds.[5]
-
Desalt the reduced sample using a C4 ZipTip® according to the manufacturer's protocol. Elute in 5-10 µL of 30% acetonitrile/0.1% TFA.[5]
-
-
MALDI Plate Spotting:
-
Prepare a saturated solution of sinapinic acid (SA) or 2,5-DHAP in 50% acetonitrile/0.1% TFA.[5]
-
Spot 1 µL of the prepared sample onto the MALDI target plate.
-
Immediately add 1 µL of the matrix solution and allow it to co-crystallize at room temperature.
-
-
Data Acquisition & Analysis:
-
Acquire spectra in positive linear mode on a calibrated MALDI-TOF/TOF mass spectrometer.
-
Identify the mass peaks corresponding to the unconjugated and conjugated forms of the light and heavy chains.
-
Calculate the average CAR by determining the weighted average mass shift and dividing by the molecular weight of the attached DO3A-linker moiety.
-
Appendix B: SEC-HPLC Protocol for CAR Determination
-
System Preparation:
-
Equilibrate a bio-inert SEC column (e.g., Agilent AdvanceBio SEC 200 Å, 1.9 µm) with a mobile phase of 150 mM sodium phosphate, pH 7.0, at a flow rate of 0.3 mL/min.[8]
-
-
Sample Analysis:
-
Inject 5-10 µg of the DO3A-antibody conjugate.
-
Monitor the elution profile using a DAD or UV detector at 280 nm (for protein) and a chelator-specific wavelength (e.g., 335 nm if applicable).[11]
-
-
Data Calculation:
-
Integrate the area of the main monomer peak at both wavelengths.
-
Calculate the molar concentration of the antibody and the chelator using their respective extinction coefficients (ε) in the Beer-Lambert equation (A = εcl).
-
The CAR is the molar ratio of the chelator to the antibody.
-
Appendix C: ITLC Protocol for Radiochemical Purity
-
Radiolabeling:
-
In a sterile vial, combine 100 µg of DO3A-antibody conjugate in 0.25 M NH4OAc buffer (pH 5.5) with 1-5 mCi of 177LuCl3.
-
Incubate at 80°C for 15-30 minutes.[17]
-
Allow to cool and add a small volume of 50 mM DTPA to chelate any remaining free 177Lu.
-
-
ITLC Analysis:
-
Using a micropipette, spot ~1 µL of the final reaction mixture 1 cm from the bottom of an ITLC-SG strip.[14]
-
Place the strip in a chromatography tank containing 0.1 M sodium citrate as the mobile phase. Ensure the sample spot is above the solvent level.
-
Allow the solvent to migrate to the top of the strip (~10 minutes).
-
Remove the strip, mark the solvent front, and let it dry.
-
-
Quantification:
-
Cut the strip in half (origin and front).
-
Measure the radioactivity of each half using a gamma counter.
-
Calculate RCP: RCP (%) = (Counts at Origin) / (Counts at Origin + Counts at Front) * 100. A result >95% is typically desired.
-
References
- Vertex AI Search. MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates - NIH.
- ResearchGate. Determination of chelator to antibody ratio (CAR) by UV-size-exclusion...
- Journal of Nuclear Medicine. An alternate miniaturized chromatography system to evaluate the radiochemical purity of radiolabeled monoclonal antibodies/peptides.
- Bruker. Analysis of an Antibody-Drug Conjugate on a Novel Benchtop MALDI-TOF/TOF Platform.
- Bruker. Analysis of an Antibody-Drug Conjugate on a Novel Benchtop MALDI-TOF/TOF Platform.
- PubMed. A simplified suite of methods to evaluate chelator conjugation of antibodies: effects on hydrodynamic radius and biodistribution.
- CellMosaic. MALDI-TOF MS of ADC and Other Protein Conjugate.
- Journal of Nuclear Medicine. Quantitation of radiolabeled antibody binding to cells by thin-layer chromatography.
- LabRulez LCMS. Size Exclusion Chromatography Analysis of a Monoclonal Antibody and Antibody Drug Conjugate.
- Journal of Nuclear Medicine. Nonradioactive analytical methods for quantifying the modification ratio of antibody chelator conjugates (ACCs) with deferroxamine and DOTA.
- MDPI. Antibody and Nanobody Radiolabeling with Copper-64: Solid vs. Liquid Target Approach.
- Separation Science. Methods for mAb and ADC analysis.
- RSC Publishing. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked.
- PMC - NIH. Validation of a Post-Radiolabeling Bioconjugation Strategy for Radioactive Rare Earth Complexes with Minimal Structural Footprint.
- Agilent. Size Exclusion Chromatography Analysis of Antibody Drug Conjugates.
- Agilent. Size Exclusion Chromatography Analysis of a Monoclonal Antibody and Antibody Drug Conjugate.
- ACS Publications. State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET | Bioconjugate Chemistry.
- LCGC. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis.
- Molpure. Instant Thin Layer Chromatography (ITLC).
- PubMed Central. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer.
- ResearchGate. Quality control (chelator-to-antibody ratio, radioligand binding assay...
- NIH. Analytical methods for physicochemical characterization of antibody drug conjugates.
- RSC Publishing. Validation of a Post-Radiolabeling Bioconjugation Strategy for Radioactive Rare Earth Complexes with Minimal Structural Footprin.
- MDPI. Evaluation of Chelator-to-Antibody Ratio on Development of 89 Zr-iPET Tracer for Imaging of PD-L1 Expression on Tumor.
Sources
- 1. mdpi.com [mdpi.com]
- 2. A simplified suite of methods to evaluate chelator conjugation of antibodies: effects on hydrodynamic radius and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellmosaic.com [cellmosaic.com]
- 5. bruker.com [bruker.com]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. Methods for mAb and ADC analysis | Separation Science [sepscience.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. An alternate miniaturized chromatography system to evaluate the radiochemical purity of radiolabeled monoclonal antibodies/peptides | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 14. molpure.com [molpure.com]
- 15. Antibody and Nanobody Radiolabeling with Copper-64: Solid vs. Liquid Target Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Validation of a Post-Radiolabeling Bioconjugation Strategy for Radioactive Rare Earth Complexes with Minimal Structural Footprint - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of DO3A-Biomolecule Conjugates
In the landscape of targeted therapeutics and advanced diagnostics, the precise characterization of biomolecule conjugates is paramount. Among these, conjugates featuring the macrocyclic chelator DO3A (1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane) are of significant interest for applications ranging from magnetic resonance imaging (MRI) contrast agents to targeted radiopharmaceuticals. The covalent attachment of this chelating agent to biomolecules like peptides and antibodies allows for the targeted delivery of metal ions. However, the successful development and quality control of these complex entities hinge on robust analytical methodologies. Mass spectrometry (MS) stands as a cornerstone technique for their in-depth analysis, providing critical information on identity, purity, and stability.
This guide offers a comparative analysis of the primary mass spectrometry techniques employed for the characterization of DO3A-biomolecule conjugates. We will delve into the nuances of Electrospray Ionization (ESI-MS), Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS), providing field-proven insights into the causality behind experimental choices and presenting supporting data to guide researchers, scientists, and drug development professionals in their analytical endeavors.
The Analytical Imperative: Why Mass Spectrometry for DO3A-Biomolecule Conjugates?
The conjugation of a DO3A chelate to a biomolecule introduces multiple layers of analytical complexity. Researchers must verify:
-
Successful Conjugation: Confirmation of the covalent bond formation between the DO3A moiety and the biomolecule.
-
Stoichiometry (Drug-to-Antibody Ratio - DAR): For antibody conjugates, determining the average number of DO3A molecules per antibody is critical for efficacy and safety.
-
Positional Isomers: Identifying the specific amino acid residues on the biomolecule where the DO3A is attached.
-
Chelate Integrity: Ensuring the metal ion is securely coordinated within the DO3A macrocycle and that the chelate remains stable throughout the analytical process.
-
Purity: Detecting and identifying any unconjugated biomolecules, free chelator, or other impurities.
Mass spectrometry, with its ability to provide precise mass measurements, is uniquely suited to address these challenges.
A Comparative Analysis of Key Mass Spectrometry Techniques
The choice of mass spectrometry technique is a critical decision driven by the specific analytical question, the nature of the biomolecule, and the desired level of detail. Here, we compare the workhorses of DO3A-biomolecule conjugate analysis: ESI-MS, MALDI-TOF, and ICP-MS.
Electrospray Ionization Mass Spectrometry (ESI-MS): The Gentle Giant for Intact and Fragment Analysis
ESI-MS is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[1] This makes it particularly well-suited for the analysis of large, intact biomolecules and their non-covalent complexes.
Core Principles & Causality of Experimental Choices:
-
Ionization Process: A solution of the analyte is passed through a heated capillary to which a high voltage is applied. This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. The gentleness of this process is crucial for preserving the integrity of the often-labile DO3A-biomolecule conjugate.[1]
-
Coupling with Liquid Chromatography (LC-MS): ESI is readily coupled with liquid chromatography, allowing for the separation of complex mixtures prior to MS analysis.[2] This is indispensable for analyzing crude conjugation reactions, identifying impurities, and separating different conjugated species (e.g., different DAR values). Reversed-phase liquid chromatography (RPLC) is a common choice for separating conjugates based on hydrophobicity.[3]
-
Tandem Mass Spectrometry (MS/MS): ESI instruments are often coupled with tandem mass analyzers (e.g., quadrupole-time-of-flight, Q-TOF; Orbitrap), which enable fragmentation of selected ions. This is vital for confirming the identity of the conjugate through peptide mapping and for pinpointing the site of DO3A attachment.[4]
Performance Insights:
| Feature | Performance for DO3A-Biomolecule Conjugates | Rationale & Causality |
| Sensitivity | High (picomole to femtomole range)[2] | The efficient ionization process of ESI allows for the detection of low-abundance species. |
| Mass Accuracy | High (sub-ppm with high-resolution analyzers like Orbitrap or FT-ICR) | Crucial for confident identification and characterization of large biomolecules and their modifications. |
| Biomolecule Size | Well-suited for a wide range, from small peptides to large antibodies ( >150 kDa) | The formation of multiply charged ions in ESI brings large molecules into the detectable m/z range of most mass analyzers. |
| Chelate Stability | Generally good, but in-source fragmentation can be a concern.[5] | The relatively gentle conditions of the ESI source help preserve the metal-chelate complex. However, optimizing source parameters like capillary temperature and cone voltage is critical to prevent dissociation. |
| Quantitative Analysis | Good, especially when coupled with LC and using appropriate internal standards. | LC-MS allows for the separation and quantification of different species in a mixture. |
Experimental Workflow: ESI-MS Analysis of a DO3A-Peptide Conjugate
Caption: Workflow for ESI-MS analysis of DO3A-peptide conjugates.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): The High-Throughput Screener
MALDI-TOF is another soft ionization technique that is particularly valued for its high throughput and tolerance to some buffers and salts.[6]
Core Principles & Causality of Experimental Choices:
-
Ionization Process: The analyte is co-crystallized with a matrix compound on a target plate. A pulsed laser irradiates the spot, causing desorption and ionization of the analyte molecules. The choice of matrix is critical and depends on the analyte's properties. For peptides and proteins, common matrices include α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA).[7]
-
Time-of-Flight (TOF) Analyzer: Ions are accelerated by an electric field and their mass-to-charge ratio is determined by measuring the time it takes for them to travel to the detector. TOF analyzers are well-suited for the high mass range of biomolecules.
-
Tandem Mass Spectrometry (TOF/TOF): Many modern MALDI instruments are equipped with a second TOF analyzer (TOF/TOF), allowing for fragmentation of selected ions for structural elucidation.[8]
Performance Insights:
| Feature | Performance for DO3A-Biomolecule Conjugates | Rationale & Causality |
| Sensitivity | Good (femtogram to attomole range) | The concentration of the analyte on the MALDI target can lead to high sensitivity. |
| Mass Accuracy | Moderate to high (depends on the analyzer) | Typically lower than high-resolution ESI-MS instruments, but sufficient for many applications. |
| Biomolecule Size | Excellent for a wide range of sizes, particularly for intact mass determination. | MALDI typically produces singly charged ions, which simplifies the mass spectrum but can be a limitation for very large molecules on some instruments. |
| Chelate Stability | Can be a concern due to laser-induced fragmentation. | The high energy input from the laser can potentially lead to dissociation of the metal from the chelate. Careful optimization of laser fluency is necessary. |
| Quantitative Analysis | Challenging | The heterogeneous nature of the crystal formation on the MALDI plate can lead to poor shot-to-shot reproducibility, making quantification less reliable than LC-ESI-MS.[9] |
Experimental Workflow: MALDI-TOF Analysis of a DO3A-Antibody Conjugate
Caption: Workflow for MALDI-TOF analysis of DO3A-antibody conjugates.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): The Elemental Specialist
Unlike ESI-MS and MALDI-TOF, which provide information on the entire molecule, ICP-MS is an elemental analysis technique.[10] It is exceptionally sensitive for the detection and quantification of metals.
Core Principles & Causality of Experimental Choices:
-
Ionization Process: The sample is introduced into a high-temperature (6000-10000 K) argon plasma. This extreme temperature atomizes and ionizes the sample, breaking all chemical bonds.
-
Mass Analyzer: A quadrupole or sector field mass analyzer is typically used to separate the ions based on their mass-to-charge ratio.
-
Coupling with Separation Techniques: ICP-MS can be coupled with liquid chromatography (LC) or capillary electrophoresis (CE) to perform speciation analysis, which allows for the quantification of the metal associated with different molecules in a mixture.[11]
Performance Insights:
| Feature | Performance for DO3A-Biomolecule Conjugates | Rationale & Causality |
| Sensitivity | Extremely high (parts-per-trillion to parts-per-quadrillion range)[10] | The high efficiency of the plasma in atomizing and ionizing the sample leads to exceptional sensitivity for metal detection. |
| Mass Accuracy | Not applicable for molecular mass | ICP-MS measures the mass of individual isotopes of an element. |
| Biomolecule Size | Independent of biomolecule size | The technique destroys the biomolecule and only measures the metal content. |
| Chelate Stability | Not relevant for quantification | The plasma completely breaks down the chelate and the biomolecule. |
| Quantitative Analysis | Excellent | ICP-MS is the gold standard for accurate and precise quantification of metals.[12] |
Experimental Workflow: ICP-MS for Metal Quantification in DO3A Conjugates
Caption: Workflow for ICP-MS quantification of metal in DO3A conjugates.
Head-to-Head Comparison: Choosing the Right Tool for the Job
| Analytical Question | Recommended Technique | Justification |
| Confirmation of Conjugation & Intact Mass | ESI-MS, MALDI-TOF | Both are soft ionization techniques capable of analyzing intact biomolecules. ESI-MS provides higher mass accuracy, while MALDI-TOF offers higher throughput. |
| Determination of DAR | ESI-MS (especially LC-MS) | LC-MS can separate different DAR species, allowing for more accurate quantification of the average DAR and the distribution of different species.[3] |
| Identification of Conjugation Site | ESI-MS/MS | Tandem MS after proteolytic digestion (peptide mapping) is the gold standard for identifying the specific amino acid residues modified with the DO3A chelate.[4] |
| Quantification of Total Metal Content | ICP-MS | Unsurpassed sensitivity and accuracy for elemental quantification make it the definitive method for determining the total amount of metal in a sample.[10] |
| Assessment of Chelate Stability | LC-ICP-MS | By coupling liquid chromatography to ICP-MS, one can separate the intact metal-DO3A-biomolecule conjugate from any free metal that may have dissociated, allowing for the quantification of chelate stability.[11] |
| High-Throughput Screening of Conjugation Reactions | MALDI-TOF | The speed and simplicity of MALDI-TOF make it ideal for rapidly screening a large number of samples to assess the success of conjugation reactions. |
Experimental Protocols: A Practical Guide
Protocol 1: Intact Mass Analysis of a DO3A-Peptide Conjugate by LC-ESI-MS
-
Sample Preparation:
-
Dissolve the DO3A-peptide conjugate in a solution of 50:50 (v/v) acetonitrile/water with 0.1% formic acid to a final concentration of 1-10 µM.
-
Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.
-
-
LC-MS Parameters:
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column suitable for peptide analysis (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
MS System: An ESI-Q-TOF or ESI-Orbitrap mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Mass Range: 500-2000 m/z.
-
-
Data Analysis:
-
Deconvolute the resulting multiply charged ion series using appropriate software to obtain the zero-charge mass of the intact conjugate.
-
Compare the experimental mass to the theoretical mass to confirm the identity of the conjugate.
-
Protocol 2: Quantification of Gadolinium in a DO3A-Antibody Conjugate by ICP-MS
-
Sample Preparation:
-
Accurately weigh a known amount of the DO3A-antibody conjugate solution into a clean digestion vessel.
-
Add high-purity nitric acid to the sample.
-
Digest the sample using a microwave digestion system according to the manufacturer's instructions.
-
After digestion, dilute the sample to a known volume with deionized water.
-
-
ICP-MS Parameters:
-
ICP-MS System: A quadrupole or sector field ICP-MS.
-
Plasma Power: 1300-1600 W.
-
Gas Flows: Optimize nebulizer, plasma, and auxiliary gas flows for sensitivity and stability.
-
Monitored Isotopes: Monitor multiple isotopes of gadolinium (e.g., ¹⁵⁵Gd, ¹⁵⁷Gd, ¹⁵⁸Gd) to check for isobaric interferences.
-
Internal Standard: Use an internal standard (e.g., rhodium, iridium) to correct for matrix effects and instrument drift.
-
-
Data Analysis:
-
Generate a calibration curve using certified gadolinium standards.
-
Quantify the concentration of gadolinium in the digested sample by comparing its signal to the calibration curve.
-
Calculate the amount of gadolinium per unit of antibody to determine the metal loading.
-
Conclusion: An Integrated Approach for Comprehensive Characterization
The robust analysis of DO3A-biomolecule conjugates demands a multi-faceted approach, leveraging the unique strengths of different mass spectrometry techniques. ESI-MS, particularly when coupled with liquid chromatography, excels in providing detailed structural information, including intact mass, DAR, and conjugation site. MALDI-TOF offers a rapid and sensitive method for high-throughput screening. For the ultimate in quantitative accuracy of the metal content, ICP-MS is the undisputed champion.
As a senior application scientist, my recommendation is not to view these techniques as mutually exclusive, but rather as complementary tools in an analytical arsenal. An integrated strategy, employing ESI-MS for in-depth structural characterization and ICP-MS for precise metal quantification, will provide the most comprehensive and reliable data package for advancing the development of these promising therapeutic and diagnostic agents. The causality behind this integrated choice lies in the orthogonal nature of the information provided, ensuring a self-validating analytical system that meets the highest standards of scientific integrity.
References
-
Kelley, M. P., et al. (2017). Acceleration of metal-ligand complexation kinetics by electrospray ionization. Analyst, 142(23), 4468-4475. [Link]
-
Barge, A., et al. (2009). Synthesis of functionalised HP-DO3A chelating agents for conjugation to biomolecules. Organic & Biomolecular Chemistry, 7(18), 3810-3816. [Link]
- Lazar, A. C., et al. (2005). Mass spectrometric characterization of an antibody-drug conjugate. Rapid Communications in Mass Spectrometry, 19(14), 1807-1814.
-
Pacific BioLabs. (n.d.). ICP-MS – Heavy Metal Elemental Analysis. [Link]
-
Hartinger, C. G., et al. (2013). Critical assessment of different methods for quantitative measurement of metallodrug-protein associations. Journal of Analytical Atomic Spectrometry, 28(8), 1162-1169. [Link]
-
Theiner, S., et al. (2021). Mass spectrometry techniques for imaging and detection of metallodrugs. Current Opinion in Chemical Biology, 61, 123-134. [Link]
- U.S. Food and Drug Administration. (n.d.).
- Künnemeyer, J., et al. (2008). Speciation analysis of gadolinium chelates in hospital effluents and wastewater treatment plant sewage by HPLC/ICP-MS. Environmental Science & Technology, 42(22), 8330-8335.
-
Rose, R. J., et al. (2012). Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. Current Protocols in Protein Science, Chapter 16, Unit 16.3. [Link]
-
Chen, Y., et al. (2013). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 5(2), 245-260. [Link]
-
Shimadzu Corporation. (n.d.). Quality Control of Synthetic Peptides using the MALDI-8030 Dual Polarity Benchtop MALDI-TOF Mass Spectrometer. [Link]
-
Bernevic, B., et al. (2021). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers in Chemistry, 8, 629193. [Link]
- LGC Group. (2016). Application of LC-MS/MS for the Analysis of Biomolecular Drugs and Biomarkers in Pharmaceutical Development.
- Fenn, J. B., et al. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71.
- Wakankar, A., et al. (2011).
-
G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. [Link]
- University of Massachusetts Medical School. (n.d.).
-
NIH. (2017). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. [Link]
-
MtoZ Biolabs. (n.d.). Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS. [Link]
-
PubMed Central. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. [Link]
- Kuklenyik, Z., et al. (2011). Comparison of MALDI-TOF-MS and HPLC-ESI-MS/MS for endopeptidase activity-based quantification of Anthrax lethal factor in serum. Analytical Chemistry, 83(5), 1709-1715.
-
PubMed Central. (2018). Development of an LC-ESI(-)-MS/MS method for the simultaneous quantification of 35 isoprostanes and isofurans derived from the major n3- and n6-PUFAs. [Link]
-
BioAgilytix. (n.d.). Large Molecule Bioanalysis using LC/MS. [Link]
-
LinkedIn. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. [Link]
-
LCGC International. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. [Link]
-
NIH. (2008). Optimization of MALDI-TOF MS Detection for Enhanced Sensitivity of Affinity-Captured Proteins Spanning a 100 kDa Mass Range. [Link]
-
ResearchGate. (2025). Fragmentation behavior of DOTA complexes under different activation conditions. [Link]
-
PubMed Central. (2009). Peptide Fragmentation Induced by Radicals at Atmospheric Pressure. [Link]
-
ResearchGate. (2025). ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. [Link]
-
PubMed. (2009). Fragmentation of deprotonated cyclic dipeptides by electrospray ionization mass spectrometry. [Link]
-
Metware Biotechnology. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]
-
PubMed Central. (2012). Sensitive Analysis of Metal Cations in Positive Ion Mode Electrospray Ionization Mass Spectrometry Using Commercial Chelating Agents and Cationic Ion-Pairing Reagents. [Link]
-
NIH. (2009). Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. [Link]
-
American Laboratory. (2006). Peptide De Novo Sequencing With MALDI TOF/TOF: A Simple Approach Using Sulfonation Chemistry. [Link]
-
MDPI. (2022). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. [Link]
-
PubMed Central. (2022). Ion Source Complementarity for Characterization of Complex Organic Mixtures Using Fourier Transform Mass Spectrometry: A Review. [Link]
-
PubMed. (2015). Ionization sources and mass analyzers in MS imaging. [Link]
-
PubMed Central. (2019). Machine learning-based development of Gadolinium binding peptides. [Link]
-
PubMed. (2013). Sensitive quantification of gadolinium-based magnetic resonance imaging contrast agents in surface waters using hydrophilic interaction liquid chromatography and inductively coupled plasma sector field mass spectrometry. [Link]
-
PubMed Central. (2009). Gd Complexes of DO3A-(Biphenyl-2,2′-bisamides) Conjugates as MRI Blood-Pool Contrast Agents. [Link]
-
FAO. (n.d.). MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. [Link]
Sources
- 1. Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Fragmentation Induced by Radicals at Atmospheric Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. Diels-Alder derivatization for sensitive detection and characterization of conjugated linoleic acids using LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 10. ICP-MS vs ESI-MS: Comparison in Detecting Metal Ions in Biological Samples [eureka.patsnap.com]
- 11. Reactivity of anticancer metallodrugs with serum proteins: new insights from size exclusion chromatography-ICP-MS and ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to HPLC Methods for Purity Assessment of DO3A Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The robust analytical characterization of 1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane (DO3A) derivatives is paramount, particularly within the pharmaceutical and diagnostic sectors where they serve as critical chelating agents for metal ions in MRI contrast agents and radiopharmaceuticals.[1][2] Ensuring the purity of these compounds is not merely a quality control checkpoint; it is a fundamental requirement for guaranteeing the safety, efficacy, and reproducibility of the final medical product.[3][4][5] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of DO3A derivatives, grounded in scientific principles and practical, field-proven insights.
The Analytical Challenge: Why Purity Assessment of DO3A Derivatives is Non-Trivial
DO3A and its derivatives present a unique set of analytical challenges stemming from their inherent structural properties:
-
High Polarity: The multiple carboxylic acid and amine functionalities render these molecules highly polar. This often leads to poor retention on traditional reversed-phase (RP) HPLC columns, causing analytes to elute in or near the solvent front.[6][7]
-
Chelating Activity: As powerful metal chelators, DO3A derivatives can interact with trace metals within the HPLC system (e.g., stainless steel components), leading to peak tailing, broadening, or the appearance of multiple complexed species.[8]
-
Structural Similarity of Impurities: Impurities are often closely related to the parent molecule, including regioisomers, precursors from incomplete synthesis, or degradation products, making chromatographic separation difficult.[9][]
-
Lack of a Strong Chromophore: The core DO3A structure lacks a significant UV-absorbing chromophore, which can necessitate derivatization or the use of alternative detection methods like mass spectrometry (MS) or charged aerosol detection (CAD) for adequate sensitivity.[11][12]
Comparative Overview of HPLC Methods
The selection of an appropriate HPLC method is contingent on the specific properties of the DO3A derivative and the potential impurities. The following sections compare the most effective HPLC modes, explaining the causality behind their application.
RP-HPLC is a cornerstone of pharmaceutical analysis, separating molecules based on their hydrophobicity. For DO3A derivatives, which are often functionalized with more hydrophobic moieties to modulate their biological activity, standard RP-HPLC on C18 or C8 columns can be effective.
-
Principle of Causality: The separation is driven by the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. Derivatives with different hydrophobic linkers or protecting groups will exhibit differential retention.
-
When to Use It: Ideal for derivatives that have sufficient hydrophobicity to be retained on the column. It is often the first method to be screened due to its robustness and ubiquity.
-
Key Consideration: For highly polar derivatives, retention may be insufficient. In such cases, 100% aqueous mobile phases may be required, which can lead to "phase dewetting" or "phase collapse" on traditional C18 columns, causing a sudden loss of retention. Using columns designed for aqueous mobile phases (e.g., with polar end-capping or embedded polar groups) can mitigate this issue.
When dealing with highly polar, ionic DO3A derivatives that show little to no retention in standard RP-HPLC, ion-pairing chromatography is a powerful alternative.
-
Principle of Causality: This technique adds an ion-pairing reagent (e.g., trifluoroacetic acid (TFA) for acidic compounds or a quaternary ammonium salt like tetrabutylammonium for basic compounds) to the mobile phase.[13][14] The reagent forms a neutral, hydrophobic ion pair with the charged analyte, significantly increasing its retention on a reversed-phase column. The choice and concentration of the ion-pairing reagent can be adjusted to fine-tune selectivity.[15]
-
When to Use It: This is the method of choice for analyzing the core DO3A molecule or its highly polar, charged derivatives. It is also effective for separating the metal-complexed and uncomplexed forms of the ligand.
-
Key Consideration: Ion-pairing reagents are often non-volatile and can suppress ionization in mass spectrometry, making method development for LC-MS applications more challenging.[12] Thorough column flushing is required after use to prevent contamination for other applications.
HILIC has emerged as a robust technique for the separation of highly polar and hydrophilic compounds that are difficult to retain by reversed-phase chromatography.[16][17]
-
Principle of Causality: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[6] A water-rich layer is formed on the surface of the stationary phase, and analytes partition between this layer and the bulk organic mobile phase.[16] More polar analytes are more strongly retained.[7]
-
When to Use It: HILIC is an excellent orthogonal technique to RP-HPLC for purity analysis of polar DO3A derivatives. It provides a different selectivity and can resolve impurities that co-elute in RP-HPLC.
-
Key Consideration: The high organic content of the mobile phase is advantageous for MS detection as it promotes efficient desolvation and ionization.[16] However, analyte solubility in the high organic starting conditions can sometimes be a challenge. Careful method development is required to manage buffer solubility and achieve reproducible retention times.
Visualizing the Method Selection Process
The choice of an HPLC method is a critical decision. The following diagram illustrates a logical workflow for selecting the most appropriate technique for a given DO3A derivative.
Caption: A decision tree for selecting an appropriate HPLC method.
Performance Comparison of HPLC Methods
The table below summarizes the key performance characteristics of the discussed HPLC methods for the analysis of DO3A derivatives.
| Feature | Reversed-Phase (RP-HPLC) | Ion-Pair RP-HPLC | Hydrophilic Interaction (HILIC) |
| Primary Application | Moderately polar to nonpolar derivatives | Highly polar and ionic derivatives | Highly polar and hydrophilic derivatives |
| Selectivity | Based on hydrophobicity | Based on ion-pairing and hydrophobicity | Based on hydrophilicity and polarity |
| MS Compatibility | Good (with volatile mobile phases like formic acid) | Poor to Moderate (non-volatile salts can cause ion suppression) | Excellent (high organic mobile phase enhances ESI)[16] |
| Resolution | Can be limited for very similar, polar compounds | Excellent for separating charged species | Excellent, and orthogonal to RP-HPLC |
| Robustness | High | Moderate (column equilibration can be slow) | Moderate (sensitive to mobile phase water content) |
| Common Issues | Poor retention of polar analytes | Irreproducible retention times, MS incompatibility | Analyte solubility in high organic mobile phase |
Detailed Experimental Protocols
The following protocols are provided as robust starting points for method development. Optimization will be necessary based on the specific DO3A derivative and the HPLC system used.
This method is suitable for the purity assessment of a wide range of ionic DO3A derivatives.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B
-
25-30 min: 50% to 95% B
-
30-35 min: Hold at 95% B
-
35-36 min: 95% to 5% B
-
36-45 min: Re-equilibrate at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm or Mass Spectrometry (if a volatile ion-pairing agent like formic acid is substituted for TFA).
-
Injection Volume: 10 µL.
Causality Behind Choices:
-
The C18 column provides a standard hydrophobic stationary phase.
-
TFA serves as both an ion-pairing agent for the amine groups and an acidifier to suppress the ionization of the carboxylic acid groups, leading to better peak shape.
-
The gradient elution allows for the separation of compounds with a range of polarities, from early-eluting polar impurities to later-eluting nonpolar ones.
-
Detection at 210 nm is used to capture the peptide-like amide bonds present in many derivatives.
This method is designed for derivatives that are too polar for retention in RP-HPLC.
-
Column: Amide-based HILIC column, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate in 90:10 Acetonitrile:Water, pH 3.0.
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.0.
-
Gradient:
-
0-2 min: 0% B
-
2-20 min: 0% to 100% B
-
20-25 min: Hold at 100% B
-
25-26 min: 100% to 0% B
-
26-35 min: Re-equilibrate at 0% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: Mass Spectrometry (ESI+) or Charged Aerosol Detector (CAD).[11]
-
Injection Volume: 5 µL.
Causality Behind Choices:
-
The Amide column provides a stable, polar stationary phase suitable for HILIC separations.[17]
-
Ammonium formate is a volatile buffer, making it ideal for MS detection.[11][18] The high initial concentration of acetonitrile ensures retention of polar analytes.
-
The gradient from high organic to higher aqueous content elutes compounds in order of increasing polarity.
-
Elevated column temperature can improve peak shape and reduce mobile phase viscosity.
Visualizing the HPLC Workflow
This diagram outlines the fundamental steps in a typical HPLC analysis for purity assessment.
Caption: A generalized workflow for HPLC purity analysis.
The Role of Complementary Analytical Techniques
While HPLC is a powerful tool for purity assessment, a comprehensive characterization often relies on orthogonal techniques.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), MS provides mass information that can tentatively identify impurities and confirm the mass of the main component.[19][20][21] High-resolution mass spectrometry (HRMS) can provide elemental composition data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for structural elucidation and can be used for quantitative purity assessment (qNMR) without the need for a reference standard of the impurity.[22][23][24] It is particularly useful for identifying and quantifying isomeric impurities.
Conclusion and Future Perspectives
The purity assessment of DO3A derivatives is a critical step in the development of safe and effective diagnostic and therapeutic agents. The choice of HPLC method—be it reversed-phase, ion-pair, or HILIC—must be guided by the specific physicochemical properties of the analyte. A multi-modal approach, combining an optimized HPLC method with orthogonal techniques like MS and NMR, provides the most comprehensive and trustworthy assessment of compound purity. As new derivatives with diverse functionalities are synthesized, the development of novel stationary phases and hyphenated techniques will continue to evolve, offering ever-greater resolution and sensitivity for these challenging but vital molecules.
References
-
HPLC Methods for analysis of DO3A - HELIX Chromatography.
-
HPLC Separation of DOTA and DO3A MS- compatible mobile phase - SIELC Technologies.
-
What can I use to purify polar reaction mixtures? - Biotage.
-
Efficient Synthesis of Macromolecular DO3A@Gn Derivatives for Potential Application in MRI Diagnostics: From Polymer Conjugates - CORE.
-
Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations - PMC - NIH.
-
HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds - Chromatography Today.
-
HPLC Separation of DOTA and DO3A on Primesep 100 Column - SIELC Technologies.
-
Chromatographic separation of metals using dota-based chelators - Google Patents.
-
Ion-pairing HPLC methods to determine EDTA and DTPA in small-molecule and biologic pharmaceutical formulations - ResearchGate.
-
1 H NMRD profiles of Gd-DO3A derivatives - ResearchGate.
-
Hydrophilic Interaction Liquid Chromatography - Sigma-Aldrich.
-
A rapid ultra-performance liquid chromatography (UPLC™)/mass spectrometry– Applications in doping control - WADA.
-
HILIC Purification Strategies for Flash Chromatography - Teledyne Labs.
-
By Detection - SIELC Technologies.
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column | LCGC International.
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications - Technology Networks.
-
Ion-Pair Reagents for HPLC - TCI Chemicals.
-
CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC - NIH.
-
Analysis of Polar Compounds with Ion Pair Reagents - Sigma-Aldrich.
-
Macrocyclic Chelators for Aqueous Lanthanide Separations via Precipitation: Toward Sustainable Recycling of Rare-Earths from NdFeB Magnets - PMC - NIH.
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - NIH.
-
Enantiomeric purity determination by NMR: Proving the purity of a single enantiomer - ResearchGate.
-
Synthesis and Structural Characterization of Complexes of a DO3A-Conjugated Triphenylphosphonium Cation with Diagnostically Important Metal Ions | Request PDF - ResearchGate.
-
Synthesis, complexation and NMR relaxation properties of Gd3+ complexes of Mes(DO3A)3 - PubMed.
-
An HPLC/Mass Spectrometry Platform for the Development of Multimodality Contrast Agents and Targeted Therapeutics: Prostate-Specific Membrane Antigen Small Molecule Derivatives - NIH.
-
Radiopharmaceutical quality control. - ResearchGate.
-
Source of Impurities in Small Nucleic Acid Drugs - BOC Sciences.
-
The purity analysis of compounds 1–3 HPLC profiles (254 nm) - ResearchGate.
-
QUALITY ASSURANCE AND QUALITY CONTROL OF RADIOPHARMACEUTICALS: AN OVERVIEW - Marmara Pharmaceutical Journal.
-
Quality Control of Compounded Radiopharmaceuticals - The University of New Mexico.
-
Quality Control in the Production of Radiopharmaceuticals | IAEA.
-
Synthesis, characterization, and relaxation studies of Gd-DO3A conjugate of chlorambucil as a potential theranostic agent - PubMed.
-
Quality Control of Radiopharmaceutical - ResearchGate.
-
Synthesis of Modular DO3A-Based High-Relaxivity Contrast Agents for MRI of Prostate Cancer - RIT Digital Institutional Repository.
-
Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC - PubMed Central.
-
Synthesis routes to new surfactants with DO3A-metal complexes as... - ResearchGate.
-
Analytical upgrade of a methodology based on UHPLC-MS/MS for the analysis of endocrine disrupting compounds in greywater - OAE Publishing Inc.
-
Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review - MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization, and relaxation studies of Gd-DO3A conjugate of chlorambucil as a potential theranostic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 5. iaea.org [iaea.org]
- 6. biotage.com [biotage.com]
- 7. teledynelabs.com [teledynelabs.com]
- 8. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP4077288B1 - Chromatographic separation of metals using dota-based chelators - Google Patents [patents.google.com]
- 11. HPLC Separation of DOTA and DO3A MS- compatible mobile phase | SIELC Technologies [sielc.com]
- 12. Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. HPLC Separation of DOTA and DO3A on Primesep 100 Column | SIELC Technologies [sielc.com]
- 19. An HPLC/Mass Spectrometry Platform for the Development of Multimodality Contrast Agents and Targeted Therapeutics: Prostate-Specific Membrane Antigen Small Molecule Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. oaepublish.com [oaepublish.com]
- 21. mdpi.com [mdpi.com]
- 22. files01.core.ac.uk [files01.core.ac.uk]
- 23. researchgate.net [researchgate.net]
- 24. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to DO3A-Based MRI Contrast Agents and the Gold Standard, Gd-DOTA
Introduction: The Imperative for Stable and Efficient MRI Contrast Agents
Magnetic Resonance Imaging (MRI) stands as a cornerstone of modern diagnostic medicine, offering unparalleled soft-tissue contrast without the use of ionizing radiation.[1] The diagnostic power of MRI is frequently augmented by the administration of gadolinium-based contrast agents (GBCAs), which enhance the relaxation rates of water protons in their vicinity, thereby improving the contrast between different tissues.[2][3] The quintessential challenge in the design of GBCAs lies in the inherent toxicity of the free gadolinium ion (Gd³⁺). Consequently, the Gd³⁺ must be tightly bound within a chelating ligand to ensure patient safety.[4][5]
For decades, Gd-DOTA (gadoterate meglumine), a macrocyclic chelate, has been the benchmark for stability and safety among GBCAs.[6][7][8] Its cage-like structure provides exceptional kinetic inertness, minimizing the in vivo release of toxic Gd³⁺ ions.[5][6][8][9] However, the quest for agents with improved relaxivity, and thus enhanced imaging efficacy at lower doses, has led to the development of new chelates, including those based on the 1,4,7-triazacyclononane-1,4,7-triacetic acid (DO3A) scaffold.[4][10][11][12]
This guide provides a comprehensive, in-depth comparison of emerging DO3A-based MRI contrast agents against the established gold standard, Gd-DOTA. We will delve into the fundamental principles governing their efficacy and safety, and provide detailed, field-proven experimental protocols for their rigorous benchmarking. This document is intended for researchers, scientists, and drug development professionals actively engaged in the design and evaluation of novel MRI contrast agents.
I. The Foundation of Stability: A Tale of Two Chelates
The paramount concern for any GBCA is its in vivo stability. The dissociation of the Gd³⁺ ion from its chelate can lead to the deposition of gadolinium in tissues, a concern underscored by conditions such as Nephrogenic Systemic Fibrosis (NSF) in patients with renal impairment.[4][13] The stability of a gadolinium complex is characterized by two key parameters: thermodynamic stability and kinetic inertness.[2][9][14]
-
Thermodynamic Stability (log Ktherm): This value reflects the equilibrium between the complexed and uncomplexed Gd³⁺ and ligand. While a high thermodynamic stability constant is desirable, it does not fully predict in vivo behavior, as the body is not a closed system at equilibrium.[2][9]
-
Kinetic Inertness (t1/2): This parameter describes the rate at which the complex dissociates. For GBCAs, which are typically excreted from the body relatively quickly, kinetic inertness is the more critical predictor of in vivo stability.[9][15] Macrocyclic chelates like DOTA exhibit significantly higher kinetic inertness compared to linear chelates due to their rigid, pre-organized structure that "cages" the Gd³⁺ ion.[5][6][8]
DO3A-based ligands, being derivatives of the same cyclen backbone as DOTA, also form macrocyclic complexes. However, the modification of one of the four carboxylate arms for conjugation or to alter physicochemical properties can influence the overall stability and relaxivity of the resulting Gd-DO3A complex.[4][10][11]
II. Key Performance Metrics: A Head-to-Head Comparison
The efficacy of an MRI contrast agent is primarily determined by its relaxivity (r₁ and r₂), which is a measure of its ability to increase the longitudinal (T₁) and transverse (T₂) relaxation rates of water protons. Higher relaxivity allows for better image contrast at lower administered doses.[16]
| Parameter | Gd-DOTA | DO3A-Based Agents (Representative) | Significance |
| Structure | Macrocyclic | Macrocyclic | High kinetic inertness and in vivo stability.[5][6][8] |
| Thermodynamic Stability (log Ktherm) | ~25.2 - 25.8[5][6] | Varies with modification, generally slightly lower than Gd-DOTA. | Indicates the strength of the Gd³⁺-ligand bond at equilibrium. |
| Kinetic Inertness (t1/2) | Very high (half-life of years under physiological conditions)[14][15] | Generally high, but can be influenced by the nature of the substituent.[16] | Crucial for preventing in vivo Gd³⁺ release.[2][9] |
| Longitudinal Relaxivity (r₁) (mM⁻¹s⁻¹) | ~3.6 - 4.7 (at 20 MHz, 37°C)[17][18] | Can be significantly higher depending on the modification, with some derivatives showing r₁ values > 10 mM⁻¹s⁻¹.[12][19] | Higher r₁ leads to better T₁-weighted image contrast at lower doses.[20] |
| Biocompatibility/Toxicity | Excellent safety profile, low incidence of adverse effects. | Generally good, but requires thorough evaluation for each new derivative.[21] | Paramount for clinical translation. |
III. Experimental Benchmarking Protocols
A rigorous and standardized approach is essential for the meaningful comparison of new contrast agents. The following protocols outline key experiments for a comprehensive evaluation.
A. Synthesis and Characterization
The synthesis of DO3A-based ligands typically involves the modification of the cyclen backbone, followed by complexation with Gd³⁺.[4][10][11][22]
Diagram: Generalized Synthesis Workflow for a DO3A-Based Contrast Agent
Caption: A generalized workflow for the synthesis and characterization of a DO3A-based contrast agent.
B. Relaxivity Measurements
Relaxivity is a critical parameter that dictates the performance of a contrast agent.
Protocol: T₁ Relaxivity Measurement
-
Sample Preparation: Prepare a series of dilutions of the contrast agent (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mM) in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4). Include a blank sample containing only the buffer.
-
Temperature Control: Maintain the sample temperature at 37°C using a temperature-controlled water bath or MRI-compatible heating system.
-
T₁ Measurement: Use a clinical or preclinical MRI scanner to measure the longitudinal relaxation time (T₁) of each sample. An inversion recovery spin-echo pulse sequence is commonly employed for accurate T₁ determination.
-
Data Analysis: Plot the inverse of the measured T₁ values (1/T₁) against the concentration of the contrast agent.
-
Relaxivity Calculation: The slope of the resulting linear fit represents the longitudinal relaxivity (r₁) in units of mM⁻¹s⁻¹.
Sources
- 1. Advances in MRI Contrast Agents and Their Clinical Implications | Sciety [sciety.org]
- 2. d-nb.info [d-nb.info]
- 3. Paramagnetic lanthanide complexes as PARACEST agents for medical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Synthesis of Modular DO3A-Based High-Relaxivity Contrast Agents for MR" by Dana Qiang Murphy Soika [repository.rit.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mriquestions.com [mriquestions.com]
- 8. Gadolinium in Medical Imaging—Usefulness, Toxic Reactions and Possible Countermeasures—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand design strategies to increase stability of gadolinium-based magnetic resonance imaging contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enhanced relaxivity of GdIII-complexes with HP-DO3A-like ligands upon the activation of the intramolecular catalysis of the prototropic exchange - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Efficiency, thermodynamic and kinetic stability of marketed gadolinium chelates and their possible clinical consequences: a critical review - ProQuest [proquest.com]
- 14. richardsemelka.com [richardsemelka.com]
- 15. How the Chemical Properties of GBCAs Influence Their Safety Profiles In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Gadolinium Magnetic Resonance Imaging - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. In Vivo Evaluation of Innovative Gadolinium-Based Contrast Agents Designed for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. itnonline.com [itnonline.com]
- 21. An intravascular MRI contrast agent based on Gd(DO3A-Lys) for tumor angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. files01.core.ac.uk [files01.core.ac.uk]
A Senior Application Scientist's Guide to the Cross-Validation of DO3A Chelation: A Multi-Technique Approach
For researchers, scientists, and drug development professionals working with radiopharmaceuticals and contrast agents, the robust characterization of metal-chelate complexes is paramount. The stability and purity of these complexes directly impact their efficacy and safety in preclinical and clinical applications. Among the various macrocyclic chelators, 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A) and its derivatives are widely employed for their favorable coordination chemistry with a range of metal ions.
This guide provides an in-depth, objective comparison of various analytical techniques for the cross-validation of DO3A chelation. By moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, offering field-proven insights to ensure the generation of reliable and reproducible data. Our focus is on establishing a self-validating system where the convergence of results from multiple orthogonal techniques provides the highest level of confidence in the quality of your DO3A-metal complex.
The Imperative of Orthogonal Validation
Relying on a single analytical technique for the characterization of a DO3A chelate can be misleading. Each method possesses inherent strengths and limitations, and a comprehensive understanding of the chelation process—including complex formation, stability, and purity—can only be achieved through a multi-pronged approach. Cross-validation using orthogonal methods, which measure different physicochemical properties of the analyte, provides a robust framework for identifying potential issues that might be missed by a solitary technique.
dot
Figure 1: A conceptual workflow for the robust cross-validation of DO3A chelation, emphasizing the integration of multiple analytical techniques for comprehensive characterization.
I. Chromatographic Techniques: The Workhorse for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of DO3A chelates and quantifying the extent of complexation. Its ability to separate the metal-DO3A complex from the free ligand and other impurities is fundamental to ensuring the quality of the final product.
Expertise & Experience in HPLC Method Development
The choice of HPLC method is critical and depends on the properties of the DO3A derivative and the metal ion. For many DO3A complexes, reverse-phase HPLC is a suitable starting point. However, the polar and often charged nature of these molecules may necessitate the use of mixed-mode chromatography for optimal separation.[1]
Key Experimental Considerations:
-
Column Selection: A C18 column is a common choice, but for more polar analytes, a column with a more polar stationary phase or a mixed-mode column (e.g., combining reverse-phase and ion-exchange characteristics) can provide better retention and resolution.[2][3]
-
Mobile Phase: A simple mobile phase of acetonitrile and water with a buffer like ammonium formate is often effective.[2] The pH of the mobile phase can significantly impact the retention of both the free ligand and the complex, and therefore must be carefully optimized and controlled.
-
Detection: UV detection is commonly used, particularly if the DO3A ligand has a chromophore.[4] If the complex itself is not UV-active, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed. For radiolabeled complexes, a radiometric detector is essential for determining radiochemical purity.
Experimental Protocol: Reverse-Phase HPLC for DO3A-Metal Complex Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength appropriate for the ligand or complex, or CAD/ELSD. For radiolabeled compounds, an in-line radiometric detector is used.
Trustworthiness: The method should be validated for linearity, accuracy, precision, and specificity according to established guidelines.[5][6][7][8] This involves analyzing standards of the free ligand and the purified complex to confirm their retention times and ensure that no co-eluting impurities are present.
II. Mass Spectrometry: Unambiguous Identification and Purity Confirmation
Mass spectrometry (MS) provides unequivocal confirmation of the identity of the DO3A-metal complex by measuring its mass-to-charge ratio (m/z). It is also a powerful tool for assessing purity and identifying byproducts.
Expertise & Experience in Mass Spectrometric Analysis
Electrospray ionization (ESI) is the most common ionization technique for analyzing DO3A complexes due to its soft nature, which minimizes fragmentation of the intact complex.[9][10] High-resolution mass spectrometry (HRMS) is highly recommended to obtain accurate mass measurements, which can confirm the elemental composition of the complex.[10]
Key Experimental Considerations:
-
Sample Preparation: Samples should be dissolved in a solvent compatible with ESI-MS, such as a mixture of water and acetonitrile or methanol, often with a small amount of formic acid to aid in protonation. It is crucial to use high-purity solvents and reagents to avoid adduct formation that can complicate spectral interpretation.
-
Data Interpretation: The mass spectrum should show a clear molecular ion peak corresponding to the expected mass of the [M+H]+ or [M+Na]+ adduct of the DO3A-metal complex. The isotopic distribution pattern of the molecular ion should be compared with the theoretical pattern, which is particularly important for metal ions with multiple stable isotopes. Fragmentation patterns, if observed, can provide structural information.[11][12][13]
Experimental Protocol: ESI-MS for DO3A-Metal Complex Characterization
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.[10]
-
Sample Infusion: The sample (typically 1-10 µM in 50:50 acetonitrile:water with 0.1% formic acid) is introduced into the mass spectrometer via direct infusion or coupled to an HPLC system.
-
Ionization Mode: Positive ion mode is typically used to detect protonated or sodiated adducts of the complex.
-
Mass Analysis: Acquire full scan mass spectra over a relevant m/z range (e.g., 500-1500).
-
Data Analysis: Identify the molecular ion peak and compare its m/z and isotopic pattern to the theoretical values for the expected DO3A-metal complex.
Trustworthiness: The accuracy of the mass measurement should be within a few parts per million (ppm) of the theoretical mass. The presence of unexpected peaks may indicate impurities or degradation products, which should be further investigated.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Structure and Dynamics in Solution
NMR spectroscopy provides detailed information about the structure and dynamics of DO3A-metal complexes in solution. Both ¹H and ¹³C NMR are valuable for confirming the coordination of the ligand to the metal ion.[14]
Expertise & Experience in NMR Analysis
For diamagnetic metal complexes (e.g., with Y³⁺, Lu³⁺, La³⁺), sharp and well-resolved NMR spectra can be obtained. The coordination of the carboxylate and amine groups of DO3A to the metal ion results in characteristic shifts in the ¹H and ¹³C NMR spectra compared to the free ligand. Temperature-dependent NMR studies can reveal information about the conformational dynamics of the complex in solution.[9][15]
Key Experimental Considerations:
-
Solvent: D₂O is the most common solvent for acquiring NMR spectra of water-soluble DO3A complexes.
-
Referencing: An internal standard, such as DSS or TSP, should be used for accurate chemical shift referencing.
-
2D NMR: Two-dimensional NMR techniques, such as COSY and HSQC, can be invaluable for assigning the complex proton and carbon signals, especially for more complex DO3A derivatives.[1]
Experimental Protocol: ¹H and ¹³C NMR of a Diamagnetic DO3A-Metal Complex
-
Sample Preparation: Dissolve 5-10 mg of the DO3A-metal complex in 0.5 mL of D₂O.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with water suppression.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
Data Analysis: Compare the chemical shifts and coupling patterns of the complex to those of the free ligand to confirm coordination. Integrate the signals to verify the expected proton ratios.
Trustworthiness: The disappearance of the free ligand signals and the appearance of a new set of signals corresponding to the complex provide strong evidence of successful chelation. The observed chemical shifts should be consistent with the expected coordination environment of the metal ion.
IV. Potentiometric Titration: The Gold Standard for Stability Constant Determination
Potentiometric titration is a highly accurate method for determining the thermodynamic stability constants of metal-ligand complexes.[4][12][14] This technique involves monitoring the pH of a solution containing the ligand and the metal ion as a strong base is added.
Expertise & Experience in Potentiometric Titrations
The data from a potentiometric titration can be used to calculate the protonation constants of the ligand and the stability constants of the metal complex. This information is crucial for predicting the behavior of the chelate under physiological conditions and for comparing the stability of different chelators.
dot
Figure 2: A simplified workflow for determining the stability constant of a DO3A-metal complex using potentiometric titration.
Experimental Protocol: Potentiometric Titration for Stability Constant Determination
-
Solution Preparation: Prepare solutions of the DO3A ligand, the metal salt, a strong acid (e.g., HCl), and a carbonate-free strong base (e.g., NaOH) of known concentrations. Maintain a constant ionic strength using an inert salt like KCl or NaClO₄.[16]
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titration: Titrate a solution containing the ligand and the metal ion with the standard base, recording the pH at regular volume increments. Perform a separate titration of the ligand alone to determine its protonation constants.[6][8]
-
Data Analysis: Use appropriate software (e.g., Hyperquad) to analyze the titration curves and calculate the stability constants.
Trustworthiness: The accuracy of the determined stability constants depends on the precise determination of the concentrations of all solutions and the careful control of experimental conditions such as temperature and ionic strength. The obtained values should be compared with literature values for similar complexes where available.
V. Isothermal Titration Calorimetry (ITC): A Direct Look at Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event.[17][18] This allows for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the metal-ligand interaction in a single experiment.[19][20]
Expertise & Experience in ITC
ITC provides a complete thermodynamic profile of the chelation reaction, offering insights into the driving forces of complex formation. It is particularly useful for studying metal-ligand interactions where other techniques might be challenging.[2][21][22][23]
Key Experimental Considerations:
-
Sample Preparation: The metal salt solution is typically placed in the syringe and titrated into the DO3A solution in the sample cell. It is crucial that the buffer in the syringe and the cell are identical to minimize heats of dilution.[19][24]
-
Data Analysis: The raw ITC data is a series of heat pulses corresponding to each injection. These are integrated and plotted against the molar ratio of metal to ligand to generate a binding isotherm, which is then fitted to a suitable binding model to extract the thermodynamic parameters.
Experimental Protocol: ITC for DO3A-Metal Binding
-
Sample Preparation: Prepare solutions of the DO3A ligand (in the cell) and the metal salt (in the syringe) in the same degassed buffer (e.g., HEPES or MES). The concentrations should be chosen based on the expected binding affinity.
-
Instrumentation: An isothermal titration calorimeter.
-
Titration: Perform a series of injections of the metal solution into the ligand solution while monitoring the heat change.
-
Control Experiment: Perform a control titration of the metal solution into the buffer alone to determine the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the binding data and fit the resulting isotherm to a one-site binding model to determine Ka, ΔH, and n.
Trustworthiness: The stoichiometry (n) determined by ITC should be close to the expected value (typically 1 for DO3A complexes). The consistency of the results from replicate experiments is a key indicator of the reliability of the data.
VI. Radiometric Techniques: Essential for Radiopharmaceutical Applications
For DO3A chelates intended for use in radiopharmaceuticals, radiometric analysis is non-negotiable. These techniques are used to determine the radiochemical purity and stability of the radiolabeled complex.
Expertise & Experience in Radiometric Analysis
Radiochemical purity is typically assessed using radio-TLC or radio-HPLC.[25][26][27] Stability studies involve incubating the radiolabeled complex in relevant biological media (e.g., serum) over time and analyzing for the release of the radionuclide.[28]
Key Experimental Considerations:
-
Radiochemical Purity: This is the proportion of the total radioactivity in the desired chemical form. It is crucial to develop a chromatographic system that can effectively separate the radiolabeled complex from free radionuclide and other radiochemical impurities.[27]
-
In Vitro Stability: Serum stability assays are critical for predicting the in vivo behavior of the radiopharmaceutical. The radiolabeled complex is incubated in serum at 37°C, and aliquots are analyzed at various time points to quantify the percentage of intact complex.
Experimental Protocol: Radio-TLC for Radiochemical Purity
-
Stationary Phase: Instant thin-layer chromatography (ITLC) strips.
-
Mobile Phase: A solvent system that allows for the separation of the radiolabeled complex (which typically remains at the origin) from the free radionuclide (which migrates with the solvent front). The choice of mobile phase depends on the radionuclide.
-
Procedure: Spot a small amount of the radiolabeled preparation onto the ITLC strip and develop the chromatogram.
-
Analysis: Scan the strip using a radio-TLC scanner or cut the strip into sections and count them in a gamma counter to determine the distribution of radioactivity.
Trustworthiness: The radiochemical purity should meet the specifications set for the radiopharmaceutical, which is typically >95%. The stability of the complex should be sufficient to ensure that it remains intact in vivo until it reaches its target.
Data Summary and Comparison
To facilitate a clear comparison of the information obtained from each technique, the following table summarizes their primary applications, strengths, and limitations in the context of DO3A chelation validation.
| Analytical Technique | Primary Information | Strengths | Limitations |
| HPLC | Purity, Quantification | High resolution, Quantitative, Widely available | May require method development, Indirect identification |
| Mass Spectrometry | Identity, Purity | Unambiguous identification, High sensitivity, Accurate mass | Can be destructive, Matrix effects can suppress ionization |
| NMR Spectroscopy | Structure, Dynamics | Detailed structural information, Non-destructive | Lower sensitivity, Requires diamagnetic complexes |
| Potentiometric Titration | Stability Constant | Highly accurate for stability constants, "Gold standard" | Time-consuming, Requires careful control of conditions |
| Isothermal Titration Calorimetry | Thermodynamics (Ka, ΔH, n) | Direct measurement of thermodynamics, Complete thermodynamic profile | Requires specialized equipment, Sensitive to buffer mismatch |
| Radiometric Analysis | Radiochemical Purity, Stability | Essential for radiopharmaceuticals, High sensitivity | Only applicable to radiolabeled compounds, Indirect structural information |
The following table provides a compilation of experimentally determined stability constants (log KML) for DO3A with various metal ions, illustrating the type of quantitative data that can be obtained and compared.
| Metal Ion | log KML (DO3A) | Reference |
| Mg²⁺ | ~8-9 | [14] |
| Ca²⁺ | ~10-11 | [14] |
| Cu²⁺ | ~22-23 | [4][14] |
| Zn²⁺ | ~18-19 | [14] |
| Gd³⁺ | ~20-21 | [1][3] |
| Y³⁺ | ~19-20 | [9] |
| Lu³⁺ | ~21-22 | [1] |
Note: The exact values of stability constants can vary depending on the experimental conditions (e.g., ionic strength, temperature).
Conclusion: A Unified Approach to Confidence
The cross-validation of DO3A chelation is not merely a procedural checklist but a foundational element of robust scientific inquiry in the development of metal-based diagnostics and therapeutics. By judiciously selecting and integrating a suite of orthogonal analytical techniques, researchers can build a comprehensive and self-validating dataset that provides the highest degree of confidence in the identity, purity, stability, and overall quality of their DO3A-metal complexes. This multi-faceted approach, grounded in a deep understanding of the principles and practicalities of each method, is the hallmark of scientific integrity and a critical step towards the successful translation of these important compounds from the laboratory to the clinic.
References
-
Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu(II), Zn(II), and Lanthanide(III) Ions: Thermodynamic Stability, Formation and Dissociation Kinetics, and Solution Dynamic NMR Studies. Molecules. [Link]
-
Highly Stable Complexes of Divalent Metal Ions (Mg2+, Ca2+, Cu2+, Zn2+, Cd2+, and Pb2+) with a Dota-Like Ligand Containing a Picolinate Pendant. Inorganic Chemistry. [Link]
-
Solution structures, stabilities, kinetics, and dynamics of DO3A and DO3A-sulphonamide complexes. Dalton Transactions. [Link]
-
Synthesis and Structural Characterization of Complexes of a DO3A-Conjugated Triphenylphosphonium Cation with Diagnostically Important Metal Ions. Inorganic Chemistry. [Link]
-
HPLC Separation of DOTA and DO3A on Primesep 100 Column. SIELC Technologies. [Link]
-
HPLC Analysis of DOTA and DO3A on Amaze HD HPLC Column. HELIX Chromatography. [Link]
-
Lanthanide DO3A-Complexes Bearing Peptide Substrates: The Effect of Peptidic Side Chains on Metal Coordination and Relaxivity. Molecules. [Link]
-
Equilibrium, 1H and 13C NMR spectroscopy, and X-ray diffraction studies on the complexes Bi(DOTA)- and Bi(DO3A-Bu). Journal of the Chemical Society, Dalton Transactions. [Link]
-
1H- and 13C-NMR as tools to study aluminium coordination chemistry - Aqueous A1(III)-citrate complexes. Coordination Chemistry Reviews. [Link]
-
Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. TA Instruments. [Link]
-
Isothermal Titration Calorimetry. Methods in Enzymology. [Link]
-
Isothermal titration calorimetry. Wikipedia. [Link]
-
Synthesis and Structural Characterization of Complexes of a DO3A-Conjugated Triphenylphosphonium Cation with Diagnostically Important Metal Ions. ResearchGate. [Link]
-
Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications. ACS Omega. [Link]
-
HPLC Methods for analysis of DO3A. HELIX Chromatography. [Link]
-
Assigning the ESI mass spectra of organometallic and coordination compounds. Mass Spectrometry Reviews. [Link]
-
Radiochemical Purity Systems of Radiopharmaceuticals. UK Radiopharmacy Group. [Link]
-
Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions, Harvard Medical School. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Isothermal titration calorimetry: Theory and practice. Methods. [Link]
-
VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. International Journal of Research and Development in Pharmacy and Life Sciences. [Link]
-
A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. LCGC North America. [Link]
-
Analytical Methods for Organometallic Chelation Testing. ResearchGate. [Link]
-
Analytical Method Validation: A Recipe for Accurate Results. Certified Laboratories. [Link]
-
Determination of stability constant by Potentiometric titrations -I. YouTube. [Link]
-
How to Read a Simple Mass Spectrum. Instructables. [Link]
-
Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. [Link]
-
Validation of Analytical Methods. ResearchGate. [Link]
-
Dissecting ITC Data of Metal Ions Binding to Ligands and Proteins. ResearchGate. [Link]
-
POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. Oriental Journal of Chemistry. [Link]
-
Determination of stability constant by Potentiometric titrations -II. YouTube. [Link]
-
Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. Methods in Enzymology. [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]
-
Mass Spectrometry Sample Preparation Guide. Organomation. [Link]
-
Radiochemical Purity Testing Procedures for the Compounded Radiopharmaceuticals Approved from 1988-1997. The University of New Mexico. [Link]
-
Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. [Link]
-
Comparative serum stability of radiochelates for antibody radiopharmaceuticals. Journal of Nuclear Medicine. [Link]
-
Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST Action CA18202. [Link]
-
Radiopharmaceuticals: Identity & Purity Tests. Esco Pharma. [Link]
-
On comparison of methods for quantitative chemical analysis of atmospheric air. E3S Web of Conferences. [Link]
-
Radiochemical Purity Tests | 99mTc Radiopharmaceuticals. YouTube. [Link]
-
Study on the Methods of Separation and Detection of Chelates. Sheng Wu Yi Xue Gong Cheng Xue Za Zhi. [Link]
-
Head-to-head comparison of three chelates reveals DOTAGA promising for 225 Ac labeling of anti-FZD10 antibody OTSA101. Cancer Science. [Link]
Sources
- 1. Solution structures, stabilities, kinetics, and dynamics of DO3A and DO3A-sulphonamide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tainstruments.com [tainstruments.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE | Semantic Scholar [semanticscholar.org]
- 6. certified-laboratories.com [certified-laboratories.com]
- 7. pharmaerudition.org [pharmaerudition.org]
- 8. ijrpc.com [ijrpc.com]
- 9. Synthesis and Structural Characterization of Complexes of a DO3A-Conjugated Triphenylphosphonium Cation with Diagnostically Important Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ojs.pmf.uns.ac.rs [ojs.pmf.uns.ac.rs]
- 12. How to Read a Simple Mass Spectrum : 7 Steps - Instructables [instructables.com]
- 13. organomation.com [organomation.com]
- 14. Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu(II), Zn(II), and Lanthanide(III) Ions: Thermodynamic Stability, Formation and Dissociation Kinetics, and Solution Dynamic NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and structural characterization of complexes of a DO3A-conjugated triphenylphosphonium cation with diagnostically important metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 19. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 20. moodle2.units.it [moodle2.units.it]
- 21. [PDF] Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 25. cdn.ymaws.com [cdn.ymaws.com]
- 26. escopharma.com [escopharma.com]
- 27. youtube.com [youtube.com]
- 28. jsnm.org [jsnm.org]
Evaluating the Impact of DO3A Conjugation on Protein Function: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the modification of proteins with bifunctional chelating agents is a critical step in the development of targeted therapeutics and diagnostic agents. The choice of chelator and the method of conjugation can profoundly influence the biological activity, stability, and in vivo behavior of the resulting conjugate. This guide provides an in-depth evaluation of 1,4,7-tris(carboxymethyl)aza-cyclododecane-10-yl)acetic acid (DO3A) conjugation, offering a comparative analysis with other common chelators and detailing the experimental methodologies required for a thorough assessment of its impact on protein function.
The Rationale for Chelator Conjugation: A Balancing Act
The covalent attachment of a chelator like DO3A to a protein, such as a monoclonal antibody (mAb), transforms it into a powerful tool for nuclear imaging (SPECT/PET) or radioimmunotherapy. The chelator acts as a stable cage for a radiometal, allowing the protein's targeting capabilities to deliver the radioactive payload to a specific site in the body, for example, a tumor.
However, this modification is not without its challenges. The conjugation process itself, particularly when targeting lysine residues, is often a random event. Attaching a chelator, a foreign molecule, to the protein surface can introduce structural perturbations that may compromise its function. The degree of conjugation, often referred to as the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates, is a critical parameter. A high number of conjugated chelators can negatively impact the protein's immunoreactivity, accelerate its clearance from circulation, and potentially induce aggregation.[1][2] Therefore, a successful conjugation strategy is a delicate balance between achieving a sufficient level of chelator incorporation for the desired application and preserving the protein's native function.
This guide will walk you through the essential steps to navigate this balance, from the initial conjugation reaction to a comprehensive functional evaluation.
The Chemistry of DO3A Conjugation: Targeting Primary Amines
DO3A is frequently supplied as an N-hydroxysuccinimide (NHS) ester derivative (DO3A-NHS ester). This form is highly reactive towards primary amines, which are predominantly found on the side chains of lysine residues and the N-terminus of the protein.[3] The reaction proceeds via nucleophilic acyl substitution, forming a stable amide bond.
The pH of the reaction buffer is a critical factor influencing the efficiency of the conjugation.[3][4] A slightly alkaline pH (typically 8.0-9.0) is optimal.[5] In this range, the lysine ε-amino groups are sufficiently deprotonated to be nucleophilic, while the rate of hydrolysis of the NHS ester, a competing reaction, is still manageable.[4][6] Common buffers used for this purpose include phosphate, borate, or carbonate buffers.[6] It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the NHS ester.[6]
Figure 1: A generalized workflow for the conjugation of a DO3A-NHS ester to a protein and subsequent characterization.
A Comparative Look: DO3A vs. DOTA and DOTAGA
The choice of chelator can have a significant impact on the properties of the final conjugate. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a widely used and well-established chelator. DOTAGA (S-2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is another derivative with different linker chemistry. A head-to-head comparison of these chelators conjugated to an anti-FZD10 antibody revealed important differences.[7][8]
| Chelator | Impact on Binding Affinity (vs. unconjugated) | Labeling Efficiency with 225Ac |
| DO3A | Moderate reduction | High (1.8-fold higher than DOTA)[7][8] |
| DOTA | Significant reduction | Low[7][8] |
| DOTAGA | Minimal impact [7][8] | High (1.8-fold higher than DOTA)[7][8] |
Table 1: Comparative performance of DO3A, DOTA, and DOTAGA conjugated to an anti-FZD10 antibody. Data sourced from a head-to-head comparison study.[7][8]
These findings suggest that while DO3A offers excellent labeling efficiency, DOTAGA may be a superior choice when preserving the highest possible binding affinity is paramount.[7][8] The choice between these will ultimately depend on the specific requirements of the application.
Experimental Protocols for Evaluating Conjugate Function
A thorough evaluation of a DO3A-protein conjugate requires a multi-faceted approach, encompassing biophysical characterization and functional assessment.
Protocol 1: DO3A-NHS Ester Conjugation to an Antibody
This protocol provides a general procedure for conjugating a DO3A-NHS ester to a monoclonal antibody.
1. Antibody Preparation:
- Start with a purified antibody solution at a concentration of 2-10 mg/mL.
- Perform a buffer exchange into an amine-free buffer, such as phosphate-buffered saline (PBS) or a carbonate/bicarbonate buffer, at a pH of 8.0-8.5.[9] This can be achieved using dialysis, spin columns, or tangential flow filtration. This step is critical to remove any interfering substances like Tris or glycine.[10]
2. DO3A-NHS Ester Preparation:
- Immediately before use, dissolve the DO3A-NHS ester in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[9]
3. Conjugation Reaction:
- Calculate the required volume of the DO3A-NHS ester solution to achieve the desired molar excess over the antibody. A typical starting point is a 10- to 20-fold molar excess.
- Slowly add the DO3A-NHS ester solution to the antibody solution while gently stirring.
- Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[9]
4. Quenching the Reaction:
- To stop the reaction, add a quenching reagent that contains a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.[9]
- Incubate for 15-30 minutes at room temperature.[1]
5. Purification of the Conjugate:
- Remove unreacted DO3A and other small molecules by size exclusion chromatography (SEC) or dialysis.[]
Protocol 2: Determination of Chelator-to-Protein Ratio (DAR)
The average number of DO3A molecules conjugated to each protein is a critical quality attribute.
A. UV-Vis Spectroscopy Method:
This is a relatively simple and quick method but relies on the chelator having a distinct UV absorbance from the protein.
1. Data Acquisition:
- Measure the absorbance of the purified conjugate solution at 280 nm (for protein) and at the maximum absorbance wavelength of the DO3A-linker moiety (if applicable).
- You will need the molar extinction coefficients of the protein and the DO3A-linker at both wavelengths.
2. Calculation:
- The DAR can be calculated using simultaneous equations based on the Beer-Lambert law, accounting for the absorbance contributions of both the protein and the chelator at both wavelengths.
B. Hydrophobic Interaction Chromatography (HIC) Method:
HIC is a more powerful technique that can resolve protein species with different numbers of conjugated chelators, providing information on both the average DAR and the distribution of species.[12]
1. Instrumentation and Column:
- An HPLC system with a UV detector.
- A HIC column (e.g., Butyl-NPR).[13]
2. Mobile Phases:
- Mobile Phase A: A high salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
- Mobile Phase B: A low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
3. Chromatographic Separation:
- Equilibrate the column with Mobile Phase A.
- Inject the conjugate sample.
- Elute with a gradient of decreasing salt concentration (increasing Mobile Phase B). Proteins will elute in order of increasing hydrophobicity, with more highly conjugated species eluting later.
4. DAR Calculation:
- Integrate the peak areas for each species (unconjugated, 1 chelator, 2 chelators, etc.).
- Calculate the weighted average DAR using the following formula:
- Average DAR = Σ (Peak Area_i * i) / Σ (Peak Area_i)
- Where 'i' is the number of DO3A molecules for that peak.
Figure 2: A representative HIC chromatogram showing the separation of protein species with different DO3A-to-protein ratios (DAR).
Protocol 3: Assessing the Impact on Binding Affinity using Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for measuring the kinetics of biomolecular interactions in real-time.[14]
1. Immobilization of the Target Antigen:
- The target antigen is covalently immobilized onto the surface of an SPR sensor chip (e.g., via amine coupling).
2. Kinetic Analysis:
- A series of concentrations of the unconjugated and DO3A-conjugated antibody are injected over the sensor surface.
- The binding (association) and unbinding (dissociation) of the antibody to the antigen is monitored in real-time, generating a sensorgram.
3. Data Analysis:
- The sensorgram data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
- A significant increase in the KD value for the DO3A-conjugated antibody compared to the unconjugated antibody indicates a reduction in binding affinity.
Protocol 4: Evaluating the Impact on Enzymatic Activity
If the protein of interest is an enzyme, it is crucial to assess how conjugation affects its catalytic function.
1. Enzyme Assay Setup:
- Choose an appropriate substrate and assay conditions (buffer, pH, temperature) for the enzyme.
- Prepare a series of substrate concentrations.
2. Kinetic Measurements:
- Measure the initial reaction velocity (V₀) for both the unconjugated and DO3A-conjugated enzyme at each substrate concentration. This can be done by monitoring product formation or substrate depletion over time using a spectrophotometer, fluorometer, or other suitable detector.
3. Data Analysis:
- Plot the initial velocity (V₀) against the substrate concentration ([S]).
- Fit the data to the Michaelis-Menten equation to determine the key kinetic parameters:
- Vmax: The maximum reaction velocity.
- Km: The Michaelis constant, which reflects the substrate concentration at half Vmax and is an indicator of the enzyme's affinity for its substrate.
- A significant change in Vmax or Km for the DO3A-conjugated enzyme indicates that the conjugation has impacted its catalytic efficiency or substrate binding.
Troubleshooting Common Issues in DO3A Conjugation
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency / Low DAR | Presence of amine-containing buffers (e.g., Tris, glycine).[10] | Perform thorough buffer exchange into an amine-free buffer before conjugation.[10] |
| Low protein concentration.[10] | Concentrate the protein solution to at least 2 mg/mL.[10] | |
| Hydrolysis of DO3A-NHS ester.[10] | Prepare the DO3A-NHS ester solution immediately before use and protect from moisture.[9] | |
| Protein Precipitation | Over-modification of the protein.[10] | Reduce the molar excess of the DO3A-NHS ester in the reaction. |
| The reaction pH is close to the isoelectric point (pI) of the protein.[10] | Adjust the buffer pH to be further away from the protein's pI. | |
| Loss of Protein Function (Binding/Activity) | Conjugation at or near the active site or antigen-binding site. | Consider site-specific conjugation strategies to direct the chelator away from critical functional domains. |
| High DAR causing conformational changes. | Optimize the conjugation reaction to achieve a lower average DAR. |
Table 2: A troubleshooting guide for common issues encountered during DO3A-protein conjugation.
Conclusion: A Data-Driven Approach to Conjugate Design
The successful development of protein-based imaging and therapeutic agents hinges on a deep understanding of how chemical modifications impact their function. DO3A is a valuable chelator with favorable properties, but its application requires careful consideration and rigorous experimental evaluation. By employing the systematic approach outlined in this guide—from controlled conjugation chemistry to comprehensive biophysical and functional characterization—researchers can make informed decisions about their conjugation strategies. Comparing DO3A with alternatives like DOTA and DOTAGA, and meticulously analyzing the impact on binding affinity, enzymatic activity, and other critical parameters, will ultimately lead to the development of more effective and reliable protein conjugates.
References
- Verel, I., et al. (2003). In vitro and in vivo comparison of DTPA- and DOTA-conjugated antiferritin monoclonal antibody for imaging and therapy of pancreatic cancer. Journal of Nuclear Medicine, 44(11), 1845-1853.
- BenchChem. (2025).
- Glen Research. (2021). Application Note – Protein Labeling with NHS Esters. The Glen Report, 33.1, 13.
- Tocris Bioscience. (n.d.).
- LumiProbe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
- Azhdarinia, A., et al. (2015). Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates. Nuclear Medicine and Biology, 42(2), 177-185.
- Waters Corporation. (n.d.). Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs)
- Chen, Y., et al. (2013). Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography. Methods in Molecular Biology, 1045, 255-266.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
- Tashima, H., et al. (2023). Head-to-head comparison of three chelates reveals DOTAGA promising for 225Ac labeling of anti-FZD10 antibody OTSA101. Cancer Science, 114(12), 4677-4690.
- Tashima, H., et al. (2023). Head-to-head comparison of three chelates reveals DOTAGA promising for 225Ac labeling of anti-FZD10 antibody OTSA101. PubMed, 37781962.
- Fürth, D. (n.d.).
- Vector Labs. (n.d.).
- BOC Sciences. (n.d.). Antibody Conjugation Protocols: A Complete Step-by-Step Guide.
- Rich, R. L., & Myszka, D. G. (2000). Survey of the year 2000 commercial optical biosensor literature. Journal of Molecular Recognition, 14(5), 273-294.
- Agilent Technologies. (2015). Mapping the Drug Conjugation Sites of an Antibody-Drug Conjugate.
- ResearchGate. (2025). Drug-to-Antibody Ratio (DAR)
- Creative Biolabs. (n.d.). Conjugation Site Analysis by MS/MS Protein Sequencing.
- Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins.
- Krutzek, F., et al. (2024). Chelator impact: investigating the pharmacokinetic behavior of copper-64 labeled PD-L1 radioligands. EJNMMI Radiopharmacy and Chemistry, 9(1), 14.
- Agilent Technologies. (2024). Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System.
- Han, L., et al. (2020). Conjugation Site Analysis by MS/MS Protein Sequencing. Methods in Molecular Biology, 2078, 221-233.
- Bio-Techne. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- AbOliGo. (2025).
- BroadPharm. (n.d.). General Protocol of Dye NHS Antibody Labeling Kit.
- Creative Proteomics. (n.d.). Application of SPR Technology in Antibody Drug Research.
- Verel, I., et al. (2003).
- Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol.
- Nicoya Lifesciences. (n.d.). Analysis of antibody-antigen binding kinetics on Alto digital SPR using a Protein A capture reagent.
- Agilent Technologies. (2015).
- Carterra. (2020, April 25). Fundamentals of Surface Plasmon Resonance (SPR) and High Throughput Kinetic Analysis [Video]. YouTube.
- Han, L., et al. (2020). Conjugation Site Analysis by MS/MS Protein Sequencing.
- ResearchGate. (2024). (PDF) EJNMMI Radiopharmacy and Chemistry Chelator impact: investigating the pharmacokinetic behavior of copper-64 labeled PD-L1 radioligands.
- Baudhuin, H., et al. (2025). Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His. bioRxiv.
- Riera, J., et al. (2020). Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. Molecules, 25(21), 5001.
- Wilson, J. J., et al. (2022). In Vitro and In Vivo Comparison of Random versus Site-Specific Conjugation of Bifunctional Chelating Agents to the CD33-Binding Antibody for Use in Alpha- and Beta-Radioimmunotherapy. ACS Omega, 7(30), 26693-26705.
- Sanft, K. (n.d.). Case Study: Enzyme kinetics.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Head-to-head comparison of three chelates reveals DOTAGA promising for 225 Ac labeling of anti-FZD10 antibody OTSA101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Head‐to‐head comparison of three chelates reveals DOTAGA promising for 225Ac labeling of anti‐FZD10 antibody OTSA101 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. furthlab.xyz [furthlab.xyz]
- 10. vectorlabs.com [vectorlabs.com]
- 12. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. path.ox.ac.uk [path.ox.ac.uk]
Safety Operating Guide
Navigating the Disposal of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid (DO3A): A Guide for Laboratory Professionals
An Introduction to Responsible Chemical Management
1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid, commonly known as DO3A, is a macrocyclic chelating agent pivotal in various advanced research and development applications, including its use as a precursor for luminescent sensors and magnetic resonance imaging (MRI) contrast agents.[1][2][3] Its utility in complexing with metal ions makes it an invaluable tool for scientists and drug development professionals. However, its chemical properties necessitate a robust understanding of proper handling, storage, and, critically, disposal procedures to ensure laboratory safety and environmental stewardship.
This guide provides a comprehensive, step-by-step framework for the safe disposal of DO3A, moving beyond mere compliance to foster a culture of safety and responsibility within the laboratory. As a senior application scientist, the causality behind each procedural choice is emphasized to ensure that these protocols are not just followed, but understood.
Part 1: Core Safety Directives: Hazard Identification and Personal Protection
Before any handling or disposal of DO3A, a thorough understanding of its potential hazards is paramount. This knowledge informs every aspect of the safety protocol, from personal protective equipment (PPE) selection to emergency preparedness.
1.1. GHS Hazard Profile
DO3A is classified under the Globally Harmonized System (GHS) with specific hazard designations. Safety Data Sheets (SDS) from suppliers are the primary authoritative source for this information. The key hazards are summarized below.
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[4] |
| Combustibility | - | Combustible Solid[5] |
These classifications indicate that DO3A can cause significant irritation upon contact with skin and eyes and should be handled with care to avoid dust generation and contact.[4][6]
1.2. Mandatory Personal Protective Equipment (PPE)
The selection of PPE is directly dictated by the hazard profile. The goal is to create a complete barrier between the researcher and the chemical.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the material.[7]
-
Eye and Face Protection: Use safety glasses with side-shields or chemical safety goggles.[6] If there is a risk of splashing or significant dust generation, a face shield should be worn in addition to goggles.
-
Respiratory Protection: For handling the powder form of DO3A, a dust mask (such as a US NIOSH-approved N95) is recommended to prevent inhalation of fine particles.[5] All handling of powders should ideally occur within a chemical fume hood or a well-ventilated area with local exhaust.[6][7]
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, impervious clothing may be necessary to prevent skin contact.[7][8] Ensure an emergency safety shower and eyewash station are readily accessible.[6]
Part 2: The Disposal Workflow: From Waste Characterization to Final Disposition
Proper disposal is a multi-step process that begins with correctly identifying and segregating the waste. The following workflow provides a logical progression for managing DO3A waste streams.
2.1. Waste Characterization
The first and most critical step is to characterize the waste. The disposal pathway depends entirely on the nature of the waste stream. Is it unused, pure DO3A? Is it a dilute aqueous solution? Is it contaminated with other chemicals, such as solvents or heavy metals?
The following decision tree, rendered in DOT language, illustrates this critical thought process.
Sources
- 1. DO3A | 217973-03-0 [chemicalbook.com]
- 2. DO3A CAS#: 217973-03-0 [m.chemicalbook.com]
- 3. Gadolinium-DO3A-butriol | C18H31GdN4O9 | CID 70678987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 1,4,7,10-四氮杂环十二烷-1,4,7,10-四乙酸 ≥97.0% (CHN) | Sigma-Aldrich [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. macrocyclics.com [macrocyclics.com]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid
A Senior Application Scientist's In-Depth Guide to Personal Protective Equipment and Disposal for 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid (DO3A)
For the dedicated researchers and scientists in drug development, the integrity of your work and your personal safety are paramount. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound (DO3A), a key bifunctional chelator. Moving beyond a simple checklist, we will delve into the rationale behind each safety measure, ensuring a deep understanding that fosters a culture of safety and precision in your laboratory.
Hazard Assessment: Understanding the Risks of DO3A
DO3A and its derivatives are integral to many research applications, particularly in the development of imaging agents and radiopharmaceuticals.[1][2] However, it is crucial to recognize the potential hazards associated with this compound. According to safety data sheets (SDS), DO3A is classified as a substance that can cause skin irritation, and serious eye irritation, and may cause respiratory irritation.[3][4][5] Some classifications also indicate risks of acute oral and dermal toxicity, as well as the potential for severe skin burns and eye damage.[6]
Core Personal Protective Equipment (PPE) for DO3A Handling
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table summarizes the required equipment, with detailed explanations of their importance in the subsequent sections.
| PPE Component | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields (conforming to NIOSH or EN 166 standards) or a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation or damage.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact, which can lead to irritation or burns.[3][5][7] |
| Body Protection | Impervious clothing, such as a laboratory coat. | To protect the skin on the arms and body from accidental spills.[3][4] |
| Respiratory Protection | Dust mask (Type N95/P95 or P1) or use of a chemical fume hood. | To prevent inhalation of dust particles, which may cause respiratory tract irritation.[3][4][8] |
Procedural Guidance: A Step-by-Step Protocol for Safe Handling
Pre-Handling Preparations
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for DO3A.[3][4][5][9][10] This document contains the most current and detailed safety information.
-
Designate a Work Area: Whenever possible, handle DO3A in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] This is critical for minimizing inhalation exposure.
-
Assemble and Inspect PPE: Gather all necessary PPE as outlined in the table above. Inspect gloves for any signs of degradation or punctures before use.[3]
Handling DO3A
-
Donning PPE: Put on your lab coat, followed by safety glasses and gloves. If not working in a fume hood, a dust mask is required.
-
Weighing and Transfer: When weighing the powdered form of DO3A, do so carefully to avoid creating dust.[3][4] Use a spatula for transfers and keep the container closed when not in use.
-
Solution Preparation: If preparing a solution, add the solid DO3A to the solvent slowly to prevent splashing.
-
Avoiding Contamination: Do not eat, drink, or smoke in the designated work area.[6] Wash your hands thoroughly after handling the compound, even if gloves were worn.[3][5][6]
Post-Handling Procedures
-
Decontamination: Clean your work area thoroughly after use.
-
Doffing PPE: Remove your PPE in the reverse order it was put on (gloves first, then safety glasses, and finally the lab coat). Be careful not to touch the outside of the gloves with your bare hands during removal.[3]
-
Hand Washing: Wash your hands with soap and water immediately after removing your PPE.
Disposal Plan: Responsible Waste Management
Proper disposal of DO3A and any contaminated materials is crucial to protect both personnel and the environment.
-
Waste Collection: All solid waste contaminated with DO3A (e.g., weigh boats, paper towels, gloves) should be placed in a clearly labeled, sealed container.
-
Disposal Method: Dispose of the waste through an approved hazardous waste management program, following all local, regional, and national regulations.[3][6][11] One recommended method for the chemical itself is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[11]
-
Environmental Precaution: Do not allow the product to enter drains, waterways, or the soil.[3][4][11]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes.[3][4][6] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[3][6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[3][4][6] If skin irritation occurs, seek medical attention.[3][5]
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[3][4][6] Seek immediate medical help.[6]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[6] Get medical help immediately.[6]
Visualizing the Workflow for Safe Handling of DO3A
The following diagram illustrates the logical flow of operations for the safe handling of DO3A, from preparation to disposal.
Caption: Workflow for the safe handling of DO3A.
By adhering to these detailed protocols and understanding the rationale behind them, you can confidently and safely incorporate this compound into your vital research endeavors.
References
- 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid - Sigma-Aldrich. (n.d.).
- 1,4,7,10-Tetraazacyclododecane SDS, 294-90-6 Safety Data Sheets - ECHEMI. (n.d.).
- TCI AMERICA - Spectrum Chemical. (2018, July 6).
- SAFETY DATA SHEET - Macrocyclics. (n.d.).
- DO3A trisodium | BFC - MedchemExpress.com. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2024, March 27).
- SAFETY DATA SHEET - Macrocyclics. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
- SAFETY DATA SHEET - TCI Chemicals. (2020, June 16).
- A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. (2015, June).
- DO3A trisodium - TargetMol. (n.d.).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. DO3A trisodium_TargetMol [targetmol.com]
- 3. macrocyclics.com [macrocyclics.com]
- 4. macrocyclics.com [macrocyclics.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. echemi.com [echemi.com]
- 7. hsa.ie [hsa.ie]
- 8. 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid = 97.0 CHN 60239-18-1 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. spectrumchemical.com [spectrumchemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
